(E)-4-Acetoxy Tamoxifen
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO3/c1-5-27(22-9-7-6-8-10-22)28(24-13-17-26(18-14-24)32-21(2)30)23-11-15-25(16-12-23)31-20-19-29(3)4/h6-18H,5,19-20H2,1-4H3/b28-27+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKPMDROJNZRQJ-BYYHNAKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC=C(C=C2)OC(=O)C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\C2=CC=C(C=C2)OC(=O)C)/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(E)-4-Acetoxy Tamoxifen: A Comprehensive Guide to its Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the molecular and cellular mechanisms underpinning the action of (E)-4-Acetoxy Tamoxifen. As a pivotal research tool and a precursor to a clinically significant metabolite, a thorough understanding of its biological journey from administration to downstream effect is critical for its effective application in both preclinical and translational research.
Preamble: The Strategic Advantage of this compound
This compound is the acetate ester prodrug of 4-hydroxytamoxifen (4-OHT), a potent Selective Estrogen Receptor Modulator (SERM). The addition of the acetoxy group enhances the compound's stability and lipophilicity, facilitating its passage across cell membranes. Once inside the cell, it is rapidly converted to its active form, 4-OHT, which is approximately 30- to 100-fold more potent as an antiestrogen than tamoxifen itself.[1] This strategic design allows for the efficient delivery of the highly active metabolite to its site of action.
Part 1: Bioactivation: The Transformation from Prodrug to Active Modulator
The journey of this compound begins with its metabolic activation, a critical prerequisite for its pharmacological activity.
The Primary Activation Step: Esterase-Mediated Hydrolysis
The primary and most immediate activation pathway is the hydrolysis of the acetate ester bond. This reaction is catalyzed by intracellular esterase enzymes, which cleave the acetoxy group to yield the biologically active metabolite, 4-hydroxytamoxifen (4-OHT). This conversion is typically rapid and efficient within target cells.
The Broader Metabolic Context: Cytochrome P450 Involvement
While hydrolysis of the prodrug is direct, it is important to understand the broader metabolic landscape of tamoxifen itself. Tamoxifen is extensively metabolized by the cytochrome P450 (CYP) enzyme system.[1] Key enzymes such as CYP2D6 and CYP3A4 are responsible for metabolizing tamoxifen into active metabolites, including 4-OHT and endoxifen (4-hydroxy-N-desmethyltamoxifen).[1][2][3][4] Endoxifen, in particular, is considered a major active metabolite contributing to tamoxifen's overall efficacy, exhibiting a potency similar to 4-OHT.[3][5] Therefore, the cellular environment and the expression levels of these CYP enzymes can influence the overall pool of active metabolites derived from tamoxifen-related compounds.
Caption: Metabolic activation of this compound and related pathways.
Part 2: The Core Mechanism: Selective Estrogen Receptor Modulation
The active metabolite, 4-OHT, functions as a quintessential Selective Estrogen Receptor Modulator (SERM). SERMs are defined by their ability to exert tissue-specific effects, acting as either estrogen receptor (ER) antagonists or agonists depending on the cellular context.[6][7][8][9][10][11][12]
Competitive Binding and Receptor Conformation
4-OHT exerts its effects by competitively binding to the ligand-binding domain of estrogen receptors (ERα and ERβ).[5][11][12] This binding event is the fulcrum of its mechanism. The key to its dual agonist/antagonist nature lies in the unique conformational change it induces in the receptor. Unlike the conformation induced by estradiol, the 4-OHT-induced structure alters the surface of the receptor, specifically the orientation of Activation Function 2 (AF-2) helix. This structural change dictates which co-regulatory proteins can interact with the receptor complex.[6][7]
| Compound | Relative Binding Affinity for ERα (Estradiol = 100) |
| Estradiol | 100 |
| 4-Hydroxytamoxifen | ~100-250 |
| Tamoxifen | ~2.5 |
Table 1: Comparative binding affinities for the estrogen receptor α. Data synthesized from multiple sources indicating the high affinity of the active metabolite.
The Dichotomy of Co-regulator Recruitment
The conformational state of the 4-OHT-ER complex is the determining factor for whether it will activate or repress gene transcription. This is mediated by the recruitment of co-activator or co-repressor proteins.[6]
-
Antagonistic Action (e.g., in Breast Tissue): In breast epithelial cells, the 4-OHT-ER complex conformation favors the recruitment of co-repressor proteins, such as Nuclear Receptor Co-repressor (NCoR) and Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT).[13][14] These co-repressors, in turn, recruit histone deacetylases (HDACs), which lead to chromatin condensation and transcriptional repression of estrogen-responsive genes involved in cell proliferation.[15][16]
-
Agonistic Action (e.g., in Endometrial and Bone Tissue): In other tissues like the endometrium and bone, the cellular milieu of co-regulators is different. Here, the 4-OHT-ER complex can preferentially recruit co-activator proteins, such as Steroid Receptor Co-activator 1 (SRC-1) and Amplified in Breast Cancer 1 (AIB1).[15][17][18] This leads to the activation of gene transcription, explaining the estrogen-like effects of tamoxifen in these tissues, such as an increased risk of endometrial hyperplasia and the beneficial effect of maintaining bone density.[11]
Experimental Workflow: Chromatin Immunoprecipitation (ChIP) to Validate Co-regulator Recruitment
This protocol provides a self-validating system to determine which co-regulators are recruited by the 4-OHT-ER complex to a specific gene promoter.
-
Cell Culture & Treatment: Culture ER-positive breast cancer cells (e.g., MCF-7) and treat with 100 nM 4-OHT or vehicle (ethanol) for 45 minutes. The short duration is chosen to capture primary recruitment events.
-
Cross-linking: Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis & Chromatin Shearing: Lyse the cells and sonicate the chromatin to an average fragment size of 200-500 bp. This size range is optimal for resolution in subsequent steps.
-
Immunoprecipitation (IP): Pre-clear the chromatin with protein A/G beads. Incubate aliquots of chromatin overnight at 4°C with specific antibodies against ERα, a co-repressor (e.g., NCoR), a co-activator (e.g., SRC-1), or a negative control (IgG).
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes & Elution: Perform stringent washes to remove non-specific binding. Elute the complexes from the beads.
-
Reverse Cross-links & DNA Purification: Reverse the formaldehyde cross-links by heating and purify the co-immunoprecipitated DNA.
-
Quantitative PCR (qPCR) Analysis: Perform qPCR using primers flanking the Estrogen Response Element (ERE) of a known target gene (e.g., pS2/TFF1). A successful antagonist response would show enrichment for ERα and NCoR binding but not SRC-1 in 4-OHT treated cells compared to the vehicle control.
Caption: Tissue-specific co-regulator recruitment by the 4-OHT-ERα complex.
Part 3: Cellular Consequences: Proliferation, Arrest, and Apoptosis
The molecular modulation of gene transcription by 4-OHT translates directly into profound and measurable cellular outcomes.
Cell Cycle Arrest
In ER-positive breast cancer cells, the antagonistic action of 4-OHT leads to the transcriptional repression of key genes required for cell cycle progression, such as those encoding Cyclin D1 and c-Myc.[19] This deprives the cell of essential proliferative signals, resulting in an arrest in the G0/G1 phase of the cell cycle.[19][20]
Induction of Apoptosis
Prolonged G1 arrest or the modulation of other signaling pathways can lead to the induction of apoptosis (programmed cell death). 4-OHT has been shown to modulate the expression of Bcl-2 family proteins, decreasing anti-apoptotic members like Mcl-1 and inducing pro-apoptotic members, thereby triggering the intrinsic mitochondrial pathway of apoptosis.[19][21]
Experimental Protocol: Cell Cycle Analysis via Propidium Iodide Staining
This protocol quantifies the distribution of cells throughout the cell cycle, providing direct evidence of a G1 arrest.
-
Cell Seeding and Treatment: Seed MCF-7 cells at a density that prevents confluence during the experiment. After 24 hours, treat cells with 1 µM 4-OHT or vehicle for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest both adherent and floating cells to ensure all populations, including apoptotic cells, are collected.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. This permeabilizes the cells and preserves their DNA. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. RNase A is critical to prevent staining of double-stranded RNA.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content. The resulting histogram will show distinct peaks for G0/G1, S, and G2/M phases. A significant increase in the percentage of cells in the G0/G1 peak and the appearance of a sub-G1 peak (indicative of apoptotic cells with fragmented DNA) in 4-OHT treated samples validates its cytostatic and cytotoxic effects.
Conclusion
The mechanism of action of this compound is a sophisticated, multi-layered process. It begins with its essential conversion to the high-potency metabolite, 4-hydroxytamoxifen. The subsequent binding of 4-OHT to estrogen receptors induces unique conformational changes that enable tissue-specific recruitment of co-repressor or co-activator complexes. This differential gene regulation is the molecular basis of its SERM activity, culminating in desired anti-proliferative and pro-apoptotic effects in breast cancer cells, while eliciting different responses in other tissues. A comprehensive grasp of these pathways is fundamental for leveraging this compound in research and for the rational design of next-generation endocrine therapies.
References
-
Tremblay, A., Tremblay, G. B., Labrie, F., & Giguère, V. (2001). 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor gamma. Proceedings of the National Academy of Sciences, 98(15), 8880-8884. [Link]
-
Coller, J. K., & Somogyi, A. A. (2014). Tamoxifen, cytochrome P450 genes and breast cancer clinical outcomes. Expert opinion on drug metabolism & toxicology, 10(1), 1-13. [Link]
-
Dutertre, M., & Smith, C. L. (2000). Molecular mechanisms of selective estrogen receptor modulator (SERM) action. Journal of Pharmacology and Experimental Therapeutics, 295(2), 431-437. [Link]
-
PharmGKB. (n.d.). Tamoxifen Pathway, Pharmacokinetics. Pharmacogenomics Knowledgebase. [Link]
-
Cowley, S. M., Hoare, S., Mosselman, S., & Parker, M. G. (1997). Estrogen receptors alpha and beta form heterodimers on DNA. Journal of Biological Chemistry, 272(32), 19858-19862. [Link]
-
Sass, M., Martin, M., Tsvetkov, V., & Rochel, N. (2011). Mechanism of the Estrogen Receptor Interaction with 4-Hydroxytamoxifen. Molecular Endocrinology, 25(4), 725-737. [Link]
-
Lewis, D. F., & Jacobs, M. N. (1997). The metabolism of tamoxifen by human cytochromes P450 is rationalized by molecular modelling of the enzyme-substrate interaction. Mutagenesis, 12(1), 21-28. [Link]
-
Tremblay, G. B., Tremblay, A., Copeland, N. G., Gilbert, D. J., Jenkins, N. A., Labrie, F., & Giguère, V. (1997). Cloning, chromosomal localization, and characterization of the human estrogen-related receptor-gamma. Molecular endocrinology, 11(3), 353-365. [Link]
-
Patsnap Synapse. (2024). What are Selective estrogen receptor modulators and how do they work?. Patsnap. [Link]
-
An, K. C. (2016). Selective Estrogen Receptor Modulators. Asian spine journal, 10(4), 787–791. [Link]
-
AllTopChoice. (2024). Introduction to Selective Estrogen Receptor Modulators (SERMs). YouTube. [Link]
-
ResearchGate. (n.d.). Major metabolism pathways of tamoxifen. ResearchGate. [Link]
-
MassiveBio. (2025). Selective Estrogen Receptor Modulator. MassiveBio. [Link]
-
Dehal, S. S., & Kupfer, D. (1999). Metabolism of tamoxifen by recombinant human cytochrome P450 enzymes: formation of the 4-hydroxy, 4'-hydroxy and N-desmethyl metabolites and isomerization of trans-4-hydroxytamoxifen. Drug metabolism and disposition, 27(7), 761-768. [Link]
-
Musgrove, E. A., & Sutherland, R. L. (2009). Molecular mechanisms and mode of tamoxifen resistance in breast cancer. Nature reviews. Cancer, 9(9), 631-643. [Link]
-
Ring, A., & Dowsett, M. (2004). Oestrogen receptor co-activator AIB1 is a marker of tamoxifen benefit in postmenopausal breast cancer. British journal of cancer, 91(11), 1953-1959. [Link]
-
Ferlini, C., Scambia, G., Marone, M., Distefano, M., Gaggini, C., Ferrandina, G., Fattorossi, A., Isola, G., Benedetti-Panici, P., & Mancuso, S. (2005). 4-Hydroxytamoxifen inhibits proliferation of multiple myeloma cells in vitro through down-regulation of c-Myc, up-regulation of p27Kip1, and modulation of Bcl-2 family members. Clinical cancer research, 11(6), 2345-2354. [Link]
-
Osborne, C. K., Bardou, V., Hopp, T. A., Chamness, G. C., Hilsenbeck, S. G., Fuqua, S. A., Wong, J., Allred, D. C., Clark, G. M., & Schiff, R. (2003). Role of the estrogen receptor coactivator AIB1 (SRC-3) and HER-2/neu in tamoxifen resistance in breast cancer. Journal of the National Cancer Institute, 95(5), 353-361. [Link]
-
Wu, Y., & Li, Y. (2013). Nuclear Receptor Modulation - Role of Coregulators in Selective Estrogen Receptor Modulator (SERM) Actions. Scientifica, 2013, 201342. [Link]
-
Liu, X. F., & Bagchi, M. K. (2004). Recruitment of distinct chromatin-modifying complexes by tamoxifen-complexed estrogen receptor at natural target gene promoters in vivo. The Journal of biological chemistry, 279(15), 15050-15058. [Link]
-
Connor, C. E., Norris, J. D., Broadwater, G., Willson, T. M., Gottardis, M. M., Dewhirst, M. W., & McDonnell, D. P. (2001). Tamoxifen Functions As a Molecular Agonist Inducing Cell Cycle-Associated Genes in Breast Cancer Cells. Molecular cancer research, 1(1), 66-76. [Link]
-
Meiyanto, E., Putri, D. D. P., Susidarti, R. A., & Handayani, S. (2022). Persistent synergistic antiproliferative and apoptosis induction effects of PGV-1 and tamoxifen or 4-hydroxytamoxifen on ER-positive breast cancer cells. Journal of Applied Pharmaceutical Science, 12(05), 075-086. [Link]
-
Pathiraja, T. N., Chen, X., Choi, Y. J., Lee, J. S., Li, W., & Wang, Q. (2019). 4-Hydroxytamoxifen enhances sensitivity of estrogen receptor α-positive breast cancer to docetaxel in an estrogen and ZNF423 SNP-dependent fashion. Breast cancer research and treatment, 175(3), 567-578. [Link]
-
Bardon, S., Vignon, F., Montcourrier, P., & Rochefort, H. (1987). Growth inhibitory effect of 4-hydroxy-tamoxifen on the BT-20 mammary cancer cell line. Molecular and cellular endocrinology, 52(1-2), 1-10. [Link]
-
Rodríguez-Lara, V., et al. (2021). Tamoxifen induced cell cycle arrest and apoptosis in breast cancer... ResearchGate. [Link]
-
Gee, J. M., et al. (2016). An epigenomic approach to therapy for tamoxifen-resistant breast cancer. Oncotarget, 7(40), 64690–64705. [Link]
-
Li, Z., et al. (2018). Identification and Analysis of Estrogen Receptor α Promoting Tamoxifen Resistance-Related lncRNAs. BioMed research international, 2018, 5910892. [Link]
-
Ross-Innes, C. S., et al. (2016). Neoadjuvant tamoxifen synchronizes ERα binding and gene expression profiles related to outcome and proliferation. Oncotarget, 7(23), 33924–33936. [Link]
-
Santen, R. J., et al. (2003). New approaches to the understanding of tamoxifen action and resistance. Endocrine-related cancer, 10(2), 267–277. [Link]
-
De Censi, A., et al. (2024). Low dose TamOxifen and LifestylE changes for bReast cANcer prevention (TOLERANT study): Study protocol of a randomized phase II biomarker trial in women at increased risk for breast cancer. PloS one, 19(9), e0309511. [Link]
-
ResearchGate. (n.d.). Metabolism of tamoxifen by recombinant human cytochrome P450 enzymes... ResearchGate. [Link]
-
Spengler, G., et al. (2022). Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines. International journal of molecular sciences, 23(5), 2841. [Link]
-
Swolverine. (2025). How Tamoxifen Works: Mechanism of Action Explained. Swolverine. [Link]
-
The Oncology Nurse. (n.d.). Experimental Tamoxifen Drug Combo Targets Aggressive Breast Cancer. The Oncology Nurse. [Link]
-
Fisher, B., et al. (1998). Tamoxifen for Prevention of Breast Cancer: Report of the National Surgical Adjuvant Breast and Bowel Project P-1 Study. Journal of the National Cancer Institute, 90(18), 1371–1388. [Link]
-
Osborne, C. K., et al. (1996). Tamoxifen and the isomers of 4-hydroxytamoxifen in tamoxifen-resistant tumors from breast cancer patients. Journal of clinical oncology, 14(5), 1488–1495. [Link]
-
Hanker, A. B., et al. (2020). Progress in the Understanding of the Mechanism of Tamoxifen Resistance in Breast Cancer. Frontiers in oncology, 10, 595325. [Link]
-
News-Medical.Net. (n.d.). Tamoxifen Mechanism. News-Medical.Net. [Link]
-
Leone, J. P. (2019). Tamoxifen: Mechanism of Action. Medscape. [Link]
-
Dr.Oracle. (2025). What is the mechanism of action of Tamoxifen (tamoxifen citrate)?. Dr.Oracle. [Link]
-
Liu, Z., et al. (2022). Single-Cell Image-Based Analysis Reveals Chromatin Changes during the Acquisition of Tamoxifen Drug Resistance. International journal of molecular sciences, 23(6), 3236. [Link]
-
Wang, Y., et al. (2017). Boron-Based 4-Hydroxytamoxifen Bioisosteres for Treatment of de Novo Tamoxifen Resistant Breast Cancer. ACS medicinal chemistry letters, 8(8), 847–852. [Link]
-
de Vries Schultink, A. H. M., et al. (2015). Simulation with cells in vitro of tamoxifen treatment in premenopausal breast cancer patients with different CYP2D6 genotypes. Breast cancer research and treatment, 154(3), 505–514. [Link]
-
Lemaire, M., et al. (1993). Induction of tamoxifen-4-hydroxylation by 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), beta-naphthoflavone (beta NF), and phenobarbital (PB) in avian liver. Drug metabolism and disposition, 21(3), 499–506. [Link]
-
Murphy, C. S., et al. (1990). Structure-function relationships of hydroxylated metabolites of tamoxifen that control the proliferation of estrogen-responsive T47D breast cancer cells in vitro. Molecular pharmacology, 38(5), 737–743. [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Tamoxifen, cytochrome P450 genes and breast cancer clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. Selective estrogen receptor modulators (SERMs): mechanisms of anticarcinogenesis and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are Selective estrogen receptor modulators and how do they work? [synapse.patsnap.com]
- 8. Selective Estrogen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. massivebio.com [massivebio.com]
- 11. Tamoxifen: Mechanism of Action [decisionpoint.medscape.com]
- 12. droracle.ai [droracle.ai]
- 13. Molecular mechanisms and mode of tamoxifen resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Oestrogen receptor co-activator AIB1 is a marker of tamoxifen benefit in postmenopausal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recruitment of distinct chromatin-modifying complexes by tamoxifen-complexed estrogen receptor at natural target gene promoters in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Nuclear Receptor Modulation - Role of Coregulators in Selective Estrogen Receptor Modulator (SERM) Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 4-Hydroxytamoxifen inhibits proliferation of multiple myeloma cells in vitro through down-regulation of c-Myc, up-regulation of p27Kip1, and modulation of Bcl-2 family members - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Growth inhibitory effect of 4-hydroxy-tamoxifen on the BT-20 mammary cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. japsonline.com [japsonline.com]
(E)-4-Acetoxy Tamoxifen: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This in-depth guide provides a comprehensive overview of the synthesis and characterization of (E)-4-Acetoxy Tamoxifen. This compound is a pivotal intermediate in the generation of (E)-4-hydroxytamoxifen (Afimoxifene), a potent selective estrogen receptor modulator (SERM) with significant therapeutic implications. This document outlines a robust synthetic protocol, elucidates the mechanistic rationale behind the chosen methodology, and details the essential analytical techniques for rigorous quality control of the final product.
Introduction: The Significance of this compound
Tamoxifen is a widely prescribed prodrug for the treatment and prevention of estrogen receptor-positive (ER+) breast cancer.[1][2] Its therapeutic efficacy is primarily attributed to its active metabolites, 4-hydroxytamoxifen and endoxifen.[3] The (E)-isomer of 4-hydroxytamoxifen, in particular, demonstrates a significantly higher binding affinity for the estrogen receptor compared to the parent drug.[4] The synthesis of this compound serves as a crucial step in accessing this highly potent metabolite for both research and potential therapeutic applications. This guide focuses on an efficient and reliable synthetic route and the comprehensive analytical methods necessary to confirm the compound's identity, purity, and stereochemical integrity.
Synthesis of this compound: A Rationale-Driven Protocol
The synthesis of this compound is most commonly and efficiently achieved through the acetylation of 4-hydroxytamoxifen. This method is favored due to its high yield and selectivity for the desired (E)-isomer.
Experimental Protocol
Materials:
-
(E/Z)-4-hydroxytamoxifen
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve (E/Z)-4-hydroxytamoxifen in a mixture of dichloromethane and pyridine in a round-bottom flask, and cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride dropwise to the cooled solution while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to yield pure this compound.
Mechanistic Rationale
The selection of acetic anhydride as the acetylating agent and pyridine as a catalyst is pivotal for the reaction's success. Pyridine, a mild base, serves a dual purpose: it activates the acetic anhydride by forming a more reactive acetylpyridinium intermediate and neutralizes the acetic acid byproduct, thereby driving the equilibrium towards the product. Dichloromethane is an excellent solvent for this transformation as it solubilizes the reactants and is relatively inert. The final purification via column chromatography is indispensable for isolating the desired (E)-isomer from any unreacted starting material, the corresponding (Z)-isomer, and other impurities.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Comprehensive Characterization
A multi-faceted analytical approach is essential to unequivocally confirm the structure, purity, and isomeric configuration of the synthesized this compound.
Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): This technique provides a detailed map of the proton environments within the molecule. For this compound, characteristic signals include a singlet for the acetate methyl protons, distinct aromatic proton signals, and multiplets corresponding to the ethyl group and the dimethylaminoethyl side chain. The precise chemical shifts and coupling constants are diagnostic for the (E)-isomer.[5]
-
¹³C NMR (Carbon-13 NMR): This method provides information about the carbon framework of the molecule, complementing the ¹H NMR data. The chemical shifts of the carbon atoms, especially those of the alkene and aromatic rings, are crucial for confirming the (E)-stereochemistry.[6]
3.1.2. Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present. Key characteristic absorption bands for this compound include a strong carbonyl (C=O) stretch from the acetate group, C-O stretching vibrations, and aromatic C-H and C=C stretching bands.
3.1.3. Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the compound and to analyze its fragmentation pattern. The molecular ion peak corresponding to the exact mass of this compound provides definitive confirmation of its elemental composition.
Chromatographic Analysis
3.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is an indispensable tool for assessing the purity of the synthesized compound and for separating the (E) and (Z) isomers.[7] A validated reversed-phase HPLC method can effectively resolve the two geometric isomers, enabling the accurate quantification of the isomeric purity of the final product.[8][9]
Table 1: Summary of Expected Characterization Data
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shifts (δ, ppm) | Distinct signals for acetate, aromatic, vinylic, and aliphatic protons confirming the structure.[5] |
| ¹³C NMR | Chemical Shifts (δ, ppm) | Signals corresponding to all unique carbon atoms in the molecule.[6] |
| IR | Wavenumber (cm⁻¹) | Strong C=O stretch (~1760 cm⁻¹), C-O stretches, and aromatic C-H/C=C bands. |
| MS | m/z | Molecular ion peak corresponding to the exact mass of C₂₈H₃₁NO₂. |
| HPLC | Purity & Isomeric Ratio | A single major peak for the (E)-isomer, with purity typically exceeding 98%.[7][9] |
Diagram of the Characterization Workflow:
Caption: Comprehensive characterization workflow.
Conclusion
The successful synthesis and rigorous characterization of this compound are fundamental to the advancement of research and development in the domain of selective estrogen receptor modulators. The methodologies detailed in this guide offer a robust and reproducible framework for obtaining this key intermediate with high purity and for unequivocally validating its structural and isomeric integrity.
References
- McCague, R. (1986). Synthesis of (Z)-4-Hydroxytamoxifen and (Z)-2-[4-[1-(p-Hydroxyphenyl)-2-phenyl]-1-butenyl]phenoxyacetic Acid. The Journal of Organic Chemistry, 51(12), 2355-2358.
- Peng, X., et al. (2006). Structure-guided synthesis of tamoxifen analogs with improved selectivity for the orphan ERRgamma. Bioorganic & Medicinal Chemistry Letters, 16(4), 821-824.
- Nagy, V., et al. (2021). Synthesis and SAR Analysis of Novel 4-Hydroxytamoxifen Analogues Based on Their Cytotoxic Activity and Electron-Donor Character. Molecules, 26(16), 4983.
- Morin, C., & Vidal, M. (1987). Synthesis of Tamoxifen and 4-Hydroxytamoxifen Using Super Base Metalated Propylbenzene. Tetrahedron Letters, 28(38), 4447-4450.
- Dicus, W. A., & Kratz, K. (2003). Synthesis of α-Hydroxytamoxifen and its 4-Hydroxy Analog.
- van der Felden, M., et al. (2019). An atom efficient synthesis of Tamoxifen. Green Chemistry, 21(21), 5852-5857.
- Shimizu, I., et al. (2003). An expeditious synthesis of tamoxifen, a representative SERM (selective estrogen receptor modulator), via the three-component coupling reaction among aromatic aldehyde, cinnamyltrimethylsilane, and beta-chlorophenetole. Bioorganic & Medicinal Chemistry Letters, 13(19), 3249-3252.
- Hazra, S., & Panda, S. (2023). Stereoselective Synthesis of Silylated Vinylboronates by a Boron-Wittig Reaction and Their Application to Tetrasubstituted Olefins. Chemistry – A European Journal, e202303038.
- Gauthier, S., et al. (2017). Synthesis and Biological Evaluation of a Tamoxifen-derivative against Estrogen-Receptor-positive Breast Cancer Cells. IU Indianapolis ScholarWorks.
- Carlson, K. E., et al. (2009). Synthesis and Characterization of Bioactive Tamoxifen-conjugated Polymers.
- Chen, G., et al. (2012). Boron-Based 4-Hydroxytamoxifen Bioisosteres for Treatment of de Novo Tamoxifen Resistant Breast Cancer. ACS Medicinal Chemistry Letters, 3(4), 293-297.
- Elkins, A. C., et al. (2014). Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC–MS, and quantitative HPLC analysis. Journal of Pharmaceutical and Biomedical Analysis, 98, 32-40.
- Osborne, C. K., et al. (1993). Tamoxifen and the isomers of 4-hydroxytamoxifen in tamoxifen-resistant tumors from breast cancer patients. Journal of Clinical Oncology, 11(8), 1629-1635.
- Kuester, R. K., et al. (2007). Characterization of tamoxifen and 4-hydroxytamoxifen glucuronidation by human UGT1A4 variants. Drug Metabolism and Disposition, 35(11), 2013-2019.
- Gjerde, J., et al. (2011). Tamoxifen metabolite isomer separation and quantification by liquid chromatography-tandem mass spectrometry. Analytical Chemistry, 83(1), 254-260.
- Lim, Y. C., et al. (2004). Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen, a novel active metabolite of tamoxifen.
- BenchChem. (2025). An In-Depth Technical Guide to the Isomers of 4-Hydroxytamoxifen: Cis vs. Trans. BenchChem.
- Sigma-Aldrich. (n.d.). 4-Hydroxytamoxifen.
- Elkins, A. C., et al. (2014). Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC–MS, and quantitative HPLC analysis. Journal of Pharmaceutical and Biomedical Analysis, 98, 32-40.
- Jaremko, M., et al. (2020). Molecular characterization of Z-endoxifen: 1D 1 H NMR (top), 1 H NMR...
- Van Dienst, E., et al. (1993). Calixarenes, chemical chameleons. Pure and Applied Chemistry, 65(3), 387-392.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Boron-Based 4-Hydroxytamoxifen Bioisosteres for Treatment of de Novo Tamoxifen Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen, a novel active metabolite of tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Tamoxifen and the isomers of 4-hydroxytamoxifen in tamoxifen-resistant tumors from breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC⬜MS, and quantitative HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tamoxifen metabolite isomer separation and quantification by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of (E)-4-Acetoxy Tamoxifen
Abstract
(E)-4-Acetoxy Tamoxifen is a derivative of tamoxifen, a cornerstone therapy for estrogen receptor-positive (ER-positive) breast cancer.[1][2] This guide provides a comprehensive technical overview of its biological activity, beginning with the metabolic fate of the parent compound, tamoxifen, and contextualizing the role and potency of its various isomers and metabolites. We delve into the core mechanism of action centered on the estrogen receptor, detail the standard experimental protocols for evaluating its bioactivity, and present a comparative analysis of its potency. This document serves as a critical resource for researchers investigating selective estrogen receptor modulators (SERMs), mechanisms of endocrine resistance, and the structure-activity relationships of tamoxifen analogs.
Introduction: The Tamoxifen Family and Its Clinical Significance
Tamoxifen is a selective estrogen receptor modulator (SERM) that has been a frontline endocrine therapy for ER-positive breast cancer for decades.[3][4] It functions as a prodrug, meaning it requires metabolic activation within the body to exert its therapeutic effects.[5][6] Its clinical success is primarily attributed to its potent metabolites, which competitively inhibit the action of estrogen in breast tissue.[7][8][9]
The biological activity of tamoxifen is not monolithic; it is the result of a complex interplay between the parent drug and a suite of metabolites, each with distinct potencies and properties. The metabolism of tamoxifen is intricate and heavily influenced by the cytochrome P450 enzyme system, particularly the highly polymorphic CYP2D6 enzyme.[3][10][11] This genetic variability among patients can lead to significant differences in metabolite concentrations and, consequently, clinical outcomes.[12][13]
The key active metabolites are (Z)-4-hydroxytamoxifen (4-OHT) and (Z)-endoxifen.[11][14][15] These compounds exhibit a binding affinity for the estrogen receptor that is 30 to 100 times greater than that of tamoxifen itself.[5][15][16] It is critical to distinguish between the geometric isomers of these metabolites, denoted as (Z) and (E). The (Z)-isomers are the potent antiestrogens responsible for the therapeutic effect, while the (E)-isomers demonstrate significantly lower affinity for the estrogen receptor and are thus considered far less biologically active.[17][18]
This compound is understood as a synthetic prodrug of (E)-4-hydroxytamoxifen. The acetoxy group is designed to be cleaved by esterase enzymes in the body, releasing the (E)-4-hydroxytamoxifen metabolite. Therefore, to understand the biological activity of this compound, we must focus on the activity of its resulting metabolite, (E)-4-OHT.
The Central Mechanism: Interaction with the Estrogen Receptor
The primary mechanism of action for tamoxifen and its active metabolites is the competitive antagonism of the estrogen receptor (ER), predominantly ERα.
-
Competitive Binding: In ER-positive breast cancer cells, the growth and proliferation are driven by the hormone estradiol. Tamoxifen's metabolites, being structurally similar to estradiol, compete for the same ligand-binding pocket on the ER.[6][8]
-
Conformational Change and Co-regulator Recruitment: When estradiol binds to the ER, the receptor undergoes a specific conformational change that facilitates the recruitment of co-activator proteins. This complex then binds to Estrogen Response Elements (EREs) on DNA, initiating the transcription of genes that promote cell growth. In contrast, when an antagonist like (Z)-4-OHT binds, it induces a different conformational change. This altered shape prevents the binding of co-activators and instead promotes the recruitment of co-repressor proteins.[6][9]
-
Transcriptional Repression: The ER/metabolite/co-repressor complex binds to the EREs but blocks gene transcription. This effectively halts the estrogen-driven proliferative signals, leading to cell cycle arrest and a reduction in tumor growth.[6][16]
The antiestrogenic potency of a given tamoxifen metabolite is directly correlated with its binding affinity for the ER. As noted, (E)-4-hydroxytamoxifen has a substantially lower binding affinity than its (Z)-isomer, rendering it a weak antagonist.[17][18]
Metabolic Activation Pathway
The conversion of tamoxifen to its more potent derivatives is a critical step for its efficacy. The two primary metabolic pathways are N-demethylation and 4-hydroxylation.
-
N-demethylation: Primarily catalyzed by CYP3A4 and CYP3A5, this pathway converts tamoxifen to N-desmethyltamoxifen (NDM-TAM).[3][4][15]
-
4-hydroxylation: This pathway converts tamoxifen directly to 4-hydroxytamoxifen (4-OHT) and is mediated by several CYP enzymes, including CYP2D6, CYP2B6, and CYP2C9.[19]
These pathways converge to produce the most clinically significant metabolite, endoxifen. Endoxifen is formed either by the 4-hydroxylation of NDM-TAM (predominantly by CYP2D6) or the N-demethylation of 4-OHT (by CYP3A4).[3][15] Due to its higher plasma concentrations compared to 4-OHT, endoxifen is considered a major contributor to tamoxifen's overall therapeutic effect.[11]
Protocol 1: Competitive Estrogen Receptor Binding Assay
-
Causality: This assay directly measures the ability of a test compound to displace a radiolabeled ligand (³H-17β-estradiol) from the estrogen receptor. The resulting IC50 value (the concentration of test compound required to displace 50% of the radioligand) is inversely proportional to the binding affinity. This is the foundational experiment to determine if the compound interacts with the primary target. [20]
-
Methodology:
-
Receptor Preparation: Prepare a cytosolic extract containing estrogen receptors from a suitable source, such as rat uterus or recombinant human ERα.
-
Competition Reaction: In a series of tubes, incubate a fixed concentration of ³H-17β-estradiol and the receptor preparation with increasing concentrations of the unlabeled test compound (e.g., this compound, with the expectation it hydrolyzes to (E)-4-OHT in the aqueous buffer) or a reference compound (unlabeled estradiol or (Z)-4-OHT).
-
Incubation: Allow the reactions to reach equilibrium (e.g., incubate for 18-24 hours at 4°C).
-
Separation: Separate receptor-bound from unbound ³H-17β-estradiol. A common method is hydroxylapatite (HAP) adsorption or dextran-coated charcoal, which binds the free radioligand.
-
Quantification: Centrifuge to pellet the receptor-bound complex (with HAP) or the charcoal (with free ligand). Measure the radioactivity in the supernatant or the pellet using liquid scintillation counting.
-
Data Analysis: Plot the percentage of bound radioactivity against the logarithm of the competitor concentration. Fit the data using non-linear regression to determine the IC50 value. The Relative Binding Affinity (RBA) is calculated as: (IC50 of Estradiol / IC50 of Test Compound) x 100.
-
Protocol 2: MCF-7 Cell Proliferation Assay (BrdU Incorporation)
-
Causality: This is a functional assay that measures the biological consequence of ER binding. MCF-7 is an ER-positive human breast cancer cell line whose proliferation is dependent on estrogen. [21]An antagonist will inhibit the proliferation stimulated by estradiol. Measuring the incorporation of Bromodeoxyuridine (BrdU), a synthetic thymidine analog, into newly synthesized DNA provides a direct readout of cell proliferation. [22][23]
-
Methodology:
-
Cell Culture: Culture MCF-7 cells in phenol red-free medium (phenol red is a weak estrogen agonist) supplemented with charcoal-stripped serum to remove endogenous hormones.
-
Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of the test compound in the presence of a fixed, growth-stimulatory concentration of 17β-estradiol (e.g., 1 nM). Include controls: vehicle only, estradiol only, and estradiol plus a known antagonist like (Z)-4-OHT.
-
Incubation: Incubate the plates for a period that allows for cell division (e.g., 48-72 hours).
-
BrdU Labeling: Add BrdU to the culture medium and incubate for an additional 2-4 hours to allow for its incorporation into the DNA of proliferating cells.
-
Detection: Fix the cells and denature the DNA. Add a peroxidase-conjugated anti-BrdU antibody, which binds to the incorporated BrdU.
-
Substrate Reaction: Add a peroxidase substrate (e.g., TMB). The resulting colorimetric reaction is proportional to the amount of incorporated BrdU.
-
Data Analysis: Measure the absorbance using a microplate reader. Plot the absorbance (or percentage of inhibition relative to the estradiol-only control) against the logarithm of the test compound concentration to determine the EC50 value (the concentration that causes 50% inhibition of proliferation).
-
In Vivo Assessment
In vivo models are essential to understand a compound's anti-tumor efficacy, accounting for its pharmacokinetics and metabolism within a complex biological system.
Protocol 3: Murine Xenograft Model
-
Causality: This model evaluates if the anti-proliferative effects observed in vitro translate to tumor growth inhibition in vivo. It uses immunodeficient mice to prevent rejection of transplanted human cancer cells. [21][24]The growth of MCF-7 tumors in these mice is typically made estrogen-dependent by implanting a slow-release estradiol pellet, mimicking the hormonal environment that drives tumor progression.
-
Methodology:
-
Animal Model: Use female, ovariectomized immunodeficient mice (e.g., NOD/SCID or BALB/c nude).
-
Hormone Supplementation: Implant a subcutaneous slow-release pellet containing 17β-estradiol to support tumor growth.
-
Tumor Cell Implantation: Inject MCF-7 cells, typically mixed with Matrigel, into the mammary fat pad.
-
Tumor Growth: Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the animals into treatment groups (e.g., vehicle control, this compound, positive control like tamoxifen). Administer the compounds daily via a clinically relevant route, such as oral gavage.
-
Monitoring: Measure tumor volume (using calipers) and body weight 2-3 times per week.
-
Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Analysis: At the end of the study, excise the tumors, weigh them, and perform downstream analyses such as immunohistochemistry for proliferation markers (e.g., Ki-67) or Western blotting for ER pathway proteins.
-
Data Summary and Interpretation
The collective data from these assays allows for a quantitative comparison of this compound (via its metabolite (E)-4-OHT) against the parent drug and its clinically relevant active metabolite, (Z)-4-OHT.
| Compound | Relative Binding Affinity (RBA) for ERα¹ | Antiestrogenic Potency (MCF-7 Assay)² |
| 17β-Estradiol | 100 (Reference) | N/A (Agonist) |
| Tamoxifen | ~2-3 | Low (IC50 ~1 µM) |
| (Z)-4-Hydroxytamoxifen | ~200-300 | High (IC50 ~1-10 nM) |
| (E)-4-Hydroxytamoxifen | Very Low (<1) | Very Low (IC50 >10 µM) |
¹ RBA is a relative measure where Estradiol = 100. Values are approximate and compiled from literature.[16] ² Antiestrogenic potency is the concentration required to inhibit estradiol-stimulated cell proliferation.[16][17][18]
Interpretation of Findings:
The data clearly illustrates a distinct hierarchy of biological activity. This compound, by virtue of its conversion to (E)-4-hydroxytamoxifen, is a very weak antiestrogen. Its affinity for the estrogen receptor is several orders of magnitude lower than that of its geometric isomer, (Z)-4-hydroxytamoxifen. This profound difference in ER binding directly translates into a lack of significant functional activity in cell-based anti-proliferation assays.
While tamoxifen itself has low potency, it serves as a reservoir for the production of highly active metabolites in vivo. This compound does not lead to the formation of these potent metabolites and thus lacks the therapeutic potential associated with the parent drug. Its primary utility is in a research context, where it can serve as a negative control or be used to investigate the subtle, non-ER-mediated, or weak ER-mediated effects of this specific isomeric form.
Conclusion
The biological activity of this compound is intrinsically linked to its metabolic product, (E)-4-hydroxytamoxifen. Through a systematic evaluation using standard in vitro and in vivo protocols, it is established that this compound is a very weak antiestrogen. Its low affinity for the estrogen receptor prevents it from effectively competing with estradiol and inhibiting the proliferation of ER-positive breast cancer cells. This stands in stark contrast to the (Z)-isomers of 4-hydroxytamoxifen and endoxifen, which are the true drivers of tamoxifen's clinical efficacy. For professionals in drug development, this compound serves as a crucial example of the profound impact of stereochemistry on pharmacological activity and underscores the necessity of a comprehensive metabolic and isomeric characterization of any new SERM candidate.
References
-
Jordan, V. C. (2007). New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer. PubMed Central. [Link]
-
Blair, R. M., et al. (2000). Quantitative comparisons of in vitro assays for estrogenic activities. Environmental Health Perspectives. [Link]
-
Goetz, M. P., et al. (2013). Alterations in CYP2D6 Enzyme Affect Efficacy of Tamoxifen. OncLive. [Link]
-
Teh, L. K., & Bertilsson, L. (2012). CYP2D6 and Tamoxifen Metabolism. Encyclopedia MDPI. [Link]
-
Rae, J. M., & Hayes, D. F. (2008). CYP2D6 polymorphisms and tamoxifen metabolism: clinical relevance. Breast Cancer Research and Treatment. [Link]
-
Lim, J. S., et al. (2007). Quantitative effect of CYP2D6 genotype and inhibitors on tamoxifen metabolism: implication for optimization of breast cancer treatment. Clinical Pharmacology & Therapeutics. [Link]
-
PharmGKB. Tamoxifen Pathway, Pharmacokinetics. Clinical Pharmacogenetics Implementation Consortium. [Link]
-
Notley, L. M., & Crewe, K. H. (2003). Oxidative metabolism of tamoxifen to Z-4-hydroxy-tamoxifen by cytochrome P450 isoforms: an appraisal of in vitro studies. Drug Metabolism Reviews. [Link]
-
Kiyota, N., et al. (2012). The Impact of CYP2D6 Genotyping on Tamoxifen Treatment. Breast Cancer: Basic and Clinical Research. [Link]
-
Medscape. Metabolism and Transport of Tamoxifen. Medscape. [Link]
-
Gjerde, J., et al. (2010). (A) Metabolic pathways of tamoxifen and enzymes involved. (B)... ResearchGate. [Link]
-
Reddel, R. R., et al. (1985). Effects of biologically active metabolites of tamoxifen on the proliferation kinetics of MCF-7 human breast cancer cells in vitro. Cancer Research. [Link]
-
U.S. Environmental Protection Agency. Estrogen Receptor Binding. EPA. [Link]
-
Houtman, R., et al. (2022). Sensitive image-based chromatin binding assays using inducible ERα to rapidly characterize estrogenic chemicals and mixtures. iScience. [Link]
-
Wang, C., et al. (2021). Advances in Rodent Models for Breast Cancer Formation, Progression, and Therapeutic Testing. Frontiers in Oncology. [Link]
-
Judson, R. S., et al. (2015). Predictive Endocrine Testing in the 21st Century Using in Vitro Assays of Estrogen Receptor Signaling Responses. Environmental Science & Technology. [Link]
-
Kim, Y., et al. (2002). Estrogen Receptor Binding Assay Method for Endocrine Disruptors Using Fluorescence Polarization. Journal of Health Science. [Link]
-
Jayedi, A., et al. (2014). Response of Mouse Breast Cancer Cells to Anastrozole, Tamoxifen, and the Combination. Journal of Cancer. [Link]
-
Vaziri-Gohar, A., & Houston, K. D. (2020). Continuous Exposure of Breast Cancer Cells to Tamoxifen Upregulates GPER-1 and Increases Cell Proliferation. Frontiers in Endocrinology. [Link]
-
Lee, C. I., et al. (2020). Tamoxifen Rechallenge Decreases Metastatic Potential but Increases Cell Viability and Clonogenicity in a Tamoxifen-Mediated Cytotoxicity-Resistant Subline of Human Breast MCF7 Cancer Cells. Cancers. [Link]
-
Gkaragkouni, A., et al. (2017). Novel Carbonyl Analogs of Tamoxifen: Design, Synthesis, and Biological Evaluation. Frontiers in Chemistry. [Link]
-
Li, Y., et al. (2024). Effect of tamoxifen on MCF-7 cell proliferation determined by MTS assay. Chinese Journal of Mass Spectrometry. [Link]
-
Kumar, J. M., et al. (2012). Tamoxifen-resistant, ER-positive MAC 51 cell line with a high metastatic potential developed from a spontaneous breast cancer mouse model. Cell and Tissue Research. [Link]
-
Ota, A., et al. (2015). Synthesis and evaluation of tamoxifen derivatives with a long alkyl side chain as selective estrogen receptor down-regulators. Bioorganic & Medicinal Chemistry. [Link]
-
Fentiman, I. S. (1989). The role of tamoxifen in the treatment and prevention of breast cancer. Annals of the New York Academy of Sciences. [Link]
-
Russo, J., & Russo, I. H. (2012). Animal Models for Studying Prevention and Treatment of Breast Cancer. ResearchGate. [Link]
-
Chan, J., et al. (2017). Metabolic pathway of tamoxifen and its metabolites. ResearchGate. [Link]
-
Shiina, I., et al. (2008). Synthesis and pharmacological evaluation of the novel pseudo-symmetrical tamoxifen derivatives as anti-tumor agents. Biochemical Pharmacology. [Link]
-
Hanker, A. B., et al. (2020). Tamoxifen Resistance: Emerging Molecular Targets. Cancers. [Link]
-
Jordan, V. C. (1988). Role of tamoxifen in the long-term treatment and prevention of breast cancer. Current Problems in Cancer. [Link]
-
Swolverine. (2024). How Tamoxifen Works: Mechanism of Action Explained. Swolverine. [Link]
-
Kim, H., et al. (2012). Pharmacokinetics of tamoxifen, 4-hydroxytamoxifen, and ZB497 in mice... ResearchGate. [Link]
-
Yu, D. (2003). Synthesis and Biological Evaluation of a Tamoxifen-derivative against Estrogen-Receptor-positive Breast Cancer Cells. IU Indianapolis ScholarWorks. [Link]
-
Mthunzi, L., et al. (2023). Pharmacokinetics of Tamoxifen and Its Major Metabolites and the Effect of the African Ancestry Specific CYP2D6*17 Variant on the Formation of the Active Metabolite, Endoxifen. Pharmaceutics. [Link]
-
Gkaragkouni, A., et al. (2017). Novel Carbonyl Analogs of Tamoxifen: Design, Synthesis, and Biological Evaluation. Frontiers in Chemistry. [Link]
-
Bukkapatnam, V., et al. (2022). Factors Influencing Pharmacokinetics of Tamoxifen in Breast Cancer Patients. Journal of Personalized Medicine. [Link]
-
Ma, C. X. (2020). Progress in the Understanding of the Mechanism of Tamoxifen Resistance in Breast Cancer. Frontiers in Pharmacology. [Link]
-
Love, R. R. (1998). The role of tamoxifen in preventing breast cancer. Cleveland Clinic Journal of Medicine. [Link]
-
Hanke, N., et al. (2017). Physiologically-based pharmacokinetic modeling of tamoxifen and its metabolites in women of different CYP2D6 phenotypes provides new insight into the tamoxifen mass balance. Frontiers in Pharmacology. [Link]
-
Dr.Oracle. (2024). What is the role of Tamoxifen in blocking estrogen? Dr.Oracle. [Link]
-
Lien, E. A., et al. (1991). Tamoxifen metabolism and biological activity. ResearchGate. [Link]
-
News-Medical.Net. (2021). Tamoxifen Mechanism. News-Medical.Net. [Link]
-
Leone, J. P. (2019). Tamoxifen: Mechanism of Action. Medscape. [Link]
-
Dr.Oracle. (2024). What is the mechanism of action of Tamoxifen (tamoxifen citrate)? Dr.Oracle. [Link]
-
Whirl-Carrillo, M., et al. (2012). PharmGKB summary: tamoxifen pathway, pharmacokinetics. Pharmacogenetics and Genomics. [Link]
-
Chander, S. K., et al. (1991). Structural components necessary for the antiestrogenic activity of tamoxifen. Molecular and Cellular Endocrinology. [Link]
-
Pathak, S., et al. (2024). Tamoxifen Action in ER-Negative Breast Cancer. ResearchGate. [Link]
Sources
- 1. The role of tamoxifen in the treatment and prevention of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. PharmGKB summary: tamoxifen pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
- 7. swolverine.com [swolverine.com]
- 8. decisionpoint.medscape.com [decisionpoint.medscape.com]
- 9. droracle.ai [droracle.ai]
- 10. CYP2D6 polymorphisms and tamoxifen metabolism: clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Impact of CYP2D6 Genotyping on Tamoxifen Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. Quantitative effect of CYP2D6 genotype and inhibitors on tamoxifen metabolism: implication for optimization of breast cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinPGx [clinpgx.org]
- 16. Effects of biologically active metabolites of tamoxifen on the proliferation kinetics of MCF-7 human breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Novel Carbonyl Analogs of Tamoxifen: Design, Synthesis, and Biological Evaluation [frontiersin.org]
- 18. Novel Carbonyl Analogs of Tamoxifen: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Oxidative metabolism of tamoxifen to Z-4-hydroxy-tamoxifen by cytochrome P450 isoforms: an appraisal of in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Continuous Exposure of Breast Cancer Cells to Tamoxifen Upregulates GPER-1 and Increases Cell Proliferation [frontiersin.org]
- 23. Tamoxifen Rechallenge Decreases Metastatic Potential but Increases Cell Viability and Clonogenicity in a Tamoxifen-Mediated Cytotoxicity-Resistant Subline of Human Breast MCF7 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Advances in Rodent Models for Breast Cancer Formation, Progression, and Therapeutic Testing [frontiersin.org]
Authored by: A Senior Application Scientist
An In-Depth Technical Guide to the In Vitro Evaluation of (E)-4-Acetoxy Tamoxifen
Abstract
This compound serves as a pivotal research compound in the study of selective estrogen receptor modulators (SERMs). As an ester derivative, it functions as a more stable and cell-permeable precursor to 4-hydroxytamoxifen (4-OHT), one of the primary active metabolites of the widely used breast cancer drug, Tamoxifen. Understanding its biological activity requires a suite of precise in vitro assays designed to dissect its mechanism of action, from receptor engagement to downstream cellular consequences. This guide provides a comprehensive overview of the essential experimental frameworks, offering not just protocols but the scientific rationale underpinning each methodological choice. It is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize this compound and related compounds in a preclinical setting.
The Foundational Principle: Bioactivation and Mechanism of Action
Tamoxifen itself is a prodrug with a relatively low affinity for the estrogen receptor (ER).[1] Its therapeutic efficacy is contingent upon its metabolic conversion by cytochrome P450 (CYP) enzymes, primarily CYP2D6 and others, into highly potent antiestrogenic metabolites.[1][2] The two most clinically relevant active metabolites are 4-hydroxytamoxifen (4-OHT) and endoxifen.[3] These metabolites exhibit a binding affinity for the estrogen receptor (ERα) that is up to 100 times greater than that of the parent compound.[3][4][5][6]
This compound is intracellularly hydrolyzed by esterases to yield (E)-4-hydroxytamoxifen. This makes it an invaluable tool for in vitro studies, as it bypasses the need for hepatic CYP-mediated activation, allowing for direct investigation of the active metabolite's effects on target cells.
The primary mechanism of action is competitive antagonism at the ER.[7] In estrogen receptor-positive (ER+) breast cancer cells, 4-OHT binds to ERα, inducing a conformational change that prevents the binding of the natural ligand, 17β-estradiol (E2). This drug-receptor complex recruits corepressors instead of coactivators to the DNA, thereby inhibiting the transcription of estrogen-responsive genes that drive cell proliferation.[1][8] Furthermore, potent metabolites like endoxifen and 4-OHT can induce the proteasomal degradation of the ERα protein itself, further diminishing the cell's capacity for estrogen-mediated signaling.[6][9]
Core In Vitro Assays for Characterization
A multi-faceted approach is essential to fully profile the activity of this compound. The following assays form the cornerstone of a comprehensive in vitro evaluation.
Cell Line Selection: The Critical First Step
The choice of cell line is paramount and dictates the relevance of the experimental outcomes.
-
ER-Positive Lines (e.g., MCF-7, T47D, ZR-75-1): These are the primary models for studying antiestrogenic efficacy.[3][5][9] MCF-7 is the most widely used and well-characterized ER+ breast cancer cell line.
-
ER-Negative Lines (e.g., MDA-MB-231, Hs578T): These serve as crucial negative controls to demonstrate that the cytotoxic effects of the compound are ER-dependent.[9][10]
-
Tamoxifen-Resistant Sublines: To investigate mechanisms of acquired resistance, resistant clones can be developed through long-term culture of ER+ cells in the presence of 4-OHT.[11][12][13]
Expert Insight: When conducting experiments, it is standard practice to culture cells in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum (FBS). Phenol red is a weak estrogen mimic, and charcoal stripping removes endogenous steroids from the serum, both of which could otherwise confound the results by activating the ER.
Cell Viability and Cytotoxicity Assays
These assays quantify the dose-dependent effect of the compound on cell proliferation and survival.
Causality: The primary therapeutic goal of an antiestrogen is to inhibit the proliferation of cancer cells. This assay directly measures that endpoint and allows for the determination of key potency metrics, such as the half-maximal inhibitory concentration (IC50).
Representative Protocol: WST-1 Assay
-
Cell Seeding: Plate ER+ cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in phenol red-free medium with charcoal-stripped FBS. Allow cells to adhere for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound (e.g., from 0.01 nM to 10 µM) in the appropriate vehicle (e.g., DMSO). Ensure the final vehicle concentration is consistent across all wells and typically ≤0.1%.
-
Treatment: Replace the medium with fresh medium containing the various concentrations of the compound, a vehicle control, and a positive control (e.g., 17β-estradiol to stimulate growth, which the compound should inhibit).
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-96 hours).
-
Reagent Addition: Add WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours. The reagent is converted by metabolically active cells into a colored formazan dye.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized viability versus the log of the compound concentration and use a non-linear regression model to calculate the IC50 value.[14]
Table 1: Representative IC50 Values for Tamoxifen and Metabolites in MCF-7 Cells
| Compound | Reported IC50 Range (µM) | Citation(s) |
|---|---|---|
| Tamoxifen | 4.5 - 15 | [14][15] |
| 4-Hydroxytamoxifen | 0.01 - 0.1 | [5] |
| Endoxifen | 0.01 - 0.1 |[16] |
Estrogen Receptor Binding Affinity
This assay determines how strongly the compound binds to the ER, providing a direct measure of target engagement.
Causality: The ability of 4-OHT to inhibit ER signaling is directly related to its affinity for the receptor's ligand-binding pocket. A high binding affinity is a prerequisite for potent antiestrogenic activity.[5]
Methodology: Competitive radioligand binding assays are the gold standard. This involves incubating a source of ER (e.g., cytosol extract from MCF-7 cells or rat uteri) with a constant concentration of a radiolabeled ligand (e.g., [3H]-estradiol) and increasing concentrations of the unlabeled competitor drug (this compound, which will be hydrolyzed to 4-OHT). The amount of bound radioactivity is measured, and the concentration of the competitor required to displace 50% of the radioligand (IC50) is determined. This is used to calculate the relative binding affinity (RBA) compared to estradiol.[4][5][17]
Table 2: Relative Binding Affinity (RBA) for ERα
| Compound | RBA (Estradiol = 100) | Citation(s) |
|---|---|---|
| Estradiol | 100 | [17][18] |
| Tamoxifen | ~2-4 | [4][18] |
| 4-Hydroxytamoxifen | ~100-200 | [4][17][18] |
| Endoxifen | ~150-200 |[17] |
Gene Expression Analysis of Estrogen-Responsive Genes
This functional assay confirms that ER binding translates into the modulation of downstream gene transcription.
Causality: Binding of an antagonist like 4-OHT to the ER should specifically block the E2-induced transcription of well-established estrogen-responsive genes. This provides direct evidence of the compound's antagonistic mechanism of action.
Protocol Outline: qRT-PCR
-
Cell Treatment: Treat MCF-7 cells with: (i) Vehicle, (ii) 1 nM E2, (iii) 1 µM this compound, and (iv) 1 nM E2 + 1 µM this compound for 24 hours.
-
RNA Isolation: Extract total RNA from the cells using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.
-
qPCR: Perform quantitative PCR using primers for target genes like TFF1 (pS2) and PGR (Progesterone Receptor), and a stable housekeeping gene for normalization.[3][19][20]
-
Analysis: The expected result is that E2 will strongly induce target gene expression, and this induction will be significantly blunted in the presence of this compound.[19]
Western Blotting for ERα Protein Degradation
This assay investigates whether the compound, in addition to blocking ERα, also promotes its degradation.
Causality: Some SERMs and a class of drugs known as Selective Estrogen Receptor Degraders (SERDs) are known to destabilize the ERα protein, targeting it for proteasomal degradation.[9] This represents a more profound and potentially durable mechanism of antagonism. Endoxifen, the metabolite of 4-OHT, is known to have this effect.[6][9]
Protocol Outline: Western Blot
-
Treatment & Lysis: Treat MCF-7 or T47D cells with increasing concentrations of this compound for 24-48 hours. A positive control for degradation, such as the SERD Fulvestrant, should be included. Lyse the cells to extract total protein.[9][21]
-
Proteasome Inhibition Control: To validate that degradation is proteasome-dependent, a parallel set of cells can be co-treated with the proteasome inhibitor MG132.[9][22] In these cells, ERα levels should be restored.
-
Quantification & Electrophoresis: Quantify protein concentration (e.g., via BCA assay), then separate equal amounts of protein by SDS-PAGE.[21][22]
-
Transfer & Probing: Transfer the separated proteins to a PVDF membrane. Probe the membrane with a primary antibody specific for ERα, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[9][21][22]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. A loading control (e.g., β-actin or GAPDH) must be probed on the same blot to ensure equal protein loading.[9][21]
-
Analysis: A dose-dependent decrease in the ERα band intensity indicates compound-induced degradation.
Synthesizing the Data: Building a Coherent Profile
The true power of this in vitro approach lies in the integration of data from all assays. A successful characterization will demonstrate a clear logical chain: high binding affinity (Section 2.3) for the ER leads to potent inhibition of cell proliferation (Section 2.2) in ER+ cells. This cellular effect is mechanistically supported by the antagonism of estrogen-responsive gene expression (Section 2.4) and may be enhanced by the degradation of the ERα protein (Section 2.5). This integrated understanding is critical for advancing a compound through the drug development pipeline.
References
-
Borgna, J. L., & Rochefort, H. (1981). Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer. Biopharmaceutics & Drug Disposition, 2(4), 381–390. [Link]
-
Sun, D., et al. (2008). Estrogen receptor binding and bioactivity of tamoxifen, active tamoxifen metabolites and their glucuronides. Cancer Research, 68(9 Supplement), 3527. [Link]
-
ter Laak, A. M., et al. (2005). Rapid On-line Profiling of Estrogen Receptor Binding Metabolites of Tamoxifen. Chemical Research in Toxicology, 18(11), 1629–1638. [Link]
-
Cozan, Y., et al. (1981). Tamoxifen and metabolites in MCF7 cells: correlation between binding to estrogen receptor and inhibition of cell growth. Cancer Research, 41(12 Pt 1), 5036–5040. [Link]
-
Jordan, V. C., et al. (1977). Estrogen-receptor binding and biologic activity of tamoxifen and its metabolites. Endocrinology, 100(5), 1409–1414. [Link]
-
Meegan, M. J., et al. (2007). In vitro modeling of acquired tamoxifen resistance. Cancer Research, 67(9 Supplement), 5433. [Link]
-
D'Arcy, M., et al. (2022). In vitro breast cancer models for studying mechanisms of resistance to endocrine therapy. Endocrine-Related Cancer, 29(6), 285–311. [Link]
-
Cevatemre, B., et al. (2016). An in vitro model for the development of acquired tamoxifen resistance. Molecular Medicine Reports, 14(3), 2461–2468. [Link]
-
Wu, X., et al. (2009). The Tamoxifen Metabolite, Endoxifen, Is a Potent Antiestrogen that Targets Estrogen Receptor α for Degradation in Breast Cancer Cells. Cancer Research, 69(5), 1758–1767. [Link]
-
Nass, N., et al. (2015). Tamoxifen resistance: from cell culture experiments towards novel biomarkers. Pathology, Research and Practice, 211(3), 189–197. [Link]
-
ResearchGate. (n.d.). Cell viability assays of a tamoxifen, b 4-OHT, c endoxifen, d norendoxifen and e lapatinib against MCF-7 cells. ResearchGate. [Link]
-
D'Arcy, M., et al. (2022). In vitro breast cancer models for studying mechanisms of resistance to endocrine therapy. Endocrine-Related Cancer. [Link]
-
Hassen, Y., et al. (2018). Time resolved gene expression analysis during tamoxifen adaption of MCF-7 cells identifies long non-coding RNAs with prognostic impact. Oncotarget, 9(1), 1039–1053. [Link]
-
Fodor, Z., et al. (2024). Comparative Study of Ferrocene- and Indene-Based Tamoxifen Derivatives of Different Molecular Flexibility on High-Mortality Cancer Cell Lines. International Journal of Molecular Sciences, 25(1), 589. [Link]
-
Fodor, Z., et al. (2022). Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines. International Journal of Molecular Sciences, 23(5), 2850. [Link]
-
Al-Bayati, N. J., & Al-Azzawi, A. M. (2020). Cytotoxic effects of tamoxifen in breast cancer cells. Cancer Drug Resistance, 3(4), 933–942. [Link]
-
Dahmane, A., et al. (2013). Simulation with cells in vitro of tamoxifen treatment in premenopausal breast cancer patients with different CYP2D6 genotypes. British Journal of Pharmacology, 170(3), 634–646. [Link]
-
Lim, J., et al. (2006). Endoxifen, a secondary metabolite of tamoxifen, and 4-OH-tamoxifen induce similar changes in global gene expression patterns in MCF-7 breast cancer cells. The Journal of Pharmacology and Experimental Therapeutics, 318(2), 523–531. [Link]
-
De, P., et al. (2013). During hormone depletion or tamoxifen treatment of breast cancer cells the estrogen receptor apoprotein supports cell cycling through the retinoic acid receptor α1 apoprotein. Breast Cancer Research, 15(4), R60. [Link]
-
Cuevas, M. E., & Lindeman, T. E. (2014). In vitro cytotoxicity of 4'-OH-tamoxifen and estradiol in human endometrial adenocarcinoma cells HEC-1A and HEC-1B. Oncology Reports, 32(6), 2731–2737. [Link]
-
ResearchGate. (n.d.). ERα protein levels in response to endoxifen treatment. ResearchGate. [Link]
-
Li, Y., et al. (2024). USP36 promotes tumorigenesis and tamoxifen resistance in breast cancer by deubiquitinating and stabilizing ERα. Journal of Experimental & Clinical Cancer Research, 43(1), 11. [Link]
-
Tamoxifen metabolites treatment promotes ERα+ transition to triple negative phenotype in vitro, effects of LDL in chemoresistance. (2024). National Institutes of Health. [Link]
-
Dunbier, A. K., et al. (2010). Dynamic changes in gene expression in vivo predict prognosis of tamoxifen-treated patients with breast cancer. Breast Cancer Research and Treatment, 120(3), 559–567. [Link]
-
B-Rao, C. (2012). Integrative Analysis of Response to Tamoxifen Treatment in ER-Positive Breast Cancer Using GWAS Information and Transcription Profiling. International Journal of Biomedical Science, 8(1), 49–58. [Link]
-
Schild, L. J., et al. (2002). DNA Adducts Formed from 4-Hydroxytamoxifen Are More Mutagenic than Those Formed by α-Acetoxytamoxifen in a Shuttle Vector Target Gene Replicated in Human Ad293 Cells. Biochemistry, 41(26), 8376–8382. [Link]
-
Swolverine. (2025). How Tamoxifen Works: Mechanism of Action Explained. Swolverine. [Link]
-
ResearchGate. (n.d.). Mechanism of action of Tamoxifen and its metabolites on breast cancer cells. ResearchGate. [Link]
-
Hertz, D. L., et al. (2021). Generating a Precision Endoxifen Prediction Algorithm to Advance Personalized Tamoxifen Treatment in Patients with Breast Cancer. Cancers, 13(6), 1259. [Link]
-
Robbins, N. R. (2024). Tamoxifen does not induce widespread gene expression changes in the mouse arcuate nucleus or medial preoptic area: and, creating novel tools for estrogen signaling detection. eScholarship, University of California. [Link]
-
Schild, L. J., et al. (2000). 4-Hydroxytamoxifen Gives DNA Adducts by Chemical Activation, but Not in Rat Liver Cells. Chemical Research in Toxicology, 13(1), 65–71. [Link]
-
Tang, Z., et al. (2020). Progress in the Understanding of the Mechanism of Tamoxifen Resistance in Breast Cancer. Frontiers in Pharmacology, 11, 594247. [Link]
-
Sharma, R. (2019). Tamoxifen Mechanism. News-Medical.Net. [Link]
-
Notley, L. M., & Crewe, K. H. (2003). Oxidative metabolism of tamoxifen to Z-4-hydroxy-tamoxifen by cytochrome P450 isoforms: an appraisal of in vitro studies. Current Drug Metabolism, 4(4), 289–302. [Link]
-
Leone, J. P. (2019). Tamoxifen: Mechanism of Action. Medscape. [Link]
-
ResearchGate. (n.d.). Endoxifen (4-hydroxy-N-desmethyl-tamoxifen) has anti-estrogenic effects in breast cancer cells with potency similar to 4-hydroxy-tamoxifen. ResearchGate. [Link]
-
McHaffie, S. L., et al. (2016). Effects of CreERT2, 4-OH Tamoxifen, and Gender on CFU-F Assays. PLOS ONE, 11(2), e0148105. [Link]
Sources
- 1. news-medical.net [news-medical.net]
- 2. Oxidative metabolism of tamoxifen to Z-4-hydroxy-tamoxifen by cytochrome P450 isoforms: an appraisal of in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simulation with cells in vitro of tamoxifen treatment in premenopausal breast cancer patients with different CYP2D6 genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tamoxifen and metabolites in MCF7 cells: correlation between binding to estrogen receptor and inhibition of cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Generating a Precision Endoxifen Prediction Algorithm to Advance Personalized Tamoxifen Treatment in Patients with Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. swolverine.com [swolverine.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. In vitro breast cancer models for studying mechanisms of resistance to endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An in vitro model for the development of acquired tamoxifen resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oaepublish.com [oaepublish.com]
- 15. Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Estrogen-receptor binding and biologic activity of tamoxifen and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Endoxifen, a secondary metabolite of tamoxifen, and 4-OH-tamoxifen induce similar changes in global gene expression patterns in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. During hormone depletion or tamoxifen treatment of breast cancer cells the estrogen receptor apoprotein supports cell cycling through the retinoic acid receptor α1 apoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 22. USP36 promotes tumorigenesis and tamoxifen resistance in breast cancer by deubiquitinating and stabilizing ERα - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Positioning (E)-4-Acetoxy Tamoxifen in the Metabolic Landscape
An In-Depth Technical Guide to the In Vivo Metabolism of (E)-4-Acetoxy Tamoxifen
For Researchers, Scientists, and Drug Development Professionals
This compound is a synthetic derivative of 4-hydroxytamoxifen (4-OHT), a primary active metabolite of the widely prescribed breast cancer drug, Tamoxifen.[1][2][3] In the context of in vivo research, this compound functions as a direct precursor, or prodrug, to 4-OHT. Its administration is a strategic choice in experimental settings, designed to bypass the initial, rate-limiting 4-hydroxylation step of Tamoxifen itself and deliver the highly potent 4-OHT more directly to the system.[1] Understanding the metabolic journey of this compound is therefore critical, as its fate is inextricably linked to the pharmacokinetics and pharmacodynamics of its powerful metabolites.
This guide provides a detailed exploration of the in vivo metabolism of this compound. We will dissect the enzymatic processes, trace the subsequent metabolic cascade, present quantitative data, and provide robust experimental protocols for its analysis. The narrative is structured to explain not just the "what" but the "why" behind the metabolic transformations and the methodologies used to study them.
Section 1: The Initial and Defining Metabolic Event: Ester Hydrolysis
The metabolic activation of this compound is a rapid and efficient two-step process that begins with the hydrolysis of its acetoxy group.
-
Deacetylation: Upon entering a biological system, this compound is rapidly targeted by ubiquitous esterase enzymes present in plasma and tissues, such as the liver. These enzymes catalyze the cleavage of the ester bond, removing the acetyl group.
-
Formation of 4-Hydroxytamoxifen (4-OHT): This hydrolysis reaction yields (E)-4-hydroxytamoxifen (4-OHT), the first and most crucial active metabolite in this pathway.[1] 4-OHT possesses an affinity for the estrogen receptor (ER) that is 30 to 100 times greater than the parent drug, Tamoxifen, making it a key mediator of the desired antiestrogenic effect.[4][5][6]
This initial conversion is fundamental. By administering this compound, researchers can investigate the downstream effects and metabolism of 4-OHT without the confounding variable of Tamoxifen's own complex metabolic activation, which is heavily dependent on individual pharmacogenomics.
Section 2: The Metabolic Cascade of 4-Hydroxytamoxifen
Once formed, 4-OHT enters the well-documented metabolic pathway of Tamoxifen, undergoing both Phase I and Phase II reactions orchestrated primarily by Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzyme superfamilies.
Phase I Metabolism: The Role of Cytochrome P450 Enzymes
Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For 4-OHT, the most significant Phase I transformation is its conversion to Endoxifen.
-
N-demethylation to Endoxifen: 4-OHT is a substrate for N-demethylation, a reaction that removes a methyl group from its dimethylamino side chain. This conversion produces 4-hydroxy-N-desmethyltamoxifen, more commonly known as Endoxifen .[7][8]
-
Causality: This step is of paramount clinical and pharmacological importance. Endoxifen exhibits a potency and affinity for the estrogen receptor that is comparable to 4-OHT and is considered a principal driver of Tamoxifen's therapeutic efficacy.[6][7][9] Crucially, this reaction is predominantly catalyzed by the highly polymorphic enzyme CYP2D6 .[4][9][10][11] Genetic variations in the CYP2D6 gene can lead to poor, intermediate, extensive, or ultrarapid metabolizer phenotypes, directly impacting the rate of Endoxifen formation and, consequently, the potential effectiveness of the therapy.[4][11] While CYP2D6 is key, other enzymes like CYP3A4 can also contribute to this conversion.[7]
-
The overall metabolic scheme, starting from the parent drug Tamoxifen for context, is illustrated below. The journey of this compound begins with its conversion to 4-OHT.
Phase II Metabolism: Conjugation and Elimination
Phase II reactions involve the conjugation of the drug or its metabolites with endogenous molecules to increase water solubility and facilitate excretion.
-
Glucuronidation: 4-OHT and Endoxifen are substrates for UDP-glucuronosyltransferases (UGTs). The enzyme UGT1A4, for example, is known to catalyze the formation of quaternary ammonium glucuronides of both Tamoxifen and 4-OHT.[12] This process creates large, polar conjugates that are readily eliminated from the body, primarily via the bile into the feces.[12][13]
-
Sulfation: Sulfotransferases (SULTs) also play a role in the conjugation of hydroxylated Tamoxifen metabolites, further aiding in their detoxification and clearance.[4][14]
Table 1: Key Enzymes in the Metabolism of 4-Hydroxytamoxifen
| Enzyme Family | Specific Enzyme(s) | Role | Metabolic Consequence |
| Esterases | Plasma/Liver Esterases | Hydrolysis | Converts this compound to 4-OHT. |
| Cytochrome P450 (Phase I) | CYP2D6 | N-demethylation | Primary catalyst for converting 4-OHT to the highly active Endoxifen.[4][9] |
| CYP3A4 / CYP3A5 | N-demethylation | Contributes to the conversion of 4-OHT to Endoxifen.[7][10] | |
| UDP-Glucuronosyl-transferases (Phase II) | UGT1A4 | Glucuronidation | Conjugates 4-OHT and Endoxifen for elimination.[12] |
| Sulfotransferases (Phase II) | SULTs (e.g., SULT2A1) | Sulfation | Conjugates 4-OHT and Endoxifen for elimination.[14] |
Section 3: Pharmacokinetics and Quantitative Data
The ultimate concentration of active metabolites in the plasma is a critical determinant of therapeutic effect. While data for this compound itself is sparse, extensive research on Tamoxifen and 4-OHT provides a reliable quantitative framework.
In animal models, direct oral administration of 4-OHT results in rapid absorption, with peak plasma concentrations (Cmax) typically observed within 2 hours.[15] However, its bioavailability can be limited. Studies in mice have shown that oral administration of Tamoxifen leads to low but detectable levels of 4-OHT and Endoxifen.[6][15]
In human patients receiving a standard 20 mg/day dose of Tamoxifen, steady-state plasma concentrations of the parent drug and its key metabolites vary significantly, largely due to the aforementioned genetic factors.
Table 2: Typical Steady-State Plasma Concentrations in Patients on Tamoxifen Therapy
| Compound | Concentration Range (ng/mL) | Molar Range (nM) | Reference(s) |
| Tamoxifen | 20 - 307 | ~54 - 827 | [16] |
| N-desmethyltamoxifen (ND-tam) | 181 - 184 (mean) | ~504 - 512 | [17][18] |
| 4-Hydroxytamoxifen (4-OHT) | 0.22 - 200 | ~0.57 - 517 | [16] |
| Endoxifen | 0.32 - 19 | ~0.85 - 50.5 | [16] |
Note: These values represent a wide range observed across different studies and patient populations. Low Endoxifen concentrations (<14 nM) have been associated with poorer clinical outcomes in some patient cohorts.[19]
Section 4: A Self-Validating Protocol for In Vivo Metabolic Analysis
To accurately quantify this compound and its metabolites in vivo, a robust and validated analytical methodology is essential. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its superior sensitivity and specificity.[16][18][20]
The following protocol outlines a self-validating workflow. The inclusion of an internal standard and the generation of a calibration curve ensure the accuracy and reproducibility of the results, making the system inherently trustworthy.
Step-by-Step Methodology
-
Animal Dosing:
-
Model: Female immunodeficient mice (e.g., NSG or BALB/c nude).
-
Formulation: Dissolve this compound in a suitable vehicle (e.g., corn oil or a solution of DMSO/PEG300/Tween80/ddH2O).[3]
-
Administration: Administer a defined dose (e.g., 10-25 mg/kg) via oral gavage or intraperitoneal (IP) injection.[6]
-
-
Sample Collection:
-
Collect blood (~50-100 µL) at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA or Sodium Heparin).[6][20]
-
Rationale: A time-course collection is crucial for determining pharmacokinetic parameters like Cmax, Tmax, and AUC (Area Under the Curve).
-
-
Plasma Preparation:
-
Immediately centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to cryovials and store at -80°C until analysis. Protect samples from light.[20]
-
-
Analyte Extraction (Self-Validating Step):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of an internal standard (IS) solution (e.g., 4-hydroxytamoxifen-d5). The IS is a structural analog of the analyte that is not present in the sample; its purpose is to correct for variability in sample processing and instrument response.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[16]
-
Vortex vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C).
-
Carefully transfer the supernatant to a clean tube and evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject the reconstituted sample onto a reverse-phase C18 analytical column.[16] Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical run time is 4-6 minutes.[16]
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions (MRM) for each analyte and the internal standard. This provides exceptional specificity, ensuring that only the compounds of interest are being measured.
-
Validation: The method must be validated for linearity, accuracy, precision, and lower limit of quantification (LLOQ) by running calibration standards and quality control samples alongside the study samples.[16]
-
Conclusion
The in vivo metabolism of this compound is a direct and rapid pathway to generating 4-hydroxytamoxifen, a highly potent antiestrogenic agent. Its metabolic journey is then dictated by the well-characterized Phase I and Phase II enzymatic systems that govern Tamoxifen itself, with a particular dependence on the activity of CYP2D6 for conversion to the equally potent metabolite, Endoxifen. For researchers, the use of this compound offers a valuable tool to probe the downstream effects of 4-OHT, bypassing the complexities of initial Tamoxifen activation. A thorough understanding of this metabolic cascade, combined with robust analytical methodologies like LC-MS/MS, is fundamental to the accurate interpretation of preclinical data and the continued development of endocrine therapies.
References
- ResearchGate. (n.d.). Major pathways for the metabolism of tamoxifen.
-
Hefner, J., et al. (2018). New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients. Future Science OA, 4(6), FSO301. [Link]
-
Mürdter, T. E., et al. (2018). The formation of estrogen-like tamoxifen metabolites and their influence on enzyme activity and gene expression of ADME genes. Archives of Toxicology, 92(3), 1247–1258. [Link]
-
Hans, H., et al. (2016). In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control. PLOS ONE, 11(4), e0152989. [Link]
-
Crewe, H. K., et al. (2002). Metabolism of tamoxifen by recombinant human cytochrome P450 enzymes: formation of the 4-hydroxy, 4'-hydroxy and N-desmethyl metabolites and isomerization of trans-4-hydroxytamoxifen. The Journal of Steroid Biochemistry and Molecular Biology, 82(2-3), 191–199. [Link]
- Behravan, G., et al. (2019). Evaluation of tamoxifen and metabolites by LC-MS/MS and HPLC methods. Frontiers in Bioscience-Landmark, 24(5), 896-906.
-
Behravan, G., et al. (2019). Evaluation of tamoxifen and metabolites by LC-MS/MS and HPLC methods. Frontiers in Bioscience (Landmark Edition), 24, 896-906. [Link]
- ResearchGate. (n.d.). Pathways of tamoxifen metabolism and metabolic activation.
-
Valny, M., et al. (2018). Tamoxifen Metabolism in Mouse Brain. Frontiers in Cellular Neuroscience, 12, 118. [Link]
- Icahn School of Medicine at Mount Sinai. (n.d.). Tamoxifen Metabolite Testing.
-
Jordan, V. C. (2007). New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer. Breast Cancer Research, 9(Suppl 2), S3. [Link]
- Lien, E. A., et al. (1987). Determination of tamoxifen and four metabolites in serum by low-dispersion liquid chromatography. Clinical Chemistry, 33(9), 1608-1614.
-
Kiyotani, K., et al. (2013). Pharmacogenomics of tamoxifen: roles of drug metabolizing enzymes and transporters. Current Drug Metabolism, 14(7), 781-792. [Link]
- PharmGKB. (n.d.). Tamoxifen Pathway, Pharmacokinetics.
- MedChemExpress. (n.d.). 4-Hydroxytamoxifen ((Z)-4-Hydroxytamoxifen).
-
Whirl-Carrillo, M., et al. (2012). Pharmacogenomics Knowledge for Personalized Medicine. Clinical Pharmacology & Therapeutics, 92(4), 414-417. [Link]
- Lumiprobe. (n.d.). (E/Z)-4-Hydroxytamoxifen.
- Selleck Chemicals. (n.d.). 4-Hydroxytamoxifen (Afimoxifene).
-
Ebner, T., et al. (2013). Characterization of tamoxifen and 4-hydroxytamoxifen glucuronidation by human UGT1A4 variants. Breast Cancer Research, 15(4), R63. [Link]
- ResearchGate. (n.d.). Simple and Efficient Production of (Z)-4-Hydroxytamoxifen, a Potent Estrogen Receptor Modulator.
-
Wu, J., et al. (2015). Pharmacokinetics of endoxifen and tamoxifen in female mice: implications for comparative in vivo activity studies. Breast Cancer Research and Treatment, 152(3), 569–577. [Link]
-
Shibutani, S., et al. (2000). Identification of tamoxifen-DNA adducts induced by alpha-acetoxy-N-desmethyltamoxifen. Chemical Research in Toxicology, 13(9), 897-903. [Link]
- ResearchGate. (n.d.). Low Z-4OHtam concentrations are associated with adverse clinical outcome among early stage premenopausal breast cancer patients treated with adjuvant tamoxifen.
- ResearchGate. (n.d.). Pharmacokinetics of tamoxifen, 4-hydroxytamoxifen, and ZB497 in mice....
- Shahbaz, K., et al. (2016). Disposition kinetics and dosage regimen of tamoxifen in adult healthy female volunteers. World Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 67-81.
-
Ter Heine, R., et al. (2014). Physiologically Based Pharmacokinetic Modeling of Tamoxifen and its Metabolites in Women of Different CYP2D6 Phenotypes Provides New Insight into the Tamoxifen Mass Balance. CPT: Pharmacometrics & Systems Pharmacology, 3(10), e138. [Link]
- BenchChem. (2025). The In Vivo Odyssey of 4-Hydroxytamoxifen: A Technical Guide to its Pharmacokinetics and Metabolism.
-
Gjerde, J., et al. (2014). Tamoxifen metabolism predicts drug concentrations and outcome in premenopausal patients with early breast cancer. The Pharmacogenomics Journal, 14(4), 338-344. [Link]
- Poon, G. K., et al. (1995). Identification of 4-hydroxy-N-desmethyltamoxifen as a metabolite of tamoxifen in human bile. Drug Metabolism and Disposition, 23(3), 377-379.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Pharmacogenomics of tamoxifen: roles of drug metabolizing enzymes and transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PharmGKB summary: tamoxifen pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of endoxifen and tamoxifen in female mice: implications for comparative in vivo activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. Physiologically Based Pharmacokinetic Modeling of Tamoxifen and its Metabolites in Women of Different CYP2D6 Phenotypes Provides New Insight into the Tamoxifen Mass Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of tamoxifen and 4-hydroxytamoxifen glucuronidation by human UGT1A4 variants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. frontierspartnerships.org [frontierspartnerships.org]
- 18. Evaluation of tamoxifen and metabolites by LC-MS/MS and HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Tamoxifen metabolism predicts drug concentrations and outcome in premenopausal patients with early breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. icahn.mssm.edu [icahn.mssm.edu]
(E)-4-Acetoxy Tamoxifen: A Comprehensive Technical Guide for Research Professionals
This technical guide offers an in-depth exploration of (E)-4-Acetoxy Tamoxifen, a pivotal derivative of Tamoxifen. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's fundamental chemical and physical properties, its mechanism of action, synthesis, and critical analytical and handling procedures. The content herein is synthesized from authoritative sources to ensure scientific accuracy and practical applicability in a research setting.
Introduction: Strategic Importance in Estrogen Receptor Research
Tamoxifen is a well-established selective estrogen receptor modulator (SERM) used in the therapy and prevention of estrogen receptor-positive (ER+) breast cancer.[1][2] Its therapeutic effects are largely mediated by its active metabolites, primarily 4-hydroxytamoxifen (4-OHT) and endoxifen.[3][4] this compound, an acetylated form of 4-hydroxytamoxifen, serves as a valuable tool in research. It can act as a more stable precursor or prodrug to 4-hydroxytamoxifen in certain experimental contexts, allowing for controlled studies of estrogen receptor modulation. Understanding its specific properties is crucial for its effective application.
Chemical and Physical Properties
A precise understanding of the physicochemical characteristics of this compound is essential for its proper handling, storage, and use in experimental design.
| Property | Value | Reference |
| IUPAC Name | [4-[(1E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-en-1-yl]phenyl] acetate | [5] |
| Molecular Formula | C28H31NO3 | [5] |
| Molecular Weight | 429.5 g/mol | [5] |
| Appearance | Crystalline solid | [6] |
| Solubility | Soluble in DMSO and Methanol | [7] |
| Storage | -20°C | [6] |
| UV/Vis (λmax) | 238, 278 nm | [6] |
Synthesis and Stereochemistry: A Conceptual Overview
The synthesis of this compound and related Tamoxifen derivatives can be achieved through various organic chemistry routes.[8][9][10][11] A key challenge in the synthesis is controlling the stereochemistry to obtain the desired (E) or (Z) isomer, as their biological activities can differ significantly. The (Z) isomers of Tamoxifen's active metabolites are generally more potent.[12]
A conceptual workflow for obtaining this compound often involves the synthesis of a 4-hydroxytamoxifen precursor, followed by acetylation.
Caption: A generalized workflow for the synthesis of this compound.
Expert Insight: The choice of synthetic route can impact the isomeric purity of the final product. Post-synthesis purification, often by chromatographic methods, is a critical step to isolate the desired isomer and ensure the reliability of subsequent biological experiments. The acetylation step itself is typically a straightforward reaction using an acetylating agent like acetic anhydride.
Mechanism of Action and Metabolism
This compound is a prodrug that is metabolically converted to the active compound, 4-hydroxytamoxifen.[3][13] This conversion is generally carried out by esterase enzymes present in biological systems.
Caption: The metabolic activation of this compound and its mechanism of action.
Once converted to 4-hydroxytamoxifen, the active metabolite competitively binds to estrogen receptors.[14][15] This binding can have antagonistic or agonistic effects depending on the tissue, which is the hallmark of a selective estrogen receptor modulator.[2][15] In breast tissue, it primarily acts as an antagonist, inhibiting the proliferative effects of estrogen.[2][15] The metabolism of Tamoxifen and its derivatives is complex, involving various cytochrome P450 enzymes.[16][17][18][19]
Analytical Methodologies
The characterization and quantification of this compound and its metabolites are crucial for research and clinical applications. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical techniques employed.[20][21][22][23][24]
Illustrative HPLC Protocol for Isomer Separation
The separation of (E) and (Z) isomers is a critical analytical challenge due to their structural similarity. A reverse-phase HPLC method is typically used.
Step-by-Step Protocol:
-
Column: A C18 stationary phase is commonly used.[20]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is often employed to achieve separation.[20]
-
Sample Preparation: Plasma or serum samples typically require a protein precipitation step, followed by extraction.[23][24]
-
Detection: UV detection is suitable, with monitoring at wavelengths around 240 nm and 280 nm.[12]
-
Data Analysis: The retention times of the peaks are compared to those of known standards to identify the isomers. Peak areas are used for quantification.
Trustworthiness of Data: To ensure the validity of the analytical method, it is essential to use certified reference standards for both the (E) and (Z) isomers. The method should be validated for linearity, accuracy, precision, and sensitivity.
Handling, Storage, and Stability
Proper handling and storage are paramount to maintain the integrity of this compound.
-
Personal Protective Equipment (PPE): Due to the biological activity of Tamoxifen and its derivatives, appropriate PPE, including gloves, a lab coat, and eye protection, should always be worn.[25][26][27]
-
Storage: The compound should be stored as a solid at -20°C, protected from light.[6]
-
Solution Stability: Stock solutions are typically prepared in solvents like DMSO or ethanol.[7] It is recommended to prepare fresh solutions for experiments or store aliquots at -20°C for short periods to minimize degradation and isomerization.[28][29] Repeated freeze-thaw cycles should be avoided. The stability of 4-hydroxytamoxifen solutions can be a concern, with potential for isomerization and precipitation over time.[30]
Conclusion
This compound is a significant compound for researchers studying estrogen receptor signaling and developing new therapeutic strategies. Its role as a prodrug for the active metabolite 4-hydroxytamoxifen makes it a useful tool for in vitro and in vivo studies. A thorough understanding of its chemical and physical properties, combined with meticulous handling and analytical characterization, is essential for generating reliable and reproducible scientific data. This guide provides a foundational framework for the effective and safe use of this compound in a research environment.
References
-
PubChem. 4-Acetoxy Tamoxifen. National Center for Biotechnology Information. [Link]
-
PubChem. Tamoxifen. National Center for Biotechnology Information. [Link]
-
PubMed. An expeditious synthesis of tamoxifen, a representative SERM (selective estrogen receptor modulator), via the three-component coupling reaction among aromatic aldehyde, cinnamyltrimethylsilane, and beta-chlorophenetole. [Link]
-
PubChem. (E)-4-Hydroxytamoxifen. National Center for Biotechnology Information. [Link]
-
Science Alert. Determination of Tamoxifen and 4-Hydroxytamoxifen Levels in Rat Plasma after Administration of the Ethyl Acetate Fraction of Myrmecodia erinaceae Becc. using Liquid Chromatography Tandem Mass-Spectrometry. [Link]
-
ResearchGate. Mechanism of action of Tamoxifen and its metabolites on breast cancer... [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. tamoxifen. [Link]
-
PubMed Central. New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer. [Link]
-
ResearchGate. Synthesis of (E)‐Tamoxifen from 2 through the intermediate 4 and 5 with... [Link]
-
NCI at Frederick. Tamoxifen CSPR GHS Format. [Link]
-
PubMed. Metabolism of tamoxifen by recombinant human cytochrome P450 enzymes: formation of the 4-hydroxy, 4'-hydroxy and N-desmethyl metabolites and isomerization of trans-4-hydroxytamoxifen. [Link]
-
ResearchGate. Tamoxifen metabolism and its effect on endocrine treatment of breast cancer. [Link]
-
PubMed Central. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control. [Link]
-
Swolverine. How Tamoxifen Works: Mechanism of Action Explained. [Link]
-
Merck Index Online. Tamoxifen. [Link]
-
Medscape. Tamoxifen: Mechanism of Action. [Link]
-
PubMed Central. Characterization of tamoxifen and 4-hydroxytamoxifen glucuronidation by human UGT1A4 variants. [Link]
-
PubMed. The formation of estrogen-like tamoxifen metabolites and their influence on enzyme activity and gene expression of ADME genes. [Link]
-
ResearchGate. Bioanalytical methods for determination of tamoxifen and its phase I metabolites: A review. [Link]
-
The Royal Society of Chemistry. An atom efficient synthesis of Tamoxifen. [Link]
-
IU Indianapolis ScholarWorks. Synthesis and Biological Evaluation of a Tamoxifen-derivative against Estrogen-Receptor-positive Breast Cancer Cells. [Link]
-
PubMed Central. The formation of estrogen-like tamoxifen metabolites and their influence on enzyme activity and gene expression of ADME genes. [Link]
-
PubMed Central. Boron-Based 4-Hydroxytamoxifen Bioisosteres for Treatment of de Novo Tamoxifen Resistant Breast Cancer. [Link]
-
Frontiers. Progress in the Understanding of the Mechanism of Tamoxifen Resistance in Breast Cancer. [Link]
-
LSU Health Shreveport. Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of Tamoxifen. [Link]
-
Tufts University. SOP # 006 for Tamoxifen Standard Operating Procedure for Tamoxifen in Animals. [Link]
-
News-Medical.Net. Tamoxifen Mechanism. [Link]
-
ResearchGate. 4OH-tamoxifen stability?. [Link]
-
PubMed Central. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer. [Link]
-
PubMed Central. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients. [Link]
-
ResearchGate. Identification and quantitation of tamoxifen and four metabolites in serum by liquid chromatography–tandem mass spectrometry. [Link]
Sources
- 1. Tamoxifen | C26H29NO | CID 2733526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. swolverine.com [swolverine.com]
- 3. New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. 4-Acetoxy Tamoxifen | C28H31NO3 | CID 5076080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. An expeditious synthesis of tamoxifen, a representative SERM (selective estrogen receptor modulator), via the three-component coupling reaction among aromatic aldehyde, cinnamyltrimethylsilane, and beta-chlorophenetole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 12. caymanchem.com [caymanchem.com]
- 13. (E)-4-Hydroxytamoxifen | C26H29NO2 | CID 5352135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Tamoxifen: Mechanism of Action [decisionpoint.medscape.com]
- 16. Metabolism of tamoxifen by recombinant human cytochrome P450 enzymes: formation of the 4-hydroxy, 4'-hydroxy and N-desmethyl metabolites and isomerization of trans-4-hydroxytamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The formation of estrogen-like tamoxifen metabolites and their influence on enzyme activity and gene expression of ADME genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The formation of estrogen-like tamoxifen metabolites and their influence on enzyme activity and gene expression of ADME genes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Characterization of tamoxifen and 4-hydroxytamoxifen glucuronidation by human UGT1A4 variants - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 26. ehs.umich.edu [ehs.umich.edu]
- 27. lsuhsc.edu [lsuhsc.edu]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. researchgate.net [researchgate.net]
- 30. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on (E)-4-Acetoxy Tamoxifen as a Prodrug of 4-Hydroxytamoxifen
Abstract
Tamoxifen remains a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. Its therapeutic efficacy, however, is not attributed to the parent drug but to its active metabolites, primarily 4-hydroxytamoxifen (4-OHT) and endoxifen.[1][2][3] These metabolites exhibit up to 100 times greater affinity for the estrogen receptor than tamoxifen itself.[1][4] The clinical utility of tamoxifen is hampered by variable patient metabolism, largely dependent on the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, and significant first-pass metabolism of orally administered 4-OHT.[1][5] This guide explores the rationale, mechanism, and application of (E)-4-Acetoxy Tamoxifen, a prodrug designed to bypass these limitations by delivering the potent (Z)-4-hydroxytamoxifen isomer directly and efficiently. We will delve into the bioactivation pathway, pharmacokinetic advantages, and provide detailed experimental protocols for its evaluation.
Introduction: The Rationale for a 4-Hydroxytamoxifen Prodrug
Tamoxifen is a prodrug requiring metabolic activation to exert its antiestrogenic effects.[2][3] The conversion to its highly active metabolites, 4-hydroxytamoxifen (4-OHT) and endoxifen, is predominantly catalyzed by the CYP2D6 enzyme.[6][7][8] However, genetic polymorphisms in the CYP2D6 gene can lead to reduced or absent enzyme function, potentially diminishing the therapeutic benefit of tamoxifen for a significant subset of patients.[5]
Direct administration of the active metabolite, 4-OHT, seems a logical solution. Unfortunately, oral 4-OHT suffers from poor bioavailability due to rapid first-pass clearance via O-glucuronidation.[1] This has led to the exploration of alternative delivery methods, such as topical gels, and the development of prodrugs designed to improve systemic exposure to 4-OHT.[1][9] this compound emerges as a promising candidate, utilizing an acetate ester linkage to mask the critical 4-hydroxyl group, thereby protecting it from premature metabolism and facilitating its conversion to the active therapeutic agent in vivo.
The Prodrug Strategy: this compound
The core concept of the this compound prodrug is to chemically modify the 4-hydroxyl group of 4-OHT, rendering it temporarily inactive and less susceptible to first-pass metabolism. The addition of an acetyl group creates an ester, this compound. This modification is designed to be cleaved by ubiquitous endogenous esterase enzymes present in the plasma and tissues, releasing the active 4-OHT at the site of action.
This strategy aims to:
-
Bypass CYP2D6 Dependence: By delivering a precursor to 4-OHT, the therapy's efficacy becomes independent of the patient's CYP2D6 metabolic status.[5]
-
Enhance Bioavailability: The acetyl group masks the phenolic hydroxyl, preventing the rapid glucuronidation that plagues oral 4-OHT administration.[1]
-
Achieve Higher Therapeutic Concentrations: Efficient conversion is expected to lead to higher and more sustained plasma concentrations of 4-OHT compared to standard tamoxifen administration, potentially allowing for lower overall dosages and reduced side effects.[1][10]
Mechanism of Bioactivation: From Prodrug to Active Metabolite
The conversion of this compound to 4-hydroxytamoxifen is a straightforward enzymatic hydrolysis reaction.
Caption: Bioactivation of this compound via esterase hydrolysis.
This reaction is catalyzed by non-specific esterases found throughout the body, particularly in the plasma, liver, and other tissues. The cleavage of the ester bond releases the active 4-hydroxytamoxifen and acetic acid, a benign byproduct. A critical aspect of this process is the isomerization from the administered (E)-isomer to the more biologically active (Z)-isomer of 4-hydroxytamoxifen, which has a significantly higher binding affinity for the estrogen receptor.[11]
Pharmacokinetic Profile and Advantages
The primary advantage of the acetoxy-prodrug approach lies in its superior pharmacokinetic profile. Studies on similar prodrug strategies, such as boronic acid-based prodrugs of 4-OHT, have demonstrated dramatic improvements in bioavailability.
For instance, a preclinical study using a boronic prodrug (ZB497) showed it afforded over 30-fold higher plasma concentrations of 4-OHT in mice compared to the administration of either tamoxifen or 4-OHT itself.[1][10] The peak plasma concentration (Cmax) of 4-OHT after oral administration of the prodrug reached 114 ng/mL, compared to just 3.6 ng/mL after direct 4-OHT administration and 0.8 ng/mL from tamoxifen administration.[12]
Table 1: Comparative Pharmacokinetic Parameters (Illustrative Data based on Prodrug Studies)
| Parameter | Tamoxifen (1 mg/kg, oral) | 4-Hydroxytamoxifen (1 mg/kg, oral) | 4-OHT Prodrug (e.g., ZB497, 1 mg/kg, oral) |
|---|---|---|---|
| Metabolite Measured | 4-OHT | 4-OHT | 4-OHT |
| Peak Plasma Conc. (Cmax) | ~0.8 ng/mL[12] | ~3.6 ng/mL[12] | ~114 ng/mL[12] |
| Time to Peak (Tmax) | ~2 hours[12] | ~2 hours[12] | ~2-4 hours |
| Bioavailability (Relative) | Low | Very Low[1] | Very High[10] |
This table illustrates the significant pharmacokinetic advantage of a prodrug approach based on published data for a comparable 4-OHT prodrug.
These results underscore the potential of a prodrug like this compound to deliver therapeutically effective concentrations of the active metabolite at a fraction of the standard tamoxifen dose, potentially reducing the risk of off-target side effects.[1]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved by acetylation of (E)-4-Hydroxytamoxifen. While multiple routes to tamoxifen and its derivatives exist[13][14][15][16], a common final step involves reacting 4-OHT with an acetylating agent.
Protocol: Acetylation of (E)-4-Hydroxytamoxifen
-
Dissolution: Dissolve (E)-4-Hydroxytamoxifen in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as an acid scavenger. Cool the mixture in an ice bath.
-
Acetylation: Add acetyl chloride or acetic anhydride dropwise to the cooled solution while stirring.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product using column chromatography on silica gel to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
In Vitro Hydrolysis and Stability Assay
This assay is crucial to confirm that this compound is stable in buffer but is readily converted to 4-OHT in the presence of esterases (e.g., in plasma or liver microsomes).
Caption: Workflow for an in vitro hydrolysis and stability assay.
Protocol: In Vitro Conversion Assay
-
Preparation: Prepare stock solutions of this compound in a suitable solvent like DMSO.
-
Reaction Mixtures: Prepare three sets of reaction tubes:
-
Buffer Stability: Phosphate buffer (pH 7.4).
-
Plasma Stability: Pooled human plasma.
-
Microsomal Stability: Human liver microsomes supplemented with an NADPH-regenerating system.
-
-
Initiation: Add the this compound stock solution to each pre-warmed (37°C) reaction mixture to initiate the assay. The final concentration should be within a relevant range (e.g., 1-10 µM).
-
Incubation and Sampling: Incubate the mixtures at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
Sample Processing: Vortex the samples and centrifuge to precipitate proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining concentration of the parent prodrug and the appearance of the 4-OHT metabolite.
-
Data Interpretation: Plot the concentration of each compound versus time. Expect to see a rapid decrease in the prodrug concentration and a corresponding increase in 4-OHT in the plasma and microsome samples, with minimal degradation in the buffer-only control.
In Vivo Pharmacokinetic Study Design
An in vivo study is essential to determine the bioavailability and metabolic profile of the prodrug in a living system.
Caption: Flowchart for a comparative in vivo pharmacokinetic study.
Protocol: Murine Pharmacokinetic Study
-
Animal Model: Use female immunodeficient mice (e.g., nude or SCID) if a tumor xenograft model is to be combined, or a standard strain like C57BL/6 for pure PK.
-
Cohort Division: Divide animals into cohorts for each compound to be tested (e.g., Vehicle, Tamoxifen, 4-OHT, this compound).
-
Formulation and Dosing: Formulate the compounds for oral gavage. A common vehicle is a suspension in corn oil or a solution containing Cremophor® EL.[17][18] Administer a single equimolar dose to each respective cohort.
-
Blood Collection: Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). Use a sparse sampling design if necessary to minimize stress on individual animals.
-
Plasma Preparation: Process blood samples immediately to obtain plasma by centrifugation with an anticoagulant (e.g., EDTA). Store plasma at -80°C until analysis.
-
Sample Analysis: Extract the analytes from plasma and quantify the concentrations of the prodrug, 4-OHT, and other relevant metabolites using a validated LC-MS/MS method.
-
Pharmacokinetic Modeling: Use the plasma concentration-time data to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, clearance, half-life) for each compound and its metabolites using software like Phoenix WinNonlin.
Conclusion and Future Perspectives
The development of this compound as a prodrug for 4-hydroxytamoxifen represents a scientifically robust strategy to overcome key limitations of current tamoxifen therapy. By ensuring efficient and reliable delivery of the active metabolite, this approach has the potential to standardize treatment outcomes, circumvent the issue of CYP2D6 genetic polymorphism, and improve the therapeutic index of endocrine therapy for ER+ breast cancer. Future research should focus on comprehensive preclinical toxicology, efficacy studies in tamoxifen-resistant models, and ultimately, clinical trials to validate its safety and superior pharmacokinetic profile in patients. The principles outlined in this guide provide a foundational framework for researchers and drug developers working to advance this promising therapeutic candidate.
References
-
Liu, J., et al. (2015). Boronic prodrug of 4-hydroxytamoxifen is more efficacious than tamoxifen with enhanced bioavailability independent of CYP2D6 status. Oncotarget, 6(32), 33172–33183. [Link]
-
ResearchGate. (n.d.). Pharmacokinetics of tamoxifen, 4-hydroxytamoxifen, and ZB497 in mice... [Image]. Retrieved from ResearchGate. [Link]
-
Crewe, H. K., et al. (2002). Metabolism of tamoxifen by recombinant human cytochrome P450 enzymes: formation of the 4-hydroxy, 4'-hydroxy and N-desmethyl metabolites and isomerization of trans-4-hydroxytamoxifen. Drug Metabolism and Disposition, 30(8), 869-874. [Link]
-
ResearchGate. (n.d.). Metabolism of tamoxifen by recombinant human cytochrome P450 enzymes... [Publication]. Retrieved from ResearchGate. [Link]
-
Karreth, F. (2019). 4-Hydroxytamoxifen (4OHT) topical treatment. Karreth Lab Protocols. [Link]
-
Wikipedia. (n.d.). Afimoxifene. Retrieved from Wikipedia. [Link]
-
Nishiyama, Y., et al. (2002). An expeditious synthesis of tamoxifen, a representative SERM (selective estrogen receptor modulator), via the three-component coupling reaction... Chemical & Pharmaceutical Bulletin, 50(12), 1606-1610. [Link]
-
Liu, J., et al. (2012). Boron-Based 4-Hydroxytamoxifen Bioisosteres for Treatment of de Novo Tamoxifen Resistant Breast Cancer. ACS Medicinal Chemistry Letters, 3(4), 319–323. [Link]
-
ResearchGate. (2015). Boronic prodrug of 4-hydroxytamoxifen is more efficacious than tamoxifen with enhanced bioavailability independent of CYP2D6 status. [Link]
-
Mani, C., et al. (1994). Induction of tamoxifen-4-hydroxylation by 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), beta-naphthoflavone (beta NF), and phenobarbital (PB) in avian liver. Cancer Research, 54(12), 3140-3144. [Link]
-
Hauf, S., et al. (2013). Physiologically-based pharmacokinetic modeling of tamoxifen and its metabolites in women of different CYP2D6 phenotypes provides new insight into the tamoxifen mass balance. Frontiers in Pharmacology, 4, 65. [Link]
-
Nguyen, T. (2020). Synthesis and Biological Evaluation of a Tamoxifen-derivative against Estrogen-Receptor-positive Breast Cancer Cells. IU Indianapolis ScholarWorks. [Link]
-
ResearchGate. (n.d.). Synthesis of (E)‐Tamoxifen from 2 through the intermediate 4 and 5 with... [Image]. Retrieved from ResearchGate. [Link]
-
The Royal Society of Chemistry. (2019). An atom efficient synthesis of Tamoxifen. [Link]
-
Lim, Y. C., et al. (2006). Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen, a novel active metabolite of tamoxifen. Breast Cancer Research and Treatment, 98(2), 145-154. [Link]
-
Masimirembwa, C., et al. (2023). Pharmacokinetics of Tamoxifen and Its Major Metabolites and the Effect of the African Ancestry Specific CYP2D6*17 Variant on the Formation of the Active Metabolite, Endoxifen. Pharmaceuticals, 16(2), 209. [Link]
-
Wu, X., et al. (2015). Pharmacokinetics of endoxifen and tamoxifen in female mice: implications for comparative in vivo activity studies. Breast Cancer Research and Treatment, 153(2), 313–323. [Link]
-
Lim, Y. C., et al. (2005). Endoxifen, a secondary metabolite of tamoxifen, and 4-OH-tamoxifen induce similar changes in global gene expression patterns in MCF-7 breast cancer cells. The Journal of Pharmacology and Experimental Therapeutics, 315(3), 1045-1053. [Link]
-
Dahmane, E., et al. (2013). Simulation with cells in vitro of tamoxifen treatment in premenopausal breast cancer patients with different CYP2D6 genotypes. British Journal of Pharmacology, 169(8), 1794–1805. [Link]
-
ResearchGate. (2017). Tamoxifen (4-OHT) use in-vitro? [Discussion]. Retrieved from ResearchGate. [Link]
-
Osborne, C. K., et al. (1995). Tamoxifen and the isomers of 4-hydroxytamoxifen in tamoxifen-resistant tumors from breast cancer patients. Journal of Clinical Oncology, 13(2), 303-310. [Link]
-
Chevalier, C., et al. (2014). Preparation and delivery of 4-hydroxy-tamoxifen for clonal and polyclonal labeling of cells of the surface ectoderm, skin, and hair follicle. Methods in Molecular Biology, 1195, 239-245. [Link]
-
Hans, S., et al. (2016). In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control. PLoS ONE, 11(4), e0152989. [Link]
-
Whitfield, J., et al. (2014). Tamoxifen Administration to Mice. Cold Spring Harbor Protocols, 2014(1), pdb.prot077978. [Link]
Sources
- 1. Boronic prodrug of 4-hydroxytamoxifen is more efficacious than tamoxifen with enhanced bioavailability independent of CYP2D6 status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Tamoxifen and Its Major Metabolites and the Effect of the African Ancestry Specific CYP2D6*17 Variant on the Formation of the Active Metabolite, Endoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simulation with cells in vitro of tamoxifen treatment in premenopausal breast cancer patients with different CYP2D6 genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of endoxifen and tamoxifen in female mice: implications for comparative in vivo activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boron-Based 4-Hydroxytamoxifen Bioisosteres for Treatment of de Novo Tamoxifen Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. Frontiers | Physiologically-based pharmacokinetic modeling of tamoxifen and its metabolites in women of different CYP2D6 phenotypes provides new insight into the tamoxifen mass balance [frontiersin.org]
- 9. Afimoxifene - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Tamoxifen and the isomers of 4-hydroxytamoxifen in tamoxifen-resistant tumors from breast cancer patients [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An expeditious synthesis of tamoxifen, a representative SERM (selective estrogen receptor modulator), via the three-component coupling reaction among aromatic aldehyde, cinnamyltrimethylsilane, and beta-chlorophenetole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. Preparation and delivery of 4-hydroxy-tamoxifen for clonal and polyclonal labeling of cells of the surface ectoderm, skin, and hair follicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tamoxifen Administration to Mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structural Analysis of (E)-4-Acetoxy Tamoxifen Isomers
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-4-Acetoxy Tamoxifen and its (Z)-isomer are critical compounds in the landscape of selective estrogen receptor modulators (SERMs). The geometric isomerism around the central carbon-carbon double bond dictates the pharmacological activity, with the (Z)-isomer (structurally analogous to the active metabolite Z-4-hydroxytamoxifen) exhibiting significantly higher affinity for the estrogen receptor (ER) than the (E)-isomer.[1][2] Therefore, rigorous structural analysis is paramount for synthesis validation, quality control, and mechanistic studies. This guide provides an in-depth examination of the essential analytical techniques and methodologies for the synthesis, separation, and definitive structural elucidation of this compound.
Introduction: The Significance of Stereochemistry in Tamoxifen Analogs
Tamoxifen is a prodrug, metabolized in the liver by cytochrome P450 enzymes into its active forms, primarily 4-hydroxytamoxifen (4-OHT) and endoxifen.[1][3] These metabolites exist as geometric isomers, designated (E) and (Z), due to the restricted rotation around the double bond of the triphenylethylene core. The antiestrogenic activity, which is responsible for its therapeutic effect in ER-positive breast cancer, is almost exclusively attributed to the (Z)-isomers.[1] The (E)-isomers are weak antiestrogens or even possess estrogenic activity.[1][4]
4-Acetoxy Tamoxifen serves as a key synthetic intermediate or analog for these active metabolites. The precise control and verification of its isomeric configuration are, therefore, not merely academic but a critical requirement for developing safe and effective therapeutics. This guide outlines the causality behind the experimental choices necessary to ensure the structural integrity of the target (E)-isomer.
Synthesis, Separation, and Isomerization
2.1. Synthetic Pathways
The synthesis of Tamoxifen and its analogs often involves a McMurry coupling reaction, which typically yields a mixture of (E) and (Z) isomers.[5][6] The ratio of these isomers can be influenced by the reaction conditions. Another common route involves the dehydration of a precursor alcohol, which can also result in an isomeric mixture.[7]
Causality: The choice of a specific synthetic route is often a trade-off between yield, scalability, and isomeric selectivity. Post-synthesis separation is almost always a required step.
2.2. Isomer Separation: The Central Role of HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating (E) and (Z) isomers of Tamoxifen derivatives.[8][9][10] Reverse-phase columns, such as a C18, are highly effective.[11][12]
Causality: The separation is based on the different polarities and three-dimensional shapes of the isomers. The (Z)-isomer, with its more extended conformation, often has a different retention time compared to the more compact (E)-isomer. The choice of mobile phase (e.g., methanol/water or acetonitrile/water with additives like formic acid or ammonium formate) is critical for optimizing resolution between the two isomer peaks.[8][11]
Protocol: Preparative HPLC Separation of (E)/(Z)-4-Acetoxy Tamoxifen
-
System Preparation : Use a semi-preparative HPLC system equipped with a UV detector (monitoring at ~240-280 nm).
-
Column : A reverse-phase C18 column (e.g., 10 µm particle size, 250 x 10 mm) is suitable.
-
Mobile Phase : A gradient of acetonitrile and water (both containing 0.1% formic acid) is a common starting point. An isocratic method may be developed for optimized separation.
-
Sample Preparation : Dissolve the crude mixture of isomers in the mobile phase or a compatible solvent like methanol.
-
Injection & Collection : Inject the sample and collect the fractions corresponding to the distinct peaks of the (E) and (Z) isomers.
-
Validation : Re-inject a small aliquot of each collected fraction to confirm purity (>99%). Combine pure fractions and remove the solvent under reduced pressure.
2.3. Isomer Interconversion
It is important to note that the (E)-isomer can be converted to the desired (Z)-isomer. This can be achieved by heating in the presence of a strong acid, which facilitates equilibration to a near 1:1 mixture, allowing for further separation and increasing the overall yield of the target (Z)-isomer.[9]
Core Structural Elucidation Techniques
Once the isomers are separated, a combination of spectroscopic techniques is required for unambiguous structural confirmation.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for distinguishing geometric isomers in solution.
-
¹H NMR : The chemical shifts of the protons, particularly those on the ethyl side chain and the aromatic rings, will differ between the (E) and (Z) isomers due to the different anisotropic effects of the neighboring phenyl rings.
-
2D NMR (NOESY/ROESY) : This is the definitive NMR experiment for assigning stereochemistry. It detects spatial correlations between protons. For the (Z)-isomer, a Nuclear Overhauser Effect (NOE) will be observed between the protons of the ethyl group and the protons of the adjacent phenyl ring. For the (E)-isomer, this correlation will be absent. This technique has been successfully used to confirm the configuration of the active (Z)-isomer of endoxifen.[8]
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation : Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition : Acquire a standard proton spectrum to assess purity and observe chemical shifts.
-
¹³C NMR Acquisition : Acquire a proton-decoupled carbon spectrum to confirm the number of unique carbon environments.
-
2D NOESY/ROESY Acquisition : Acquire a 2D NOESY or ROESY spectrum with an appropriate mixing time (e.g., 300-500 ms) to detect through-space correlations.
-
Data Interpretation : Analyze the 2D spectrum for the key NOE cross-peaks that differentiate the (E) and (Z) isomers.
3.2. Mass Spectrometry (MS)
While MS cannot typically distinguish between geometric isomers directly, High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.
Causality: HRMS provides a highly accurate mass measurement, which validates that the synthesized compound has the correct molecular formula. It serves as a crucial quality control check. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods have been extensively developed for the sensitive quantification of tamoxifen and its metabolites, demonstrating the robustness of coupling HPLC separation with MS detection.[11][13][14][15]
3.3. X-ray Crystallography
If a suitable single crystal of the isomer can be grown, X-ray crystallography provides unequivocal proof of its three-dimensional structure. It is the "gold standard" for solid-state structural determination.[16] The crystal structure of tamoxifen citrate has been solved, providing precise details on its conformation and packing in the solid state.[17]
Data Summary and Interpretation
A self-validating analytical system relies on the convergence of data from multiple, independent techniques. The expected results for the structural confirmation of this compound are summarized below.
| Technique | Parameter | Expected Result for (E)-Isomer | Rationale for Differentiation |
| HPLC | Retention Time | A distinct, well-resolved peak, different from the (Z)-isomer. | Different molecular shape and polarity lead to differential interaction with the stationary phase. |
| ¹H NMR | Chemical Shifts | Unique set of proton chemical shifts for aromatic and ethyl protons. | The spatial arrangement of the phenyl rings creates a different magnetic environment for nearby protons compared to the (Z)-isomer. |
| 2D NOESY | NOE Correlations | ABSENCE of NOE between ethyl group protons and adjacent phenyl ring protons. | Protons are too far apart in the (E) configuration for a detectable through-space interaction. |
| HRMS | Exact Mass | Measured mass corresponds to the calculated mass for the molecular formula C₂₈H₃₁NO₂ within <5 ppm error. | Confirms the elemental composition of the purified compound. |
| X-ray | 3D Structure | Unambiguous determination of the trans configuration of the phenyl rings relative to the ethyl group. | Provides a definitive map of atomic positions in the crystal lattice. |
Conclusion
The structural analysis of this compound isomers is a multi-faceted process that demands a rigorous and orthogonal analytical approach. The unambiguous assignment of the geometric configuration is not possible with a single technique. It requires the combination of chromatographic separation (HPLC), followed by spectroscopic analysis, with 2D NOESY NMR being the most definitive method for determining the isomeric identity in solution. This guide provides the foundational principles and validated protocols necessary for researchers to confidently synthesize, purify, and characterize these pharmacologically critical molecules.
References
-
Jordan, V. C., Collins, M. M., Rowsby, L., & Prestwich, G. (1977). A monohydroxylated metabolite of tamoxifen with potent anti-oestrogenic activity. Journal of Endocrinology, 75(2), 305–316. [Link]
-
Lieberman, M. E., Gorski, J., & Jordan, V. C. (1984). Bioactivities, estrogen receptor interactions, and plasminogen activator-inducing activities of tamoxifen and hydroxy-tamoxifen isomers in MCF-7 human breast cancer cells. Cancer Research, 44(1), 112–119. [Link]
-
Ford, S. M., et al. (2016). Tamoxifen Isomers and Metabolites Exhibit Distinct Affinity and Activity at Cannabinoid Receptors: Potential Scaffold for Drug Development. PLOS ONE, 11(12), e0167240. [Link]
-
Ahmad, A., et al. (2014). Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC-MS, and quantitative HPLC analysis. Journal of Pharmaceutical and Biomedical Analysis, 96, 253–263. [Link]
-
Ford, S. M., et al. (2016). Structure of tamoxifen stereoisomers and subsequent cytochrome P450 metabolites. ResearchGate. [Link]
-
Ford, S. M., et al. (2016). Tamoxifen Isomers and Metabolites Exhibit Distinct Affinity and Activity at Cannabinoid Receptors: Potential Scaffold for Drug Development. ResearchGate. [Link]
-
Gjerde, J., et al. (2010). Tamoxifen metabolite isomer separation and quantification by liquid chromatography-tandem mass spectrometry. Analytical Chemistry, 82(24), 10246–10253. [Link]
-
Gjerde, J., et al. (2010). Tamoxifen Metabolite Isomer Separation and Quantification by Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]
-
Fauq, A. H., Maharvi, G. M., & Sinha, D. (2010). A convenient synthesis of (Z)-4-hydroxy-N-desmethyltamoxifen (endoxifen). Tetrahedron Letters, 51(25), 3350–3352. [Link]
-
Jager, M., et al. (2015). Development and validation of a liquid chromatography-mass spectrometry assay for quantification of Z- and E- isomers of endoxifen and its metabolites in plasma from women with estrogen receptor positive breast cancer. Journal of Chromatography B, 997, 135–145. [Link]
-
Binkhathlan, Z., et al. (2014). An UPLC-MS/MS method for separation and accurate quantification of tamoxifen and its metabolites isomers. Journal of Pharmaceutical and Biomedical Analysis, 100, 286–294. [Link]
-
Finch, R. A., & Hanson, R. N. (2001). Synthesis of lipidic tamoxifen. Tetrahedron Letters, 42(48), 8493–8495. [Link]
-
Binkhathlan, Z., et al. (2014). An UPLC-MS/MS method for separation and accurate quantification of tamoxifen and its metabolites isomers. ResearchGate. [Link]
-
van der Felden, J., et al. (2018). Replacing the Z-phenyl Ring in Tamoxifen® with a para-Connected NCN Pincer-Pt-Cl Grouping by Post-Modification. Molecules, 23(11), 2911. [Link]
-
Wang, Y., et al. (2006). Crystal structure of estrogen receptor alpha complexed with 4-hydroxytamoxifen. ResearchGate. [Link]
-
Goldberg, I., & Becker, Y. (1987). Polymorphs of Tamoxifen Citrate: Detailed Structural Characterization of the Stable Form. Journal of Pharmaceutical Sciences, 76(3), 229–233. [Link]
-
European Patent Office. (2021). PROCESS FOR PREPARING (Z)-ENDOXIFEN OF HIGH PURITY - EP 3365322 B1. [Link]
-
Osborne, C. K., et al. (1995). Tamoxifen and the isomers of 4-hydroxytamoxifen in tamoxifen-resistant tumors from breast cancer patients. Journal of Clinical Oncology, 13(2), 305–311. [Link]
Sources
- 1. Tamoxifen Isomers and Metabolites Exhibit Distinct Affinity and Activity at Cannabinoid Receptors: Potential Scaffold for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure-function relationships of hydroxylated metabolites of tamoxifen that control the proliferation of estrogen-responsive T47D breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Replacing the Z-phenyl Ring in Tamoxifen® with a para-Connected NCN Pincer-Pt-Cl Grouping by Post-Modification | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC⬜MS, and quantitative HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. Tamoxifen and the isomers of 4-hydroxytamoxifen in tamoxifen-resistant tumors from breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of a liquid chromatography-mass spectrometry assay for quantification of Z- and E- isomers of endoxifen and its metabolites in plasma from women with estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tamoxifen metabolite isomer separation and quantification by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An UPLC-MS/MS method for separation and accurate quantification of tamoxifen and its metabolites isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: (E)-4-Acetoxy Tamoxifen and its Active Metabolite, 4-Hydroxytamoxifen, for In Vivo Studies in Mice
Abstract
This document provides a comprehensive guide for researchers utilizing tamoxifen-inducible systems, specifically the Cre-ERT2 system, for temporal and spatial gene editing in murine models. We delve into the critical aspects of dosage selection, preparation, and administration of the active metabolite, 4-Hydroxytamoxifen (4-OHT), which is derived from prodrugs like Tamoxifen and (E)-4-Acetoxy Tamoxifen. This guide emphasizes the causality behind protocol design, potential toxicities, and the necessity of empirical dose optimization to ensure robust, reproducible, and humane experimental outcomes. Detailed, field-proven protocols for solution preparation and in vivo administration are provided, alongside strategies for validating recombination efficiency.
Introduction: The Role of Tamoxifen Metabolites in Conditional Gene Editing
The Cre-LoxP system has revolutionized functional genomics, allowing for precise, conditional gene knockouts. The fusion of Cre recombinase to a mutated ligand-binding domain of the estrogen receptor (Cre-ERT2) renders the enzyme's activity dependent on the presence of a specific synthetic ligand. In the absence of the ligand, the Cre-ERT2 protein is sequestered in the cytoplasm, complexed with heat shock proteins.[1]
The primary ligand used to activate this system is 4-Hydroxytamoxifen (4-OHT) , the active metabolite of the widely used drug Tamoxifen.[2][3] When administered, 4-OHT binds to the ERT2 domain, inducing a conformational change that triggers the release from heat shock proteins and facilitates the nuclear translocation of the Cre-ERT2 fusion protein.[2] Once in the nucleus, Cre recombinase excises DNA sequences flanked by LoxP sites, achieving temporal control over gene expression. While Tamoxifen itself is often administered, it requires metabolic conversion to 4-OHT by cytochrome P450 enzymes in the liver.[1][4] Direct administration of 4-OHT bypasses this step, offering more rapid and precise induction, though it is known to be less stable in solution.[3][5] this compound is a prodrug designed to be hydrolyzed by cellular esterases to release 4-OHT. For direct and immediate induction in vivo, protocols are overwhelmingly standardized around the use of 4-OHT itself.
PART I: Pre-Experimental Considerations & Strategy
Selecting the Inducer: Tamoxifen vs. 4-Hydroxytamoxifen
The choice between administering the parent drug, Tamoxifen, or its active metabolite, 4-OHT, is a critical first step. This decision impacts the experimental timeline, cost, and precision of induction.
Causality: Tamoxifen is more stable and cost-effective for long-term studies but relies on variable hepatic metabolism, which can introduce inconsistencies.[1][6] 4-OHT provides a direct, rapid pulse of activity, ideal for experiments requiring precise temporal control, but it is more expensive and less stable in solution.[3][7]
| Feature | Tamoxifen | 4-Hydroxytamoxifen (4-OHT) |
| Mechanism | Prodrug, requires liver metabolism to 4-OHT.[1] | Active metabolite, directly binds Cre-ERT2.[2] |
| Induction Speed | Slower, dependent on metabolic conversion. | Rapid and direct.[3] |
| Precision | Less precise temporal control due to pharmacokinetics. | High temporal precision. |
| Stability | More stable in oil suspension.[8] | Less stable; solutions should be used quickly.[4][5] |
| Cost | Generally lower. | Higher. |
| Common Use Case | Systemic, long-term induction (e.g., via diet).[7] | Short-term, pulse-chase, or time-critical studies. |
The Criticality of Dose Optimization
There is no universal dosage for tamoxifen or 4-OHT. The optimal dose is a delicate balance between achieving maximal recombination efficiency and minimizing off-target effects and toxicity.[9] This balance must be determined empirically for each specific mouse line and experimental context.
Factors Influencing Effective Dosage:
-
Mouse Strain & Age: Different strains can exhibit varied metabolic rates and sensitivities. Younger mice may require lower doses.[9]
-
Target Tissue: The bioavailability of 4-OHT can differ significantly between organs.
-
Cre-ERT2 Expression Levels: The efficiency of the promoter driving Cre-ERT2 expression will dictate how much nuclear translocation is required for a robust biological effect.
-
Route of Administration: Intraperitoneal (IP) injection, oral gavage, and tamoxifen-supplemented chow lead to different pharmacokinetic profiles.[10]
A dose-response study is strongly recommended as a pilot experiment. For instance, one study found that a dose of 10 mg/kg/day of tamoxifen for 4 days was sufficient to induce robust Cre activity in bone with minimal effects on bone homeostasis, whereas a 100 mg/kg dose significantly impacted bone mass.[9]
Potential Toxicities and Off-Target Effects
High doses of tamoxifen can lead to significant adverse effects, which can confound experimental results or compromise animal welfare.
-
Cardiac Toxicity: Doses exceeding 30 µg/g (30 mg/kg) have been shown to induce cardiac fibrosis and diminished myocardial function in αMHC-MerCreMer mice.[11]
-
Developmental Toxicity: Administration to pregnant mice can be deleterious, causing developmental malformations such as cleft palate and limb defects, and can be lethal to the mother.[12][13]
-
Hematological Toxicity: Tamoxifen administration in young Rosa26-CreERT2 pups has been reported to cause severe toxicity and mortality due to off-target effects on the hematopoietic system.[14]
-
General Morbidity: Researchers have observed adverse effects such as weight loss and bladder distension, particularly in male mice.[15]
Trustworthiness: A self-validating protocol must include a control group of Cre-positive mice (without a floxed allele) that receive the same tamoxifen regimen. This control is essential to distinguish the phenotype of gene deletion from potential artifacts of tamoxifen toxicity or Cre recombinase activity itself.[14]
PART II: In Vivo Dosing and Administration Protocols
Recommended Dosage Ranges
The following table summarizes commonly reported dosage ranges. These should be considered starting points for optimization.
| Compound | Administration Route | Dosage Range | Duration/Frequency | Reference(s) |
| Tamoxifen | Intraperitoneal (IP) | 10 - 100 mg/kg | Once daily for 2-5 days | [9][10][16] |
| Oral Gavage | 1 - 7 mg per 40g mouse | Once daily for 5 days | [9][17] | |
| Diet (Chow) | 400 mg/kg of food | Ad libitum | [7] | |
| 4-Hydroxytamoxifen | Intraperitoneal (IP) | 20 - 80 mg/kg | Once daily for 1-7 days | [2][3] |
Protocol: Preparation of 4-OHT for Intraperitoneal (IP) Injection
This protocol describes the preparation of a 10 mg/mL 4-OHT solution, a common stock concentration for IP injections in adult mice.
Materials:
-
(Z)-4-Hydroxytamoxifen powder (CAS 68047-06-3)
-
100% Ethanol (200 proof)
-
Sterile, light-blocking 15 mL conical tube
-
Sonicator or water bath
-
Sterile syringes and needles (21- to 27-gauge)
Procedure:
-
Initial Dissolution: In a sterile, light-blocking conical tube, dissolve the desired amount of 4-OHT powder in 100% ethanol. To create a 100 mg/mL intermediate stock, dissolve 100 mg of 4-OHT in 1 mL of ethanol.[7]
-
Expertise: 4-OHT is poorly soluble in oil alone. Ethanol is used as a co-solvent to first dissolve the crystalline powder.
-
-
Warming: Gently warm the solution at 37-55°C for 5-15 minutes to aid dissolution. A sonicator or water bath can be used.[3]
-
Dilution in Carrier Oil: Add the appropriate volume of pre-warmed sterile sunflower or corn oil to the ethanol-4-OHT mixture to reach your final desired concentration (e.g., 10 mg/mL). For a 10 mg/mL final solution from a 100 mg/mL stock, dilute the solution 1:10 in oil (e.g., add 9 mL of oil to the 1 mL of ethanol-4-OHT stock).
-
Emulsification: Vortex or sonicate the final mixture thoroughly to create a uniform suspension. The solution may appear cloudy.
-
Storage and Handling:
-
Crucial: 4-OHT is light-sensitive and unstable in solution.[5][8] Protect the solution from light at all times by using amber tubes or wrapping them in aluminum foil.
-
Best Practice: Prepare the solution fresh immediately before use. It should be used within 2 hours of preparation.[2][3] Do not store the final oil-based solution for long periods.
-
Protocol: Intraperitoneal (IP) Administration
-
Calculate Injection Volume:
-
Weigh the mouse to get its precise body weight (in kg).
-
Determine the total dose required: Dose (mg) = Body Weight (kg) x Desired Dosage (mg/kg).
-
Calculate the injection volume: Volume (mL) = Dose (mg) / Stock Concentration (mg/mL).
-
Example: For a 25g (0.025 kg) mouse and a target dose of 40 mg/kg using a 10 mg/mL stock:
-
Dose = 0.025 kg * 40 mg/kg = 1.0 mg
-
Volume = 1.0 mg / 10 mg/mL = 0.1 mL (or 100 µL)
-
-
-
Animal Restraint: Gently but firmly restrain the mouse according to your institution's approved animal handling protocols.
-
Injection: Using a 1 mL syringe with a 26-gauge needle, inject the calculated volume into the lower abdominal quadrant (intraperitoneal space).[1] Aspirate slightly before injecting to ensure the needle has not entered a blood vessel or organ.
-
Post-Injection Monitoring: Monitor the mouse for any adverse reactions following the injection. Continue monitoring throughout the course of treatment.[2]
PART III: Validation and Troubleshooting
Validating Recombination Efficiency
Successful administration does not guarantee efficient recombination. It is imperative to validate the degree of gene deletion in your target tissue.
-
Reporter Lines: The most common method is to cross your Cre-ERT2 line with a fluorescent reporter line (e.g., mT/mG, Rosa26-LSL-tdTomato). Upon successful recombination, cells will switch from expressing one fluorescent protein (e.g., membrane-targeted Tomato) to another (e.g., membrane-targeted GFP), providing a direct visual readout of Cre activity.[9]
-
Molecular Analysis:
-
qPCR: Design primers flanking the floxed region to quantify the extent of DNA excision.
-
Western Blot/ELISA: Confirm the reduction or complete loss of the target protein.
-
RT-qPCR: Measure the decrease in mRNA transcript levels of the target gene.[10]
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No Recombination | 1. Insufficient dose of 4-OHT. 2. Degraded 4-OHT solution. 3. Poor bioavailability in target tissue. 4. Inefficient Cre-ERT2 line. | 1. Perform a dose-escalation study. 2. Always prepare 4-OHT solution fresh. Protect from light. 3. Increase dose or duration; consider a different administration route. 4. Verify Cre-ERT2 expression and test with a reporter mouse. |
| High Animal Toxicity | 1. Dose is too high. 2. Off-target effects of tamoxifen/Cre. 3. Solvent toxicity (if ethanol concentration is too high). | 1. Reduce the dose and/or frequency of injections.[14] 2. Include tamoxifen-treated Cre-positive controls to isolate effects. 3. Ensure final ethanol concentration in the injection volume is minimal. |
| Inconsistent Results | 1. Incomplete dissolution/suspension of 4-OHT. 2. Variable IP injection technique. 3. Instability of 4-OHT solution over time. | 1. Ensure thorough sonication/vortexing before each injection. 2. Ensure consistent injection placement and technique across all animals. 3. Prepare a single batch of solution for each experimental cohort and use it immediately. |
References
- BenchChem. (n.d.). Application Notes and Protocols for (E)-4-Hydroxytamoxifen in Inducible Cre-Lox Systems. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwpufBNJvlZAMGE2rqdtNj68P59ZcHpkfx_0s7UR5HrK8spl32s1JRNcSzHGwVpXdCHlHyWj_5D33p00baJ5na7Lb6iMhyAKo07GRnmkBIsU3sMgmZSvHrCc6lWyK31gjUdaZ1vJOiVIfgAT-2lIlHLMoq1g3DovgaPPgEfS5ZnG-S334rh8i7pwmPzlukT5LWqMtw-kDt75FLKjy4k8eTWdyQ8KnxpJPORR8W-lahrCQ=]
- Weizmann Institute of Science. (n.d.). Tamoxifen Preparation. Retrieved from Weizmann Institute of Science website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1_9usIrfOeGWmzOGFJV7MiJIzNDScOmex2XKa-6rJNsAQlBh6WBpuvu9cN2VGPCxB4NpsSfpWWLzf9STvdJt7yfxduiB6jGX2hVHoy2fqQODYTUN7G4CQKI2eizBts8lJDxobwSeTN5YjJzDXF-wLHmg58b_Hb5g9qviDMSe6KcLek0QJE3OTxGqU3yNBjWkE]
- Whitfield, J., et al. (2014). Tamoxifen Administration to Mice. CSH Protocols. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEIkKjsgPKNLzFthyj_HXlNG-9jePgWq_QO60l4oAqUVJAPmENUj7a3hZY1plX8lWiOhaJ1fCINpbP90eCPZszodaZNWpXh50eZUtyzMX5wxO2ywOWCtHLlOHcwBK19JED6ElkrYzCqHKvrg==]
- Xie, L., et al. (2019). Optimizing tamoxifen-inducible Cre/loxp system to reduce tamoxifen effect on bone turnover in long bones of young mice. Bone Research. [https://vertexaisearch.cloud.google.
- MouseCre. (n.d.). Recommended tam injection protocol for adult mice. Retrieved from MouseCre website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrLhU5zWRntEiJsXbmL3R2FTxAY66Sy7lEYsZnuQ_fDn1c_KqmQW-Ai46W4OY4e4ZkRw3ZNhnZeb0Yq_hQnGa4TJhiRhVLZOUCq8GY-7eOMIauvQKRDZkZiMgFroTGJG7j4jdO_RxIvwLTinTQE0kiN6RHJ9-2jOu_riTY]
- Beland, F. A., et al. (1999). Comparison of the DNA adducts formed by tamoxifen and 4-hydroxytamoxifen in vivo. Carcinogenesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFw9zcpSOMDAb2fDfZaNKaHepV4CGQHj2LrMspw5jvarbik06qUsKgChOOxJLv-Z-zv98voWqcLHhMOtdIRL-Yo7OhufyGqujw4GVbJCSrzHeyhyl6nuips98Ffhl4WzzamNME=]
- Andersson, M. B., et al. (2009). Tamoxifen administration routes and dosage for inducible Cre-mediated gene disruption in mouse hearts. Transgenic Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTOD7PkvXjVNQCzzfZmWnlCxaOI33H8-kLmvt7oE3LI_42J94V5O9DtzA_zEyN39HPIA4wVyUxXjFQYAKrjhQ-2QidhqjiSkM1pZkXpJEwOxbtx-NvkMdsvg4Z6g8zjfd3xqc=]
- Harder, L., et al. (2016). In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control. PLOS ONE. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqJHVbyKR1MKeItWXZanRuqSme_zU7Z4cQ9SNatZSij1VnZrZaFUiDbS4K7TW40Y6V2BIeAUPbNbMV3WkHtFCwM26Lq-gIlbNjQtho1v6OELmyq7IM-lHh6db0pEKwkChlsJYkSGXDMq1e4g==]
- Gray Lab. (2017). TAMOXIFEN USAGE in MOUSE. Retrieved from Gray Lab website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEn2J9nFLu7GZfe1CwQSO8O_DEzQyDx9cq_i-Xwfsj4jxY4WvPZsEbtrKIVfxeIsHCTaSCjt8CFbalRoOM2PCd3hGFvqAIqsollAQOrC5rSeZNDSu4pIg9x7SdRPkD0-RGCCr5p5mbBX2tu-3g1nF1yG_LK1eUISWERjl3bUcvglfCAxg==]
- Robinson, S. P., et al. (1991). Metabolites, pharmacodynamics, and pharmacokinetics of tamoxifen in rats and mice compared to the breast cancer patient. Drug Metabolism and Disposition. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQyRGCrs-NMqOhfAJapHBXdSuQC2lG_lw-lOVC9P-5_t4khr7jHDBPtLpiTyR06MgY4YVVPnfB8W0B7y8yBm1ZXGxVI19WeaugTj7_0mEaCfZRF0vZB-N3iHuXVNbGnJ43EQ==]
- ResearchGate. (n.d.). Pharmacokinetics of tamoxifen, 4-hydroxytamoxifen, and ZB497 in mice. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGP9V2PziLkJGWmkoQGqCeCkNVLNk_XYpB_O-XlGObB39oKLafdaXIl7jfUukbwkMkEc9SGnJapZmHB99YmPaF9ZABpD_1VErdfUsWP80IGBNOuDDVMmAuvPUhFv0oJtJpilnhRaWv_WBbg5aZBbWHQ7sLxiLiUehZ0P8xyzSLwD-Rka2yZqFu9u7Q_hWYnauxlSY-jCIlAzxsyLf2LhddRQ2lwNTbbA-yeFre1doUmpaLv-8V3lRww]
- Swolverine. (2025). How Tamoxifen Works: Mechanism of Action Explained. Retrieved from Swolverine website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdMJX6EvvjkaaomYVBdjd070OoQsu9fpun8pGNd3QFp0nsPAA5od7URW6XKAdS6WuCB8xnoflOtcMop1wgPgE7nuu4n98gCEFAd1ccRxexu2dgoUK9PvraPYEQeIEXQOyedF9fGH9aNy10o_O6GFtUCCmNciVtvxcQks4QNuEYRHgJj7e3qv-Hk-3TE5rGPw==]
- Koitabashi, N., et al. (2009). Moderate and high amounts of tamoxifen in αMHC-MerCreMer mice induce a DNA damage response, leading to heart failure and death. Circulation Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAgb98_uogOQol_pG-c76_qn8QVYhM-OIwmX5INfwC7AupFr8DpTP2EbjheYo7sbdt8d8yuelsy-nO3-LrUpcYKGXcdeSXgoLYZUidf850y6biPbHxBPYyh8HfKKMUn6y3b7fPCBwcUQ9eNA==]
- Tocris Bioscience. (2019). (Z)-4-Hydroxytamoxifen. Retrieved from Tocris Bioscience website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEskM67tv-T8BUlAHXBFV0SiT0aBiChuua-UvaHmDfYwDMSxWRMFzhFKFiZCudLa4oj5vBP8ApaPBtbFzyv69PygeUn3IsZgOb8LGGnoC5zjjqWIT7SXTfGUrlXHZleuC2FXwRsF37EbaPKBZ2gxnpXBmCq]
- ResearchGate. (n.d.). Mechanism of action of Tamoxifen and its metabolites on breast cancer cells. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.
- The Jackson Laboratory. (n.d.). Intraperitoneal Injection of Tamoxifen for Inducible Cre-Driver Lines. Retrieved from Jax.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELzqYHBPPM-J1zFawws8tU3g68yimJghIJrgsPTslfoJwxmTSvkDgm-6cDSfk67XR3ChaOPQ-f4InrwBbQckiIpLgNdVXe4AhlzmX13BoNld4-E14oOQAqV7Sm7z-ArCjquHjq5sia_oufc4N4LLjfBMem6-NivrJtHu8-KrOoa49UctwA]
- Protocols.io. (2025). Tamoxifen Administration in Transgenic Mice. Retrieved from Protocols.io. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnGBi2HXyA1jtNpTc4MUlWt_OxcAE3SaTIPcpy2-tJoVJg-fH5LLEHthvDaVB8R6i6VtX1YdGmbv5S8WMvGCpkN20L-3ZYYDKK8F4v6gdjdgZRlx3hlfJa2mSUgIM7qckRXPhgD5sYIHa2m2OB3ra0yLfeivN-eJie8NYhXdLuwa2qBkU8I59X7nIUBNm9zAN9xzw=]
- Goetz, M. P., et al. (2015). Pharmacokinetics of endoxifen and tamoxifen in female mice: implications for comparative in vivo activity studies. Cancer Chemotherapy and Pharmacology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVlcF4T7ScqnU3WJ5bGCZwlnsaRCMzRGQQPRNO4Vx1s5LP9O8FkGBx4n6fPatTdVCVYxwZcXcOO9_YwIE0SnyajDqKnxTbqRIJnaD8at67xqw6a3facroycxILxxocM_BzI4qgTh-SMOZ3jw==]
- Govek, A., et al. (2018). Tamoxifen Metabolism in Mouse Brain. Frontiers in Molecular Neuroscience. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiR8DR4pJcG0QUDzMN0I4Wn1fBIeqzUAWNT4Noe-gleiw1eU7KyApBdU_Myv7bex_U4ME3ByJNo-BN-0_TlBQLbtb70l9JXVD1GnE8yFZYj0VX14PAqPi5Tc0FenC16Tn2Io54TZq3BWxdlZMT5KBCSQSjHWCoUjDs_aKX9xj2_U8hT7Z6X-Tlo9T-fvPIVesb_iX4jaq2sscdbQ==]
- Goetz, M. P., et al. (2015). Pharmacokinetics of endoxifen and tamoxifen in female mice: implications for comparative in vivo activity studies. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEX0NG_vAuqGkofV6kc9GW_DiTw3idGir64qVZCZyJf63YY6D9KIYW4pdKveroBcIUe6NJFUGDQE5YLh7IKVZwVBhZkZe5aEqYu2mUH9HBX4XYlRARMQF1XVOmb7TqaW5FHrqE=]
- Hello Bio. (n.d.). 4-Hydroxytamoxifen (E) and (Z) isomers (50:50). Retrieved from Hello Bio website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqGPmYKRjLuPh9Rp5Y-PLEGXxpgZxpL2cEPw1MjmfYuYxJUwVrIKX-EcX8qhi-MR-Qa1-mJzaYNHyKjqSvRa9o0RZ5gLs2JhqCeYcHE1TS3KkePr2UpcpSls_b4jWyl2duyMEkGDX_8Yo=]
- Dr. Oracle. (2025). What is the mechanism of action of Tamoxifen (tamoxifen citrate)?. Retrieved from Dr. Oracle website. [https://vertexaisearch.cloud.google.
- Lumiprobe. (n.d.). (E/Z)-4-Hydroxytamoxifen. Retrieved from Lumiprobe website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAhv4akk0DD0NRbnjnbGD2sit_0w2moobmLjluPZ296AsERGDi1kOO1KeREU5hllZ_IXR6Pf5fiCdf3RO5ZF09TK9HdS3eCXAN1vJVNwQfMDFo_8PnT6rzni0hCxI0h8bcpzNMzv-TtHQ=]
- Brash, J. T., et al. (2022). Tamoxifen exacerbates morbidity and mortality in mice receiving medetomidine anaesthesia. Scientific Reports. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9sftn_kPTj5oT4mjbpFxz5qBKyhaAlX4bW5e7eO4-U0UoodrgbRZgu-Zue0RBokAaJ4kyD8oiHUcnFnVB6caPomv_69ymT8H_Q0Ixv0uWarszk4Lu4nYNmQq-sVy-VA-BmOSLMQeCnpkoHFheU5jNF71_xSTsfXb5dQ==]
- Harno, E., et al. (2023). Warning regarding hematological toxicity of tamoxifen activated CreERT2 in young Rosa26CreERT2 mice. Scientific Reports. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF61CClIW8wlH6tJl8n8uuTw1FgmVLOgDmuvHXKIGhNKpvYAKAcDknTqDMw713xgSU-PlHKR551EZXejoTWNe4UfZtz3nZGpllfg3ICMKMpFmZTc30ENVN-_3ph6Q7Sk04nxM-uMBpsTaAb-IU=]
- YouTube. (2024). Tamoxifen Selective Estrogen Receptor Modulators SERMs ; Pharmacokinetics, Mechanism of action, Uses. Retrieved from YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtK4vwM0zwXdzWIND8Idsc6FB26gE8TBfxSDJjQ2tdLIwTCO6TeWCFxO-SxECJiuD_Y26C48XTw54bbjy_1fAzff6p40ff59Q1Y23DcSunpsiX7iZ7Ysiqxnxdwp2SZuHdRYMzxg==]
- Albani, C. M., et al. (2014). In Vitro and In Vivo Effects of Tamoxifen against Larval Stage Echinococcus granulosus. Antimicrobial Agents and Chemotherapy. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8Ph-w-GrJKMeGs-BiqpXaSQmqoNSGKXuPuwipS4Gvezv4Jrm2uXmNN3DQOyoIKkJGVVVImEpfQdDdKajXbegaXEXSqPnw7CPpuLnnsGH5HVLHgwyDvFXNbY-G6_zUf71AqEHaMTHqfwrbug==]
- Parnell, S. E., et al. (2021). Developmental malformations resulting from high-dose maternal tamoxifen exposure in the mouse. PLOS ONE. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUEps5ixGQl4OzlOTlOTHK5kD09HWdkR2XepDwUBNaC1iiou7GoDAgQQfKdkGipebAg77hp-m1U1llXCLR7D_fYGZ9TtVPLMYKVln0fYzuj0Z5KRZtVFyV79Y7mgup9dqicuLEYgiQRcSrE0swfTPVgqmldaMKMkZ9DJLICULPrzUJ6Q==]
- Ved, N., et al. (2019). Tamoxifen administration in pregnant mice can be deleterious to both mother and embryo. Laboratory Animals. [https://vertexaisearch.cloud.google.
Sources
- 1. mousecre.phenomin.fr [mousecre.phenomin.fr]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Tamoxifen Administration in Transgenic Mice [protocols.io]
- 4. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Hydroxytamoxifen (E) and (Z) isomers (50:50) | CreER compound | Hello Bio [hellobio.com]
- 6. Metabolites, pharmacodynamics, and pharmacokinetics of tamoxifen in rats and mice compared to the breast cancer patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tamoxifen Administration to Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsg1lab.com [rsg1lab.com]
- 9. Optimizing tamoxifen-inducible Cre/loxp system to reduce tamoxifen effect on bone turnover in long bones of young mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tamoxifen administration routes and dosage for inducible Cre-mediated gene disruption in mouse hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Moderate and high amounts of tamoxifen in αMHC-MerCreMer mice induce a DNA damage response, leading to heart failure and death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Developmental malformations resulting from high-dose maternal tamoxifen exposure in the mouse | PLOS One [journals.plos.org]
- 13. Tamoxifen administration in pregnant mice can be deleterious to both mother and embryo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Warning regarding hematological toxicity of tamoxifen activated CreERT2 in young Rosa26CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Intraperitoneal Injection of Tamoxifen for Inducible Cre-Driver Lines [jax.org]
- 17. mskcc.org [mskcc.org]
Application Note & Protocol: Dissolving (E)-4-Acetoxy Tamoxifen for In Vitro and In Vivo Experiments
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution of (E)-4-Acetoxy Tamoxifen. This compound serves as a cell-permeable pro-drug, which upon intracellular cleavage by esterases, releases the highly potent estrogen receptor modulator, 4-Hydroxytamoxifen (4-OHT). Achieving complete and stable solubilization of this compound is paramount for ensuring experimental reproducibility and obtaining reliable data in both cell culture and animal models. This guide details the physicochemical properties of this compound, provides validated, step-by-step protocols for preparing stock and working solutions, and offers insights into best practices and troubleshooting.
Physicochemical Profile of this compound
A thorough understanding of the chemical and physical properties of this compound is fundamental to selecting the appropriate dissolution strategy.
-
Chemical Structure: (A chemical structure diagram would be placed here in a formal document)
-
Molecular Formula: C₂₈H₃₁NO₃
-
Molecular Weight: 429.55 g/mol
-
Appearance: A crystalline solid.
-
Key Consideration: this compound is practically insoluble in aqueous solutions like water or phosphate-buffered saline (PBS). Therefore, the use of an organic solvent is mandatory for initial dissolution.
Solubility Data
The choice of solvent is critical and dictates the maximum achievable stock concentration and potential downstream applications.
| Solvent | Approximate Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | ~2 mg/mL to 78 mg/mL (varies by source) | [1][2] |
| Ethanol | ~20 mg/mL (may require gentle heating) | [1][2][3] |
| Dimethylformamide (DMF) | ~20 mg/mL | [1][2] |
Expert Insight: For most applications, 100% anhydrous DMSO is the recommended solvent for creating high-concentration primary stock solutions due to its strong solvating power. Ethanol is a viable alternative, particularly if downstream applications are sensitive to residual DMSO.
Stability and Storage
Proper storage is crucial to prevent degradation and maintain the compound's activity.
-
Solid Form: Store desiccated at -20°C, protected from light. Under these conditions, the solid compound is stable for at least four years.[1][4][5]
-
Stock Solutions (in DMSO or Ethanol): Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.[3] DMSO solutions are generally stable for several months, though precipitation can occur upon freezing and may require gentle warming to redissolve.[2]
Mechanism of Action: The Pro-drug Advantage
This compound is designed for enhanced cell permeability compared to its active metabolite, 4-OHT. The acetoxy group renders the molecule more lipophilic, facilitating its passage across the cell membrane. Once inside the cell, intracellular esterase enzymes rapidly cleave the acetoxy group, releasing the active compound, 4-Hydroxytamoxifen. 4-OHT then exerts its biological effects, primarily by binding to the estrogen receptor (ER).[6][7]
Caption: Conversion of this compound to 4-Hydroxytamoxifen.
Protocol: Preparation of High-Concentration Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting point for most in vitro experiments.
Materials
-
This compound (MW: 429.55 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter and syringe
Safety Precautions
Tamoxifen and its analogs are considered hazardous compounds and may be cytotoxic.[8] Always handle the solid powder and concentrated solutions inside a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety glasses.[8][9]
Step-by-Step Protocol
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 429.55 g/mol x 1000 mg/g = 4.2955 mg
-
-
Weigh Compound: Carefully weigh out ~4.3 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. The solution should be clear and free of any visible particulates. If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can be applied.[3]
-
Sterilization (Optional but Recommended): For cell culture applications, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube. This step is critical to prevent contamination of cell cultures.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile cryovials. Label clearly with the compound name, concentration, solvent, and date. Store immediately at -20°C, protected from light.[3]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Limitations of Tamoxifen Application for In Vivo Genome Editing Using Cre/ERT2 System | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 9. ehs.umich.edu [ehs.umich.edu]
Application Notes and Protocols: Harnessing (E)-4-Acetoxy Tamoxifen for Precise Induction of Cre-Lox Recombination
For researchers, scientists, and drug development professionals leveraging the power of conditional gene editing, the Cre-LoxP system offers unparalleled spatiotemporal control. A cornerstone of this system is the inducible Cre recombinase, most commonly the Cre-ERT2 fusion protein. This engineered enzyme remains dormant in the cytoplasm until activated by a specific ligand, allowing for precise timing of gene recombination. The ligand of choice is (E)-4-Hydroxytamoxifen (4-OHT), the active metabolite of Tamoxifen. While the acetate form, (E)-4-Acetoxy Tamoxifen, is a pro-drug that is rapidly converted to 4-OHT, for practical purposes in research applications, commercially available 4-OHT is predominantly used for direct and rapid induction. This guide provides an in-depth exploration of the principles and methodologies for effectively using 4-OHT to induce Cre-Lox recombination.
The Scientific Bedrock: Understanding the Cre-ERT2 System
The Cre-ERT2 system is a powerful tool for conditional gene knockout, knock-in, or reporter gene expression. It relies on the fusion of Cre recombinase with a mutated ligand-binding domain (ERT2) of the human estrogen receptor. This specific mutation significantly reduces the binding affinity for endogenous estradiol while maintaining high affinity for synthetic ligands like 4-OHT[1][2].
In the absence of 4-OHT, the Cre-ERT2 protein is sequestered in the cytoplasm through its association with heat shock proteins (HSPs). The binding of 4-OHT to the ERT2 domain induces a conformational change in the protein, leading to the dissociation of HSPs and the exposure of a nuclear localization signal. This unmasking facilitates the translocation of the active Cre-ERT2 fusion protein into the nucleus. Once in the nucleus, Cre recombinase recognizes and mediates recombination between two loxP sites, leading to the excision, inversion, or translocation of the intervening DNA sequence.
Why 4-Hydroxytamoxifen over Tamoxifen?
While tamoxifen is widely used in clinical settings and can be administered to animals to induce Cre recombination, it is a prodrug that requires metabolic activation in the liver by cytochrome P450 enzymes to form its active metabolites, primarily 4-OHT and endoxifen[3][4][5]. This metabolic conversion can introduce variability in the timing and efficiency of Cre induction between individual animals[2].
For in vitro studies and applications requiring rapid and precise temporal control in vivo, direct administration of 4-OHT is the preferred method. It bypasses the need for metabolic activation, ensuring a more direct and predictable induction of Cre recombinase activity[6][7]. The trans-isomer of 4-OHT is the more potent form for activating the Cre-ERT2 fusion protein[7].
Visualizing the Mechanism of Action
Caption: Mechanism of 4-OHT-induced Cre-Lox recombination.
Core Principles of Protocol Design
Successful and reproducible induction of Cre-Lox recombination with 4-OHT hinges on careful attention to several critical parameters. The overarching principle is the empirical determination of optimal conditions for each specific experimental system, as cell types and mouse lines can exhibit varying sensitivities to 4-OHT and efficiencies of recombination[8][9].
Stability and Storage of 4-OHT
Proper handling and storage of 4-OHT are paramount to maintaining its potency.
-
Solid Form: Store solid 4-OHT at 2-8°C, desiccated and protected from light, for up to 3 years. For longer-term storage, -20°C is recommended, which can maintain stability for four years or more[10].
-
Stock Solutions: 4-OHT is susceptible to degradation and precipitation in solution[9][11]. Prepare stock solutions in 100% ethanol or DMSO[10][12]. Aliquot into single-use, light-protected tubes and store at -20°C or -80°C[9][13]. While solutions can be stable for several months, it is often recommended to prepare them fresh[10][14].
-
Precipitation: It is common to observe precipitation of 4-OHT in stock solutions after freezing[11]. Before use, warm the aliquot to 37°C and vortex until the solution is clear to ensure all the compound is redissolved[11].
-
Isomerization: The active trans-isomer can convert to the less active cis-isomer, especially in solvents with low dielectric constants and when exposed to light[12][15]. Storing solutions in the dark helps to minimize this isomerization.
| Parameter | Recommendation | Rationale |
| Storage (Solid) | 2-8°C, desiccated, protected from light | Ensures long-term stability and prevents degradation. |
| Storage (Solution) | -20°C or -80°C in single-use aliquots, protected from light | Minimizes freeze-thaw cycles and light-induced degradation/isomerization. |
| Handling Precipitate | Warm to 37°C and vortex until fully dissolved | Ensures accurate final concentration and efficacy. |
In Vitro Application: Induction in Cell Culture
For cell culture applications, 4-OHT provides a direct and efficient means of inducing Cre-mediated recombination.
Protocol: In Vitro 4-OHT Treatment of Adherent Cells
Objective: To induce gene recombination in cultured cells expressing Cre-ERT2 and a floxed allele.
Materials:
-
(E)-4-Hydroxytamoxifen powder
-
100% Ethanol
-
Complete cell culture medium
-
Adherent cells expressing Cre-ERT2 and the floxed target gene
-
Phosphate-buffered saline (PBS)
Procedure:
-
Stock Solution Preparation (10 mM):
-
Cell Plating:
-
Plate cells at an appropriate density to ensure they are in a logarithmic growth phase during treatment. Allow them to adhere overnight.
-
-
Induction:
-
On the day of treatment, thaw an aliquot of the 10 mM 4-OHT stock solution and ensure any precipitate is redissolved.
-
Dilute the stock solution into pre-warmed complete culture medium to the desired final concentration. A common starting range is 0.1 µM to 2 µM[7][9].
-
Aspirate the old medium from the cells and wash once with PBS.
-
Add the 4-OHT-containing medium to the cells.
-
-
Incubation and Post-Treatment:
Optimization and Troubleshooting for In Vitro Studies
-
Concentration: The optimal 4-OHT concentration is cell-type dependent. It is crucial to perform a dose-response experiment to determine the concentration that maximizes recombination while minimizing cytotoxicity[9]. High concentrations can be toxic to cells[9].
-
Duration: The ideal treatment duration can range from a few hours to several days[9]. A time-course experiment will help identify the shortest exposure time that yields the desired level of recombination.
-
Low Recombination Efficiency: If recombination is inefficient, verify the expression and functionality of the Cre-ERT2 protein using methods like Western blotting or a reporter cell line. Also, ensure the genomic locus of the floxed allele is accessible to the recombinase[9].
| Parameter | Recommended Range | Notes |
| 4-OHT Concentration | 0.1 - 2 µM | Optimal concentration should be determined empirically for each cell type.[7][9] |
| Incubation Time | 24 - 72 hours | Duration can be adjusted based on the desired recombination efficiency.[7][9] |
| Solvent for Stock | 100% Ethanol or DMSO | Ensure the final solvent concentration in the culture medium is non-toxic. |
In Vivo Application: Induction in Animal Models
For in vivo studies, the route of administration and the formulation of 4-OHT are critical for achieving systemic or localized recombination.
Protocol: In Vivo 4-OHT Administration via Intraperitoneal (IP) Injection
Objective: To induce systemic gene recombination in transgenic mice expressing Cre-ERT2.
Materials:
-
(E)-4-Hydroxytamoxifen powder
-
100% Ethanol
-
Corn oil or sunflower oil
-
Syringes and needles
Procedure:
-
Preparation of 4-OHT Injection Solution (10 mg/mL):
-
Dissolve 4-OHT in 100% ethanol at a concentration of 20 mg/mL[16]. This may require shaking or sonication at 37°C or 55°C[6][17].
-
Add an equal volume of corn or sunflower oil to the ethanol-4-OHT mixture to achieve a final concentration of 10 mg/mL 4-OHT in a 1:1 ethanol/oil emulsion[6][16].
-
Vortex vigorously to create a uniform suspension.
-
To remove the ethanol, which can be toxic when injected, use a vacuum centrifuge (SpeedVac) until the ethanol has fully evaporated[16]. The final solution should be clear.
-
Prepare this solution fresh before each set of injections, as it is not stable for long periods[6].
-
-
Administration:
-
Weigh the mouse to calculate the precise injection volume based on the desired dosage. A common dosage range is 50-80 mg/kg of body weight[6].
-
Administer the 4-OHT solution via intraperitoneal (IP) injection once daily for a predetermined number of consecutive days (e.g., 1 to 7 days)[6]. The exact regimen should be optimized for the specific mouse line and experimental goals.
-
-
Post-Injection Monitoring and Analysis:
Caption: General experimental workflow for in vivo 4-OHT administration.
Key Considerations for In Vivo Studies
-
Dosage and Duration: The optimal dose and duration of treatment must be determined empirically. High doses or prolonged administration can lead to toxicity and off-target effects[1][7]. For example, high doses of tamoxifen have been shown to affect bone turnover[1].
-
Route of Administration: While IP injection is common, other methods like oral gavage or providing tamoxifen in the feed are also used, though they rely on metabolic activation[2][18]. For localized recombination, direct injection into the target tissue can be employed[19].
-
Animal Welfare: Tamoxifen and 4-OHT can cause adverse effects. Adherence to approved animal care and use protocols is mandatory.
| Parameter | Recommended Range | Notes |
| Dosage (IP Injection) | 50 - 80 mg/kg body weight | The optimal dose should be determined for each mouse line and target tissue.[6] |
| Administration Frequency | Once daily for 1-7 consecutive days | The duration depends on the desired level of recombination.[6] |
| Vehicle | Corn oil or sunflower oil | Ethanol should be evaporated before injection to avoid toxicity. |
| Post-Injection Waiting Period | ~7 days | Allows for completion of recombination and downstream effects. |
Conclusion
The use of this compound, and more directly its active form 4-Hydroxytamoxifen, is a powerful and precise method for inducing Cre-Lox recombination. Success with this technique is not merely about following a protocol but understanding the principles of the system and the chemical properties of the inducing agent. By carefully considering factors such as stability, storage, dosage, and duration of treatment, and by empirically optimizing these parameters for each specific experimental context, researchers can achieve robust and reproducible control over gene expression, unlocking new insights in their scientific endeavors.
References
- The In Vivo Odyssey of 4-Hydroxytamoxifen: A Technical Guide to its Pharmacokinetics and Metabolism. Benchchem.
- Intraperitoneal Injection of Tamoxifen for Inducible Cre-Driver Lines. Jax.org.
- Tamoxifen Administr
- stability and long-term storage of (E)-4-Hydroxytamoxifen solutions. Benchchem.
- Technical Support Center: Troubleshooting Low Recombination Efficiency with 4-Hydroxytamoxifen (4-OHT). Benchchem.
- Application Notes and Protocols for (E)-4-Hydroxytamoxifen in Inducible Cre-Lox Systems. Benchchem.
- Drug prepar
- Pharmacokinetics of tamoxifen, 4-hydroxytamoxifen, and ZB497 in mice...
- Pharmacokinetics of Tamoxifen and Its Major Metabolites and the Effect of the African Ancestry Specific CYP2D6*17 Variant on the Formation of the Active Metabolite, Endoxifen. NIH.
- In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control. NIH.
- Which is the best way (protocol) to dissolve 4-Hydroxytamoxifen?
- Tamoxifen and 4-hydroxy-tamoxifen pharmacokinetics following single...
- Preparation of pharmacological agents. Protocols.io.
- PharmGKB summary: tamoxifen p
- 4-OHT (4-Hydroxytamoxifen 70 Z-isomer) | Inducible Cre-system. Hello Bio.
- Induction of Cre recombination by 4-hydroxy-tamoxifen. (a) Doseresponse...
- What is the best protocol to induce Cre recombinase via tamoxifen in bone marrow derived macrophages?
- Preparation and delivery of 4-hydroxy-tamoxifen for clonal and polyclonal labeling of cells of the surface ectoderm, skin, and hair follicle. PubMed.
- Preparation and Delivery of 4-Hydroxy-Tamoxifen for Clonal and Polyclonal Labeling of Cells of the Surface Ectoderm, Skin, and Hair Follicle.
- Optimizing tamoxifen-inducible Cre/loxp system to reduce tamoxifen effect on bone turnover in long bones of young mice. PubMed Central.
- Activation of creER recombinase in the mouse calvaria induces local recombination without effects on distant skeletal segments. PubMed Central.
- An efficient system for conditional gene expression in embryonic stem cells and in their in vitro and in vivo differentiated deriv
- Limitations of Tamoxifen Application for In Vivo Genome Editing Using Cre/ER T2 System.
- Any suggestions for tamoxifen treatment of Cre cells?
- Tamoxifen administration routes and dosage for inducible Cre-mediated gene disruption in mouse hearts. PubMed.
- 4-Hydroxytamoxifen. STEMCELL Technologies.
- Any suggestions for 4-hydroxytamoxifen (4-OHT) treatment of Cre-loxp mouse primary hepatocytes?
- (PDF) In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control.
- How to dissolve and inject 4-hydroxytamoxifen to nude mouse?
- Inducible and irreversible control of gene expression using a single transgene. PMC - NIH.
- Optimization of tamoxifen-induced Cre activity and its effect on immune cell popul
- Tamoxifen in the Mouse Brain: Implications for Fate-Mapping Studies Using the Tamoxifen-Inducible Cre-loxP System. Frontiers.
- 4-Hydroxytamoxifen ((Z)-4-Hydroxytamoxifen)
- Transgenic Mice for a Tamoxifen-Induced, Conditional Expression of the Cre Recombinase in Osteoclasts | PLOS One. Research journals.
Sources
- 1. Optimizing tamoxifen-inducible Cre/loxp system to reduce tamoxifen effect on bone turnover in long bones of young mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pharmacokinetics of Tamoxifen and Its Major Metabolites and the Effect of the African Ancestry Specific CYP2D6*17 Variant on the Formation of the Active Metabolite, Endoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PharmGKB summary: tamoxifen pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tamoxifen Administration in Transgenic Mice [protocols.io]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Intraperitoneal Injection of Tamoxifen for Inducible Cre-Driver Lines [jax.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. cdn.stemcell.com [cdn.stemcell.com]
- 15. 4-OHT (4-Hydroxytamoxifen 70 Z-isomer) | Inducible Cre-system | Hello Bio [hellobio.com]
- 16. Drug preparation [bio-protocol.org]
- 17. Preparation of pharmacological agents [protocols.io]
- 18. Tamoxifen administration routes and dosage for inducible Cre-mediated gene disruption in mouse hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Activation of creER recombinase in the mouse calvaria induces local recombination without effects on distant skeletal segments - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust LC-MS/MS Method for the Quantification of (E)-4-Acetoxy Tamoxifen in Human Plasma
Abstract
This application note details a sensitive, specific, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of (E)-4-Acetoxy Tamoxifen in human plasma. This compound is a key derivative of 4-hydroxytamoxifen (4-OHT), an active metabolite of the widely used breast cancer therapeutic, Tamoxifen. Accurate quantification of this compound is crucial for preclinical pharmacokinetics, drug metabolism studies, and quality control of related pharmaceutical formulations. The described method utilizes a straightforward protein precipitation protocol for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer. The method has been developed to meet the rigorous standards for bioanalytical method validation as outlined by regulatory agencies, ensuring high-quality data for drug development professionals.[1][2]
Introduction
Tamoxifen is a selective estrogen receptor modulator (SERM) that serves as a cornerstone therapy for estrogen receptor-positive (ER+) breast cancer.[3] Its therapeutic efficacy relies on its biotransformation into more potent active metabolites, primarily 4-hydroxytamoxifen (4-OHT) and endoxifen.[4][5] These metabolites exhibit a 30- to 100-fold greater affinity for the estrogen receptor than the parent drug.[5][6]
This compound is an acetylated derivative of 4-OHT. While not a major circulating metabolite in patients undergoing standard tamoxifen therapy, it is a significant compound in research and development. It can be used as a synthetic precursor or a stabilized pro-drug form of 4-OHT for in-vitro and in-vivo experimental models.[7] Therefore, a reliable and validated bioanalytical method is essential for accurately measuring its concentration in biological matrices to support pharmacokinetic and metabolic studies.
This guide provides a comprehensive, field-proven protocol for quantifying this compound in human plasma. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the scientific rationale behind key experimental choices to ensure reproducibility and trustworthiness of results.
Principle of the Method
The method involves three core stages:
-
Sample Preparation: Efficient extraction of this compound and an internal standard (IS) from human plasma via protein precipitation. This technique is chosen for its simplicity, speed, and suitability for automation.[8][9][10][11]
-
Chromatographic Separation: Separation of the analyte from endogenous plasma components using Ultra-High-Performance Liquid Chromatography (UHPLC) with a reversed-phase C18 column. A gradient elution ensures sharp peak shapes and a short run time.[12][13]
-
Mass Spectrometric Detection: Quantification using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[5][14][15]
Materials and Reagents
-
Analytes and Standards:
-
This compound reference standard (≥98% purity)
-
Tamoxifen-d5 (Internal Standard, IS)
-
-
Solvents and Chemicals:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Deionized Water (18.2 MΩ·cm)
-
-
Biological Matrix:
-
Drug-free, K2-EDTA human plasma
-
Instrumentation
-
Liquid Chromatography: UHPLC system capable of binary gradient elution (e.g., Waters ACQUITY UPLC, Shimadzu Nexera).
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex QTRAP series, Waters Xevo TQ series).
-
Analytical Column: C18 reversed-phase column with appropriate dimensions (e.g., 100 x 2.1 mm, 1.7 µm particle size).[16]
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
The foundation of an accurate quantitative assay is the precise preparation of standards.
-
Primary Stock Solutions (1 mg/mL):
-
Working Standard Solutions:
-
Prepare intermediate stock solutions of this compound by serially diluting the primary stock with 50:50 (v/v) acetonitrile:water.
-
Use these intermediate stocks to spike drug-free plasma to prepare Calibration Curve (CC) standards. A typical concentration range could be 0.1 to 100 ng/mL.
-
-
Internal Standard (IS) Working Solution (50 ng/mL):
-
Dilute the Tamoxifen-d5 primary stock in acetonitrile to a final concentration of 50 ng/mL. This solution will be used as the protein precipitation agent.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples in drug-free plasma from a separate weighing of the reference standard.
-
Concentrations should be at a minimum of three levels: Low (3x Lower Limit of Quantification), Medium, and High (approx. 80% of the highest calibration standard).
-
Sample Preparation: Protein Precipitation
This protocol is designed for high-throughput analysis using a 96-well plate format.
-
Aliquot Samples: Pipette 50 µL of plasma samples (blanks, CCs, QCs, and unknowns) into the wells of a 96-well plate.
-
Precipitate and Extract: Add 150 µL of the IS working solution (50 ng/mL Tamoxifen-d5 in acetonitrile) to each well. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[9]
-
Mix: Seal the plate and vortex thoroughly for 2 minutes to ensure complete protein denaturation and extraction of the analyte.
-
Centrifuge: Centrifuge the plate at approximately 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer 100 µL of the clear supernatant to a clean 96-well plate for analysis, avoiding disruption of the protein pellet.
-
Dilute (Optional but Recommended): Add 100 µL of deionized water containing 0.1% formic acid to each well. This step reduces the organic solvent concentration of the final extract, which improves peak shape and compatibility with the initial mobile phase conditions.
Experimental Workflow Diagram
Sources
- 1. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 2. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 3. Tamoxifen metabolite isomer separation and quantification by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontierspartnerships.org [frontierspartnerships.org]
- 5. Importance of highly selective LC–MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on endoxifen and 4-hydroxytamoxifen | springermedizin.de [springermedizin.de]
- 6. 4-Hydroxytamoxifen [bio-gems.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. agilent.com [agilent.com]
- 9. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. [sonar.ch]
- 11. researchgate.net [researchgate.net]
- 12. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Extraction of tamoxifen and its metabolites from formalin-fixed, paraffin-embedded tissues: an innovative quantitation method using liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research-portal.uu.nl [research-portal.uu.nl]
- 15. [PDF] Importance of highly selective LC–MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on endoxifen and 4-hydroxytamoxifen | Semantic Scholar [semanticscholar.org]
- 16. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols for the Delivery of (E)-4-Acetoxy Tamoxifen in Animal Models
Abstract
(E)-4-Acetoxy Tamoxifen, more commonly known as 4-Hydroxytamoxifen (4-OHT), is the active metabolite of Tamoxifen, a selective estrogen receptor modulator (SERM). In biomedical research, its primary utility lies in its high affinity for modified estrogen receptors (ER), particularly in Cre-ERT2 systems for inducible gene editing.[1][2][3] Direct administration of 4-OHT offers a significant advantage over its parent compound, Tamoxifen, as it bypasses the need for metabolic activation by liver enzymes.[1][2][4] This direct action allows for more precise temporal control and rapid induction of Cre recombinase activity, reducing experimental variability.[1][5] This guide provides an in-depth analysis of the common delivery methods for 4-OHT in animal models, primarily mice, offering detailed protocols, field-proven insights, and a framework for selecting the optimal administration route for specific experimental goals.
Foundational Principles: Why Direct 4-OHT Administration?
The Cre-loxP system is a cornerstone of modern genetic engineering in animal models, allowing for tissue-specific and temporally controlled gene expression or deletion.[6] The Cre-ERT2 fusion protein is a key component of this system, where the Cre recombinase is fused to a mutated ligand-binding domain of the estrogen receptor.[3][7] This fusion protein remains inactive and sequestered in the cytoplasm until it binds to its ligand, 4-OHT.[8]
-
Mechanism of Action: Upon binding 4-OHT, the Cre-ERT2 protein undergoes a conformational change, allowing it to translocate into the nucleus.[1][7] Inside the nucleus, it recognizes and mediates recombination at loxP sites engineered into the mouse genome.
-
Superiority over Tamoxifen: While Tamoxifen is converted to 4-OHT in the liver, this process can be variable between animals and is dependent on the function of cytochrome P450 enzymes.[7][8][9] Direct administration of 4-OHT circumvents this metabolic step, providing more consistent and predictable induction of gene recombination.[1][4] This is particularly crucial for short-term studies or when precise timing of gene editing is paramount.[2][4]
Decision Workflow for Selecting a Delivery Method
Choosing the correct delivery method is critical for experimental success and animal welfare. The following diagram outlines a decision-making process based on key experimental parameters.
Caption: Decision workflow for selecting a 4-OHT delivery method.
Intraperitoneal (IP) Injection: The Standard for Systemic Induction
Intraperitoneal injection is the most widely used method for administering 4-OHT due to its reliability and the ability to control the administered dose accurately.[2][4] It provides rapid systemic distribution, making it ideal for experiments requiring widespread and synchronous gene recombination.
Causality Behind the Protocol
4-OHT is highly lipophilic and insoluble in aqueous solutions. Therefore, a common vehicle is a suspension in vegetable oil (e.g., corn or sunflower oil).[1][4] To achieve this, 4-OHT powder is first dissolved in a small amount of ethanol, which is then emulsified with the oil.[1][4][10] Warming the solution helps to dissolve the 4-OHT and maintain its solubility in the oil suspension.[10][11]
Data Summary: IP Injection Parameters
| Parameter | Value | Notes |
| Dosage | 20 - 80 mg/kg body weight | The optimal dose must be determined empirically for each mouse line and target gene.[1][10] |
| Vehicle | Corn Oil or Sunflower Oil with Ethanol | 4-OHT is first dissolved in ethanol before dilution in the oil carrier.[1][4] |
| Concentration | 10 - 20 mg/mL | A common final concentration for injection.[1][11] |
| Injection Volume | 50 - 100 µL | Volume is adjusted based on mouse weight and final desired dose.[1][4] |
| Frequency | Once daily for 1 to 7 days | Duration depends on the desired level of recombination.[1][10] |
Protocol 1: Preparation of 4-OHT for IP Injection
This protocol details the preparation of a 10 mg/mL 4-OHT solution in a corn oil/ethanol vehicle.
Caption: Workflow for preparing 4-OHT solution for injection.
Materials:
-
(E)-4-Hydroxytamoxifen powder
-
200-proof Ethanol
-
Corn oil or Sunflower oil
-
Sterile microcentrifuge tubes or Falcon tubes
-
Sonicator or water bath
-
Vortex mixer
Procedure:
-
Prepare Stock Solution: Dissolve 4-OHT powder in 100% ethanol to create a concentrated stock solution (e.g., 50-100 mg/mL).[4][10]
-
Dissolution: Sonicate or place the tube in a 55°C water bath for approximately 15 minutes until the powder is completely dissolved.[10]
-
Dilution in Oil: Pre-warm the corn or sunflower oil to at least 37°C.[11] Add the pre-warmed oil to the ethanol-4-OHT stock to achieve the final desired concentration (e.g., 10 mg/mL). For example, to make 1 mL of a 10 mg/mL solution from a 100 mg/mL stock, add 100 µL of the stock to 900 µL of oil.[1][4]
-
Emulsification: Vortex the solution vigorously to ensure it is well-emulsified. The final solution should appear cloudy. It is recommended to use this solution within a few hours of preparation.[1][10]
-
Storage: The ethanol stock solution can be stored in small aliquots at -20°C, protected from light.[1][4]
Protocol 2: Intraperitoneal Injection Procedure
-
Calculate Dose: Weigh the mouse and calculate the required injection volume based on the desired dosage. (e.g., for a 40 mg/kg dose in a 25g mouse, the required dose is 1 mg, which is 100 µL of a 10 mg/mL solution).[1]
-
Prepare Syringe: Draw the calculated volume into a 1 mL syringe with an appropriate needle (21-23 gauge).[1][4]
-
Restrain Animal: Gently but firmly restrain the mouse, exposing the lower abdomen.
-
Inject: Insert the needle into the lower abdominal quadrant, slightly off the midline, to avoid the bladder and cecum. Administer the solution slowly.[1][4]
-
Monitor: Monitor the animal post-injection for any signs of distress.[10] High doses may lead to adverse effects like weight loss or lethargy.[1]
Alternative Delivery Routes
While IP injection is common, other methods may be more suitable depending on the experimental design, target tissue, or animal welfare considerations.
A. Oral Gavage
Oral gavage allows for precise oral dosing and is a physiologically relevant route.[12] However, it can be stressful for the animals and requires a skilled technician.[6] The preparation of the 4-OHT solution is similar to that for IP injection.
Data Summary: Oral Gavage Parameters
| Parameter | Value | Notes |
| Dosage | 10 - 100 mg/kg | Higher doses may be needed compared to IP injection due to first-pass metabolism.[13] |
| Vehicle | Ethanol and Corn/Peanut/Sunflower Oil | Similar preparation to IP injection solution.[13] |
| Equipment | 1 mL syringe and a 22-gauge feeding needle | The feeding needle has a ball tip to prevent injury.[4] |
| Pharmacokinetics | Peak plasma concentration (Cmax) of 3.6 ng/mL at 2 hours (Tmax) for a 1 mg/kg dose.[13][14] | Bioavailability can be lower and more variable than IP injection.[14] |
B. Subcutaneous (SC) Injection
Subcutaneous injection is less invasive than IP injection and can be used to create a "depot" effect, where the oil-based solution is absorbed slowly over time, providing a more sustained release of 4-OHT.[15] This method is particularly useful for neonatal pups.[11]
Data Summary: Subcutaneous Injection Parameters
| Parameter | Value | Notes |
| Dosage | 40 mg/kg (for neonatal pups) | Dosage should be optimized for the specific model.[11] |
| Vehicle | Ethanol and Corn Oil | The viscous mixture may require warming and a larger gauge needle (23g).[11][15] |
| Injection Site | Under the neck/back skin | A common site for SC injections in mice.[11] |
| Consideration | Some leakage of the oil from the injection site can occur.[11] | Holding the needle under the skin for a few seconds post-injection can minimize this.[11] |
C. Topical Application
For inducing recombination in specific skin or dermal cell populations, topical application provides excellent spatial control, minimizing systemic effects.[16][17]
Data Summary: Topical Application Parameters
| Parameter | Value | Notes |
| Dosage | 0.5 - 1.0 µL of 25 mg/mL solution for spot treatment | For broader application, a brush is used to paint the solution on shaved skin.[18] |
| Vehicle | Dimethyl sulfoxide (DMSO) | DMSO facilitates the penetration of 4-OHT through the skin.[18] |
| Application Area | Shaved back skin, tail, or ear | Hair removal is necessary for effective absorption.[18] |
| Frequency | Once daily for 2 or more days | Dependent on the desired recombination efficiency.[18] |
Protocol 3: Topical 4-OHT Application
-
Anesthetize: Anesthetize the mouse using isoflurane.
-
Prepare Skin: Shave the hair on the target area (e.g., the back). Hair removal cream can be used as an alternative, but must be thoroughly rinsed to prevent skin irritation.[18]
-
Prepare Solution: Dissolve 4-OHT in DMSO to a concentration of 2.5 - 25 mg/mL. The concentration may need to be lowered for highly aggressive allele combinations.[18]
-
Application: Using a small brush or a pipette, apply the solution to the prepared skin area.[18]
-
Recovery: Monitor the mouse until it recovers from anesthesia. Ensure the solution is fully absorbed to prevent ingestion or cross-contamination.[18]
Troubleshooting and Considerations
-
Toxicity: High doses of 4-OHT or prolonged administration can cause toxicity, including weight loss, lethargy, and abortion in pregnant females.[1][8] Always perform a pilot study to determine the minimum effective dose.[19]
-
Vehicle Effects: The vehicle itself can have biological effects. Repeated IP injections of oil can cause sterile peritonitis, and ethanol can have independent cellular effects.[20] A vehicle-only control group is essential.[20]
-
Solution Stability: 4-OHT solutions, particularly oil emulsions, should be prepared fresh and used within a few hours.[1][10] The active trans-4-OHT isomer can precipitate out of solution over time, reducing its efficacy. Heating aged aliquots may help reinstate their potency.[21]
-
Inconsistent Recombination: Variability in recombination can be due to poor solution preparation, inconsistent injection technique, or the specific mouse strain and target locus.[22][23] Using an aqueous solvent with Cremophor® EL has been shown to reduce pharmacokinetic variability.[19][22][24]
References
- BenchChem. (n.d.). Application Notes and Protocols for Intraperitoneal Injection of (E)-4-Hydroxytamoxifen in Mice.
- BenchChem. (n.d.). The In Vivo Odyssey of 4-Hydroxytamoxifen: A Technical Guide to its Pharmacokinetics and Metabolism.
-
Valledor, A. F., & Ricote, M. (2015). Tamoxifen Administration to Mice. Cold Spring Harbor Protocols, 2015(3). Retrieved from [Link]
- Karreth, F. (2019). 4-Hydroxytamoxifen (4OHT) topical treatment. Karreth Lab Protocols.
-
Liu, Z., et al. (2018). Boronic prodrug of 4-hydroxytamoxifen is more efficacious than tamoxifen with enhanced bioavailability independent of CYP2D6 status. Communications Biology, 1, 193. Retrieved from [Link]
-
Chevalier, C., Nicolas, J.-F., & Petit, A.-C. (2014). Preparation and delivery of 4-hydroxy-tamoxifen for clonal and polyclonal labeling of cells of the surface ectoderm, skin, and hair follicle. Methods in Molecular Biology, 1195, 239–245. Retrieved from [Link]
-
Chevalier, C., Nicolas, J.-F., & Petit, A.-C. (2014). Preparation and Delivery of 4-Hydroxy-Tamoxifen for Clonal and Polyclonal Labeling of Cells of the Surface Ectoderm, Skin, and Hair Follicle. SpringerLink. Retrieved from [Link]
-
Ding Lab. (2025). Tamoxifen Administration in Transgenic Mice. protocols.io. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Optimizing 4-Hydroxytamoxifen (4-OHT) for In Vivo Experiments.
- BenchChem. (n.d.). Application Notes and Protocols for Oral Gavage Administration of 4-Hydroxytamoxifen in Rodents.
- Protocol for 4OHT in CDH5 cre mice. (n.d.).
-
Vargova, I., et al. (2019). Tamoxifen in the Mouse Brain: Implications for Fate-Mapping Studies Using the Tamoxifen-Inducible Cre-loxP System. Frontiers in Molecular Neuroscience, 12, 16. Retrieved from [Link]
-
Wu, X., et al. (2014). Pharmacokinetics of endoxifen and tamoxifen in female mice: implications for comparative in vivo activity studies. Breast Cancer Research and Treatment, 147(1), 77–85. Retrieved from [Link]
-
Hain, J., et al. (2019). Topical treatment of the skin with 4-hydroxytamoxifen targets migratory dermal dendritic cells. Journal of Investigative Dermatology, 139(5), 1176-1179.e3. Retrieved from [Link]
- MouseCre. (n.d.). Recommended tam injection protocol for adult mice.
-
Loudon, J. A., et al. (2014). 4-Hydroxytamoxifen probes for light-dependent spatiotemporal control of Cre-ER mediated reporter gene expression. ACS Chemical Biology, 9(7), 1459–1464. Retrieved from [Link]
-
Valledor, A. F., & Ricote, M. (2015). Tamoxifen administration to mice. PubMed. Retrieved from [Link]
-
Liu, Y., et al. (2018). Optimizing tamoxifen-inducible Cre/loxp system to reduce tamoxifen effect on bone turnover in long bones of young mice. Bone Research, 6, 15. Retrieved from [Link]
-
Hain, J., et al. (2019). Topical treatment of the skin with 4-hydroxytamoxifen targets all subsets of dermal dendritic cells, but not macrophages. ResearchGate. Retrieved from [Link]
-
Felker, A., et al. (2016). In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control. PLOS ONE, 11(4), e0152989. Retrieved from [Link]
-
Vargova, I., et al. (2019). Tamoxifen Metabolism in Mouse Brain. Frontiers in Molecular Neuroscience, 12, 16. Retrieved from [Link]
- BenchChem. (n.d.). Impact of 4-Hydroxytamoxifen vehicle (e.g., corn oil, ethanol) on experimental outcomes.
- University Animal Care Committee. (2024). Standard Operating Procedure: Tamoxifen Administration.
-
Erokhin, M., et al. (2019). Limitations of Tamoxifen Application for In Vivo Genome Editing Using Cre/ERT2 System. International Journal of Molecular Sciences, 20(23), 5937. Retrieved from [Link]
-
Chevalier, C., Nicolas, J.-F., & Petit, A.-C. (2014). Preparation and Delivery of 4-Hydroxy-Tamoxifen for Clonal and Polyclonal Labeling of Cells of the Surface Ectoderm, Skin, and Hair Follicle. ResearchGate. Retrieved from [Link]
-
Brocard, J., et al. (1997). Induction of Cre recombination by 4-hydroxy-tamoxifen. ResearchGate. Retrieved from [Link]
-
Jain, S., et al. (2005). Tamoxifen in topical liposomes: development, characterization and in-vitro evaluation. Journal of Pharmacy and Pharmacology, 57(7), 847–854. Retrieved from [Link]
-
Loudon, J. A., et al. (2014). 4-Hydroxytamoxifen probes for light-dependent spatiotemporal control of Cre-ER mediated reporter gene expression. ResearchGate. Retrieved from [Link]
-
Vargova, I., et al. (2019). Minimal effective 4-hydroxytamoxifen concentration in mouse brains. ResearchGate. Retrieved from [Link]
-
ClearH2O. (2021). Tamoxifen Delivery: Say No to Gavage and Repeated Injections. Retrieved from [Link]
-
Puglisi, R., et al. (2003). Cutaneously applied 4-hydroxytamoxifen is not carcinogenic in female rats. Toxicology and Applied Pharmacology, 191(2), 113–123. Retrieved from [Link]
-
La-Borde, P. J., et al. (2023). Refined Tamoxifen Administration in Mice by Encouraging Voluntary Consumption of Palatable Formulations. bioRxiv. Retrieved from [Link]
-
Felker, A., et al. (2016). In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control. PLOS ONE. Retrieved from [Link]
-
Indra, A. K., et al. (2000). An efficient system for conditional gene expression in embryonic stem cells and in their in vitro and in vivo differentiated derivatives. Proceedings of the National Academy of Sciences, 97(26), 14714–14719. Retrieved from [Link]
-
La-Borde, P. J., et al. (2023). Refined tamoxifen administration in mice by encouraging voluntary consumption of palatable formulations. Scientific Reports, 13(1), 16408. Retrieved from [Link]
-
Amer, M. S., et al. (2021). Activation of creER recombinase in the mouse calvaria induces local recombination without effects on distant skeletal segments. Scientific Reports, 11(1), 8171. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tamoxifen administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimizing tamoxifen-inducible Cre/loxp system to reduce tamoxifen effect on bone turnover in long bones of young mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tamoxifen Administration to Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clearh2o.com [clearh2o.com]
- 7. mousecre.phenomin.fr [mousecre.phenomin.fr]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Tamoxifen Administration in Transgenic Mice [protocols.io]
- 11. labs.childrenshospital.org [labs.childrenshospital.org]
- 12. Refined tamoxifen administration in mice by encouraging voluntary consumption of palatable formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. queensu.ca [queensu.ca]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. lab.moffitt.org [lab.moffitt.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control | PLOS One [journals.plos.org]
- 22. Preparation and delivery of 4-hydroxy-tamoxifen for clonal and polyclonal labeling of cells of the surface ectoderm, skin, and hair follicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Preparation and Delivery of 4-Hydroxy-Tamoxifen for Clonal and Polyclonal Labeling of Cells of the Surface Ectoderm, Skin, and Hair Follicle | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Inducible CRISPR/Cas9 Gene Editing with (E)-4-Acetoxy Tamoxifen and its Active Metabolite, 4-Hydroxytamoxifen (4-OHT)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Achieving Temporal Control in Genome Engineering
The advent of CRISPR/Cas9 has provided unprecedented power for genetic manipulation. However, the constitutive activity of the Cas9 nuclease can lead to off-target effects and cellular toxicity, and it complicates the study of genes essential for cell viability or development.[1] To overcome these limitations, inducible systems that provide precise temporal control over Cas9 activity are essential.
One of the most robust and widely adopted methods involves the fusion of Cas9 to a mutated ligand-binding domain of the human estrogen receptor (ERT2).[1][2] This guide focuses on the application of small molecules to control this system, specifically addressing (E)-4-Acetoxy Tamoxifen and its direct active metabolite, (E)-4-Hydroxytamoxifen (4-OHT).
While the topic specifies this compound, it is critical to understand its role as a prodrug. In cellular applications, it is rapidly deacetylated by intracellular esterases to form 4-hydroxytamoxifen (4-OHT). It is 4-OHT that serves as the high-affinity synthetic ligand for the ERT2 domain. For in vitro studies, direct application of 4-OHT is far more common and potent. 4-OHT exhibits a 25- to 50-fold higher binding affinity for the estrogen receptor compared to its parent compound, Tamoxifen, making it the preferred molecule for achieving rapid and efficient induction in cell culture.[3][4] This guide will therefore focus on protocols using 4-OHT, the active compound, while acknowledging its origin from prodrugs like this compound.
Mechanism of Action: Ligand-Induced Nuclear Translocation
The 4-OHT inducible system hinges on controlling the subcellular localization of the Cas9-ERT2 fusion protein. The causality of induction follows a precise sequence of molecular events:
-
Inactive State (Cytoplasmic Sequestration): In the absence of 4-OHT, the Cas9-ERT2 fusion protein resides in the cytoplasm. The bulky ERT2 domain is bound by Heat Shock Proteins (HSPs), such as Hsp90, which masks the nuclear localization signal (NLS) of the Cas9 protein and prevents its entry into the nucleus.[1]
-
Ligand Binding: Upon introduction, the small, lipophilic 4-OHT molecule diffuses across the cell membrane and binds to the ligand-binding pocket of the ERT2 domain.
-
Conformational Change & HSP Release: The binding of 4-OHT induces a significant conformational change in the ERT2 domain. This new conformation leads to the dissociation of the inhibitory HSP complex.
-
Nuclear Translocation: With the NLS now unmasked, the entire Cas9-ERT2-gRNA complex is recognized by the nuclear import machinery and is actively transported into the nucleus.
-
Gene Editing: Once inside the nucleus, the Cas9 nuclease is active and, in complex with its guide RNA (gRNA), can locate, bind, and cleave the target DNA sequence. This temporal control dramatically reduces the window for off-target mutations by limiting the time the nuclease is active.[1] This control can be reversed by withdrawing 4-OHT from the medium.[5][6]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells expressing the Cas9-ERT2 construct and a specific gRNA at a density that ensures they are in the logarithmic growth phase (typically 50-70% confluency) at the time of induction.
-
Preparation of 4-OHT Working Solution:
-
Thaw an aliquot of the 10 mM 4-OHT stock solution at room temperature, protected from light.
-
Dilute the stock solution in pre-warmed complete culture medium to the desired final concentration (see table below). For a final concentration of 1 µM, dilute the 10 mM stock 1:10,000 in the medium.
-
Critical: Prepare a vehicle control medium containing the same final concentration of ethanol (e.g., 0.01% for a 1:10,000 dilution) as the 4-OHT-containing medium.
-
-
Induction: Aspirate the old medium from the cells. Add the prepared medium containing 4-OHT or the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24 to 72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂). [7]5. Post-Induction: After induction, the 4-OHT-containing medium can be replaced with fresh complete medium. Continue to culture the cells for an additional 24-72 hours to allow for gene editing and subsequent protein/phenotype turnover before analysis. [7]6. Harvesting and Analysis: Harvest cells for downstream analysis. Genomic DNA can be extracted to verify editing efficiency (e.g., via T7E1 assay or Next-Generation Sequencing), while parallel samples can be used for functional assays, Western blotting, or qPCR. [7] Data Presentation: Recommended In Vitro Concentrations
| Cell Type | 4-OHT Concentration | Treatment Duration | Target System | Reference |
| Human Embryonic Kidney (HEK293T) | 200 nM | 3 days | HIT-Cas9 | [2] |
| Human Embryonic Kidney (HEK293T) | 1 µM | 12 hours | Cas9-ERT2 | [7] |
| Bone Marrow-Derived Macrophages (BMDMs) | 2 µM | 7 days | Cre-ERT2 | [8][9] |
| Baby Hamster Kidney (BHK) cells | 1 µM | 24 - 96 hours | Cre-ERT | [8] |
| Neural Stem Cells (Neurospheres) | 0.5 - 1 µM | 24 hours | Cre-ERT2 | [8] |
| Zebrafish Embryos | 5 - 10 µM | Varies | Cre-ERT2 | [8] |
| Mouse Embryos | 10 µM | Varies | nCas9ERT2 | [10][11] |
Protocol 2: In Vivo Induction in Mouse Models
For in vivo studies, Tamoxifen is often used as it is metabolized by the liver into 4-OHT. [12]However, direct administration of 4-OHT is also possible for applications requiring circumvention of liver metabolism. [8]The optimal dosage and administration route should be determined empirically for each specific mouse line and experimental goal. [13] Step-by-Step Methodology (Tamoxifen IP Injection):
Materials:
-
Tamoxifen powder
-
Corn oil
-
100% Ethanol
-
50 mL conical tube, protected from light
-
Shaker/rotator at 37°C
-
Syringes and needles for injection
Procedure:
-
Preparation of Tamoxifen Solution (20 mg/mL):
-
Dissolve Tamoxifen powder in corn oil at a concentration of 20 mg/mL. This often requires adding a small amount of ethanol (e.g., 10% of the final volume) to first dissolve the Tamoxifen before adding the corn oil.
-
Alternatively, dissolve Tamoxifen directly in corn oil by shaking overnight at 37°C in a light-protected vessel. [13] * The solution can be stored at 4°C for the duration of the injections.
-
-
Dosage Calculation: Determine the injection volume based on the mouse's body weight. A common starting point is a dose of 75-80 mg/kg. [13][14]3. Administration: Administer the Tamoxifen solution via intraperitoneal (IP) injection once every 24 hours for a total of 5 consecutive days. This regimen has been shown to induce robust recombination in major organ systems. [13]4. Post-Injection: Follow institutional guidelines for animal monitoring. A waiting period of 7 days between the final injection and tissue analysis is common to allow for maximal recombination and turnover of the target protein. [13] Data Presentation: Common In Vivo Administration Routes
| Method | Typical Dosage | Vehicle | Notes | References |
| Intraperitoneal (IP) Injection | 75-100 mg/kg/day for 5 days | Corn Oil | Standard, reliable method for systemic delivery. | [13] |
| Oral Gavage | 3 mg/day for 5 days | Corn Oil | More direct than feeding but can cause stress. | [12] |
| Supplemented Feed | 0.5 mg/g feed for 48h (pregnant mice) | Powdered Food | Less stressful for animals, suitable for longer-term induction. Efficiency can be comparable to IP injection. | [14][15] |
| Topical Eyedrop (4-OHT) | 0.4875 µg/µL | PBS/DMSO/Ethanol | For localized gene editing in the optic nerve and adjacent CNS regions. | [16] |
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low/No Gene Editing | 1. Ineffective 4-OHT concentration. 2. Degraded 4-OHT stock. 3. Insufficient incubation time. 4. Low expression of Cas9-ERT2/gRNA. | 1. Perform a dose-response curve (e.g., 100 nM to 5 µM). 2. Prepare a fresh stock solution of 4-OHT. 3. Increase the duration of 4-OHT exposure. 4. Verify construct expression via Western blot or qPCR. |
| High Cell Toxicity/Death | 1. 4-OHT concentration is too high. 2. Final solvent (ethanol) concentration is >0.1%. 3. Cell type is particularly sensitive. | 1. Lower the 4-OHT concentration. [9] 2. Use a more concentrated stock solution to reduce the volume added to the media. 3. Reduce the treatment duration or use a pulse-chase approach (e.g., 12h on, 36h off). |
| Leaky Expression (High background without 4-OHT) | 1. Overexpression of the Cas9-ERT2 construct. 2. The specific ERT2 variant is not sufficiently tight. 3. Endogenous estrogens in serum are activating the system. | 1. Use a weaker, constitutive promoter or a doxycycline-inducible system to drive Cas9-ERT2 expression. 2. Use constructs with multiple ERT2 domains or additional regulatory elements like a nuclear export signal (NES). [2] 3. Use charcoal-stripped fetal bovine serum in your culture medium. |
| 4-OHT Precipitates in Media | 1. 4-OHT has low aqueous solubility. 2. Stock solution was not fully dissolved. | 1. Ensure the final concentration is within the soluble range. Mix well when diluting in media. 2. Before use, ensure the thawed stock solution is clear. If not, warm to 37°C and vortex until dissolved. [17] |
References
-
Ellis, K. C., et al. (2015). 4-Hydroxytamoxifen probes for light-dependent spatiotemporal control of Cre-ER mediated reporter gene expression. Molecular BioSystems, 11(3), 783–790. [Link]
-
ResearchGate. (n.d.). Induction of Cre recombination by 4-hydroxy-tamoxifen. ResearchGate. [Link]
-
Andersson, K. B., et al. (2010). Tamoxifen administration routes and dosage for inducible Cre-mediated gene disruption in mouse hearts. Transgenic research, 19(4), 715–725. [Link]
-
The Jackson Laboratory. (2026). Intraperitoneal Injection of Tamoxifen for Inducible Cre-Driver Lines. Jax.org. [Link]
-
Vallier, L., et al. (2001). Inducible and irreversible control of gene expression using a single transgene. Proceedings of the National Academy of Sciences, 98(5), 2467–2472. [Link]
-
Ilchuk, L. A., et al. (2022). Limitations of Tamoxifen Application for In Vivo Genome Editing Using Cre/ERT2 System. International Journal of Molecular Sciences, 23(22), 14078. [Link]
-
Yaguchi, K., et al. (2020). Tamoxifen feeding method is suitable for efficient conditional knockout. Experimental Animals, 69(4), 461–467. [Link]
-
Chaveroche, M.-K., et al. (2002). An efficient system for conditional gene expression in embryonic stem cells and in their in vitro and in vivo differentiated derivatives. Proceedings of the National Academy of Sciences, 99(8), 5343–5348. [Link]
-
Bio-protocol. (2022). Drug preparation. Bio-protocol. [Link]
-
ResearchGate. (2018). Which is the best way (protocol) to dissolve 4-Hydroxytamoxifen? ResearchGate. [Link]
-
Oakes, B. L., et al. (2016). A CRISPR/Cas9 Genome-Editing Device under Tight and Effective Drug Control. ACS Synthetic Biology, 5(8), 868–876. [Link]
-
Semantic Scholar. (n.d.). Tamoxifen administration routes and dosage for inducible Cre-mediated gene disruption in mouse hearts. Semantic Scholar. [Link]
-
Hans, S., et al. (2021). Stage- and tissue-specific gene editing using 4-OHT–inducible Cas9 in whole organism. Development, 148(13), dev199551. [Link]
-
Hans, S., et al. (2021). Stage- and tissue-specific gene editing using 4-OHT inducible Cas9 in whole organism. bioRxiv. [Link]
-
Liu, Z., et al. (2016). A chemical-inducible CRISPR-Cas9 system for rapid control of genome editing. Nature Chemical Biology, 12(11), 980–987. [Link]
-
ResearchGate. (n.d.). Minimal effective 4-hydroxytamoxifen concentration in mouse brains. ResearchGate. [Link]
-
ResearchGate. (2017). Tamoxifen (4-OHT) use in-vitro? ResearchGate. [Link]
-
CRISPR Medicine. (2025). News: Tamoxifen controls gene activation with CRISPRa/i. CRISPR Medicine. [Link]
-
Beland, F. A., et al. (1999). Comparison of the DNA adducts formed by tamoxifen and 4-hydroxytamoxifen in vivo. Carcinogenesis, 20(3), 471–477. [Link]
-
Preprints.org. (2025). Topical Eyedrop of 4-Hydroxytamoxifen Enables Cre-Mediated Gene Editing in Oligodendrocytes. Preprints.org. [Link]
-
PubMed. (n.d.). Generation and characterization of tamoxifen-inducible Pax9-CreER knock-in mice using CrispR/Cas9. PubMed. [Link]
-
PubMed Central (PMC). (2019). Drug Inducible CRISPR/Cas Systems. National Institutes of Health. [Link]
-
bioRxiv. (2022). CRISPRa screen identifies a role for c-KIT signaling in tamoxifen resistance, potentially through upregulation of ABC transporters. bioRxiv. [Link]
-
Université de Genève. (2023). CRISPR-Cas9 screen reveals a role of purine synthesis for estrogen receptor α activity and tamoxifen resistance. Université de Genève. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. HIT-Cas9: A CRISPR/Cas9 Genome-Editing Device under Tight and Effective Drug Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A chemical-inducible CRISPR-Cas9 system for rapid control of genome editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. News: Tamoxifen controls gene activation with CRISPRa/i - CRISPR Medicine [crisprmedicinenews.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. rupress.org [rupress.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Limitations of Tamoxifen Application for In Vivo Genome Editing Using Cre/ERT2 System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intraperitoneal Injection of Tamoxifen for Inducible Cre-Driver Lines [jax.org]
- 14. Tamoxifen administration routes and dosage for inducible Cre-mediated gene disruption in mouse hearts [agris.fao.org]
- 15. Tamoxifen feeding method is suitable for efficient conditional knockout - PMC [pmc.ncbi.nlm.nih.gov]
- 16. preprints.org [preprints.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Intraperitoneal Injection of (E)-4-Acetoxy-Tamoxifen
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Temporal Control in Genetic Studies
The ability to manipulate gene expression at a specific time and in a specific tissue is a cornerstone of modern biological research. The Cre-LoxP system, particularly the tamoxifen-inducible Cre-ER™ system, provides a powerful tool for achieving this temporal and spatial control.[1][2][3] (E)-4-Acetoxy-Tamoxifen is a key reagent in this system. It is a pro-drug that is readily metabolized in vivo to 4-hydroxytamoxifen (4-OHT), the active ligand that binds to the modified estrogen receptor (ER) domain fused to Cre recombinase.[4][5][6] This binding event induces a conformational change in the Cre-ER™ fusion protein, allowing its translocation into the nucleus where it can excise DNA sequences flanked by loxP sites.[1][2][6]
Unlike its precursor tamoxifen, (E)-4-Acetoxy-Tamoxifen does not require cytochrome P450-mediated activation in the liver to become 4-OHT.[4][5] This direct conversion pathway can lead to more consistent and reproducible induction of Cre recombinase activity, reducing inter-animal variability.[7][8] This document provides a detailed protocol for the preparation and intraperitoneal (IP) injection of (E)-4-Acetoxy-Tamoxifen in mice, along with critical considerations for experimental design and execution.
Mechanism of Action: Inducing Cre-LoxP Recombination
The tamoxifen-inducible Cre-LoxP system relies on a fusion protein consisting of Cre recombinase and a mutated ligand-binding domain of the estrogen receptor (ER™ or ERT2).[1][2] In the absence of its ligand, 4-OHT, the Cre-ER™ protein is sequestered in the cytoplasm in an inactive conformation, often complexed with heat shock proteins.[2]
Upon administration, (E)-4-Acetoxy-Tamoxifen is converted to 4-OHT, which then diffuses into the cell and binds to the ER™ domain of the fusion protein. This binding event triggers a conformational change, leading to the dissociation of heat shock proteins and the translocation of the active Cre-ER™ complex into the nucleus.[2][6] Once in the nucleus, Cre recombinase recognizes and mediates recombination between two loxP sites, leading to the excision, inversion, or translocation of the intervening DNA sequence.
Mechanism of 4-OHT induced Cre-LoxP recombination.
Protocol: Preparation and Intraperitoneal Injection of (E)-4-Acetoxy-Tamoxifen
This protocol details the preparation of a 20 mg/mL stock solution of (E)-4-Acetoxy-Tamoxifen in corn oil and its subsequent intraperitoneal administration to mice.
Materials and Reagents:
-
(E)-4-Acetoxy-Tamoxifen powder
-
Sterile microcentrifuge tubes or vials
-
Heating block, water bath, or hybridization oven set to 37-65°C[9][11][15]
-
Vortex mixer
-
Sonicator (optional)
-
Syringes (1 mL, Luer-lock recommended)[12]
-
Animal scale
-
70% Ethanol for disinfection
-
Appropriate Personal Protective Equipment (PPE): double gloves, lab coat, safety glasses[16][17][18]
Solution Preparation (20 mg/mL in Corn Oil):
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of (E)-4-Acetoxy-Tamoxifen powder.[16]
-
Dissolution:
-
Method A (Direct in Oil): Add the weighed powder to a sterile tube containing the appropriate volume of corn oil to achieve a final concentration of 20 mg/mL.[9][11][15]
-
Method B (Ethanol Pre-dissolution): For faster dissolution, first dissolve the powder in a small volume of 100% ethanol. Then, add the corn oil to reach the final volume and concentration.[7][13] The final ethanol concentration should be kept to a minimum.
-
-
Incubation and Mixing:
-
Tightly cap the tube and wrap it in aluminum foil to protect it from light, as tamoxifen and its derivatives are light-sensitive.[9][10][11][19]
-
Incubate the solution at 37-65°C with continuous agitation (e.g., on a roller or shaker) for 1 hour to overnight, or until the powder is completely dissolved.[9][11][15] Intermittent vortexing can aid dissolution.[11]
-
-
Storage:
Intraperitoneal Injection Procedure:
-
Dosage Calculation:
| Parameter | Recommendation | Notes |
| Dosage | 40 - 100 mg/kg body weight | Optimal dosage is strain and gene-dependent.[9][20][21] |
| Concentration | 20 mg/mL | A commonly used stock concentration.[9][11][15] |
| Vehicle | Corn Oil | A widely used and effective vehicle.[7][9][10][11][12] |
| Injection Volume | 5-10 mL/kg | Adjust based on mouse weight and desired dose.[12] |
| Injection Frequency | Once daily for 3-5 consecutive days | The duration depends on the required recombination efficiency.[9] |
-
Animal Restraint: Gently but firmly restrain the mouse to expose the abdomen. Proper handling is crucial to minimize stress.
-
Injection Site: Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.[7]
-
Injection:
-
Disinfect the injection site with 70% ethanol.[9]
-
Insert the needle at a 15-30 degree angle.
-
Gently aspirate to ensure no fluid or blood is drawn, which would indicate entry into an organ or blood vessel.
-
Slowly inject the calculated volume of the (E)-4-Acetoxy-Tamoxifen solution.
-
Withdraw the needle and gently massage the injection site to aid dispersal of the oil.[14]
-
-
Post-Injection Monitoring: Monitor the animals for any adverse reactions. Repeated IP injections of oil can sometimes lead to sterile peritonitis.[7][12]
Experimental workflow for (E)-4-Acetoxy-Tamoxifen administration.
Safety and Handling Precautions
Tamoxifen and its derivatives are classified as hazardous drugs.[16][17][18] It is essential to follow strict safety protocols during handling and administration.
-
Personal Protective Equipment (PPE): Always wear double nitrile gloves, a lab coat, and safety glasses when handling the powder or solutions.[16][17][18]
-
Containment: All procedures involving the powder form should be performed in a chemical fume hood to prevent inhalation.[16][17]
-
Waste Disposal: Dispose of all contaminated materials, including tubes, needles, syringes, and animal bedding, as hazardous chemical waste according to your institution's guidelines.[16][17][18][22]
-
Spill Cleanup: In case of a spill, use an appropriate spill kit to absorb the material. Clean the area with a detergent solution followed by water.[17][18]
Conclusion
The successful use of the tamoxifen-inducible Cre-LoxP system hinges on the reliable and reproducible induction of Cre recombinase activity. This protocol for the intraperitoneal injection of (E)-4-Acetoxy-Tamoxifen provides a robust starting point for researchers. By understanding the underlying mechanism of action and adhering to best practices for solution preparation, administration, and safety, scientists can effectively harness the power of this technology for precise temporal and spatial control of gene expression in their research models.
References
-
The Jackson Laboratory. (n.d.). Intraperitoneal Injection of Tamoxifen for Inducible Cre-Driver Lines. Retrieved from [Link]
- Valentin, G., & et al. (2014). Tamoxifen Administration to Mice. Cold Spring Harbor Protocols, 2014(7). doi:10.1101/pdb.prot081878
- Ali, A. A., & et al. (2016). Tamoxifen dosing for Cre-mediated recombination in experimental bronchopulmonary dysplasia. Disease Models & Mechanisms, 9(10), 1237-1243. doi:10.1242/dmm.025883
- Andersson, K. B., & et al. (2010). Tamoxifen administration routes and dosage for inducible Cre-mediated gene disruption in mouse hearts. Transgenic Research, 19(4), 715-725. doi:10.1007/s11248-009-9347-1
- Stearns, V., & et al. (2007). Active Tamoxifen Metabolite Plasma Concentrations After Coadministration of Tamoxifen and the Selective Serotonin Reuptake Inhibitor Paroxetine. Journal of the National Cancer Institute, 99(22), 1734-1737. doi:10.1093/jnci/djm219
-
Queen's University. (n.d.). Tamoxifen Administration (Mice). Animals in Science. Retrieved from [Link]
-
Wikipedia. (n.d.). Tamoxifen. Retrieved from [Link]
-
Weizmann Institute of Science. (n.d.). Tamoxifen Preparation. Retrieved from [Link]
-
Bio-protocol. (2016). Tamoxifen preparation and injection. Retrieved from [Link]
- Song, R., & et al. (2018). Optimizing tamoxifen-inducible Cre/loxp system to reduce tamoxifen effect on bone turnover in long bones of young mice. Bone Research, 6, 12. doi:10.1038/s41413-018-0014-1
- Chevalier, C., & et al. (2014). Preparation and Delivery of 4-Hydroxy-Tamoxifen for Clonal and Polyclonal Labeling of Cells of the Surface Ectoderm, Skin, and Hair Follicle. Methods in Molecular Biology, 1195, 239-245. doi:10.1007/7651_2013_63
- Gwandu, C., & et al. (2023). Pharmacokinetics of Tamoxifen and Its Major Metabolites and the Effect of the African Ancestry Specific CYP2D6*17 Variant on the Formation of the Active Metabolite, Endoxifen. Pharmaceutics, 15(2), 484. doi:10.3390/pharmaceutics15020484
- Lønning, P. E., & et al. (2015). The active tamoxifen metabolite endoxifen (4OHNDtam) strongly down-regulates cytokeratin 6 (CK6) in MCF-7 breast cancer cells. BMC Cancer, 15, 259. doi:10.1186/s12885-015-1279-5
-
ResearchGate. (n.d.). Tamoxifen administration routes and dosage for inducible Cre-mediated gene disruption in mouse hearts. Retrieved from [Link]
- Koolen, S. L. W., & et al. (2018). Tamoxifen Metabolism and Efficacy in Breast Cancer: A Prospective Multicenter Trial. Clinical Cancer Research, 24(10), 2312-2318. doi:10.1158/1078-0432.CCR-17-2917
-
McGill University. (2023). SOP 717- Use of Tamoxifen in Rodents. Retrieved from [Link]
- Chevalier, C., & et al. (2014). Preparation and delivery of 4-hydroxy-tamoxifen for clonal and polyclonal labeling of cells of the surface ectoderm, skin, and hair follicle. Methods in Molecular Biology, 1195, 239-45. doi:10.1007/7651_2013_63
-
Protocol for 4OHT in CDH5 cre mice. (n.d.). Retrieved from [Link]
-
NCI at Frederick. (n.d.). Tamoxifen CSPR GHS Format. Retrieved from [Link]
- Kim, H. A., & et al. (2018). Mouse Cre-LoxP system: general principles to determine tissue-specific roles of target genes. Laboratory Animal Research, 34(4), 147-159. doi:10.5625/lar.2018.34.4.147
-
ResearchGate. (2025). [Troubleshooting] How to store Tamoxifen (ICI 47699) after it is dissolved in corn oil?. Retrieved from [Link]
-
SOP # 006 for Tamoxifen Standard Operating Procedure for Tamoxifen in Animals. (n.d.). Retrieved from [Link]
-
Frontiers. (n.d.). Tamoxifen in the Mouse Brain: Implications for Fate-Mapping Studies Using the Tamoxifen-Inducible Cre-loxP System. Retrieved from [Link]
-
Nature. (n.d.). Refined tamoxifen administration in mice by encouraging voluntary consumption of palatable formulations. Retrieved from [Link]
-
Norecopa. (2023). Tamoxifen information sheet V4.pdf. Retrieved from [Link]
-
Chen Lab, University of Hawaii Cancer Center. (n.d.). Tamoxifen Injection. Retrieved from [Link]
-
protocols.io. (2025). Tamoxifen Administration for Aldh1l1-CreERT2, Drp1 flox mice. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Hydroxytamoxifen probes for light-dependent spatiotemporal control of Cre-ER mediated reporter gene expression. Retrieved from [Link]
-
ResearchGate. (2024). Which vehicle to use for IP (Intraperitoneal Injection) administration of highly hydrophobic compound in mice?. Retrieved from [Link]
-
MouseCre. (n.d.). Recommended tam injection protocol for adult mice. Retrieved from [Link]
-
University of Missouri College of Veterinary Medicine. (n.d.). Subcutaneous and Intraperitoneal Tamoxifen Injections in an Outbred Rat Stock. Retrieved from [Link]
-
Queen's University. (2024). University Animal Care Committee Standard Operating Procedure. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Tamoxifen | C26H29NO | CID 2733526 - PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical study of solvents effect on the stability and reactivity of Tamoxifen and its metabolites as the breast anticancer drug. Retrieved from [Link]
Sources
- 1. Optimizing tamoxifen-inducible Cre/loxp system to reduce tamoxifen effect on bone turnover in long bones of young mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse Cre-LoxP system: general principles to determine tissue-specific roles of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Tamoxifen in the Mouse Brain: Implications for Fate-Mapping Studies Using the Tamoxifen-Inducible Cre-loxP System [frontiersin.org]
- 4. Tamoxifen - Wikipedia [en.wikipedia.org]
- 5. Pharmacokinetics of Tamoxifen and Its Major Metabolites and the Effect of the African Ancestry Specific CYP2D6*17 Variant on the Formation of the Active Metabolite, Endoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Tamoxifen Administration to Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Intraperitoneal Injection of Tamoxifen for Inducible Cre-Driver Lines [jax.org]
- 10. Tamoxifen Administration (Mice) | Animals in Science [queensu.ca]
- 11. mskcc.org [mskcc.org]
- 12. mcgill.ca [mcgill.ca]
- 13. bio-protocol.org [bio-protocol.org]
- 14. mousecre.phenomin.fr [mousecre.phenomin.fr]
- 15. Tamoxifen Injection | Xin Chen Lab [pharm.ucsf.edu]
- 16. ehs.umich.edu [ehs.umich.edu]
- 17. umdearborn.edu [umdearborn.edu]
- 18. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 19. Tamoxifen Administration for Aldh1l1-CreERT2, Drp1 flox mice [protocols.io]
- 20. Tamoxifen administration routes and dosage for inducible Cre-mediated gene disruption in mouse hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
Preparing (E)-4-Acetoxy Tamoxifen Stock Solutions for Cell Culture: An Application Guide
Introduction
(E)-4-Acetoxy Tamoxifen is a synthetic, cell-permeable pro-drug form of 4-hydroxytamoxifen (4-OHT), a selective estrogen receptor modulator (SERM). Within the cell, esterases cleave the acetoxy group, releasing the active metabolite, 4-OHT. This active form is a high-affinity antagonist of the estrogen receptor (ER), making it an indispensable tool in cellular and molecular biology.[1][2] Its primary application lies in temporally controlling the activity of fusion proteins that incorporate a modified ligand-binding domain (LBD) of the estrogen receptor. This is particularly prominent in Cre-ERT2 and other inducible systems, allowing for precise, ligand-dependent regulation of gene expression or recombination.[3][4][5]
The lipophilic nature and potential for isomerization of tamoxifen analogs necessitate meticulous and standardized protocols for the preparation of stock solutions.[6] Improper handling can lead to precipitation, degradation, or reduced biological activity, thereby compromising experimental reproducibility. This guide provides a comprehensive, field-proven methodology for preparing stable and effective this compound stock solutions for use in cell culture applications, ensuring maximal efficacy and consistency in your research.
Mechanism of Action: The Basis for Precise Preparation
This compound readily crosses the cell membrane due to its increased lipophilicity compared to 4-OHT. Intracellular esterases then hydrolyze the acetate ester, yielding (E)-4-hydroxytamoxifen. This active metabolite competes with endogenous estrogens, such as estradiol, for binding to the ligand-binding domain of the estrogen receptor.[7][8]
In engineered systems like Cre-ERT2, the Cre recombinase is fused to a mutated LBD of the estrogen receptor. This mutation prevents binding of endogenous estradiol but retains high affinity for 4-OHT. In the absence of 4-OHT, the Cre-ERT2 fusion protein is sequestered in the cytoplasm through its association with heat shock proteins (HSPs).[9] The binding of 4-OHT induces a conformational change in the LBD, leading to the dissociation of HSPs and allowing the Cre-ERT2 fusion protein to translocate into the nucleus. Once in the nucleus, the Cre recombinase can recognize its loxP target sites, mediating site-specific DNA recombination. This elegant mechanism provides a powerful "on-switch" for gene editing or expression, entirely dependent on the administration of 4-OHT.
Caption: Mechanism of this compound action.
Materials and Reagents
| Material/Reagent | Specifications |
| This compound | Crystalline solid |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO), Sterile-Filtered[10] or 200-proof (100%) Ethanol |
| Tubes | Sterile, light-protecting microcentrifuge tubes or amber vials |
| Pipettes | Calibrated micropipettes and sterile tips |
| Vortex Mixer | Standard laboratory vortexer |
| Syringe Filters | Sterile 0.22 µm syringe filters (PTFE or nylon for DMSO[11], PVDF for ethanol) |
| Syringes | Sterile Luer-lock syringes |
| Personal Protective Equipment | Lab coat, double nitrile gloves, safety glasses[12][13][14][15] |
| Biological Safety Cabinet | Certified Class II BSC for sterile handling |
Protocol for Preparation of a 10 mM Primary Stock Solution
This protocol details the preparation of a 10 mM stock solution, a commonly used concentration for subsequent dilutions into cell culture media. The choice of solvent between DMSO and ethanol is critical. While this compound is soluble in both, ethanol is often preferred for cell culture applications due to its lower cytotoxicity at typical working concentrations.[16] However, DMSO can also be used effectively.
Step 1: Pre-Protocol Safety and Handling
This compound and its active metabolite are classified as hazardous compounds and potential carcinogens.[12][14][17] All handling of the powdered form and concentrated solutions should be conducted within a chemical fume hood or a Class II biological safety cabinet.[12][13][14] Appropriate personal protective equipment (PPE), including a lab coat, double nitrile gloves, and safety glasses, is mandatory.[12][13][14][15]
Step 2: Calculation of Required Mass
To prepare a desired volume of a 10 mM stock solution, use the following formula:
Mass (mg) = 10 mmol/L * Volume (L) * Molecular Weight ( g/mol ) * 1000 mg/g
The molecular weight of this compound is 429.5 g/mol .[18]
Table for Quick Reference (10 mM Stock):
| Desired Volume | Mass of this compound |
| 1 mL | 4.295 mg |
| 5 mL | 21.475 mg |
| 10 mL | 42.95 mg |
Step 3: Dissolution
-
Carefully weigh the calculated amount of this compound powder and transfer it to a sterile, light-protected tube (e.g., an amber microcentrifuge tube).
-
Add the corresponding volume of sterile-filtered, anhydrous DMSO or 200-proof ethanol to the tube.
-
Securely cap the tube and vortex at room temperature for at least 5-10 minutes, or until the powder is completely dissolved. The resulting solution should be clear.[6]
-
If complete dissolution is not achieved, gentle warming in a 37°C water bath for a few minutes can aid the process.[3][6][19] Vortex again until the solution is clear. Avoid excessive heating, which could degrade the compound.
Step 4: Sterile Filtration
For all cell culture applications, the stock solution must be sterilized.
-
Aseptically attach a sterile 0.22 µm syringe filter to a sterile syringe. Ensure the filter material is compatible with your chosen solvent (PTFE or nylon for DMSO, PVDF for ethanol).[11]
-
Draw the dissolved this compound solution into the syringe.
-
Carefully filter the solution into a new sterile, light-protected container. Aseptic filtration is the recommended method for sterilizing DMSO-based solutions as autoclaving is not suitable.[20][21]
Step 5: Aliquoting and Storage
To maintain the stability and potency of the stock solution, it is crucial to avoid repeated freeze-thaw cycles.
-
Dispense the sterile stock solution into smaller, single-use aliquots in sterile, light-protected microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C, protected from light. Under these conditions, the stock solution is stable for several months.[6][16][22]
Caption: Workflow for stock solution preparation.
Preparation of Working Solutions for Cell Culture
Working solutions should be prepared fresh for each experiment by diluting the 10 mM primary stock solution into pre-warmed cell culture medium.
Dilution Calculation
Use the formula M1V1 = M2V2 to calculate the required volume of the stock solution.
-
M1 = Concentration of the stock solution (10 mM)
-
V1 = Volume of the stock solution to be added (unknown)
-
M2 = Desired final concentration in the cell culture medium (typically in the µM or nM range)
-
V2 = Final volume of the cell culture medium
Example: To prepare 10 mL of cell culture medium with a final this compound concentration of 1 µM:
-
Convert concentrations to the same units: 10 mM = 10,000 µM.
-
(10,000 µM) * V1 = (1 µM) * (10 mL)
-
V1 = (1 µM * 10 mL) / 10,000 µM
-
V1 = 0.001 mL or 1 µL
Therefore, add 1 µL of the 10 mM stock solution to 10 mL of cell culture medium.
Important Considerations:
-
Add the stock solution to the medium and mix thoroughly by gentle inversion or pipetting. Avoid vigorous vortexing, which can cause foaming and protein denaturation.
-
The final concentration of the solvent (DMSO or ethanol) in the cell culture medium should be kept to a minimum, typically below 0.1%, to avoid solvent-induced cytotoxicity.
-
Always include a vehicle control (medium containing the same final concentration of the solvent) in your experiments.
Quality Control and Troubleshooting
| Issue | Possible Cause | Solution |
| Precipitate in thawed stock solution | Compound has come out of solution during freezing. | Gently warm the vial to 37°C and vortex until the solution is clear before use.[22] |
| Cloudy or milky appearance in working solution | Poor solubility in aqueous medium; precipitation. | Ensure the stock solution is fully dissolved before dilution. Prepare working solutions fresh and use immediately. Consider if the final concentration is too high. |
| Inconsistent or no biological effect | Degradation of the compound due to improper storage (light exposure, multiple freeze-thaw cycles). | Prepare fresh stock solution from powder. Always store aliquots at -20°C and protect from light. |
| Cell toxicity observed | Solvent concentration is too high. | Recalculate dilutions to ensure the final solvent concentration is non-toxic (typically <0.1%). Run a solvent toxicity curve for your specific cell line. |
References
-
Sasson, S., & Notides, A. C. (1988). Mechanism of the Estrogen Receptor Interaction with 4-Hydroxytamoxifen. Molecular Endocrinology, 2(4), 307–312. [Link]
-
PubMed. (1988). Mechanism of the estrogen receptor interaction with 4-hydroxytamoxifen. National Institutes of Health. [Link]
-
G-Biosciences. DMSO Sterile Filtered | Dimethylsulfoxide. [Link]
-
Pharmaceutical Technology. (2020). Suitable Sterility Methods for Dimethyl Sulfoxide USP, PhEur. [Link]
-
ResearchGate. (2018). Which is the best way (protocol) to dissolve 4-Hydroxytamoxifen?. [Link]
-
ResearchGate. (2022). Sterile filter before drug exposure to cell culture?. [Link]
-
protocols.io. (2024). Preparation of pharmacological agents. [Link]
-
Stanford University. Protocol for 4OHT in CDH5 cre mice. [Link]
-
PubChem. 4-Acetoxy Tamoxifen. National Institutes of Health. [Link]
-
NCI at Frederick. Tamoxifen CSPR GHS Format. [Link]
-
Protocol Online. (2007). Sterilization of DMSO-Nile Blue A methods. [Link]
-
UNC Policies. (2021). Standard Operating Procedure for Tamoxifen. [Link]
-
Temple University. (2015). Research Administration Institutional Biosafety Committee Standard Operating Procedure (SOP) - Tamoxifen. [Link]
-
BioGems. 4-Hydroxytamoxifen. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 4-Hydroxytamoxifen [bio-gems.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Mechanism of the estrogen receptor interaction with 4-hydroxytamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. DMSO Sterile Filtered | Dimethylsulfoxide | G-Biosciences [gbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. umdearborn.edu [umdearborn.edu]
- 13. ehs.umich.edu [ehs.umich.edu]
- 14. Article - Standard Operating Procedur... [policies.unc.edu]
- 15. campusoperations.temple.edu [campusoperations.temple.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 18. 4-Acetoxy Tamoxifen | C28H31NO3 | CID 5076080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Preparation of pharmacological agents [protocols.io]
- 20. pharmtech.com [pharmtech.com]
- 21. Sterilization of DMSO-Nile Blue A methods - General Lab Techniques [protocol-online.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Long-Term In Vivo Administration of (E)-4-Acetoxy Tamoxifen
Introduction: The Role and Rationale for (E)-4-Acetoxy Tamoxifen in Long-Term In Vivo Studies
This compound is a pivotal compound in biomedical research, primarily utilized as a high-efficacy prodrug for the active tamoxifen metabolite, 4-hydroxytamoxifen (4-OHT). As a selective estrogen receptor modulator (SERM), its mechanism revolves around competitive binding to estrogen receptors (ERs), exhibiting tissue-specific antagonist or agonist effects.[1][2][3] This property is harnessed in Cre-lox systems, where fusion proteins like CreERT2 remain inactive until binding with 4-OHT, allowing for precise temporal and spatial control of gene expression in genetically modified animals.[4]
While tamoxifen itself is often used, it requires metabolic activation in the liver, which can lead to variability.[4][5] Direct administration of 4-OHT offers more rapid and precise induction but is hampered by poor stability in solution.[6][7] this compound emerges as a superior alternative for long-term in vivo studies due to its enhanced stability and direct conversion to 4-OHT, bypassing the need for hepatic metabolism and thus offering more consistent and reproducible results.
These application notes provide a comprehensive guide for researchers on the preparation, long-term administration, and monitoring of this compound in animal models, with a focus on ensuring experimental success and animal welfare.
Mechanism of Action: From Prodrug to Gene Regulation
This compound's utility is rooted in its straightforward metabolic conversion and subsequent interaction with the estrogen receptor.
-
Systemic Distribution and Metabolism: Following administration, this compound is distributed systemically. It is readily metabolized by esterases present in the blood and tissues, which hydrolyze the acetoxy group to yield the active metabolite, (E)-4-hydroxytamoxifen (4-OHT).
-
Binding to Estrogen Receptor (ER): 4-OHT, which has a much higher affinity for the estrogen receptor than tamoxifen itself, competitively binds to the ligand-binding domain (LBD) of the modified estrogen receptor (e.g., ERT2) fused to Cre recombinase.[7][8]
-
Conformational Change and Nuclear Translocation: This binding induces a conformational change in the Cre-ERT2 fusion protein, causing it to dissociate from inhibitory heat shock proteins. The activated complex then translocates into the nucleus.
-
Cre-Lox Recombination: Inside the nucleus, the Cre recombinase component of the fusion protein recognizes its specific target sequences, loxP sites, flanking a gene of interest, and mediates recombination, leading to gene excision or inversion, and thus, controlled gene expression.
Caption: Mechanism of this compound action.
Experimental Protocols
PART 1: Preparation of this compound Dosing Solution
This protocol details the preparation of a 10 mg/mL stock solution suitable for intraperitoneal injection. Stability is a critical concern for tamoxifen derivatives; solutions should be freshly prepared or stored appropriately to ensure potency.[6][7]
Materials:
-
This compound powder
-
200-proof Ethanol (USP grade)
-
Sunflower oil or Corn oil (sterile-filtered)
-
Sterile 15 mL or 50 mL conical tubes
-
Sonicator or water bath
-
Vortex mixer
-
Sterile syringes and needles
Procedure:
-
Initial Dissolution: In a certified chemical fume hood, weigh the desired amount of this compound powder. To prepare 10 mL of a 10 mg/mL solution, weigh 100 mg of the powder.
-
Dissolve the powder in 1 mL of 200-proof ethanol.
-
Vortex vigorously for 1-2 minutes until the powder is fully dissolved. The solution should be clear.
-
Oil Emulsification: Add 9 mL of pre-warmed (37°C) sterile sunflower or corn oil to the ethanol solution.
-
Sonication: Sonicate the mixture for 15-20 minutes at 55°C to create a stable emulsion.[6] Alternatively, use a rotating wheel overnight in a dark, warm room.[4] The final solution should be a uniform, slightly viscous liquid.
-
Storage and Handling:
-
Protect the solution from light at all times by wrapping the tube in aluminum foil.[9]
-
For immediate use, the solution is stable for up to 2 hours at room temperature.[6]
-
For longer-term storage, aliquot the solution into single-use volumes in light-protected tubes and store at -20°C for up to one month.[9] Before use, thaw the aliquot and warm it to 37°C to ensure the compound remains in solution.[4][10]
-
PART 2: Long-Term In Vivo Administration
The choice of administration route depends on the experimental design. Intraperitoneal (IP) injection allows for precise dosing, while administration in feed is less stressful for long-term studies but offers less control over the exact dose consumed daily.[4][9]
Recommended Administration Routes and Dosages:
| Administration Route | Recommended Dosage | Frequency | Pros | Cons |
| Intraperitoneal (IP) Injection | 50-100 mg/kg body weight | Once daily for 5-7 days (induction phase), then 2-3 times per week (maintenance) | Precise dose control; rapid absorption.[4] | Can be stressful with long-term handling; risk of injection site reactions.[9] |
| Oral Gavage | 50-100 mg/kg body weight | Once daily | Good dose control. | High risk of procedural error and stress; not recommended for long-term daily administration.[9] |
| Medicated Feed | 400 mg/kg of food | Ad libitum | Minimally invasive; reduces animal stress.[4][11] | Dose is dependent on food intake, which can vary; slower onset of action.[9][12] |
Protocol for Intraperitoneal (IP) Injection:
-
Animal Preparation: Weigh the animal to calculate the precise injection volume.
-
Dose Preparation: Warm the dosing solution to 37°C and gently vortex to ensure homogeneity. Draw the calculated volume into a 1 mL syringe with a 21-gauge needle.[4]
-
Injection Procedure:
-
Properly restrain the mouse.
-
Insert the needle into the lower abdominal quadrant, being careful to avoid internal organs.[4]
-
Inject the solution slowly and steadily.
-
-
Post-Injection Monitoring: Monitor the animal for any signs of distress or adverse reactions for at least 30 minutes post-injection.[6]
Comprehensive Monitoring and Data Collection Plan
Long-term administration requires diligent monitoring to ensure animal welfare and data integrity.
| Parameter | Frequency | Rationale |
| Body Weight | Daily during induction; Twice weekly during maintenance | Weight loss can indicate toxicity, anorexia, or general ill health.[9] |
| General Health | Daily | Observe for changes in posture, activity, grooming, and hydration status. |
| Food and Water Intake | Twice weekly (for all administration routes) | Anorexia is a potential side effect.[9] |
| Injection Site | Daily (for IP route) | Check for signs of inflammation, irritation, or peritonitis. |
| Tumor Growth (if applicable) | As per experimental design | To assess the efficacy of gene modulation on tumor progression. |
| Blood/Tissue Samples | As per experimental design | For pharmacokinetic analysis or to confirm gene recombination (e.g., via PCR or reporter gene expression). |
Safety, Handling, and Decontamination
Tamoxifen and its derivatives are classified as known human carcinogens and teratogens.[13] Strict safety protocols are mandatory.
-
Personal Protective Equipment (PPE): Always wear double nitrile gloves, a lab coat, and safety glasses when handling the compound or animals that have been administered the drug.
-
Engineering Controls: All handling of tamoxifen powder and solutions, as well as injections, must be performed in a certified chemical fume hood or a Class II biosafety cabinet to prevent inhalation of aerosols.[13]
-
Animal Housing: Animals must be housed in microisolator cages with filter tops. Cages should be clearly labeled with a chemical hazard tag for at least 7 days after the final administration.[13]
-
Waste Disposal: All contaminated materials (bedding, syringes, tubes) must be disposed of as regulated medical waste for incineration.[13] Bedding should be changed inside a biosafety cabinet.
-
Personnel: Pregnant or breastfeeding individuals, or those trying to conceive, should not handle tamoxifen or treated animals.
Experimental Workflow
Caption: Workflow for long-term in vivo studies.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in Dosing Solution | Incomplete dissolution; low temperature; solution instability. | Re-warm the solution to 37°C and vortex/sonicate.[10] Prepare fresh solutions frequently. Ensure the ethanol fully dissolves the powder before adding oil. |
| Significant Animal Weight Loss (>15%) | Toxicity; anorexia; gut stasis.[9] | Reduce the dosage or frequency of administration. Provide supportive care such as hydration and palatable, high-calorie food.[9] Consult with veterinary staff. |
| Low Recombination Efficiency | Insufficient dose; degraded compound; incorrect administration. | Verify the concentration and integrity of the dosing solution. Increase the dose or duration of the induction phase. Confirm proper IP injection technique. |
| Injection Site Inflammation | Irritation from the vehicle or compound; infection. | Ensure the use of sterile oil and aseptic technique. Rotate injection sites. If severe, pause injections and consult veterinary staff. |
References
-
Protocols.io. (2025). Tamoxifen Administration in Transgenic Mice. [Link]
-
Boston University Office of Research. (n.d.). Tamoxifen Treatment in Animals. [Link]
-
Feil, R., et al. (n.d.). Tamoxifen Administration to Mice. Cold Spring Harbor Protocols. [Link]
-
Western University. (n.d.). GUIDELINES FOR THE USE OF TAMOXIFEN IN ANIMAL RESEARCH. [Link]
-
Queen's University. (2024). Tamoxifen Administration (Mice). [Link]
-
Wiebe, V. J., & DeGregorio, M. W. (1995). Tamoxifen: Toxicities and drug resistance during the treatment and prevention of breast cancer. Annual Review of Pharmacology and Toxicology, 35, 195-211. [Link]
-
Bernhard, A. G., et al. (2024). Long-Term Oral Tamoxifen Administration Decreases Brain-Derived Neurotrophic Factor in the Hippocampus of Female Long-Evans Rats. Cancers, 16(7), 1373. [Link]
-
Boccardo, F., et al. (1991). Long-term toxicity in adjuvant treatment with tamoxifen. Tumori, 77(5), 415-419. [Link]
-
Rutqvist, L. E. (1993). Long-term toxicity of tamoxifen. Recent Results in Cancer Research, 127, 257-266. [Link]
-
Hans, S., et al. (2016). In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control. PLOS ONE, 11(4), e0152989. [Link]
-
Robinson, S. P., et al. (1991). Metabolites, pharmacodynamics, and pharmacokinetics of tamoxifen in rats and mice compared to the breast cancer patient. Drug Metabolism and Disposition, 19(1), 36-43. [Link]
-
Gomo, C., et al. (2023). Pharmacokinetics of Tamoxifen and Its Major Metabolites and the Effect of the African Ancestry Specific CYP2D6*17 Variant on the Formation of the Active Metabolite, Endoxifen. Pharmaceutics, 15(2), 481. [Link]
-
PharmGKB. (n.d.). Tamoxifen Pathway, Pharmacokinetics. [Link]
-
Pavlidis, N. A., et al. (1992). Clear evidence that long-term, low-dose tamoxifen treatment can induce ocular toxicity. A prospective study of 63 patients. Cancer, 69(12), 2961-2964. [Link]
-
Mürdter, T. E., et al. (2011). PharmGKB summary: tamoxifen pathway, pharmacokinetics. Pharmacogenetics and Genomics, 21(7), 436-441. [Link]
-
Ter-Minassian, M., et al. (2013). Physiologically Based Pharmacokinetic Modeling of Tamoxifen and its Metabolites in Women of Different CYP2D6 Phenotypes Provides New Insight into the Tamoxifen Mass Balance. CPT: Pharmacometrics & Systems Pharmacology, 2(9), e76. [Link]
-
Swolverine. (2025). How Tamoxifen Works: Mechanism of Action Explained. [Link]
-
Rodrigues, F. S., et al. (2022). Long-Term Tamoxifen Effects in the Cyclic Interaction of the Endocannabinoid and Endocrine System in the Rat Central Nervous System. International Journal of Molecular Sciences, 23(24), 15998. [Link]
-
Zhang, Y., et al. (2020). Progress in the Understanding of the Mechanism of Tamoxifen Resistance in Breast Cancer. Frontiers in Oncology, 10, 594649. [Link]
-
ResearchGate. (2016). In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control. [Link]
-
News-Medical.Net. (n.d.). Tamoxifen Mechanism. [Link]
-
Medscape. (2019). Tamoxifen: Mechanism of Action. [Link]
-
Dr. Oracle. (2025). What is the mechanism of action of Tamoxifen (tamoxifen citrate)?. [Link]
-
MDPI. (2024). Long-Term Oral Tamoxifen Administration Decreases Brain-Derived Neurotrophic Factor in the Hippocampus of Female Long-Evans Rats. [Link]
-
PubMed. (2016). In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control. [Link]
-
ResearchGate. (2023). Long-Term Oral Tamoxifen Administration Decreases Brain Derived Neurotrophic Factor in the Hippocampus of Female Long-Evans Rats. [Link]
Sources
- 1. swolverine.com [swolverine.com]
- 2. news-medical.net [news-medical.net]
- 3. decisionpoint.medscape.com [decisionpoint.medscape.com]
- 4. Tamoxifen Administration to Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Tamoxifen Administration in Transgenic Mice [protocols.io]
- 7. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of Tamoxifen and Its Major Metabolites and the Effect of the African Ancestry Specific CYP2D6*17 Variant on the Formation of the Active Metabolite, Endoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tamoxifen Administration (Mice) | Animals in Science [queensu.ca]
- 10. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-Term Oral Tamoxifen Administration Decreases Brain-Derived Neurotrophic Factor in the Hippocampus of Female Long-Evans Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Tamoxifen Treatment in Animals | Office of Research [bu.edu]
Troubleshooting & Optimization
solubility issues with (E)-4-Acetoxy Tamoxifen in aqueous solutions
A Guide for Researchers on Navigating Aqueous Solubility Challenges
Introduction: Understanding the Compound and the Challenge
(E)-4-Acetoxy Tamoxifen is a synthetic, cell-permeable pro-drug. Its primary advantage lies in the acetoxy group, which enhances its ability to cross the cell membrane. Once inside the cell, endogenous esterase enzymes rapidly hydrolyze the acetoxy group, converting the molecule into its biologically active form, (E)-4-Hydroxytamoxifen (4-OHT) .[1][2] 4-OHT is the key metabolite responsible for the potent, selective estrogen receptor modulator (SERM) activity commonly studied in cancer research and for inducing CreERT2-mediated gene recombination.[1][3]
It is this active metabolite, 4-OHT, that is at the heart of most experimental challenges. 4-OHT is a highly lipophilic molecule, making it sparingly soluble in aqueous buffers and cell culture media.[4][5] Therefore, any issues observed with precipitation, cloudiness, or inconsistent results after adding this compound to an aqueous experimental system are almost certainly due to the poor solubility of its active form, 4-OHT. This guide will focus on the properties and handling of 4-OHT to resolve these critical issues.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and handling of 4-Hydroxytamoxifen (4-OHT).
Q1: What is the fundamental reason 4-OHT is so difficult to dissolve in aqueous solutions?
4-OHT is a lipophilic (fat-soluble) molecule, a characteristic essential for its primary mechanism of interacting with the intracellular estrogen receptor.[5] This chemical nature means it inherently repels water and prefers non-polar environments. When a concentrated stock of 4-OHT in an organic solvent is introduced into an aqueous medium (like PBS or cell culture media), the 4-OHT molecules tend to aggregate and fall out of solution, a process known as precipitation.[5][6]
Q2: Which organic solvent is best for preparing my 4-OHT stock solution: Ethanol or DMSO?
Both absolute ethanol and DMSO are effective solvents for creating high-concentration stock solutions.[1][5] The choice often depends on the experimental application:
-
Ethanol is frequently the preferred solvent for cell culture applications. While both solvents can be toxic to cells at high concentrations, ethanol is often better tolerated.[5] It is crucial to ensure the final concentration of ethanol in your culture medium remains low, typically below 0.1%, to avoid solvent-induced artifacts.[5][7]
-
DMSO can also be used and is sometimes capable of dissolving 4-OHT to a higher concentration.[8] However, it can be more cytotoxic, and the same <0.1% final concentration rule should be strictly followed.
Q3: What are the correct storage conditions for 4-OHT powder and my prepared stock solution?
Proper storage is critical to maintain the compound's integrity and activity.
-
Solid Powder: Store the crystalline solid at -20°C, protected from light and moisture (desiccated).[7][8] Under these conditions, the powder is stable for years.[4][9]
-
Stock Solutions: Store stock solutions (in ethanol or DMSO) at -20°C in tightly sealed, light-protecting (e.g., amber) vials.[3] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1][7]
Q4: How long can I expect my 4-OHT solutions to be stable?
Stability varies significantly between the concentrated stock and the diluted working solution.
-
Stock Solutions (-20°C): When aliquoted and protected from light, ethanol or DMSO stock solutions are stable for several months.[10] However, precipitation upon freezing is a common issue, especially with ethanol stocks, which must be addressed before each use (see Troubleshooting Guide).[11]
-
Aqueous Working Solutions: 4-OHT is not stable for long periods in aqueous media.[4] It is strongly recommended to prepare fresh working dilutions from the stock solution for each experiment and not to store aqueous solutions for more than one day.[4][9][12]
Q5: I've heard about E/Z isomerization. Is this a concern?
Yes, 4-OHT can undergo isomerization between its more active (Z)-isomer and the less active (E)-isomer. This process can be promoted by exposure to light and certain solvents.[3][10] To minimize this, always prepare and store solutions protected from light.[1][10] Storing stock solutions at -20°C in the dark helps preserve the isomeric purity of the more active form.
Data & Protocols
Quantitative Data Summary
The following tables provide a quick reference for the solubility and storage of (E/Z)-4-Hydroxytamoxifen.
Table 1: Solubility of (E/Z)-4-Hydroxytamoxifen in Common Solvents
| Solvent | Approximate Solubility | Reference(s) |
|---|---|---|
| Ethanol (Absolute) | ~20 mg/mL (may require gentle heating) | [3][4][10] |
| Methanol | ~10 mg/mL | [3][10] |
| Dimethyl Sulfoxide (DMSO) | ~2 mg/mL to 5.1 mM (~1.98 mg/mL) | [4][7] |
| Dimethylformamide (DMF) | ~20 mg/mL or up to 50 mM (~19.4 mg/mL) | [4][7] |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble (~0.3 mg/mL in a 1:2 ethanol:PBS solution) |[4][12] |
Table 2: Recommended Storage Conditions for 4-OHT
| Form | Storage Temperature | Conditions | Reported Stability | Reference(s) |
|---|---|---|---|---|
| Solid Powder | -20°C | Desiccated, protected from light | ≥ 4 years | [4][8][9] |
| Stock Solution (Ethanol/DMSO) | -20°C | Aliquoted, protected from light | Several months (freshly prepared is ideal) | [1][7][10] |
| Aqueous Working Solution | 2-8°C or 37°C | Protected from light | Not recommended for storage; use immediately (<1 day) |[4][5][9] |
Experimental Protocols
This protocol describes the preparation of a standard, high-concentration stock solution.
Materials:
-
(E/Z)-4-Hydroxytamoxifen powder (MW: 387.5 g/mol )
-
100% Ethanol (ACS grade or higher)
-
Sterile, light-protecting microcentrifuge tubes (e.g., amber tubes)
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block (optional, set to 37°C or up to 55°C)
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you will need 3.875 mg of 4-OHT powder.
-
Weighing: Carefully weigh out 3.875 mg of 4-OHT powder and place it into a sterile, amber microcentrifuge tube.
-
Dissolution: Add 1 mL of 100% ethanol to the tube.
-
Mixing: Tightly cap the tube and vortex vigorously for 1-2 minutes.
-
Gentle Heating (If Necessary): If the powder does not fully dissolve, incubate the tube in a 37°C or 55°C water bath for 5-10 minutes, vortexing intermittently until the solution is completely clear and free of any visible particulates.[1][10]
-
Sterilization (Optional): If required for your application, filter the solution through a 0.22 µm syringe filter compatible with ethanol.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use volumes in fresh, sterile amber tubes. Store immediately at -20°C.
This protocol details the critical dilution step to minimize precipitation.
Materials:
-
10 mM 4-OHT stock solution in ethanol (from Protocol 1)
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Thaw Stock Solution: Retrieve one aliquot of the 10 mM 4-OHT stock solution from -20°C storage. Allow it to thaw completely at room temperature.
-
Inspect for Precipitate: This is a critical step. Carefully inspect the thawed stock solution. If any precipitate or cloudiness is visible, you must re-dissolve it completely by warming the tube to 37°C and vortexing until the solution is perfectly clear.[1][5][11] Proceeding with a cloudy stock will lead to inaccurate final concentrations and non-reproducible results.
-
Dilution: To prepare a 1 µM working solution, you will perform a 1:10,000 dilution. The key is to add the stock solution to the medium while vortexing or swirling the medium to ensure rapid dispersal. For example, to make 10 mL of working solution, add 1 µL of the 10 mM stock solution directly into the 10 mL of pre-warmed culture medium while gently vortexing the tube of medium.
-
Final Mix and Use: Cap the tube and invert it several times to ensure homogeneity. Use the freshly prepared working solution immediately. Do not store it.
Troubleshooting Guide
This section is designed in a question-and-answer format to directly address common problems encountered during experiments.
Problem: My 4-OHT stock solution, which was clear when I made it, now has white crystals/precipitate after being stored at -20°C.
Cause & Solution: This is a very common occurrence, particularly for stock solutions prepared in ethanol.[5][11] The solubility of 4-OHT decreases significantly at low temperatures, causing it to precipitate out of solution.
Actionable Steps:
-
Gently warm the vial to 37°C (or up to 55°C for stubborn precipitates).[1][10]
-
Vortex or sonicate the vial until the solution becomes completely clear again.[1][11]
-
Crucially, do not use the stock solution until every crystal has been re-dissolved. Using a partially dissolved stock will result in a final concentration that is much lower than intended, leading to failed experiments or inconsistent data.
Problem: When I add my clear 4-OHT stock solution to my cell culture medium, the medium instantly becomes cloudy or hazy.
Cause & Solution: This is a classic sign of aqueous precipitation. The organic solvent from your stock is rapidly diluted by the aqueous medium, and the lipophilic 4-OHT can no longer stay dissolved.
Actionable Steps:
-
Check Solvent Concentration: Ensure your dilution scheme does not result in a final solvent concentration above 0.1%. High solvent levels can exacerbate solubility issues and be toxic to cells.
-
Improve Dilution Technique: Instead of pipetting the stock into a static volume of medium, add the small volume of stock concentrate into the larger volume of aqueous medium while the medium is being actively mixed (e.g., vortexing at a low speed or swirling). This rapid dispersion can help prevent the formation of localized high concentrations of 4-OHT that are prone to precipitation.
-
Consider a Serial Dilution: For very high final concentrations, a two-step dilution may help. First, dilute the 10 mM stock 1:100 in ethanol to create an intermediate 100 µM stock. Then, dilute this intermediate stock 1:100 into your medium. This reduces the "shock" of the solvent change.
-
Use Serum: If your experimental design allows, ensure you are diluting into a medium that contains fetal bovine serum (FBS). The proteins and lipids in serum can help to stabilize the 4-OHT and keep it in solution.
Problem: I am observing unexpected levels of cell death, even at low concentrations of 4-OHT.
Cause & Solution: The observed cytotoxicity may not be from the 4-OHT itself but from the vehicle (the organic solvent).
Actionable Steps:
-
Run a Vehicle Control: This is essential. Treat a parallel set of cells with the exact same final concentration of the solvent (e.g., 0.1% ethanol) but without the 4-OHT. This will allow you to distinguish between compound-specific toxicity and solvent-induced toxicity.[1]
-
Minimize Final Solvent Concentration: Re-evaluate your dilution strategy. If possible, make a more concentrated stock solution (e.g., 20 mM) so that the volume added to your medium is smaller, thereby lowering the final solvent percentage.
-
Perform a Dose-Response Curve: The optimal, non-toxic concentration of 4-OHT for applications like Cre-Lox induction can be very cell-type specific. Perform a titration to find the lowest effective concentration for your system, which is often in the 1-2 µM range.[13]
Problem: My results are not reproducible from one experiment to the next.
Cause & Solution: Inconsistency with 4-OHT experiments almost always traces back to inaccurate concentration in the final working solution.
Actionable Steps:
-
Re-dissolve Precipitate: The most common culprit is using a stock solution that contains undissolved precipitate. Before every single experiment, ensure your thawed stock is perfectly clear by warming and vortexing as needed.[5][11]
-
Prepare Fresh Solutions: The potency of 4-OHT can decrease over time, especially in diluted solutions. Always use freshly prepared working solutions and avoid using aliquots of stock solutions that are many months old.[1]
-
Standardize Your Protocol: Ensure every step, from weighing the powder to the final dilution technique, is performed identically in every experiment.
Visualized Workflows & Logic
Conceptual Workflow: From Pro-Drug to Experimental Challenge
Caption: From pro-drug in the vial to the active metabolite's solubility challenge in aqueous media.
Troubleshooting Flowchart: Precipitate Observed in Aqueous Medium
Caption: A decision tree for troubleshooting the precipitation of 4-OHT in aqueous solutions.
References
- (E/Z)
- stability and long-term storage of (E)-4-Hydroxytamoxifen solutions. BenchChem.
- Which is the best way (protocol) to dissolve 4-Hydroxytamoxifen?.
- Tamoxifen citrate salt (T9262)
- Tamoxifen - PRODUCT INFORM
- Patient-controlled transdermal 4-hydroxytamoxifen (4-OHT) vs. oral tamoxifen: A systematic review and meta analysis. Monash University.
- addressing inconsistent results with (E)-4-Hydroxytamoxifen. BenchChem.
- 4-Hydroxytamoxifen - Product Inform
- In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control.
- 4-Hydroxytamoxifen - Product Inform
- Characterization of tamoxifen and 4-hydroxytamoxifen glucuronidation by human UGT1A4 variants.
- troubleshooting 4-Hydroxytamoxifen solubility issues in aqueous media. BenchChem.
- (Z)
- How to avoid precipitation when diluting DMSO-dissolved Tamoxifen in RPMI.
- Technical Support Center: Optimizing (E)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Characterization of tamoxifen and 4-hydroxytamoxifen glucuronidation by human UGT1A4 variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability and Handling of (E)-4-Acetoxy Tamoxifen in Solution
Welcome to the technical support center for (E)-4-Acetoxy Tamoxifen. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and handling of this compound in solution. Understanding the degradation of this compound is critical for ensuring the accuracy and reproducibility of your experiments. This document provides troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
The principal degradation pathway for this compound in solution is hydrolysis of the acetoxy group, which results in the formation of (E)-4-Hydroxytamoxifen (4-OHT). This active metabolite is structurally similar to the parent compound and its presence can lead to confounding results in experimental settings. This hydrolysis can be catalyzed by acidic or basic conditions and may also occur in neutral aqueous solutions over time.
Q2: How stable is this compound in common laboratory solvents like ethanol and DMSO?
While specific long-term stability data for this compound is not extensively published, we can infer its stability from the behavior of its primary degradant, 4-hydroxytamoxifen (4-OHT).
-
Ethanol: Stock solutions of 4-OHT in absolute ethanol are generally stable for several months when stored at -20°C and protected from light.[1][2] It is recommended to prepare fresh solutions or use them within a few months. For optimal stability, solutions should be aliquoted to avoid repeated freeze-thaw cycles.[2]
-
DMSO: While 4-OHT is soluble in DMSO, precipitation can be a common issue, especially at low temperatures.[1] Solutions in DMSO should also be stored in aliquots at -20°C and protected from light.[3] Due to the potential for precipitation, it is crucial to ensure the compound is fully dissolved before use, which may require gentle warming.[1]
Q3: What are the optimal storage conditions for this compound solutions?
To minimize degradation, stock solutions of this compound should be stored under the following conditions:
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.[1][3][4] Tamoxifen and its derivatives are known to be sensitive to light, which can lead to photodegradation and isomerization.[5]
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture, which can contribute to hydrolysis.[2]
Q4: What is isomerization and how does it affect this compound?
This compound can undergo isomerization to its (Z)-isomer. This is a critical consideration because the different isomers can have significantly different biological activities.[6] This process can be influenced by solvents, light, and temperature.[4][7] While the solid form is generally stable, isomerization can occur in solution.[6]
Q5: How long is this compound stable in cell culture media?
Aqueous solutions, including cell culture media, are not recommended for long-term storage of tamoxifen derivatives.[8] It is best practice to dilute the stock solution into the culture medium immediately before use. The stability in media at 37°C is limited, and for experiments lasting several days, it is advisable to refresh the media with freshly diluted compound every 24-48 hours to maintain a consistent concentration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent or reduced biological activity in experiments. | 1. Degradation of stock solution: The this compound may have hydrolyzed to 4-hydroxytamoxifen or other degradants. 2. Precipitation of the compound: The compound may have precipitated out of solution, especially if stored at low temperatures in DMSO. 3. Isomerization: The less active (Z)-isomer may have formed. | 1. Prepare a fresh stock solution: This is the most reliable way to ensure the integrity of the compound. 2. Visually inspect the solution: Check for any crystals or cloudiness. If precipitation is observed, gently warm the solution (e.g., to 37°C) and vortex until it is clear.[1] 3. Perform a quality control check: If possible, analyze the stock solution using HPLC to check for the presence of degradation products or isomers.[9] |
| Visible precipitate in the stock solution vial. | 1. Low solubility at storage temperature: This is particularly common for DMSO stock solutions stored at -20°C.[1] 2. Freeze-thaw cycles: Repeated temperature changes can promote precipitation. | 1. Gently warm and vortex: Warm the vial to 37°C and vortex until the solution is clear before use.[1] 2. Aliquot stock solutions: Prepare single-use aliquots to avoid the need for repeated warming and cooling of the entire stock.[2] |
| Change in color of the solution. | Chemical degradation: A significant change in color (e.g., to dark yellow or brown) can indicate chemical degradation of the compound. | Discard the solution: Do not use a solution that has visibly changed color, as this suggests the presence of unknown and potentially interfering substances. Prepare a fresh stock solution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a fume hood.
-
Solvent Addition: Add the appropriate volume of absolute ethanol or DMSO to achieve the desired concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., 37°C) may be required, particularly for higher concentrations in ethanol.[7]
-
Aliquoting: Dispense the stock solution into single-use, light-protecting (amber) vials.
-
Storage: Store the aliquots at -20°C.
Protocol 2: Stability Assessment of this compound Solution by HPLC
This protocol provides a general framework for assessing the stability of your this compound solution.
-
Sample Preparation:
-
Prepare a fresh stock solution of this compound to serve as a time-zero reference.
-
Store an aliquot of the stock solution under your standard storage conditions.
-
At specified time points (e.g., 1, 2, 4, 8 weeks), dilute a sample of the stored solution and the fresh reference solution to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common mobile phase for separating tamoxifen and its metabolites.[10]
-
Detection: Use UV detection at wavelengths such as 246 nm and 287 nm.[8]
-
Injection: Inject equal volumes of the stored sample and the fresh reference.
-
-
Data Analysis:
-
Compare the chromatograms of the stored sample and the fresh reference.
-
Look for a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products (e.g., 4-hydroxytamoxifen).
-
Quantify the percentage of the parent compound remaining to determine the extent of degradation.
-
Visualizations
Caption: Primary degradation pathways of this compound in solution.
Caption: Experimental workflow for assessing the stability of this compound.
References
-
Gjerde, J., Kisanga, E. R., Hauglid, M., Holm, P. I., Mellgren, G., & Lien, E. A. (2005). Identification and quantification of tamoxifen and four metabolites in serum by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1082(1), 6–14. [Link]
- Singh, S., & Bakshi, M. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(5), 291-303.
-
Felker, A., & Mosimann, C. (2016). In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control. PloS one, 11(4), e0152989. [Link]
-
Wiita, B., & Kicmal, T. (2009). Characterization of tamoxifen and 4-hydroxytamoxifen glucuronidation by human UGT1A4 variants. Breast cancer research and treatment, 117(1), 135–143. [Link]
-
Singh, S., & Bakshi, M. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(5), 291-303. [Link]
- Al-Salman, H. N. K. (2024). Development and Validation of an HPLC Method for Quantifying Endoxifen in pharmaceutical formulation: Analytical and Forced Degradation Studies.
-
Osborne, C. K., Wiebe, V. J., McGuire, W. L., Ciocca, D. R., & DeGregorio, M. W. (1992). Tamoxifen and the isomers of 4-hydroxytamoxifen in tamoxifen-resistant tumors from breast cancer patients. Journal of clinical oncology, 10(2), 304–310. [Link]
- Carthew, P., Edwards, R. E., Nolan, B. M., Martin, E. A., & Smith, L. L. (2000).
- Naz, F. (2011). Synthesis, Separation and Characterisation of 4-Hydroxytamoxifen derivatives.
- Henriksen, J. R., Andresen, T. L., & Feldborg, L. N. (2014). On the Mechanism of Membrane Permeabilization by Tamoxifen and 4-hydroxytamoxifen. PloS one, 9(3), e91118.
- Matera, C., Sbardella, D., & Marini, F. (2025). Light-Induced Degradation of Tamoxifen in Liquid Formulations: Multivariate Kinetic Profiling, Stabilization Strategies, and Estrogen Receptor Binding. ACS omega.
- McCague, R. (2006). Chemically stable compositions of 4-hydroxy tamoxifen.
-
ResearchGate. (2018). Which is the best way (protocol) to dissolve 4-Hydroxytamoxifen?. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. ≥99% (TLC), powder, PKC inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Light-Induced Degradation of Tamoxifen in Liquid Formulations: Multivariate Kinetic Profiling, Stabilization Strategies, and Estrogen Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP1727532B1 - Chemically stable compositions of 4-hydroxy tamoxifen - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Tamoxifen and the isomers of 4-hydroxytamoxifen in tamoxifen-resistant tumors from breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and quantification of tamoxifen and four metabolites in serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to (E)-4-Acetoxy-Tamoxifen Stability and Storage
Introduction: (E)-4-Acetoxy-Tamoxifen (4-OAT) is a pivotal tool in molecular biology, primarily utilized for the temporal control of gene expression in Cre-ERT2 systems. Its efficacy is entirely dependent on its conversion to the active metabolite, 4-hydroxytamoxifen (4-OHT), which binds to the modified estrogen receptor (ER) domain of the Cre recombinase. However, the chemical stability of 4-OAT is a critical parameter that is often overlooked, leading to inconsistent experimental outcomes. The acetoxy group, while enhancing cell permeability and stability compared to 4-OHT, is susceptible to hydrolysis. This guide provides in-depth, field-tested advice to help you navigate the common stability and storage challenges associated with this compound, ensuring the reproducibility and success of your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding 4-OAT handling and stability.
Q1: What are the primary degradation pathways for (E)-4-Acetoxy-Tamoxifen?
The two main degradation pathways are hydrolysis and isomerization.
-
Hydrolysis: The acetoxy group on 4-OAT can be hydrolyzed to a hydroxyl group, converting it into (E)-4-Hydroxytamoxifen (4-OHT). While 4-OHT is the desired active molecule inside the cell, premature conversion in your stock solution is undesirable because 4-OHT is generally less stable than 4-OAT during long-term storage. This reaction is accelerated by the presence of water, making the choice of a dry, anhydrous solvent critical.
-
Isomerization: 4-OAT is light-sensitive. Exposure to UV light can cause the biologically active (E)-isomer (also known as the trans-isomer) to convert to the less active (Z)- or cis-isomer.[1][2][3] This isomerization significantly reduces the compound's potency in inducing Cre-recombinase activity, as the cis-isomer has a much lower binding affinity for the estrogen receptor.[4][5]
Q2: How does temperature affect the stability of 4-OAT in solid form and in solution?
As a solid, 4-OAT is relatively stable when stored correctly. Manufacturer recommendations typically suggest storage at -20°C for long-term stability, where it can be stable for years.[6]
In solution, the situation is more complex. While storing solutions at -20°C or -80°C is standard practice to slow chemical degradation, it can introduce physical stability problems. A common issue, particularly with ethanol-based solutions, is the precipitation of the compound upon freezing.[7][8] This requires researchers to ensure the compound is fully redissolved upon thawing. Repeated freeze-thaw cycles should be avoided by storing the solution in single-use aliquots.[9]
Q3: Which solvents are recommended for dissolving 4-OAT, and are there any I should avoid?
The choice of solvent is critical for preventing premature hydrolysis.
-
Recommended: Anhydrous (water-free) absolute ethanol is the most highly recommended solvent for preparing stock solutions for long-term storage.[7][9][10] It has good solvating power for 4-OAT and its analogs, and high-purity grades have very low water content.[4][11]
-
Use with Caution: Dimethyl sulfoxide (DMSO) can also be used and is a common solvent for many small molecules.[12][13] However, DMSO is notoriously hygroscopic (it readily absorbs water from the atmosphere). If anhydrous DMSO is not used and handled properly in a dry environment, the absorbed water can lead to hydrolysis of the 4-OAT.
-
Avoid: Aqueous buffers or cell culture media are not suitable for preparing stock solutions due to the high water content, which will rapidly hydrolyze the 4-OAT. Aqueous working solutions should be prepared fresh from the stock solution immediately before each experiment and should not be stored.[6][11]
Q4: My experiment is giving inconsistent results. Could my 4-OAT be the problem?
Absolutely. Inconsistent or failed induction of Cre-mediated recombination is a classic sign of 4-OAT degradation.[14] If you observe diminished or variable experimental outcomes, you should first suspect a problem with your inducer. The cause is often a loss of potency due to isomerization from light exposure or a lower effective concentration due to precipitation or degradation of the stock solution.[8][14]
Part 2: Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during your experiments.
Diagram 1: Troubleshooting Workflow for 4-OAT Stability Issues
This diagram outlines a logical path to identify the source of a potential problem with your (E)-4-Acetoxy-Tamoxifen.
Caption: Troubleshooting workflow for 4-OAT stability issues.
Scenario 1: Precipitate is visible in my stock solution after thawing.
-
Causality: This is a very common physical instability issue, especially for solutions made in ethanol and stored at -20°C or colder.[8] The solubility of 4-OAT decreases at low temperatures, causing it to fall out of solution. Using a concentration that is too high can exacerbate this.
-
Solution:
-
Gently warm the vial to 37°C.
-
Vortex or shake the vial vigorously until the solution is completely clear and no particulate matter is visible.[7][8]
-
Crucial Point: Never use a stock solution that has not been fully redissolved. Doing so will result in an inaccurately low concentration in your experiment.
-
Scenario 2: My stock solution has turned yellow or brown.
-
Causality: A significant color change can be an indicator of chemical degradation.[7] While a faint yellow color in ethanol or methanol solutions is normal, a darker color may suggest the formation of degradation products.[4]
-
Solution:
-
It is safest to discard the solution. The integrity of your experiments depends on the integrity of your reagents.
-
Prepare a fresh stock solution from solid compound, following the recommended protocol below.
-
Part 3: Experimental Protocols
Follow these validated protocols to maximize the stability and reproducibility of your 4-OAT solutions.
Protocol 1: Preparation of a Stable Stock Solution of (E)-4-Acetoxy-Tamoxifen
This protocol is designed to minimize hydrolysis and isomerization.
-
Materials:
-
(E)-4-Acetoxy-Tamoxifen powder
-
Anhydrous 200-proof ethanol (absolute ethanol)
-
Sterile amber or foil-wrapped microcentrifuge tubes or cryovials.
-
-
Procedure:
-
Allow the solid 4-OAT container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the powder.
-
Weigh the desired amount of 4-OAT in a sterile environment.
-
Dissolve the powder in anhydrous absolute ethanol to a final concentration of 10 mM. Gentle warming (to 37°C) and vortexing may be required to fully dissolve the compound.[10]
-
Once fully dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into single-use volumes in amber or foil-wrapped sterile tubes.[9] This is the most critical step to prevent repeated freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C. For longer-term storage (>6 months), -80°C is recommended.
-
Part 4: Data Summaries
This table provides a quick reference for recommended storage and handling conditions.
Table 1: Recommended Storage Conditions for (E)-4-Acetoxy-Tamoxifen and its Analogs
| Form | Solvent | Temperature | Light Protection | Reported Stability / Key Considerations | Citations |
| Solid Powder | N/A | -20°C | Required (Dark) | Stable for ≥ 4 years when stored desiccated and protected from light. | [6][7] |
| Stock Solution | Anhydrous Ethanol | -20°C to -80°C | CRITICAL | Recommended for long-term storage. Prone to precipitation upon freezing; must be fully redissolved before use. Aliquot to avoid freeze-thaw cycles. | [7][9][10] |
| Stock Solution | DMSO | -20°C to -80°C | CRITICAL | Use only high-purity, anhydrous DMSO. Prone to absorbing water, which can cause hydrolysis. Aliquot to avoid freeze-thaw cycles. | [12][13] |
| Working Solution | Cell Culture Media | 37°C (in use) | Recommended | DO NOT STORE. Prepare fresh from stock immediately before every experiment. Low stability in aqueous environments. | [6][11] |
References
- Merck Millipore. (2023-11-27). SAFETY DATA SHEET.
- Hsiao, Y.-H., et al. (n.d.). Light-Induced Toxic Effects of Tamoxifen: A Chemotherapeutic and Chemopreventive Agent.
- American Chemical Society. (2025-10-07). Light-Induced Degradation of Tamoxifen in Liquid Formulations: Multivariate Kinetic Profiling, Stabilization Strategies, and.
- PubMed. (2025-10-16). Light-Induced Degradation of Tamoxifen in Liquid Formulations: Multivariate Kinetic Profiling, Stabilization Strategies, and Estrogen Receptor Binding.
- BenchChem. (n.d.). Stability and long-term storage of (E)-4-Hydroxytamoxifen solutions.
- ACS Omega. (2025-10-16). Light-Induced Degradation of Tamoxifen in Liquid Formulations: Multivariate Kinetic Profiling, Stabilization Strategies, and Estrogen Receptor Binding.
- Sigma-Aldrich. (n.d.). 4-Hydroxytamoxifen.
- STEMCELL Technologies. (n.d.). 4-Hydroxytamoxifen.
- Cayman Chemical. (n.d.). (Z)-4-hydroxy Tamoxifen - PRODUCT INFORMATION.
- Cayman Chemical. (2024-06-12). (E/Z)-4-hydroxy Tamoxifen - PRODUCT INFORMATION.
- ResearchGate. (2023-02-17). Light sensitivity of Tamoxifen.
- BenchChem. (n.d.). Troubleshooting 4-Hydroxytamoxifen solubility issues in aqueous media.
- Sigma-Aldrich. (1998-08-12). Tamoxifen citrate salt (T9262) - Product Information Sheet.
- NIH. (2016-04-14). In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control.
- PubMed. (n.d.). Tamoxifen and the isomers of 4-hydroxytamoxifen in tamoxifen-resistant tumors from breast cancer patients.
- STEMCELL Technologies. (n.d.). Small Molecule PIS.
- ResearchGate. (2022-01-04). Hello, what is the best way to dissolve tamoxifen citrate?
- ResearchGate. (2018-06-20). Which is the best way (protocol) to dissolve 4-Hydroxytamoxifen?
Sources
- 1. Light-Induced Toxic Effects of Tamoxifen: A Chemotherapeutic and Chemopreventive Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Tamoxifen and the isomers of 4-hydroxytamoxifen in tamoxifen-resistant tumors from breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. cdn.stemcell.com [cdn.stemcell.com]
- 13. researchgate.net [researchgate.net]
- 14. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of (E)-4-Acetoxy Tamoxifen In Vivo
Introduction
Welcome to the technical support center for (E)-4-Acetoxy Tamoxifen. This guide is designed for researchers, scientists, and drug development professionals utilizing tamoxifen-inducible systems, such as Cre-ERT2, for spatiotemporal gene control in vivo. This compound is a prodrug that is metabolized in vivo to its active form, 4-hydroxytamoxifen (4-OHT). 4-OHT competitively binds to the modified ligand-binding domain of the Cre-ER fusion protein, enabling its translocation to the nucleus and subsequent recombination at LoxP sites.[1][2] While this system offers powerful control over gene expression, the pharmacological activity of tamoxifen and its metabolites can lead to off-target effects, potentially confounding experimental results.[3][4] This guide provides in-depth, experience-driven advice to help you design robust experiments, minimize these effects, and troubleshoot common issues.
Section 1: Foundational Knowledge - Mechanism of Action & Off-Target Pathways
Understanding the fundamental pharmacology of your inducing agent is the first line of defense against misinterpreting your data.
Q1: What is this compound and how does it achieve temporal control in Cre-ER systems?
This compound is an inactive prodrug form of tamoxifen. After administration, it is deacetylated and then metabolized by hepatic cytochrome P450 enzymes into active metabolites, primarily 4-hydroxytamoxifen (4-OHT) and endoxifen.[5] These active metabolites have a high affinity for the mutated estrogen receptor (ER) ligand-binding domain fused to the Cre recombinase protein (Cre-ER).
In the absence of a ligand, the Cre-ER protein is sequestered in the cytoplasm, complexed with heat shock proteins. The binding of 4-OHT induces a conformational change, leading to the dissociation of the heat shock proteins and exposing a nuclear localization signal. This allows the Cre-ER/4-OHT complex to translocate into the nucleus, where the Cre recombinase can recognize and mediate recombination between LoxP sites, thereby excising or inverting a target gene sequence.[2] This ligand-dependency is what grants temporal control over gene editing.
Caption: On-target workflow of this compound in Cre-ER systems.
Q2: What are the primary documented off-target effects of tamoxifen and its metabolites in vivo?
Off-target effects can be broadly categorized as either ER-dependent (but occurring in unintended tissues) or ER-independent. It is crucial to account for these possibilities in your experimental design.
-
ER-Dependent (Non-Canonical) Effects: As a Selective Estrogen Receptor Modulator (SERM), tamoxifen exhibits tissue-specific agonist or antagonist activity on endogenous estrogen receptors.[6][7] This can lead to unintended physiological changes. For instance, tamoxifen can have estrogenic (agonist) effects on bone and uterine tissue, which has been shown to increase trabecular bone volume and affect uterine health in mouse models.[6][8]
-
ER-Independent Effects: Tamoxifen and 4-OHT can interact with other cellular targets. These interactions are often observed at higher concentrations but are critical to consider.[9][10]
-
G-Protein Coupled Estrogen Receptor (GPER): Tamoxifen is a known agonist of GPER, which can trigger rapid, non-genomic signaling cascades that influence cell proliferation.[9][11]
-
Protein Kinase C (PKC) Inhibition: Tamoxifen can inhibit PKC, a key signaling hub, in a cell-type-dependent manner.[10][11]
-
Cellular Stress & Apoptosis: At higher doses, tamoxifen can induce oxidative stress, activate inflammasomes, and trigger apoptosis independently of ER signaling.[5]
-
Other Receptors: Studies have identified off-target interactions with histamine, muscarinic, and dopamine receptors, which could contribute to systemic side effects.[4]
-
Section 2: Proactive Experimental Design - Minimizing Off-Target Effects from the Start
A well-designed experiment with rigorous controls is the most effective strategy for generating clean, interpretable data.
Q3: How do I select the optimal dose and administration schedule?
There is no single universal dose. The optimal regimen must be determined empirically for your specific mouse line, target tissue, and desired recombination efficiency.[12] The guiding principle is to use the lowest effective dose for the shortest duration necessary .
-
Start Low and Titrate: Begin with a lower dose (e.g., 10-25 mg/kg) and assess recombination efficiency in your target tissue. If insufficient, incrementally increase the dose. High doses (e.g., 100 mg/kg or more) significantly increase the risk of off-target effects and toxicity.[8][13]
-
Consider the Administration Route:
-
Intraperitoneal (IP) Injection: The most common method, allowing for precise dose control.[2] However, repeated injections are stressful to the animals and can cause local inflammation or peritonitis if not performed correctly.[14]
-
Oral Gavage (OG): More physiologically relevant as it mimics the clinical route of administration and involves first-pass metabolism.[15] It requires skilled technicians to minimize stress and risk of injury.
-
Medicated Diet/Water: A less stressful, non-invasive method suitable for longer-term induction.[16][17] However, dosing is less precise as it depends on the animal's eating/drinking behavior, which can be affected by the taste of tamoxifen or the animal's health.[17]
-
Voluntary Palatable Formulations: Newer methods using sweetened condensed milk or other palatable vehicles can reduce stress while maintaining efficacy comparable to IP or OG routes.[14][15]
-
| Administration Route | Typical Starting Dose Range (Mouse) | Pros | Cons |
| Intraperitoneal (IP) Injection | 25 - 75 mg/kg/day[2][12] | Precise dose control; Widely documented. | Stressful; Risk of peritonitis/inflammation.[14] |
| Oral Gavage (OG) | 50 - 100 mg/kg/day | Physiologically relevant; Good bioavailability. | Stressful; Requires skilled handling; Risk of injury.[15] |
| Medicated Diet | 250 - 500 mg/kg of chow[17] | Non-invasive; Reduced animal stress. | Dosing depends on food intake; Potential weight loss.[17] |
| Drinking Water | 0.5 - 1 mg/mL[16] | Non-invasive; Simple to prepare. | Dosing depends on water intake; Poor solubility.[2][16] |
Table 1: Comparison of common in vivo administration routes for tamoxifen.
Q4: What is the best vehicle for in vivo administration and how should I prepare it?
The most common vehicle for IP injection and oral gavage is corn oil or sunflower oil .[12] Proper preparation is critical for drug stability, bioavailability, and animal welfare.
-
Dissolution is Key: Tamoxifen is poorly soluble and must be fully dissolved to ensure accurate dosing and prevent crystallization, which can cause injection site irritation.
-
Recommended Preparation Protocol:
-
Weigh the required amount of this compound powder.
-
Suspend the powder in corn oil (or sunflower oil) to a final concentration of 10-20 mg/mL.[12]
-
Protect the solution from light (use an amber tube or wrap in foil) as tamoxifen is light-sensitive.[12]
-
Shake the suspension overnight at 37°C until the powder is completely dissolved.[12] A rotating wheel or shaker is recommended.
-
Store the final solution at 4°C for the duration of the experiment. Warm to room temperature before injection.
-
Q5: What experimental controls are essential for validating my findings?
A multi-arm control strategy is non-negotiable for publishing credible data. These controls allow you to isolate the effects of your gene of interest from the effects of Cre expression, tamoxifen administration, or the vehicle itself.
Caption: A self-validating experimental design with essential control groups.
-
Control 1 (Vehicle Only): Cre-ER+ ; LoxP-flanked+ mice treated with the vehicle (e.g., corn oil) only. This group controls for any "leaky" or ligand-independent Cre activity and any physiological effects of the vehicle or the administration procedure itself.
-
Control 2 (Tamoxifen Off-Target): Wild-Type or LoxP-flanked+ (Cre-negative) mice treated with the same tamoxifen regimen as the experimental group. This is the most critical control for identifying phenotypes caused by the off-target effects of tamoxifen.
-
Control 3 (Cre Toxicity): Cre-ER+ (LoxP-negative) mice treated with tamoxifen. This group controls for any potential toxicity or phenotypic changes caused by the expression of the Cre-ER protein itself upon activation.
Section 3: Troubleshooting Guide - Addressing Common Issues
Q6: I'm observing high toxicity or animal mortality. What are the likely causes and solutions?
-
Cause: The tamoxifen dose is too high. This is the most common reason for toxicity, which can manifest as weight loss, lethargy, or spontaneous abortions in pregnant females.[3][13]
-
Solution: Perform a dose-response study to find the minimum effective dose. Reduce the daily dose and/or the number of administration days.[8]
-
-
Cause: Improper vehicle preparation or administration. Undissolved tamoxifen crystals can cause severe inflammation and pain. Poor IP injection technique can puncture organs.
-
Solution: Ensure tamoxifen is fully dissolved in the oil vehicle. Review and refine your injection or gavage technique with trained personnel.
-
-
Cause: Strain-specific sensitivity. Some mouse strains are more sensitive to tamoxifen toxicity than others.[13]
-
Solution: Consult the literature for your specific mouse strain. If toxicity is a known issue, consider using a lower dose or a different administration route (e.g., medicated diet).[17]
-
Q7: My recombination efficiency is low or inconsistent. How can I improve it?
-
Cause: Insufficient dose or duration. The dose may not be high enough to achieve a sufficient concentration of 4-OHT in the target tissue.
-
Solution: First, confirm the accuracy of your dose preparation. If correct, incrementally increase the daily dose or the number of injection days (e.g., from 3 to 5).[12]
-
-
Cause: Poor bioavailability or rapid metabolism. The route of administration may not be optimal for your target tissue.
-
Solution: Consider switching administration routes. For example, if IP injections are yielding poor results in the brain, a different regimen may be needed as tamoxifen penetration into the brain can be limited.[18]
-
-
Cause: Degradation of tamoxifen solution. Tamoxifen is light-sensitive and can degrade over time.
-
Solution: Always prepare fresh solutions or store them properly (protected from light at 4°C) for the duration of the injection series only.[12]
-
Q8: I'm observing an unexpected phenotype that also appears in my "Tamoxifen Off-Target" control group (Control 2). How do I proceed?
This is precisely why this control is essential. This result strongly suggests the phenotype is an off-target effect of tamoxifen, not a result of your gene knockout/knock-in.
-
Step 1: Validate the Finding. Ensure the phenotype is consistent and statistically significant in the control group.
-
Step 2: Mitigate the Effect. Attempt to reduce the off-target effect by lowering the tamoxifen dose. A lower dose may still be sufficient for recombination while falling below the threshold for the off-target effect.[8]
-
Step 3: Acknowledge and Discuss. If the phenotype persists even at the lowest effective dose, you must acknowledge this in your analysis and any publications. Your data demonstrates a pharmacological effect of tamoxifen in your model system, which is a valid scientific finding. You cannot attribute this phenotype to your gene of interest.
-
Step 4: Consider Alternatives. For future studies, you may need to explore alternative inducible systems, such as doxycycline-inducible (Tet-On/Tet-Off) systems, which would not be subject to tamoxifen's specific off-target profile.[3]
Section 4: Detailed Protocols
Protocol 1: Preparation and Administration of Tamoxifen via Intraperitoneal (IP) Injection
Materials:
-
This compound powder
-
Sterile corn oil or sunflower oil
-
50 mL conical tube (amber or wrapped in foil)
-
1 mL syringes and 26-gauge needles[12]
-
Shaking incubator or rotator at 37°C
Procedure:
-
Safety First: Tamoxifen is a hazardous substance. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the powder in a chemical fume hood.[12]
-
Calculation: Determine the total volume of solution needed. For a target concentration of 20 mg/mL, calculate the mass of tamoxifen powder required.
-
Dissolution: In the light-protected conical tube, add the tamoxifen powder to the corn oil.
-
Incubation: Place the tube on a rotator or shaker in a 37°C incubator overnight. Visually inspect to ensure all powder is completely dissolved and no crystals remain.[12]
-
Storage: Store the solution at 4°C for the duration of the injection series (typically no more than 1-2 weeks).
-
Administration:
-
Warm the required volume of solution to room temperature before injection.
-
Gently mix the solution by inverting the tube.
-
Determine the injection volume based on the animal's weight and the target dose (e.g., for a 25g mouse and a 75 mg/kg dose, the volume of a 20 mg/mL solution would be 93.75 µL).
-
Administer via IP injection following your institution's approved ACUC protocol.[12] A common schedule is one injection every 24 hours for 5 consecutive days.[12]
-
-
Post-Injection Monitoring: Closely monitor animals for any adverse reactions during and after the injection period.[12]
References
-
Intraperitoneal Injection of Tamoxifen for Inducible Cre-Driver Lines. The Jackson Laboratory. [Link]
-
Andersson, K. B., Winer, L. H., Mork, H. K., Molkentin, J. D., & Jaisser, F. (2010). Tamoxifen administration routes and dosage for inducible Cre-mediated gene disruption in mouse hearts. Transgenic research, 19(4), 715–725. [Link]
-
Langer, K., et al. (2023). Refined tamoxifen administration in mice by encouraging voluntary consumption of palatable formulations. bioRxiv. [Link]
-
Feil, S., et al. Tamoxifen Administration to Mice. CSH Protocols. [Link]
-
Valiullina, Z., et al. (2022). Limitations of Tamoxifen Application for In Vivo Genome Editing Using Cre/ERT2 System. International Journal of Molecular Sciences. [Link]
-
Tamoxifen diets for inducible Cre-LoxP systems. Inotiv. [Link]
-
Andersson, K. B., et al. (2010). Tamoxifen administration routes and dosage for inducible Cre-mediated gene disruption in mouse hearts. Semantic Scholar. [Link]
-
Langer, K., et al. (2023). Refined Tamoxifen Administration in Mice by Encouraging Voluntary Consumption of Palatable Formulations. bioRxiv. [Link]
-
A review of tamoxifen administration regimen optimization for Cre/loxp system in mouse bone study. ResearchGate. [Link]
-
Let's Talk Tamoxifen. The Jackson Laboratory. (2020). YouTube. [Link]
-
L. Wang, et al. (2017). Optimizing tamoxifen-inducible Cre/loxp system to reduce tamoxifen effect on bone turnover in long bones of young mice. Bone Research. [Link]
-
Tamoxifen Delivery: Say No to Gavage and Repeated Injections. ClearH2O. (2021). [Link]
-
Valiullina, Z. R., et al. (2022). Limitations of Tamoxifen Application for In Vivo Genome Editing Using Cre/ERT2 System. International journal of molecular sciences. [Link]
-
Overcoming Tamoxifen Resistance of Human Breast Cancer by Targeted Gene Silencing Using Multifunctional pRNA Nanoparticles. ResearchGate. [Link]
-
Shagufta & Ahmad, S. (2017). Mechanism of Off-Target Interactions and Toxicity of Tamoxifen and Its Metabolites. Journal of chemical information and modeling. [Link]
-
How Tamoxifen Works: Mechanism of Action Explained. Swolverine. [Link]
-
Mechanism of action of Tamoxifen and its metabolites on breast cancer... ResearchGate. [Link]
-
Gyovai, A., et al. (2022). Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines. International Journal of Molecular Sciences. [Link]
-
Arteaga, C. L., et al. (1999). Reversal of Tamoxifen Resistance of Human Breast Carcinomas In Vivo by Neutralizing Antibodies to Transforming Growth Factor-β. Journal of the National Cancer Institute. [Link]
-
Top Strategies To Reduce Off-Target Effects For Safer Genome Editing. Cell and Gene. [Link]
-
What is the mechanism of action of Tamoxifen (tamoxifen citrate)? Dr.Oracle. [Link]
-
Locci, M., et al. (2022). Tamoxifen Twists Again: On and Off-Targets in Macrophages and Infections. Frontiers in Endocrinology. [Link]
-
Guo, P., et al. (2016). Overcoming Tamoxifen Resistance of Human Breast Cancer by Targeted Gene Silencing Using Multifunctional pRNA Nanoparticles. ACS nano. [Link]
-
Tamoxifen Selective Estrogen Receptor Modulators SERMs ; Pharmacokinetics, Mechanism of action, Uses. YouTube. [Link]
-
Manna, P., & Holz, M. K. (2016). Tamoxifen Action in ER-Negative Breast Cancer. Signal Transduction Insights. [Link]
-
Reddel, R. R., et al. (1985). Estrogen receptor mediated and cytotoxic effects of the antiestrogen tamoxifen and 4-hydroxytamoxifen. ResearchGate. [Link]
Sources
- 1. Tamoxifen administration routes and dosage for inducible Cre-mediated gene disruption in mouse hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clearh2o.com [clearh2o.com]
- 3. Limitations of Tamoxifen Application for In Vivo Genome Editing Using Cre/ERT2 System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Off-Target Interactions and Toxicity of Tamoxifen and Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tamoxifen Twists Again: On and Off-Targets in Macrophages and Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. swolverine.com [swolverine.com]
- 7. droracle.ai [droracle.ai]
- 8. Optimizing tamoxifen-inducible Cre/loxp system to reduce tamoxifen effect on bone turnover in long bones of young mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intraperitoneal Injection of Tamoxifen for Inducible Cre-Driver Lines [jax.org]
- 13. youtube.com [youtube.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Refined tamoxifen administration in mice by encouraging voluntary consumption of palatable formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tamoxifen Administration to Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. inotiv.com [inotiv.com]
- 18. Limitations of Tamoxifen Application for In Vivo Genome Editing Using Cre/ERT2 System [mdpi.com]
Technical Support Center: Overcoming Resistance to (E)-4-Acetoxy Tamoxifen in Cancer Cells
Welcome to the technical support center for researchers investigating resistance to (E)-4-Acetoxy Tamoxifen, the active metabolite of Tamoxifen. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges encountered in the laboratory when studying and overcoming tamoxifen resistance. Our approach is grounded in the latest scientific understanding of the underlying molecular mechanisms.
Frequently Asked Questions (FAQs)
Here we address common questions that arise during the study of this compound resistance.
Q1: My ER-positive breast cancer cell line (e.g., MCF-7, T47D) is showing reduced sensitivity to this compound over time. What are the potential underlying mechanisms?
A1: Reduced sensitivity, or acquired resistance, to this compound is a multifactorial phenomenon. The primary mechanisms do not always involve the loss of the estrogen receptor (ERα) but rather the activation of bypass signaling pathways. Key mechanisms include:
-
Activation of Growth Factor Receptor Signaling: Pathways such as PI3K/Akt/mTOR and MAPK can become constitutively active, promoting cell proliferation and survival even when the ER is blocked by tamoxifen.[1][2][3] This is a common escape mechanism.
-
Upregulation of Autophagy: Cancer cells can induce autophagy as a survival mechanism to cope with the stress induced by tamoxifen treatment.[4][5][6][7] This process of cellular self-digestion provides the necessary nutrients for survival and can lead to resistance.
-
Metabolic Reprogramming: Resistant cells often alter their metabolic pathways, for instance, by increasing glycolysis, to meet their energy demands for proliferation and survival.[8][9][10][11]
-
Epigenetic Alterations: Changes in DNA methylation and histone modification can lead to the expression of genes that promote resistance or the silencing of genes that promote sensitivity to tamoxifen.[12][13][14][15][16]
-
Estrogen Receptor Mutations: While less common in primary tumors, mutations in the ESR1 gene, which encodes for ERα, can occur, leading to a constitutively active receptor that no longer requires estrogen for its function and is resistant to tamoxifen's antagonistic effects.[17][18][19][20]
Q2: How can I experimentally induce a tamoxifen-resistant phenotype in my cancer cell line?
A2: Inducing tamoxifen resistance in vitro is a crucial step for studying the mechanisms of resistance. The most common method involves long-term, continuous exposure of an ER-positive cell line to gradually increasing concentrations of this compound (4-OHT). A general protocol is provided in the "Experimental Protocols" section below. The rationale is to mimic the clinical scenario where cancer cells adapt to the continuous presence of the drug.
Q3: What are the key molecular markers I should assess to confirm a tamoxifen-resistant phenotype in my cell line?
A3: Confirmation of a resistant phenotype should go beyond just observing cell proliferation in the presence of 4-OHT. Key molecular markers to investigate include:
-
Phosphorylation Status of Signaling Proteins: Increased phosphorylation of key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, p-mTOR) and the MAPK pathway (e.g., p-ERK) are strong indicators of pathway activation.[1][21][22]
-
Autophagy Markers: Assess the levels of autophagy-related proteins such as LC3-II (an increase indicates autophagosome formation) and p62/SQSTM1 (a decrease can indicate autophagic flux).[4][7]
-
Expression of ERα and Progesterone Receptor (PR): While not always lost, a decrease in ERα and PR expression can be observed in some resistant models.
-
Metabolic Enzyme Expression: Look for changes in the expression of key metabolic enzymes, such as those involved in glycolysis.[8][23]
Q4: I have confirmed tamoxifen resistance in my cell line. What are the current strategies to overcome this resistance in an experimental setting?
A4: Several strategies can be employed to overcome tamoxifen resistance, primarily focusing on targeting the identified resistance mechanisms:
-
Combination Therapy: This is a highly promising approach.
-
PI3K/Akt/mTOR Inhibitors: Combining 4-OHT with inhibitors of this pathway can re-sensitize resistant cells.[2][3]
-
Autophagy Inhibitors: Using agents like chloroquine or hydroxychloroquine to block autophagy can enhance the efficacy of tamoxifen.[4][24]
-
Targeting other pathways: Inhibitors of the Hedgehog signaling pathway have also shown promise.[25][26][27]
-
-
Epigenetic Modulators: Drugs that reverse epigenetic changes, such as histone deacetylase (HDAC) inhibitors or DNA methyltransferase (DNMT) inhibitors, are being explored.[15]
-
Metabolic Inhibitors: Targeting the altered metabolic pathways in resistant cells can be an effective strategy.[23]
-
Novel Therapeutic Agents: Exploring the efficacy of new compounds, such as the thiosemicarbazone anti-cancer agent DpC, in combination with tamoxifen has shown synergistic effects in overcoming resistance.[28][29]
Troubleshooting Guides
This section provides solutions to specific experimental issues you may encounter.
| Problem | Possible Cause | Troubleshooting Steps & Rationale |
| Inconsistent IC50 values for this compound in my sensitive cell line. | 1. Cell Passage Number: High passage numbers can lead to phenotypic drift and altered drug sensitivity. | Solution: Use cells within a consistent and low passage number range for all experiments. Rationale: This ensures a more homogenous cell population and reproducible results. |
| 2. Inconsistent Seeding Density: Variations in the initial number of cells can affect the calculated IC50. | Solution: Ensure precise and consistent cell seeding densities across all wells and experiments. Rationale: The confluency of cells can influence their growth rate and drug response. | |
| 3. Media Components: Phenol red in the culture medium has weak estrogenic activity and can interfere with tamoxifen's action. | Solution: Use phenol red-free medium for all experiments involving tamoxifen. Rationale: This eliminates a confounding variable that can compete with tamoxifen for ER binding. | |
| My attempt to generate a tamoxifen-resistant cell line is resulting in widespread cell death with no resistant colonies emerging. | 1. Initial Drug Concentration is Too High: A high starting concentration of 4-OHT can be too cytotoxic, not allowing for gradual adaptation. | Solution: Start with a very low concentration of 4-OHT (e.g., at or below the IC20) and gradually increase it over several weeks to months. Rationale: This "dose-escalation" approach allows for the selection and expansion of cells that have acquired resistance mechanisms. |
| 2. Cell Line is Intrinsically Highly Sensitive: Some cell lines may be less prone to developing resistance. | Solution: Consider using a different ER-positive cell line known to develop resistance, or extend the duration of the low-dose treatment. Rationale: Different cell lines have varying genetic and epigenetic backgrounds that can influence their capacity to develop resistance. | |
| My Western blot results for p-Akt or p-ERK are weak or inconsistent in my resistant cell line. | 1. Suboptimal Cell Lysis and Protein Extraction: Incomplete cell lysis or protein degradation can lead to poor quality lysates. | Solution: Use a lysis buffer containing phosphatase and protease inhibitors and perform all steps on ice. Rationale: This preserves the phosphorylation status of proteins and prevents their degradation. |
| 2. Serum Starvation Conditions: The activation state of these pathways can be influenced by growth factors in the serum. | Solution: For baseline comparisons, serum-starve the cells for a defined period (e.g., 12-24 hours) before lysis. To assess pathway activation in response to a stimulus, add the stimulus after serum starvation. Rationale: This provides a consistent baseline and allows for the specific assessment of pathway activation. | |
| I am not observing the expected synergistic effect when combining 4-OHT with a PI3K inhibitor in my resistant cells. | 1. Suboptimal Drug Concentrations: The concentrations of one or both drugs may not be in the synergistic range. | Solution: Perform a dose-response matrix experiment to test various concentrations of both drugs. Use software that can calculate the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1). Rationale: Synergy is often concentration-dependent, and a systematic analysis is required to identify the optimal concentrations. |
| 2. Dominant Alternative Resistance Mechanism: The resistance in your specific cell line may be driven by a mechanism other than PI3K pathway activation (e.g., autophagy). | Solution: Investigate other potential resistance mechanisms. For example, assess autophagy markers. If autophagy is upregulated, test the combination of 4-OHT with an autophagy inhibitor. Rationale: Tamoxifen resistance is heterogeneous, and the dominant escape pathway can vary between cell line models. |
Experimental Protocols
Protocol 1: In Vitro Generation of a Tamoxifen-Resistant Cell Line
This protocol describes a general method for developing a tamoxifen-resistant cell line from an ER-positive parental line (e.g., MCF-7).
Materials:
-
ER-positive breast cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (4-OHT) stock solution (in ethanol)
-
Cell culture flasks and plates
-
Cell counting equipment
Procedure:
-
Determine the IC50 of the Parental Cell Line:
-
Plate the parental cells at a suitable density in a 96-well plate.
-
The next day, treat the cells with a range of 4-OHT concentrations.
-
After 3-5 days, assess cell viability using an appropriate assay (e.g., MTT, SRB).
-
Calculate the IC50 value, which is the concentration of 4-OHT that inhibits cell growth by 50%.
-
-
Initiate Long-Term Treatment:
-
Culture the parental cells in their complete growth medium containing a low concentration of 4-OHT (e.g., starting at the IC10 or IC20).
-
Initially, you may observe significant cell death. Continue to culture the surviving cells, changing the medium with fresh 4-OHT every 2-3 days.
-
-
Dose Escalation:
-
Once the cells have adapted and are proliferating steadily at the initial concentration, gradually increase the concentration of 4-OHT.
-
This dose escalation should be done in small increments over a period of several months.
-
-
Establishment of the Resistant Line:
-
Continue this process until the cells are able to proliferate in a concentration of 4-OHT that is significantly higher than the IC50 of the parental line (e.g., 5-10 fold higher).
-
At this point, you have established a tamoxifen-resistant cell line.
-
-
Characterization and Maintenance:
-
Regularly confirm the resistant phenotype by comparing the IC50 of the resistant line to the parental line.
-
Maintain the resistant cell line in a medium containing a maintenance dose of 4-OHT to preserve the resistant phenotype.
-
Protocol 2: Assessing Autophagy by Western Blot for LC3B
This protocol details the detection of the autophagy marker LC3B by Western blot.
Materials:
-
Sensitive and resistant cell lines
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against LC3B
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer and scrape the cells.
-
Incubate on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Analysis:
-
LC3B exists in two forms: LC3-I (cytosolic) and LC3-II (lipidated and membrane-bound). An increase in the LC3-II/LC3-I ratio is indicative of increased autophagy.
-
Visualizing Key Pathways and Workflows
Signaling Pathways in Tamoxifen Resistance
Caption: Workflow for testing combination therapies.
References
-
The correlation between autophagy and tamoxifen resistance in breast cancer - PMC - NIH. Available at: [Link]
-
Epigenetic Mechanisms of Tamoxifen Resistance in Luminal Breast Cancer. Available at: [Link]
-
Tamoxifen Resistance: Emerging Molecular Targets - MDPI. Available at: [Link]
-
Autophagy and Tamoxifen Resistance in Breast Cancer. - AACR Journals. Available at: [Link]
-
Epigenetic Mechanisms of Tamoxifen Resistance in Luminal Breast Cancer - PMC - NIH. Available at: [Link]
-
The Role of Estrogen Receptor Mutations in Tamoxifen-Stimulated Breast Cancer - PubMed. Available at: [Link]
-
Tamoxifen Resistance and Epigenetic Modifications in Breast Cancer Cell Lines. Available at: [Link]
-
Estrogen receptor mutations in tamoxifen-resistant breast cancer - PubMed. Available at: [Link]
-
Overcoming tamoxifen resistance in oestrogen receptor-positive breast cancer using the novel thiosemicarbazone anti-cancer agent, DpC - PubMed. Available at: [Link]
-
Autophagy Triggers Tamoxifen Resistance in Human Breast Cancer Cells by Preventing Drug-Induced Lysosomal Damage - UniTo. Available at: [Link]
-
Resistance to hormone therapy in breast cancer cells promotes autophagy and EGFR signaling pathway - American Physiological Society Journal. Available at: [Link]
-
Genetic and epigenetic contribution to tamoxifen resistance in breast cancer, concepts to drive therapeutic strategies - PubMed. Available at: [Link]
-
MTA1 is a novel regulator of autophagy that induces tamoxifen resistance in breast cancer cells - PubMed. Available at: [Link]
-
Hedgehog signaling is a novel therapeutic target in tamoxifen-resistant breast cancer aberrantly activated by PI3K/AKT pathway - PubMed. Available at: [Link]
-
Metabolic reprograming confers tamoxifen resistance in breast cancer - PubMed. Available at: [Link]
-
Tamoxifen Resistance: Emerging Molecular Targets - PubMed. Available at: [Link]
-
Tamoxifen resistance and epigenetic modifications in breast cancer cell lines - PubMed. Available at: [Link]
-
Overcoming tamoxifen resistance in oestrogen receptor‐positive breast cancer using the novel thiosemicarbazone anti‐cancer agent, DpC - PubMed Central. Available at: [Link]
-
Inhibition of Metabolism as a Therapeutic Option for Tamoxifen-Resistant Breast Cancer Cells - MDPI. Available at: [Link]
-
FoxO3a Drives the Metabolic Reprogramming in Tamoxifen-Resistant Breast Cancer Cells Restoring Tamoxifen Sensitivity - MDPI. Available at: [Link]
-
Stratification of Tamoxifen Synergistic Combinations for the Treatment of ER+ Breast Cancer. Available at: [Link]
-
Estrogen Receptor Mutations in Tamoxifen-resistant Breast Cancer 1 - AACR Journals. Available at: [Link]
-
Metabolic reprograming confers tamoxifen resistance in breast cancer - ResearchGate. Available at: [Link]
-
New hope for women who are tamoxifen-resistant. Available at: [Link]
-
Abstract 2433: Metabolic reprogramming by an epigenetic mechanism in endocrine therapy resistance of breast cancer - AACR Journals. Available at: [Link]
-
Tamoxifen Resistance in Breast Tumors Is Driven by Growth Factor Receptor Signaling with Repression of Classic Estrogen Receptor Genomic Function - AACR Journals. Available at: [Link]
-
Functional combination of resveratrol and tamoxifen to overcome tamoxifen-resistance in breast cancer cells - PubMed. Available at: [Link]
-
Tamoxifen Resistance: From Cell Culture Experiments Towards Novel Biomarkers - PubMed. Available at: [Link]
- Inducing Tamoxifen Resistance in Breast Cancer Cell Lines Using 4-[(Z)-1,2 - Benchchem. Available at: https://www.benchchem.com/application-notes/inducing-tamoxifen-resistance-in-breast-cancer-cell-lines
-
Pathways to Tamoxifen Resistance - PMC - NIH. Available at: [Link]
-
Models and Mechanisms of Acquired Antihormone Resistance in Breast Cancer: Significant Clinical Progress Despite Limitations - NIH. Available at: [Link]
-
A Role for Estrogen Receptor Phosphorylation in the Resistance to Tamoxifen - PMC - NIH. Available at: [Link]
-
Tamoxifen resistance: From cell culture experiments towards novel biomarkers | Request PDF - ResearchGate. Available at: [Link]
-
Role of PI3K/Akt/mTOR pathway in mediating endocrine resistance: concept to clinic. Available at: [Link]
-
Inhibition of Increased Invasiveness of Breast Cancer Cells With Acquired Tamoxifen Resistance by Suppression of CYR61. Available at: [Link]
-
Activation of Akt, mTOR, and the estrogen receptor as a signature to predict tamoxifen treatment benefit - PMC - PubMed Central. Available at: [Link]
-
Development and Characterization of Novel Endoxifen-Resistant Breast Cancer Cell Lines Highlight Numerous Differences from Tamoxifen-Resistant Models - AACR Journals. Available at: [Link]
-
(PDF) Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer. Available at: [Link]
-
In vitro development of tamoxifen resistance - Endocrine-Related Cancer. Available at: [Link]
-
Activation of Akt, mTOR, and the estrogen receptor as a signature to predict tamoxifen treatment benefit | springermedizin.de. Available at: [Link]
-
Tamoxifen Resistance in Breast Cancer - PMC - PubMed Central. Available at: [Link]
-
Can someone advise on the use of tamoxifen in vitro in a cell culture? - ResearchGate. Available at: [Link]
-
Simulation with cells in vitro of tamoxifen treatment in premenopausal breast cancer patients with different CYP2D6 genotypes - PMC - NIH. Available at: [Link]
-
Treatment of MCF-7 cells with 4-OH Tam resulted in a resistant... - ResearchGate. Available at: [Link]
-
New Clues for Overcoming Tamoxifen-Resistant Breast Cancer | University of Cincinnati. Available at: [Link]
Sources
- 1. Pathways to Tamoxifen Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of PI3K/Akt/mTOR pathway in mediating endocrine resistance: concept to clinic [explorationpub.com]
- 3. researchgate.net [researchgate.net]
- 4. The correlation between autophagy and tamoxifen resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. iris.unito.it [iris.unito.it]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Metabolic reprograming confers tamoxifen resistance in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FoxO3a Drives the Metabolic Reprogramming in Tamoxifen-Resistant Breast Cancer Cells Restoring Tamoxifen Sensitivity [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. [PDF] Epigenetic Mechanisms of Tamoxifen Resistance in Luminal Breast Cancer | Semantic Scholar [semanticscholar.org]
- 13. Epigenetic Mechanisms of Tamoxifen Resistance in Luminal Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Genetic and epigenetic contribution to tamoxifen resistance in breast cancer, concepts to drive therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tamoxifen resistance and epigenetic modifications in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. The role of estrogen receptor mutations in tamoxifen-stimulated breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Estrogen receptor mutations in tamoxifen-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Activation of Akt, mTOR, and the estrogen receptor as a signature to predict tamoxifen treatment benefit - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Activation of Akt, mTOR, and the estrogen receptor as a signature to predict tamoxifen treatment benefit | springermedizin.de [springermedizin.de]
- 23. mdpi.com [mdpi.com]
- 24. MTA1 is a novel regulator of autophagy that induces tamoxifen resistance in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Hedgehog signaling is a novel therapeutic target in tamoxifen-resistant breast cancer aberrantly activated by PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Tamoxifen Resistance: Emerging Molecular Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ajc.com [ajc.com]
- 28. Overcoming tamoxifen resistance in oestrogen receptor-positive breast cancer using the novel thiosemicarbazone anti-cancer agent, DpC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Overcoming tamoxifen resistance in oestrogen receptor‐positive breast cancer using the novel thiosemicarbazone anti‐cancer agent, DpC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Tamoxifen's Effects on Bone Turnover in Mice
Welcome to the technical support center for researchers utilizing tamoxifen-inducible Cre-LoxP systems in mouse models of bone biology. This guide is designed to provide in-depth, evidence-based strategies to minimize the confounding effects of tamoxifen on bone turnover. As a selective estrogen receptor modulator (SERM), tamoxifen's inherent bioactivity can significantly impact skeletal homeostasis, potentially leading to misinterpretation of experimental results.[1][2] This resource offers a combination of frequently asked questions (FAQs) for quick reference and detailed troubleshooting guides to address specific challenges encountered during your research.
I. Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common queries regarding tamoxifen's impact on murine bone biology.
Q1: Does tamoxifen affect bone mass in mice?
A1: Yes, tamoxifen can have significant, dose-dependent effects on bone mass in mice.[3][4][5] It generally acts as an estrogen agonist in bone, leading to increased bone formation and, in some contexts, decreased bone resorption.[6][7][8][9] This can result in a net anabolic effect, particularly on trabecular bone.[1][10] Studies have shown that even low doses of tamoxifen can lead to a significant increase in both trabecular and cortical bone volume.[3][4][5] The magnitude of this effect can vary depending on the dose, duration of treatment, and the age and sex of the mice.[2]
Q2: What is the primary mechanism of tamoxifen's action on bone?
A2: Tamoxifen is a selective estrogen receptor modulator (SERM).[7][11] In bone, it primarily acts as an agonist on estrogen receptors (ERs), mimicking the bone-protective effects of estrogen.[6][7][12] This agonistic activity can stimulate osteoblast proliferation and differentiation, leading to increased bone formation.[6] It can also inhibit bone resorption by affecting osteoclasts, similar to estrogen's mechanism.[6][7]
Q3: I am using a tamoxifen-inducible Cre-LoxP system to study a gene's role in bone. How can I be sure my observed phenotype is not just a tamoxifen side effect?
A3: This is a critical consideration. The key is rigorous experimental design with appropriate controls. Your experimental groups should include:
-
Wild-type mice receiving the vehicle (e.g., corn oil).
-
Wild-type mice receiving tamoxifen.
-
Cre-expressing mice receiving the vehicle.
-
Cre-expressing mice with the floxed allele receiving the vehicle (to check for "leaky" Cre expression).
-
Cre-expressing mice with the floxed allele receiving tamoxifen (your experimental group).
By comparing the bone phenotype of wild-type mice treated with tamoxifen to that of vehicle-treated wild-type mice, you can quantify the specific effects of tamoxifen in your experimental context.
Q4: Are there alternatives to tamoxifen for inducing Cre recombination?
A4: While tamoxifen is the most common inducer for Cre-ERT2 systems, other strategies exist. The active metabolite of tamoxifen, 4-hydroxytamoxifen (4-OHT), can be used and is often preferred for in vitro applications due to its direct action.[13] However, for in vivo studies, tamoxifen is more commonly used. Alternative inducible systems, such as the tetracycline-inducible (Tet-On/Tet-Off) system, or other recombinase systems like FLP-FRT or Dre-rox, can also be considered during the initial design of your transgenic mouse model.[14]
II. Troubleshooting Guide: Navigating Tamoxifen-Induced Skeletal Effects
This section provides detailed solutions to specific problems researchers may face when using tamoxifen in bone-related studies.
Problem 1: Unexpected Increase in Trabecular Bone Volume in Control Mice
You observe a significant increase in trabecular bone volume in your wild-type control mice treated with tamoxifen compared to vehicle-treated controls.
Causality: This is a well-documented effect of tamoxifen. Its estrogen-agonist activity in bone stimulates osteoblast function and can inhibit osteoclast activity, leading to a net gain in bone mass, particularly in the trabecular compartment.[1][6][10] High doses of tamoxifen are known to cause a substantial increase in trabecular bone volume.[1][10]
Solutions:
-
Dose Optimization: The most effective strategy is to reduce the tamoxifen dose to the minimum required for efficient Cre recombination. A dose of 10 mg/kg/day for four consecutive days has been shown to achieve comparable Cre-ERT2 induction efficacy to a 100 mg/kg dose, with minimal effects on bone turnover in young male mice.[1][10] It is crucial to perform a pilot study to determine the optimal dose for your specific Cre-driver line and experimental conditions.
-
Shorten Treatment Duration: Limit the number of tamoxifen injections. Often, a few consecutive days of administration are sufficient to induce robust recombination.
-
Appropriate Washout Period: Allow for a sufficient washout period between the last tamoxifen injection and the experimental endpoint. This allows for the acute effects of tamoxifen to subside. The optimal duration should be determined empirically, but a period of several weeks is often necessary.
Workflow for Dose Optimization
Caption: Workflow for optimizing tamoxifen dosage.
Problem 2: Altered Serum Markers of Bone Turnover
You notice significant changes in serum markers of bone formation (e.g., P1NP, osteocalcin) or resorption (e.g., CTX-I) in your tamoxifen-treated control animals.
Causality: Tamoxifen's influence on osteoblasts and osteoclasts directly impacts the systemic levels of bone turnover markers.[1][10] High doses of tamoxifen can significantly increase markers of bone formation.[1][10]
Solutions:
-
Lower the Tamoxifen Dose: As with changes in bone volume, reducing the tamoxifen dose is the primary solution. Doses at or below 10 mg/kg have been shown to not significantly alter serum bone turnover markers.[1][10]
-
Timing of Sample Collection: If a higher dose is unavoidable, consider the timing of your serum collection. The acute effects on turnover markers may be more pronounced shortly after administration. A longer washout period may allow these markers to return to baseline.
-
Focus on Cellular and Molecular Readouts: While serum markers provide a systemic overview, complementing your analysis with tissue-level assessments (e.g., histomorphometry, gene expression in bone) can provide a more nuanced understanding of the cellular events, independent of systemic fluctuations.
Problem 3: Inconsistent Cre Recombination in Bone
Despite using a standard tamoxifen protocol, you observe variable or inefficient Cre-mediated recombination in bone cells.
Causality: The efficiency of tamoxifen-induced recombination can be influenced by several factors, including the specific Cre-ERT2 mouse line, the route of administration, and the bioavailability of tamoxifen and its active metabolites in bone tissue.[15]
Solutions:
-
Optimize Administration Route: Intraperitoneal (IP) injections are common, but oral gavage can also be effective.[15] Some studies suggest that IP injections may lead to higher knockout efficiency in the brain compared to oral administration.[15] The choice of vehicle (e.g., corn oil, sunflower oil) and proper dissolution of tamoxifen are also critical.
-
Consider 4-Hydroxytamoxifen (4-OHT): For some applications, particularly those involving local administration or in vitro studies, using the active metabolite 4-OHT can provide more direct and consistent activation.[13]
-
Confirm Tamoxifen Stability and Preparation: Ensure your tamoxifen stock solution is properly prepared and stored. Tamoxifen can be sensitive to light and temperature. Prepare fresh solutions regularly.
-
Increase Dose or Duration (with caution): If lower doses are ineffective, a modest increase in dose or the number of injections may be necessary.[15] However, this must be balanced against the increased risk of off-target bone effects, reinforcing the need for thorough validation with control groups.
Tamoxifen Signaling Pathway in Bone Cells
Caption: Simplified tamoxifen signaling in bone.
III. Protocols
Protocol 1: Preparation and Administration of Tamoxifen
Materials:
-
Tamoxifen (free base, e.g., Sigma-Aldrich T5648)
-
Corn oil or sunflower oil
-
Ethanol (100%, for initial dissolution)
-
Syringes and needles for administration (e.g., 27-gauge)
-
Water bath or incubator at 37°C
Procedure:
-
Preparation of Tamoxifen Stock (e.g., 20 mg/mL):
-
Weigh the desired amount of tamoxifen powder in a sterile conical tube.
-
Add a small volume of 100% ethanol to dissolve the tamoxifen completely (e.g., for 100 mg of tamoxifen, use 0.5 mL of ethanol). Vortex or shake vigorously.
-
Add the appropriate volume of corn oil to reach the final concentration of 20 mg/mL.
-
Incubate at 37°C for 15-30 minutes, vortexing intermittently, until the solution is clear and homogenous.
-
Store the stock solution protected from light at 4°C for up to one month.
-
-
Administration:
-
Before each use, warm the tamoxifen solution to 37°C and vortex thoroughly to ensure it is fully dissolved.
-
Calculate the required volume for each mouse based on its body weight and the target dose (e.g., for a 10 mg/kg dose in a 25g mouse, inject 12.5 µL of a 20 mg/mL solution).
-
Administer via intraperitoneal (IP) injection or oral gavage.
-
Note: The solubility of tamoxifen in oil can be challenging. Ensure it is fully dissolved before administration to avoid inconsistent dosing.
Protocol 2: Assessment of Bone Phenotype using Micro-Computed Tomography (microCT)
Procedure:
-
Sample Collection and Preparation:
-
Euthanize mice and dissect the bones of interest (e.g., femurs, tibiae).
-
Carefully remove soft tissue.
-
Fix the bones in 10% neutral buffered formalin for 24-48 hours.
-
Transfer to 70% ethanol for storage.
-
-
Scanning:
-
Scan the bones using a high-resolution microCT system.
-
Define a standardized region of interest (ROI) for trabecular and cortical bone analysis. For example, for the distal femur, the trabecular ROI might begin just proximal to the growth plate and extend for a defined length (e.g., 2 mm).
-
-
Analysis:
-
Use the manufacturer's software to analyze the 3D reconstructions.
-
Trabecular Bone Parameters:
-
Bone Volume Fraction (BV/TV, %)
-
Trabecular Number (Tb.N, 1/mm)
-
Trabecular Thickness (Tb.Th, mm)
-
Trabecular Separation (Tb.Sp, mm)
-
-
Cortical Bone Parameters:
-
Cortical Thickness (Ct.Th, mm)
-
Total Cross-Sectional Area (Tt.Ar, mm²)
-
Cortical Bone Area (Ct.Ar, mm²)
-
-
Data Presentation Example:
| Group | BV/TV (%) | Tb.N (1/mm) | Tb.Th (mm) | Ct.Th (mm) |
| Wild-Type + Vehicle | 15.2 ± 2.1 | 4.5 ± 0.5 | 0.034 ± 0.003 | 0.15 ± 0.01 |
| Wild-Type + Tamoxifen | 25.8 ± 3.5 | 6.2 ± 0.7 | 0.041 ± 0.004 | 0.16 ± 0.01 |
| Cre + Vehicle | 14.9 ± 2.3 | 4.4 ± 0.6 | 0.033 ± 0.003 | 0.15 ± 0.02 |
| Cre + Tamoxifen | User's Data | User's Data | User's Data | User's Data |
| Data are presented as Mean ± SD. p < 0.05 compared to Wild-Type + Vehicle. |
IV. Concluding Remarks
The use of tamoxifen-inducible systems is a powerful tool in bone research. However, the inherent bioactivity of tamoxifen necessitates careful experimental design and interpretation. By optimizing the dose, utilizing appropriate controls, and being aware of the potential confounding effects, researchers can enhance the rigor and reliability of their findings. This guide provides a framework for troubleshooting and mitigating these challenges, ultimately leading to more robust and reproducible science.
V. References
-
Broulik, P. D. (2000). Tamoxifen prevents bone loss in castrated male mice. Hormone and Metabolic Research, 32(5), 181-184.
-
Perry, M. J., et al. (2005). Tamoxifen stimulates cancellous bone formation in long bones of female mice. Endocrinology, 146(3), 1060-1065.
-
Zhong, Z. A., et al. (2015). Optimizing tamoxifen-inducible Cre/loxp system to reduce tamoxifen effect on bone turnover in long bones of young mice. Bone, 81, 614-619.
-
Perry, M. J., et al. (2005). Tamoxifen stimulates cancellous bone formation in long bones of female mice. Endocrinology, 146(3), 1060-1065.
-
Broulik, P. D. (2000). Tamoxifen prevents bone loss in castrated male mice. Hormone and Metabolic Research, 32(5), 181-184.
-
Broulik, P. D. (1991). Tamoxifen prevents bone loss in ovariectomized mice. Endocrine Regulations, 25(4), 217-219.
-
McNulty, M. A., et al. (2021). Low-Dose Tamoxifen Induces Significant Bone Formation in Mice. JBMR Plus, 5(3), e10450.
-
Zhong, Z. A., et al. (2015). Optimizing tamoxifen-inducible Cre/loxp system to reduce tamoxifen effect on bone turnover in long bones of young mice. Bone, 81, 614-619.
-
McNulty, M. A., et al. (2021). Low-Dose Tamoxifen Induces Significant Bone Formation in Mice. JBMR Plus, 5(3), e10450.
-
Perry, M. J., et al. (2005). Tamoxifen Stimulates Cancellous Bone Formation in Long Bones of Female Mice. Endocrinology, 146(3), 1060-1065.
-
McNulty, M. A., et al. (2021). Low-Dose Tamoxifen Induces Significant Bone Formation in Mice. Mayo Clinic Proceedings, 96(1), 241-250.
-
Starnes, T., et al. (2007). Increased bone mass in male and female mice following tamoxifen administration. Genesis, 45(4), 229-235.
-
McNulty, M. A., et al. (2021). Low‐Dose Tamoxifen Induces Significant Bone Formation in Mice. JBMR Plus, 5(3), e10450.
-
Da Pozzo, E., et al. (2019). Agonistic activity of tamoxifen, a selective estrogen-receptor modulator (SERM), on arthritic ovariectomized mice. Brazilian Journal of Medical and Biological Research, 52(11), e8635.
-
Zhong, Z. A., et al. (2015). Optimizing tamoxifen-inducible Cre/loxp system to reduce tamoxifen effect on bone turnover in long bones of young mice. eScholarship, University of California.
-
Chiu, W. S., et al. (2009). Transgenic Mice for a Tamoxifen-Induced, Conditional Expression of the Cre Recombinase in Osteoclasts. PLoS One, 4(6), e6042.
-
Starnes, T., et al. (2007). Increased bone mass in male and female mice following tamoxifen administration. Genesis, 45(4), 229-235.
-
Star-Oddi. (2021). Mice Treated with Tamoxifen Show Comparable Side Effects to Humans. Star-Oddi News.
-
Zhong, Z. A., et al. (2015). Optimizing tamoxifen-inducible Cre/loxp system to reduce tamoxifen effect on bone turnover in long bones of young mice. Bone, 81, 614-619.
-
ResearchGate. (n.d.). Confounding Effects of Tamoxifen: Cautionary and Practical Considerations for the Use of Tamoxifen-Inducible Mouse Models in Atherosclerosis Research. ResearchGate.
-
Stepanova, D. S., et al. (2022). Limitations of Tamoxifen Application for In Vivo Genome Editing Using Cre/ERT2 System. International Journal of Molecular Sciences, 23(22), 14175.
-
ResearchGate. (2014). Any suggestions for tamoxifen treatment of Cre cells? ResearchGate.
Sources
- 1. Optimizing tamoxifen-inducible Cre/loxp system to reduce tamoxifen effect on bone turnover in long bones of young mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low‐Dose Tamoxifen Induces Significant Bone Formation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Low-Dose Tamoxifen Induces Significant Bone Formation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Tamoxifen stimulates cancellous bone formation in long bones of female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimizing tamoxifen-inducible Cre/loxp system to reduce tamoxifen effect on bone turnover in long bones of young mice [pubmed.ncbi.nlm.nih.gov]
- 11. Tamoxifen prevents bone loss in castrated male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Limitations of Tamoxifen Application for In Vivo Genome Editing Using Cre/ERT2 System - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating the Biological Effects of (E)-4-Acetoxy Tamoxifen versus its (Z)-Isomer
For drug development professionals and researchers in oncology and endocrinology, the selective estrogen receptor modulator (SERM) Tamoxifen is a foundational tool. Its clinical efficacy in estrogen receptor-positive (ER+) breast cancer is primarily attributed to its active metabolite, 4-hydroxytamoxifen (4-OHT). However, the biological activity of 4-OHT is critically dependent on its geometric isomerism. This guide provides an in-depth comparison of the (E) and (Z) isomers of 4-OHT, which are generated from the hydrolysis of their respective 4-acetoxy precursors. We will dissect their differential mechanisms of action, present comparative experimental data, and provide detailed protocols for their validation.
The central thesis of this guide is that while both are isomers, their biological effects are profoundly different. The (Z)-isomer is a potent anti-estrogen, whereas the (E)-isomer exhibits significantly weaker anti-estrogenic or even estrogenic properties.[1] Understanding and validating these differences is paramount for the accurate interpretation of experimental results.
The Decisive Role of Stereochemistry in Estrogen Receptor Modulation
Tamoxifen and its metabolites exert their effects by binding to estrogen receptors (ERα and ERβ). These receptors are ligand-activated transcription factors that, upon binding to their cognate ligand (17β-estradiol), undergo a conformational change, dimerize, and bind to estrogen response elements (EREs) in the promoter regions of target genes, typically recruiting co-activators to initiate transcription.
The geometric shape of the SERM dictates the resulting conformation of the ER's ligand-binding domain. This, in turn, determines whether co-activator or co-repressor proteins are recruited.
-
(Z)-4-Hydroxytamoxifen (trans-isomer): The structure of the (Z)-isomer induces a conformational change in the ER that sterically hinders the binding of co-activator proteins. Instead, it promotes the recruitment of co-repressor proteins, leading to the transcriptional silencing of estrogen-dependent genes. This antagonistic action is the basis of its therapeutic effect in ER+ breast cancer.
-
(E)-4-Hydroxytamoxifen (cis-isomer): The (E)-isomer, due to its different stereochemistry, does not produce the same antagonistic conformation. It may allow for partial co-activator binding or have a much lower affinity for the receptor, resulting in a significantly weaker anti-estrogenic effect or, in some contexts, acting as a partial agonist.[2]
Caption: Differential ER modulation by (Z) and (E) isomers of 4-OHT.
Quantitative Comparison of Biological Activity
The distinct mechanisms of the two isomers translate into significant quantitative differences in their biological effects. The (Z)-isomer is consistently shown to be the more potent molecule.
| Compound | Relative Binding Affinity (vs. Estradiol) | Notes |
| (Z)-4-Hydroxytamoxifen | High (Comparable to Estradiol) | Binds with 25-50 times higher affinity than Tamoxifen itself.[3] |
| (E)-4-Hydroxytamoxifen | Very Low | Approximately 100-fold weaker affinity for ER compared to the (Z)-isomer.[4] |
| 17β-Estradiol (E2) | 100% (Reference) | The natural high-affinity ligand for the estrogen receptor. |
| Compound | Typical IC50 | Cellular Effect |
| (Z)-4-Hydroxytamoxifen | Low nanomolar (nM) range | Potent inhibitor of estrogen-dependent cell proliferation. |
| (E)-4-Hydroxytamoxifen | Micromolar (µM) range or higher | Weak inhibitor of cell proliferation, may show partial agonistic effects at certain concentrations. |
Experimental Validation: Protocols and Workflows
To empirically validate the differential effects of the (E) and (Z) isomers, specific, well-controlled experiments are necessary. Here, we provide step-by-step protocols for two fundamental assays.
Caption: Experimental workflow for the comparative validation of 4-OHT isomers.
This assay quantifies the ability of a test compound to compete with radiolabeled estradiol for binding to the estrogen receptor.
Causality: The principle is that a higher affinity ligand will displace more of the radiolabeled ligand at lower concentrations. This provides a direct measure of binding affinity (Ki).
Methodology:
-
Preparation of ER Extract: Utilize a source of estrogen receptors, such as commercially available purified human ERα protein or a cytosol extract from ER-rich tissue or cells (e.g., MCF-7).
-
Reaction Setup: In a multi-well plate, combine the ER preparation with a constant, low concentration of a high-affinity radiolabeled estrogen (e.g., [³H]-Estradiol).
-
Competitive Binding: Add increasing concentrations of the unlabeled test compounds ((Z)-4-OHT, (E)-4-OHT, and unlabeled Estradiol as a positive control) to the wells.
-
Incubation: Incubate the plate at 4°C for 18-24 hours to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound [³H]-Estradiol from the unbound fraction. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry binds the receptor-ligand complex.
-
Quantification: After washing to remove unbound radioligand, measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of bound [³H]-Estradiol against the log concentration of the competitor. The concentration of the competitor that displaces 50% of the radioligand (IC50) is used to calculate the inhibitory constant (Ki), which reflects binding affinity.
This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Causality: The (Z)-isomer is expected to inhibit the proliferation of ER+ MCF-7 cells, which depend on estrogen signaling for growth. The (E)-isomer should show a much weaker effect.
Methodology:
-
Cell Culture Preparation: Culture MCF-7 cells in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum for several days. This step is crucial to deplete endogenous estrogens and sensitize the cells to the experimental treatments.
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh phenol red-free medium containing serial dilutions of (E)-4-OHT and (Z)-4-OHT. Include a vehicle control (e.g., DMSO) and a positive control for proliferation (e.g., 1 nM Estradiol).
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 5-7 days).[5][6]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[7]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the log concentration of the isomer to determine the half-maximal inhibitory concentration (IC50).
Critical Experimental Considerations
-
Isomer Stability: A critical factor often overlooked is the potential for isomerization in solution. The (E) and (Z) isomers can interconvert, particularly in solvents with a low dielectric constant and upon exposure to light.
-
Best Practices: It is imperative to prepare solutions fresh and use them immediately. For storage, a THF solution containing an antioxidant like BHT, stored at -25°C in the dark, can preclude isomerization. Failure to account for this can lead to confounding results where the observed activity is a mixture of both isomers.
Conclusion
The geometric isomerism of 4-hydroxytamoxifen is not a trivial structural detail; it is the central determinant of its biological function. The (Z)-isomer is the pharmacologically active anti-estrogen, demonstrating high affinity for the estrogen receptor and potent anti-proliferative effects in ER+ cancer cells. The (E)-isomer is, by comparison, a significantly weaker molecule. For researchers investigating estrogen receptor signaling or developing SERMs, rigorous validation using quantitative assays such as competitive binding and cell proliferation is essential. Adherence to proper handling and experimental controls is necessary to ensure that the observed biological effects are attributable to the correct, pure isomer, thereby maintaining the integrity and reproducibility of the research.
References
-
Borgna, J. L., & Rochefort, H. (1981). Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer. Biochemical Pharmacology, 30(13), 1781-1786. [Link]
-
Ford, B. M., Franks, L. N., Radominska-Pandya, A., & Prather, P. L. (2016). Tamoxifen Isomers and Metabolites Exhibit Distinct Affinity and Activity at Cannabinoid Receptors: Potential Scaffold for Drug Development. PLOS ONE, 11(12), e0167240. [Link]
-
Ford, B. M., Franks, L. N., Radominska-Pandya, A., & Prather, P. L. (2016). Tamoxifen Isomers and Metabolites Exhibit Distinct Affinity and Activity at Cannabinoid Receptors: Potential Scaffold for Drug Development. PLoS ONE 11(12): e0167240. [Link]
-
Mancinelli, R., et al. (2013). Synthesis and biological evaluation of novel tamoxifen analogues. Bioorganic & Medicinal Chemistry, 21(14), 4120-4131. [Link]
-
Ford, B. M., Franks, L. N., Radominska-Pandya, A., & Prather, P. L. (2016). Tamoxifen Isomers and Metabolites Exhibit Distinct Affinity and Activity at Cannabinoid Receptors: Potential Scaffold for Drug Development. ResearchGate. [Link]
-
Osborne, C. K., Wiebe, V. J., McGuire, W. L., Ciocca, D. R., & DeGregorio, M. W. (1992). Tamoxifen and the isomers of 4-hydroxytamoxifen in tamoxifen-resistant tumors from breast cancer patients. Journal of Clinical Oncology, 10(2), 304-310. [Link]
-
Robertson, D. W., Katzenellenbogen, J. A., Long, D. J., Rorke, E. A., & Katzenellenbogen, B. S. (1982). Tamoxifen antiestrogens. A comparison of the activity, pharmacokinetics, and metabolic activation of the cis and trans isomers of tamoxifen. Journal of Steroid Biochemistry, 16(1), 1-13. [Link]
-
Maximov, P. Y., et al. (2014). Cell proliferation assays in MCF-7:5C antihormone-resistant breast cancer cells. ResearchGate. [Link]
-
Ford, B. M., et al. (2016). Tamoxifen Isomers and Metabolites Exhibit Distinct Affinity and Activity at Cannabinoid Receptors: Potential Scaffold for Drug Development. PubMed. [Link]
-
Ahmed, K. A., et al. (2013). Design, synthesis and biological evaluation of novel triaryl (Z)-olefins as tamoxifen analogues. Bioorganic & Medicinal Chemistry Letters, 23(15), 4424-4427. [Link]
-
Sun, D., et al. (2007). Characterization of tamoxifen and 4-hydroxytamoxifen glucuronidation by human UGT1A4 variants. Breast Cancer Research, 9(5), R53. [Link]
-
Ford, B. M., et al. (2016). Tamoxifen Isomers and Metabolites Exhibit Distinct Affinity and Activity at Cannabinoid Receptors: Potential Scaffold for Drug Development. Semantic Scholar. [Link]
-
Li, L., et al. (2019). Cell Division Cycle Associated 8 Is a Key Regulator of Tamoxifen Resistance in Breast Cancer. Frontiers in Oncology, 9, 129. [Link]
-
Al-Otaibi, W. A., et al. (2020). Cytotoxic effects of tamoxifen in breast cancer cells. Cancer Drug Resistance, 3(4), 922-931. [Link]
-
Maximov, P. Y., et al. (2019). Cell proliferation assays in MCF-7:5C antihormone-resistant breast cancer cells. ResearchGate. [Link]
-
Osborne, C. K., et al. (1992). Tamoxifen and the isomers of 4-hydroxytamoxifen in tamoxifen-resistant tumors from breast cancer patients. PubMed. [Link]
-
Maximov, P. Y., et al. (2013). Cell proliferation assays in MCF-7:5C antihormone-resistant breast cancer cells. ResearchGate. [Link]
-
Reddel, R. R., & Sutherland, R. L. (1984). Cell proliferation kinetics of MCF-7 human mammary carcinoma cells in culture and effects of tamoxifen on exponentially growing and plateau-phase cells. Cancer Research, 44(10), 4349-4354. [Link]
-
Ford, B. M., et al. (2016). Figures from: Tamoxifen Isomers and Metabolites Exhibit Distinct Affinity and Activity at Cannabinoid Receptors: Potential Scaffold for Drug Development. PLOS ONE. [Link]
-
ResearchGate. (n.d.). (E)‐Tamoxifen for oestrogenic activity, and (Z)‐Tamoxifen for antioestrogenic activity. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tamoxifen Isomers and Metabolites Exhibit Distinct Affinity and Activity at Cannabinoid Receptors: Potential Scaffold for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell proliferation kinetics of MCF-7 human mammary carcinoma cells in culture and effects of tamoxifen on exponentially growing and plateau-phase cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
A Comparative Guide to (E)-4-Acetoxy Tamoxifen and 4-hydroxytamoxifen: Efficacy and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of (E)-4-Acetoxy Tamoxifen and its active metabolite, 4-hydroxytamoxifen. As selective estrogen receptor modulators (SERMs), these compounds are pivotal in the study of estrogen receptor-positive (ER+) cancers and for inducible gene editing systems. This document will delve into their distinct chemical properties, mechanisms of action, comparative efficacy supported by experimental data, and detailed protocols for their evaluation.
Introduction: From Prodrug to Potent Modulator
Tamoxifen is a cornerstone in the treatment of ER+ breast cancer. However, its therapeutic action is not direct. As a prodrug, tamoxifen undergoes metabolic activation in the liver, primarily by cytochrome P450 enzymes, to form more potent metabolites.[1] The most significant of these is 4-hydroxytamoxifen (4-OHT), which exhibits a substantially higher binding affinity for the estrogen receptor and is a more potent antagonist of estrogen-induced cell proliferation.[1]
This compound is a synthetic derivative of tamoxifen, designed as a prodrug that is readily converted to 4-hydroxytamoxifen. The addition of an acetoxy group allows for passive diffusion across the cell membrane, where intracellular esterases can hydrolyze it to release the active 4-hydroxytamoxifen.[2] This targeted intracellular delivery can be advantageous in experimental settings, potentially offering enhanced cellular uptake and more controlled release of the active compound.
Chemical and Physical Properties at a Glance
While structurally similar, the key difference between this compound and 4-hydroxytamoxifen lies in the functional group at the 4-position of the phenyl ring. This seemingly minor modification has significant implications for their biological activity and experimental utility.
| Feature | This compound | 4-hydroxytamoxifen |
| Molecular Formula | C₂₈H₃₁NO₃ | C₂₆H₂₉NO₂ |
| Molecular Weight | 429.5 g/mol | 387.5 g/mol |
| Key Functional Group | Acetoxy (-OCOCH₃) | Hydroxyl (-OH) |
| Primary Role | Prodrug | Active Metabolite |
Unraveling the Mechanism of Action
The biological effects of both compounds ultimately converge on the potent anti-estrogenic activity of 4-hydroxytamoxifen.
This compound: A Prodrug Delivery System
This compound is designed to be biologically inert until it reaches its target. Its increased lipophilicity due to the acetoxy group facilitates its passage through the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the ester bond, releasing 4-hydroxytamoxifen directly into the cytoplasm.[2] This intracellular conversion is a critical step for its efficacy.
4-hydroxytamoxifen: The Active Antagonist
4-hydroxytamoxifen is a potent selective estrogen receptor modulator (SERM).[3] It competitively binds to the estrogen receptor (ER), primarily ERα, with an affinity that is approximately 30 to 100 times greater than that of tamoxifen itself.[1] This binding induces a conformational change in the ER that differs from the change induced by estradiol. The resulting 4-OHT-ER complex recruits corepressors instead of coactivators to the estrogen response element (ERE) on target genes. This leads to the downregulation of estrogen-dependent gene expression, ultimately inhibiting cell proliferation and inducing cell cycle arrest in ER+ cancer cells.[4]
Materials:
-
MCF-7 human breast cancer cell line
-
Complete growth medium (e.g., EMEM with 10% FBS and 0.01 mg/mL insulin) [5]* 96-well plates
-
This compound and/or 4-hydroxytamoxifen
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) [5]* Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment. [5]2. Drug Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Competitive Estrogen Receptor Binding Assay
This assay determines the relative affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand. [6] Materials:
-
Rat uterine cytosol (as a source of estrogen receptors) [6]* [³H]-Estradiol (radiolabeled ligand)
-
Test compounds (this compound, 4-hydroxytamoxifen)
-
Assay buffer (e.g., TEDG buffer) [6]* Hydroxylapatite (HAP) slurry
-
Scintillation counter
Procedure:
-
Assay Setup: In triplicate, combine the assay buffer, a fixed concentration of [³H]-Estradiol, and varying concentrations of the unlabeled test compound in microcentrifuge tubes.
-
Receptor Addition: Add a consistent amount of rat uterine cytosol to each tube.
-
Incubation: Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Add cold HAP slurry to each tube and incubate on ice with intermittent vortexing. Centrifuge to pellet the HAP with the bound receptor-ligand complex.
-
Washing: Wash the pellets with assay buffer to remove unbound ligand.
-
Quantification: Resuspend the final pellet in ethanol and transfer to a scintillation vial with scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Analysis: Plot the percentage of [³H]-Estradiol bound versus the log concentration of the competitor to determine the IC₅₀, from which the relative binding affinity can be calculated. [6]
Estrogen Response Element (ERE)-Luciferase Reporter Gene Assay
This assay measures the ability of a compound to modulate ER-mediated gene transcription. [7]
Materials:
-
ER+ cell line (e.g., MCF-7 or T47D) [8]* ERE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) [8]* Transfection reagent
-
Test compounds
-
17β-Estradiol (E₂)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the ERE-luciferase reporter plasmid and the control plasmid.
-
Cell Seeding: Seed the transfected cells into a 96-well plate and allow them to attach.
-
Treatment: Treat the cells with the test compounds in the presence (for antagonist activity) or absence (for agonist activity) of a fixed concentration of E₂.
-
Incubation: Incubate for 24 hours.
-
Lysis and Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the results to the appropriate controls to determine the agonist or antagonist effects of the compound.
Conclusion
4-hydroxytamoxifen stands as a significantly more potent SERM than its parent compound, tamoxifen, owing to its superior estrogen receptor binding affinity. This compound serves as a valuable experimental tool, acting as a prodrug that facilitates the intracellular delivery of the active 4-hydroxytamoxifen. The choice between these two compounds in a research setting will depend on the specific experimental goals. For direct assessment of ER modulation, 4-hydroxytamoxifen is the compound of choice. In contrast, this compound may be preferred in studies where controlled intracellular release and cellular uptake dynamics are being investigated. The experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation of these and other novel SERMs.
References
-
National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. [Link]
-
U.S. Environmental Protection Agency. (2009). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. [Link]
-
U.S. Environmental Protection Agency. (2003). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. [Link]
-
National Institutes of Health. (2018). Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. [Link]
-
BPS Bioscience. (n.d.). Estrogen Response Element (ERE) Luciferase Reporter Lentivirus. [Link]
-
BPS Bioscience. (n.d.). Estrogen Response Element (ERE) Luciferase Reporter Lentivirus. [Link]
-
ResearchGate. (2022). Design, Synthesis, and Metabolite Identification of Tamoxifen Esterase-activatable Prodrugs. [Link]
-
PubMed. (2022). Design, synthesis, and metabolite identification of Tamoxifen esterase-activatable prodrugs. [Link]
-
PubMed. (2001). Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization. [Link]
-
University of Massachusetts Amherst. (n.d.). Determining the Relative Binding Efficacy of Selective Estrogen Receptor Modulators. [Link]
-
PubMed Central. (2013). Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells. [Link]
-
ResearchGate. (2014). Any suggestions for tamoxifen treatment of Cre cells?. [Link]
-
PubMed. (2022). The Use of ERE-Luc Reporter Mice to Monitor Estrogen Receptor Transcriptional Activity in a Spatio-Temporal Dimension. [Link]
-
PubMed. (2014). In vitro cytotoxicity of 4'-OH-tamoxifen and estradiol in human endometrial adenocarcinoma cells HEC-1A and HEC-1B. [Link]
-
National Institutes of Health. (2016). In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control. [Link]
-
ResearchGate. (2017). Tamoxifen (4-OHT) use in-vitro?. [Link]
-
PubMed Central. (2014). The Effect of Selective Estrogen Receptor Modulators (SERMs) on the Tamoxifen Resistant Breast Cancer Cells. [Link]
-
ResearchGate. (2023). Cellular uptake, cytotoxicity and in-vivo evaluation of Tamoxifen citrate loaded niosomes. [Link]
-
MDPI. (2024). Comparative Study of Ferrocene- and Indene-Based Tamoxifen Derivatives of Different Molecular Flexibility on High-Mortality Cancer Cell Lines. [Link]
-
PubMed Central. (2002). Cellular uptake and concentrations of tamoxifen upon administration in poly(ε-caprolactone) nanoparticles. [Link]
-
MDPI. (2022). Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines. [Link]
-
PubMed. (2007). Synthesis and estrogen receptor affinity of a 4-hydroxytamoxifen-labeled ligand for diagnostic imaging. [Link]
-
ResearchGate. (2015). Boronic prodrug of 4-hydroxytamoxifen is more efficacious than tamoxifen with enhanced bioavailability independent of CYP2D6 status. [Link]
-
PubMed Central. (2013). Simulation with cells in vitro of tamoxifen treatment in premenopausal breast cancer patients with different CYP2D6 genotypes. [Link]
-
PubMed Central. (2007). Characterization of tamoxifen and 4-hydroxytamoxifen glucuronidation by human UGT1A4 variants. [Link]
-
ResearchGate. (2002). Chemical structure of tamoxifen and 4-hydroxytamoxifen (4-OH-. [Link]
-
PLOS One. (2016). Effects of CreERT2, 4-OH Tamoxifen, and Gender on CFU-F Assays. [Link]
-
Theranostics. (2018). Sensitizing Triple Negative Breast Cancer to Tamoxifen Chemotherapy via a Redox-Responsive Vorinostat-containing Polymeric Prodrug Nanocarrier. [Link]
-
PubMed. (2000). Dual effect of tamoxifen, an anti-breast-cancer drug, on intracellular Ca(2+) and cytotoxicity in intact cells. [Link]
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Design, synthesis, and metabolite identification of Tamoxifen esterase-activatable prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vivo Efficacy Guide: (E)-4-Acetoxy Tamoxifen vs. Tamoxifen
A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals
Introduction: Re-evaluating a Gold Standard
For decades, Tamoxifen has been a cornerstone of endocrine therapy for estrogen receptor-positive (ER+) breast cancer.[1][2] As a selective estrogen receptor modulator (SERM), it competitively inhibits estrogen binding to its receptor in breast tissue, effectively halting the proliferative signals that drive tumor growth.[3][4][5] However, the clinical efficacy of Tamoxifen is not absolute and is critically dependent on its complex in vivo metabolism.
Tamoxifen is a prodrug, meaning it must be converted into its active forms to exert its therapeutic effect.[6][7] This metabolic activation, primarily carried out by the cytochrome P450 enzyme system, produces metabolites like 4-hydroxytamoxifen (4-OHT) and endoxifen, which possess up to 100 times greater affinity for the estrogen receptor than the parent compound.[7][8] This dependency on metabolic activation presents a significant clinical challenge, particularly due to genetic variations in enzymes like CYP2D6, which can lead to suboptimal therapeutic concentrations of the active metabolites and, consequently, treatment failure in some patients.[7][8]
This guide provides a comparative analysis of the in vivo efficacy of Tamoxifen versus (E)-4-Acetoxy Tamoxifen. This compound is a derivative designed to be readily converted to 4-OHT by ubiquitous esterase enzymes, thereby bypassing the critical and often variable CYP450 oxidation step. We will explore the mechanistic rationale, compare pharmacokinetic profiles, and present preclinical data from in vivo models to provide a clear, evidence-based guide for researchers in the field.
Section 1: The Mechanistic and Metabolic Divide
The fundamental difference in the in vivo performance of Tamoxifen and this compound lies in their bioactivation pathways. Understanding this is crucial to interpreting efficacy data.
Tamoxifen: A Multi-Step, Variable Activation Pathway
Tamoxifen's journey from administration to therapeutic action is indirect. After oral absorption, it undergoes extensive hepatic metabolism.[1][3] The key steps involve:
-
N-demethylation by enzymes like CYP3A4 to form N-desmethyltamoxifen.
-
Hydroxylation by CYP2D6 to form the highly potent 4-hydroxytamoxifen (4-OHT) .
-
A secondary pathway involves the conversion of N-desmethyltamoxifen by CYP2D6 into endoxifen , another key active metabolite.[3][6]
This reliance on CYP2D6 is Tamoxifen's "Achilles' heel." Genetic polymorphisms in the CYP2D6 gene can result in poor, intermediate, or extensive metabolizer phenotypes, directly impacting the concentration of endoxifen and 4-OHT and influencing clinical outcomes.[7][9]
Caption: Metabolic activation of Tamoxifen to its potent metabolites.
This compound: A Direct Route to the Active Moiety
This compound is engineered to circumvent the metabolic bottleneck of CYP2D6. The acetoxy group is designed to be rapidly cleaved by non-specific esterase enzymes present throughout the body, directly releasing the highly active 4-OHT. This strategy offers two primary advantages:
-
Independence from CYP2D6 Status: Efficacy is no longer tied to a patient's genetic makeup regarding this specific enzyme.
-
Improved Bioavailability of the Active Compound: Direct conversion to 4-OHT can lead to higher and more reliable plasma concentrations of the therapeutically active agent.
Caption: Bioactivation of this compound via esterase cleavage.
Section 2: Comparative In Vivo Pharmacokinetics (PK)
The most direct measure of a drug's potential in vivo efficacy is its pharmacokinetic profile. Preclinical studies in mice comparing oral Tamoxifen to strategies that directly deliver 4-OHT (such as via a boronic prodrug, ZB497, which serves as an excellent surrogate for the principle of bypassing CYP metabolism) reveal stark differences.[7]
A study directly compared the plasma concentrations of 4-OHT after oral administration of Tamoxifen, 4-OHT itself, and a novel 4-OHT prodrug (ZB497). The results highlight the inefficiency of relying on Tamoxifen metabolism to generate 4-OHT.[7][10]
Table 1: Comparative Peak Plasma Concentration (Cmax) of 4-OHT in Mice
| Compound Administered (Oral) | Dose | Peak Plasma 4-OHT (ng/mL) | Fold Increase vs. Tamoxifen |
|---|---|---|---|
| Tamoxifen | 1 mg/kg | ~0.8 | - |
| 4-Hydroxytamoxifen (4-OHT) | 1 mg/kg | ~3.6 | ~4.5x |
| ZB497 (4-OHT Prodrug) | 1 mg/kg | ~114.0 | ~142x |
(Data synthesized from Qiu et al., 2015)[7][10]
Table 2: Comparative Area Under the Curve (AUC) of 4-OHT in Mice
| Compound Administered (Oral) | Dose | AUC of 4-OHT (ng/mL*h) |
|---|---|---|
| Tamoxifen | 1 mg/kg | 21.3 |
| 4-Hydroxytamoxifen (4-OHT) | 1 mg/kg | 61.5 |
(Data synthesized from Qiu et al., 2015)[7]
Expert Interpretation: The data is unequivocal. Administering Tamoxifen results in remarkably low systemic exposure to its most potent metabolite, 4-OHT. Direct administration of 4-OHT improves this, but its own bioavailability may be limited. The use of a prodrug designed for efficient delivery of 4-OHT, such as ZB497 (and by extension, the principle behind this compound), leads to a dramatic, over 140-fold increase in peak plasma concentration and a significantly higher total exposure (AUC).[7][10] This demonstrates a profound enhancement in the bioavailability of the active therapeutic agent.
Section 3: In Vivo Anti-Tumor Efficacy in Xenograft Models
Enhanced pharmacokinetics are clinically meaningless unless they translate to superior therapeutic efficacy. In vivo studies using breast cancer xenograft models in mice provide this critical link.
In a study utilizing an MCF-7 xenograft model, the anti-tumor activity of a 4-OHT prodrug (ZB497) was compared to that of Tamoxifen. The results showed that the 4-OHT prodrug was significantly more effective at inhibiting tumor growth, even when administered at a lower dose than Tamoxifen.[7] This superior performance is a direct consequence of the enhanced bioavailability of 4-OHT in the prodrug-treated group, leading to higher and more sustained concentrations of the active drug within the tumor tissue itself.[7]
Table 3: Summary of Comparative Anti-Tumor Efficacy
| Treatment Group | Key Finding | Implication |
|---|---|---|
| Vehicle Control | Uninhibited tumor growth | Establishes baseline for comparison. |
| Tamoxifen | Moderate inhibition of tumor growth | Standard efficacy, but limited by metabolic conversion. |
| 4-OHT Prodrug | Significantly greater inhibition of tumor growth, even at reduced doses | Superior efficacy directly linked to enhanced 4-OHT delivery.[7] |
Section 4: Standardized Experimental Protocols
To ensure reproducibility and scientific rigor, the following protocols outline standard methodologies for evaluating and comparing these compounds in vivo.
Protocol 1: Murine Xenograft Efficacy Study
This protocol describes a typical workflow for assessing anti-tumor activity.
Caption: Experimental workflow for a breast cancer xenograft model.
Step-by-Step Methodology:
-
Cell Propagation: Culture human ER+ breast cancer cells (e.g., MCF-7) under standard conditions.
-
Animal Model: Use female, ovariectomized immunodeficient mice (e.g., BALB/c nude) to prevent confounding effects from endogenous estrogen. Supplement with an estrogen pellet to support the growth of ER+ tumors.
-
Tumor Inoculation: Subcutaneously inject approximately 2-5 million cells suspended in Matrigel into the flank of each mouse.
-
Tumor Establishment: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Group Allocation: Randomize mice into treatment cohorts (n=8-10 per group):
-
Group 1: Vehicle control (e.g., corn oil).
-
Group 2: Tamoxifen (e.g., 10 mg/kg).
-
Group 3: this compound (e.g., 1 mg/kg or dose-ranging).
-
-
Drug Administration: Administer treatments daily via oral gavage for the duration of the study (e.g., 21-28 days).
-
Efficacy Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight as a measure of general toxicity.
-
Study Termination: At the endpoint, collect terminal blood samples for PK analysis and excise tumors for weight measurement and downstream pharmacodynamic analysis (e.g., Ki67 staining).
Protocol 2: Pharmacokinetic (PK) Study
Step-by-Step Methodology:
-
Animal Model: Use female mice (e.g., BALB/c).
-
Drug Administration: Administer a single dose of the test compound (Tamoxifen or this compound) via the intended clinical route (e.g., oral gavage).
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours). A sparse sampling design may be used where different mice are sampled at different time points.
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentrations of the parent drug and its key metabolites (e.g., Tamoxifen, 4-OHT, endoxifen) in plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including Cmax (peak concentration), Tmax (time to peak concentration), and AUC (area under the curve).
Conclusion: A Path Toward Personalized and Potent Endocrine Therapy
The in vivo evidence strongly suggests that strategies aimed at directly delivering active Tamoxifen metabolites, a principle embodied by this compound, are superior to the administration of the parent prodrug, Tamoxifen. This superiority is rooted in a more direct and reliable bioactivation pathway that circumvents the variability of CYP450 metabolism.
The resulting pharmacokinetic profile—characterized by a dramatically higher Cmax and AUC of the therapeutically crucial 4-OHT metabolite—translates directly into enhanced anti-tumor efficacy in preclinical cancer models.[7] For drug development professionals and researchers, these findings underscore a critical insight: focusing on the efficient delivery of active metabolites, rather than relying on the host's variable metabolic machinery, represents a more robust and potentially more effective therapeutic strategy. The development of compounds like this compound is a logical and scientifically validated step toward optimizing endocrine therapy for all patients with ER+ breast cancer, regardless of their metabolic genotype.
References
-
National Center for Biotechnology Information. (2025). Tamoxifen. StatPearls. [Link]
-
News-Medical.Net. (n.d.). Tamoxifen Mechanism. [Link]
-
Dr.Oracle. (2025). How does Tamoxifen (tamoxifen) work?[Link]
-
ResearchGate. (2022). Mechanism of action of Tamoxifen and its metabolites on breast cancer...[Link]
-
Swolverine. (2025). How Tamoxifen Works: Mechanism of Action Explained. [Link]
-
Qiu, Z., et al. (2015). Boronic prodrug of 4-hydroxytamoxifen is more efficacious than tamoxifen with enhanced bioavailability independent of CYP2D6 status. Breast Cancer Research and Treatment. [Link]
-
Jan, A., et al. (2023). Behavioral and transcriptomic effects of the cancer treatment tamoxifen in mice. Frontiers in Behavioral Neuroscience. [Link]
-
Saleh, S. M., et al. (2018). Tamoxifen suppresses pancreatic β-cell proliferation in mice. PLOS One. [Link]
-
ResearchGate. (2019). What is the features of tamoxifen when used for mice model and cell line?[Link]
-
ResearchGate. (n.d.). Pharmacokinetics of tamoxifen, 4-hydroxytamoxifen, and ZB497 in mice...[Link]
-
National Center for Biotechnology Information. (2022). Tamoxifen administration induces histopathologic changes within the lungs of cre-recombinase-negative mice: a case report. [Link]
-
Monash University. (n.d.). Patient-controlled transdermal 4-hydroxytamoxifen (4-OHT) vs. oral tamoxifen: A systematic review and meta analysis. [Link]
-
MDPI. (2020). Limitations of Tamoxifen Application for In Vivo Genome Editing Using Cre/ERT2 System. [Link]
-
PubMed. (2008). Effects of morin on the bioavailability of tamoxifen and its main metabolite, 4-hydroxytamoxifen, in rats. [Link]
-
National Center for Biotechnology Information. (2015). Tissue distribution of 4-hydroxy-N-desmethyltamoxifen and tamoxifen-N-oxide. [Link]
-
PubMed. (2014). Pharmacokinetics of endoxifen and tamoxifen in female mice: implications for comparative in vivo activity studies. [Link]
-
Frontiers. (2020). Progress in the Understanding of the Mechanism of Tamoxifen Resistance in Breast Cancer. [Link]
-
MDPI. (2022). Factors Influencing Pharmacokinetics of Tamoxifen in Breast Cancer Patients: A Systematic Review of Population Pharmacokinetic Models. [Link]
-
Medscape. (2019). Tamoxifen: Mechanism of Action. [Link]
-
PubMed. (2019). Clinical pharmacokinetics and pharmacogenetics of tamoxifen and endoxifen. [Link]
Sources
- 1. Tamoxifen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. droracle.ai [droracle.ai]
- 4. swolverine.com [swolverine.com]
- 5. Tamoxifen: Mechanism of Action [decisionpoint.medscape.com]
- 6. news-medical.net [news-medical.net]
- 7. Boronic prodrug of 4-hydroxytamoxifen is more efficacious than tamoxifen with enhanced bioavailability independent of CYP2D6 status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Clinical pharmacokinetics and pharmacogenetics of tamoxifen and endoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity of (E)-4-Acetoxy Tamoxifen with other Estrogen Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of (E)-4-Acetoxy Tamoxifen and its cross-reactivity with other selective estrogen receptor modulators (SERMs). We will delve into the structural nuances, binding affinities, and functional outcomes that dictate the pharmacological profiles of these compounds. This analysis is supported by established experimental protocols to provide a comprehensive resource for researchers in the field.
Introduction to this compound and SERMs
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that bind to estrogen receptors (ERs) and exhibit tissue-specific agonist or antagonist activity.[1][2] This dual action allows for targeted therapeutic effects, such as blocking estrogen's proliferative effects in breast tissue while maintaining its beneficial effects on bone density.[3][4] this compound is a notable SERM and an important derivative of tamoxifen. It serves as a prodrug that is metabolized to the more active form, 4-hydroxytamoxifen (afimoxifene).[5][6] Understanding the cross-reactivity of this compound is crucial for predicting its efficacy, off-target effects, and potential for drug resistance.
The Metabolic Activation of this compound
This compound itself has a lower affinity for estrogen receptors compared to its active metabolites.[7] Its therapeutic action is primarily mediated through its conversion to 4-hydroxytamoxifen by cytochrome P450 enzymes in the liver.[8][9] This metabolic activation is a critical step in its mechanism of action.
Caption: Metabolic activation of this compound.
Comparative Analysis of SERM Cross-Reactivity
The potential for cross-reactivity between this compound and other SERMs is largely determined by their structural similarities, which influence their binding affinity and conformational changes induced in the estrogen receptor.[10][11]
| SERM | Relative Binding Affinity for ERα (Estradiol = 100) | Tissue-Specific Effects | Key Structural Features |
| This compound | Low (as prodrug) | Dependent on conversion to 4-hydroxytamoxifen. | Acetoxy group at the 4-position. |
| 4-Hydroxytamoxifen | High (similar to estradiol)[12] | Antagonist in breast; Agonist in bone and uterus.[13][14] | Hydroxyl group at the 4-position, critical for high-affinity binding.[15] |
| Endoxifen | High (similar to 4-hydroxytamoxifen)[16] | Antagonist in breast; Agonist in bone.[7] | N-desmethyl and 4-hydroxyl groups. |
| Raloxifene | High[17][18] | Antagonist in breast and uterus; Agonist in bone.[2][19] | Benzothiophene core structure. |
| Fulvestrant | High | Pure antagonist in all tissues.[11] | Steroidal structure with a long side chain that promotes receptor degradation. |
Data sourced from multiple studies. [2][7][11][12][13][14][15][16][17][18][19]
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the cross-reactivity of this compound, a series of in vitro assays are employed. These assays provide quantitative data on binding affinity, and functional agonist/antagonist activity.
Competitive Binding Assays
These assays measure the ability of a test compound to displace a radiolabeled ligand (e.g., [3H]-estradiol) from the estrogen receptor.[20][21] The resulting data is used to calculate the half-maximal inhibitory concentration (IC50), which is inversely proportional to the binding affinity.
Protocol:
-
Prepare Rat Uterine Cytosol: Obtain uterine tissue from ovariectomized rats as a source of estrogen receptors.[22] Homogenize the tissue in a suitable buffer.
-
Incubation: In a multi-well plate, incubate the uterine cytosol with a constant concentration of [3H]-estradiol and varying concentrations of the test compounds (this compound and other SERMs).[20]
-
Separation of Bound and Free Ligand: Use a method like hydroxylapatite or dextran-coated charcoal to separate the receptor-bound [3H]-estradiol from the unbound fraction.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of bound [3H]-estradiol against the log concentration of the competitor to determine the IC50 value.[22]
Reporter Gene Assays
Reporter gene assays assess the functional consequences of SERM binding to the estrogen receptor.[23][24] These assays utilize a cell line that has been engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of an estrogen-responsive element (ERE).[25][26]
Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., MCF-7 or T47D cells) stably transfected with an ERE-luciferase reporter construct.[24][26]
-
Treatment: Seed the cells in a multi-well plate and treat them with varying concentrations of the test compounds in the presence or absence of estradiol.
-
Lysis and Luciferase Assay: After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer.[27]
-
Data Analysis: Normalize the luciferase activity to a control (e.g., vehicle-treated cells) and plot the results to determine the agonist or antagonist activity of the compounds.[28]
Cell Proliferation Assays
These assays directly measure the effect of SERMs on the proliferation of estrogen-dependent cancer cell lines, such as MCF-7.[29][30]
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a multi-well plate at a low density.
-
Treatment: Treat the cells with various concentrations of the test compounds, alone or in combination with estradiol.
-
Proliferation Measurement: After several days of incubation, quantify cell proliferation using methods such as the MTT assay, which measures metabolic activity, or by direct cell counting.[30][31]
-
Data Analysis: Compare the proliferation rates of treated cells to control cells to determine the stimulatory or inhibitory effects of the compounds.[32]
Caption: Experimental workflow for assessing SERM cross-reactivity.
Conclusion
The cross-reactivity of this compound with other SERMs is a complex interplay of metabolic activation, receptor binding affinity, and the resulting conformational changes in the estrogen receptor. While it is a prodrug with low intrinsic activity, its active metabolite, 4-hydroxytamoxifen, exhibits high affinity for the ER and is a potent modulator of its activity. Understanding these interactions through rigorous experimental evaluation is paramount for the rational design of new SERMs and for optimizing therapeutic strategies in the treatment of hormone-dependent diseases.
References
- McDonnell, D. P. (1999). The molecular and cellular mechanisms underlying the tissue-selective agonist/antagonist activities of selective estrogen receptor modulators. Endocrine Reviews, 20(3), 418-435.
- Wikipedia. (2024).
- Herrington, D. M., & Brinton, E. A. (2014). Selective estrogen receptor modulators: tissue specificity and clinical utility. Journal of Clinical Endocrinology & Metabolism, 99(8), 2685-2696.
- Khan, A. (2024, December 22).
- Mirkin, S., & Pickar, J. H. (2015). ER agonist and antagonist effects of SERMS on endometrium, breast, and bone, and effects on vasomotor symptoms. Climacteric, 18(1), 4-14.
- Chen, S., et al. (2012). Evaluation of a luciferase-based reporter assay as a screen for inhibitors of estrogen-ERα-induced proliferation of breast cancer cells. Assay and Drug Development Technologies, 10(4), 345-355.
- National Toxicology Program. (2002).
- Roy, P., & Kumar, A. (2014). In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling. Journal of Steroids & Hormonal Science, 5(2), 1-8.
- Paruthiyil, S., et al. (2004). Estrogen Receptor β Inhibits Human Breast Cancer Cell Proliferation and Tumor Formation by Causing a G2 Cell Cycle Arrest. Cancer Research, 64(1), 423-428.
- Muthyala, R. S., et al. (2004). Derivatives of Z-Bisdehydrodoisynolic Acid Provide a New Description of the Binding-Activity Paradox and Selective Estrogen Receptor Modulator Activity. Journal of Pharmacology and Experimental Therapeutics, 309(1), 210-217.
- Borgna, J. L., & Rochefort, H. (1981). Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer. Biochemical Pharmacology, 30(13), 1781-1786.
- Landeros-Martínez, L. L., et al. (2018). Interaction of Tamoxifen Analogs With the Pocket Site of Some Hormone Receptors. A Molecular Docking and Density Functional Theory Study. Frontiers in Chemistry, 6, 293.
- Karmaus, A. L., et al. (2016). Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. Current Protocols in Toxicology, 68, 23.1.1-23.1.20.
- Ghorbani, M., et al. (2019). The Complexity of Response to the Proliferation Agonist and Antagonist Agents, in the Breast Cancer Cell Lines with Various Receptors. Jundishapur Journal of Natural Pharmaceutical Products, 14(2), e66838.
- Blair, R. M., et al. (2000). The Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands. Toxicological Sciences, 54(1), 138-153.
- Hsieh, J. H., et al. (2024). Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. Current Protocols, 4(10), e70029.
- Landeros-Martínez, L. L., et al. (2018). Interaction of Tamoxifen Analogs With the Pocket Site of Some Hormone Receptors. A Molecular Docking and Density Functional Theory Study. Frontiers in Chemistry, 6, 293.
- Gini, B., et al. (2021). Cell viability and proliferation assays in multiple BC cell lines with...
- Li, X., et al. (2013). Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms. PLoS ONE, 8(4), e63197.
- Dashputra, A., et al. (2024). Evaluation of tamoxifen analogues as potential estrogen receptor alpha inhibitors for breast cancer treatment: A computational approach.
- Rogers, J. M., & Denison, M. S. (2000). Development and Characterization of a Cell Line That Stably Expresses an Estrogen-Responsive Luciferase Reporter for the Detection of Estrogen Receptor Agonist and Antagonists. Toxicological Sciences, 58(2), 242-252.
- Notley, L. M., et al. (2002). Metabolism of tamoxifen by recombinant human cytochrome P450 enzymes: Formation of the 4-hydroxy, 4′-hydroxy and N-desmethyl metabolites and isomerization of trans-4-hydroxytamoxifen. Drug Metabolism and Disposition, 30(8), 869-874.
- Wang, Y., et al. (2020). Research progress on tamoxifen and its analogs associated with nuclear receptors. Future Medicinal Chemistry, 12(1), 71-86.
- BenchChem. (2025). Endoxifen vs. 4-Hydroxytamoxifen: Unraveling the Key Metabolite of Tamoxifen.
- Hsieh, J. H., et al. (2024). Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. Current Protocols, 4(10), e70029.
- Notley, L. M., et al. (2002). Metabolism of tamoxifen by recombinant human cytochrome P450 enzymes: formation of the 4-hydroxy, 4'-hydroxy and N-desmethyl metabolites and isomerization of trans-4-hydroxytamoxifen. Drug Metabolism and Disposition, 30(8), 869-874.
- Gpatindia. (2020, February 25). TAMOXIFEN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.
- MedChemExpress. 4-Hydroxytamoxifen ((Z)-4-Hydroxytamoxifen).
- Lumiprobe. (E/Z)-4-Hydroxytamoxifen.
- Frasor, J., et al. (2003). Selective Estrogen Receptor Modulators: Discrimination of Agonistic versus Antagonistic Activities by Gene Expression Profiling in Breast Cancer Cells. Cancer Research, 63(15), 4563-4573.
- News-Medical.Net. (2022, May 23). Tamoxifen Mechanism.
- Swolverine. (2025, April 23). How Tamoxifen Works: Mechanism of Action Explained.
- Paterni, I., et al. (2014). Influence of Cellular ERα/ERβ Ratio on the ERα-Agonist Induced Proliferation of Human T47D Breast Cancer Cells. Molecular and Cellular Endocrinology, 382(1), 217-225.
- Wincewicz, A., et al. (2007). Differential effects of raloxifene and tamoxifen on the expression of estrogen receptors and antigen Ki-67 in human endometrial adenocarcinoma cell line. Folia Histochemica et Cytobiologica, 45(3), 251-256.
- ResearchGate. (n.d.). Binding of tamoxifen to the ligand binding domain of ER alpha showing....
- Tong, J. C., & Tammi, M. T. (2008). Methods and protocols for the assessment of protein allergenicity and cross-reactivity. Frontiers in Bioscience, 13, 4882-4888.
- Liu, H., et al. (2002). Structure-Function Relationships of the Raloxifene-Estrogen Receptor-α Complex for Regulating Transforming Growth Factor-α Expression in Breast Cancer Cells. Journal of Biological Chemistry, 277(11), 9189-9198.
- de Groot, S., et al. (2018). Neoadjuvant tamoxifen synchronizes ERα binding and gene expression profiles related to outcome and proliferation. Breast Cancer Research, 20(1), 1-14.
- Ukleja-Sokołowska, N., et al. (2022). Experimental Research Models to Assess the Cross-Reactivity between Can f 5 and Human PSA—Two Different Perspectives. International Journal of Molecular Sciences, 23(19), 11219.
- Wikipedia. (2024). Tamoxifen.
- Thiyagarajan, R., & Basit, H. (2025, March 28). Tamoxifen. In StatPearls.
- Inuo, C., et al. (2018). Serological examination for clinical cross-reactivity between salmon roe and pollock roe in patients with a salmon roe allergy.
- van Ree, R. (2002). Assessment of allergen cross-reactivity. Clinical & Experimental Allergy, 32(6), 811-813.
Sources
- 1. endocrine.org [endocrine.org]
- 2. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Tamoxifen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. news-medical.net [news-medical.net]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. Interaction of Tamoxifen Analogs With the Pocket Site of Some Hormone Receptors. A Molecular Docking and Density Functional Theory Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. swolverine.com [swolverine.com]
- 15. TAMOXIFEN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure-Function Relationships of the Raloxifene-Estrogen Receptor-α Complex for Regulating Transforming Growth Factor-α Expression in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Differential effects of raloxifene and tamoxifen on the expression of estrogen receptors and antigen Ki-67 in human endometrial adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. Evaluation of a luciferase-based reporter assay as a screen for inhibitors of estrogen-ERα-induced proliferation of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. aacrjournals.org [aacrjournals.org]
- 30. The Complexity of Response to the Proliferation Agonist and Antagonist Agents, in the Breast Cancer Cell Lines with Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Influence of Cellular ERα/ERβ Ratio on the ERα-Agonist Induced Proliferation of Human T47D Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Cre-Lox Induction: A Comparative Guide to (E)-4-Acetoxy Tamoxifen and its Alternatives for Reproducible Experiments
For researchers, scientists, and drug development professionals leveraging the power of inducible Cre-lox systems, the choice of an inducing agent is a critical determinant of experimental success and reproducibility. This guide provides an in-depth technical comparison of (E)-4-Acetoxy Tamoxifen, its primary active metabolite 4-Hydroxytamoxifen (4-OHT), and the increasingly popular alternative, Endoxifen. By understanding the distinct characteristics of each compound, from stability and potency to potential off-target effects, researchers can make informed decisions to ensure the integrity and consistency of their findings.
The Lynchpin of Temporal Control: Understanding the Inducing Agent's Role
The Cre-ERT2 system, a cornerstone of conditional gene editing, relies on the ligand-dependent activation of a Cre recombinase fused to a mutated estrogen receptor (ERT2) ligand-binding domain. In the absence of a specific ligand, the Cre-ERT2 protein is sequestered in the cytoplasm. Upon ligand binding, the complex translocates to the nucleus, where Cre recombinase excises DNA sequences flanked by loxP sites. The choice and handling of this inducing ligand are paramount for achieving precise temporal and spatial control over gene expression.
This compound serves as a prodrug, which is metabolically converted into the active compound, 4-Hydroxytamoxifen (4-OHT) . This conversion, primarily through hydrolysis by intracellular esterases, is a critical step for inducing Cre-lox recombination. Endoxifen , another major metabolite of Tamoxifen, has also emerged as a potent inducer of Cre-ERT2 activity. This guide will dissect the properties of these three key players to illuminate the path toward more reproducible and reliable experimental outcomes.
A Head-to-Head Comparison: this compound vs. 4-Hydroxytamoxifen vs. Endoxifen
The selection of the optimal inducing agent hinges on a careful consideration of several key parameters. The following table summarizes the critical characteristics of this compound, 4-Hydroxytamoxifen, and Endoxifen.
| Feature | This compound | (Z)-4-Hydroxytamoxifen (4-OHT) | Endoxifen |
| Form | Prodrug | Active Metabolite | Active Metabolite |
| Mechanism of Action | Hydrolyzed to 4-OHT intracellularly | Direct binding to Cre-ERT2 | Direct binding to Cre-ERT2 |
| Relative Potency | Indirectly potent (dependent on conversion) | High | Slightly lower than fresh 4-OHT[1][2][3][4] |
| Solution Stability | Data not readily available; likely susceptible to hydrolysis | Prone to precipitation over weeks/months at -20°C[5] | More stable in solution; retains activity for months at -20°C[2][3][5] |
| Cell Permeability | Potentially higher due to increased lipophilicity (acetoxy group) | Cell permeable[6] | Cell permeable |
| In Vivo Half-Life | Dependent on conversion to 4-OHT | Shorter half-life | Longer half-life in plasma[5] |
| Key Advantage | Potentially enhanced cell permeability | Well-characterized and widely used | Superior long-term solution stability, leading to more consistent results[2][3][5] |
| Key Disadvantage | Lack of direct comparative data; variability in conversion rates | Solution instability can lead to loss of potency and reproducibility issues[5] | Slightly lower potency compared to freshly prepared 4-OHT[1][2][3][4] |
Delving Deeper: Critical Factors for Experimental Reproducibility
The path to reproducible results is paved with meticulous attention to detail. The following sections expand on the crucial factors that can influence the efficacy of your Cre-lox induction experiments.
The Stability Conundrum: Why Your Inducer Might Be Failing You
A common pitfall in using 4-OHT is the gradual loss of potency of stock solutions, even when stored at -20°C. Research indicates that this is often not due to the isomerization of the active (Z)-isomer to the less active (E)-isomer, but rather to the precipitation of 4-OHT out of solution over time.[5] This precipitation can lead to a significant decrease in the effective concentration of the inducer, resulting in inconsistent and failed experiments.
Endoxifen offers a significant advantage in this regard. Studies have shown that Endoxifen solutions remain stable and active for several months when stored at -20°C, providing a more reliable and consistent induction.[2][3][5] While this compound's stability in solution is not as well-documented, its prodrug nature suggests that its stability profile will be influenced by its rate of hydrolysis to 4-OHT.
The Permeability Question: Getting the Inducer to its Target
Effective Cre-lox induction hinges on the ability of the inducing agent to cross the cell membrane and reach the cytoplasmically localized Cre-ERT2 protein. While both 4-OHT and Endoxifen are cell-permeable, the acetoxy group in This compound is expected to increase its lipophilicity. This enhanced lipophilicity could potentially lead to improved cell membrane permeability, a desirable characteristic for ensuring efficient delivery into the cell. However, direct comparative studies on the permeability of these three compounds are lacking. Once inside the cell, this compound must be efficiently converted to 4-OHT by intracellular esterases to become active.
Off-Target Effects: The Unseen Variables
It is crucial to acknowledge that tamoxifen and its metabolites are not inert molecules outside of their interaction with the ERT2 domain. They are known to have off-target effects that can influence experimental outcomes.[7][8][9][10] These can include interactions with other receptors and modulation of various cellular pathways.[8] Therefore, meticulous experimental design, including the use of appropriate controls (e.g., vehicle-treated animals, Cre-negative animals treated with the inducer), is essential to distinguish the specific effects of gene recombination from the off-target effects of the inducing agent.[9]
Experimental Protocols: A Step-by-Step Guide to Success
To ensure the highest degree of reproducibility, the following detailed protocols for the preparation and administration of this compound and its alternatives are provided.
In Vitro Induction Protocol
1. Stock Solution Preparation:
-
This compound & (Z)-4-Hydroxytamoxifen:
-
Dissolve the compound in 100% ethanol to make a 10 mM stock solution. Gentle warming (37-55°C) and vortexing may be required to fully dissolve the powder.
-
Sterile filter the stock solution.
-
Aliquot into single-use volumes and store at -20°C, protected from light. For 4-OHT, it is recommended to use freshly prepared or recently thawed aliquots to avoid issues with precipitation.[5]
-
-
Endoxifen:
2. Cell Treatment:
-
Thaw an aliquot of the stock solution immediately before use.
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. A typical starting concentration for 4-OHT and Endoxifen is 1 µM.
-
Replace the existing medium of your Cre-ERT2 expressing cells with the medium containing the inducing agent.
-
Incubate the cells for the desired period (typically 24-72 hours) to allow for Cre-mediated recombination.
-
After the induction period, replace the medium with fresh medium without the inducing agent.
-
Analyze the cells for recombination and the desired phenotype.
In Vivo Induction Protocol (Intraperitoneal Injection)
1. Preparation of Injection Solution:
-
Tamoxifen (for conversion to active metabolites in vivo):
-
Dissolve Tamoxifen powder in a suitable vehicle, such as corn oil or sunflower oil, typically at a concentration of 20 mg/mL. This may require overnight shaking at 37°C.[11]
-
-
(Z)-4-Hydroxytamoxifen:
-
First, dissolve 4-OHT in a small volume of 100% ethanol.
-
Then, dilute this solution in corn oil or sunflower oil to the desired final concentration (e.g., 10 mg/mL). Sonication may be necessary to create a uniform suspension.[2]
-
-
Note: Always protect solutions from light.
2. Animal Administration:
-
Administer the prepared solution to the mice via intraperitoneal (IP) injection.
-
The dosage and frequency of injections should be optimized for each specific mouse line and experimental goal. A common starting dose for tamoxifen is 75-100 mg/kg body weight for 5 consecutive days. For 4-OHT, a lower dose is typically used due to its direct activity.
-
Monitor the animals closely for any adverse effects during and after the treatment period.[9]
3. Post-Induction:
-
Allow sufficient time for the inducing agent to be cleared from the system and for the recombination event to lead to the desired phenotypic changes. This waiting period is critical to avoid confounding effects from the continued presence of the inducer.
Visualizing the Workflow and Pathways
To further clarify the experimental process and the underlying mechanisms, the following diagrams are provided.
Caption: Mechanism of Action of Inducing Agents.
Caption: Decision Tree for Inducer Selection.
Conclusion: Making an Informed Choice for Robust Research
The reproducibility of experiments utilizing the Cre-lox system is intrinsically linked to the careful selection and handling of the inducing agent. While (Z)-4-Hydroxytamoxifen remains a widely used and effective inducer, its propensity to precipitate out of solution over time presents a significant challenge to experimental consistency. Endoxifen emerges as a compelling alternative, offering superior long-term stability in solution, albeit with a slightly reduced potency compared to freshly prepared 4-OHT. [1][2][3][4][5]This compound , as a prodrug, holds the potential for enhanced cell permeability, but the current lack of comprehensive data on its stability and conversion efficiency necessitates careful empirical validation by individual research groups.
By understanding the distinct advantages and disadvantages of each compound and adhering to rigorous experimental protocols, researchers can mitigate variability and enhance the reliability of their findings, ultimately contributing to the advancement of scientific knowledge.
References
-
Limitations of Tamoxifen Application for In Vivo Genome Editing Using Cre/ERT2 System. (2022). International Journal of Molecular Sciences, 23(22), 14207. Available from: [Link]
-
Warning regarding hematological toxicity of tamoxifen activated CreERT2 in young Rosa26CreERT2 mice. (2023). Scientific Reports, 13(1), 5895. Available from: [Link]
-
Tamoxifen in the Mouse Brain: Implications for Fate-Mapping Studies Using the Tamoxifen-Inducible Cre-loxP System. (2018). Frontiers in Cellular Neuroscience, 12, 45. Available from: [Link]
-
Tamoxifen administration induces histopathologic changes within the lungs of Cre-recombinase-negative mice: A case report. (2022). Laboratory Animals, 56(3), 297-303. Available from: [Link]
-
(PDF) In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control. (2016). ResearchGate. Available from: [Link]
-
In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control. (2016). PLOS ONE, 11(4), e0152989. Available from: [Link]
-
In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control. (2016). PubMed. Available from: [Link]
-
What is the half-life of 4(OH)TAM?. ResearchGate. Available from: [Link]
-
Endoxifen confers CreERT2 mediated recombination at a lower potency in... ResearchGate. Available from: [Link]
-
Tamoxifen Preparation. Weizmann Institute of Science. Available from: [Link]
-
In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control. (2016). National Institutes of Health. Available from: [Link]
-
Simulation with cells in vitro of tamoxifen treatment in premenopausal breast cancer patients with different CYP2D6 genotypes. (2008). British Journal of Pharmacology, 153(7), 1445-1453. Available from: [Link]
-
Effect of 4-hydroxytamoxifen isomers on growth and ultrastructural aspects of normal human breast epithelial (HBE) cells in culture. (2000). International Journal of Cancer, 85(5), 704-709. Available from: [Link]
-
Tamoxifen (4-OHT) use in-vitro?. ResearchGate. Available from: [Link]
-
Dissimilar action of tamoxifen and 4-hydroxytamoxifen on phosphatidylcholine model membranes. (2021). Biophysical Chemistry, 278, 106681. Available from: [Link]
-
Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer. (1981). Biopharmaceutics & Drug Disposition, 2(4), 381-390. Available from: [Link]
-
Comparison of the DNA adducts formed by tamoxifen and 4-hydroxytamoxifen in vivo. (1999). Carcinogenesis, 20(3), 471-477. Available from: [Link]
-
The chemical structures of tamoxifen and 4-hydroxy tamoxifen. ResearchGate. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control | PLOS One [journals.plos.org]
- 3. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Limitations of Tamoxifen Application for In Vivo Genome Editing Using Cre/ERT2 System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Warning regarding hematological toxicity of tamoxifen activated CreERT2 in young Rosa26CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tamoxifen administration induces histopathologic changes within the lungs of Cre-recombinase-negative mice: A case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Control Experiments for (E)-4-Acetoxy Tamoxifen Treatment in Cell Culture
<
For researchers leveraging the power of inducible genetic systems, the Cre-ERT2 system stands as a cornerstone for achieving temporal and spatial control over gene expression. The efficacy of this system hinges on the administration of an estrogen receptor modulator, with 4-Hydroxytamoxifen (4-OHT) being the direct, active ligand. (E)-4-Acetoxy Tamoxifen is a pro-drug formulation designed for enhanced stability and cellular uptake, which is then intracellularly converted to the active 4-OHT.
However, the precision of this powerful tool is directly proportional to the rigor of its experimental design. Without a comprehensive suite of controls, interpreting the resulting phenotype can be fraught with ambiguity. Off-target effects of the inducing agent, "leaky" activity of the Cre recombinase, or inherent differences between cell lines can all confound results.
This guide provides an in-depth comparison of the essential control experiments required for robust and publishable data when using this compound, or its active metabolite 4-OHT, in cell culture. We will explore the causality behind each control, compare 4-OHT with alternative inducers, and provide actionable protocols to validate your experimental system.
The Mechanism: From Pro-Drug to Nuclear Action
This compound readily crosses the cell membrane. Intracellular esterases then cleave the acetoxy group, releasing (E)-4-Hydroxytamoxifen (4-OHT).[1] In the absence of a ligand, the Cre-ERT2 fusion protein is sequestered in the cytoplasm, bound by heat shock proteins (HSPs).[2][3] The binding of 4-OHT to the mutated estrogen receptor (ERT2) domain induces a conformational change, causing the dissociation of HSPs and exposing a nuclear localization signal (NLS).[2][4] This allows the active Cre-ERT2 complex to translocate into the nucleus, where the Cre recombinase recognizes and catalyzes recombination at loxP sites, leading to the desired gene excision, inversion, or expression.[5]
Caption: Mechanism of this compound induced Cre-Lox recombination.
The Cornerstone of Confidence: A Hierarchy of Essential Controls
To ensure that the observed phenotype is a direct result of the intended genetic modification, a multi-tiered approach to controls is non-negotiable. These controls are designed to isolate the effects of the drug, the Cre recombinase, and the genetic modification itself.
Tier 1: The Inducer Controls
These controls address the biological effects of the treatment compound and its solvent, independent of Cre-ERT2 activity.
-
Vehicle-Only Control: This is the most critical control. 4-OHT is typically dissolved in ethanol or DMSO.[6] These solvents can have dose-dependent effects on cell viability, proliferation, and gene expression.
-
Rationale: To distinguish the effects of the genetic modification from the effects of the solvent.
-
Implementation: Treat the experimental cells (Cre-ERT2 positive, floxed allele positive) with the same concentration of the solvent (e.g., ethanol) used to deliver 4-OHT.
-
-
Parental Cell Line + 4-OHT Control: This control uses the original cell line from which the Cre-ERT2 expressing line was derived.
-
Rationale: To identify any off-target effects of 4-OHT that are independent of the Cre-ERT2 system. 4-OHT is a potent selective estrogen receptor modulator (SERM) and can have biological effects in cells expressing endogenous estrogen receptors.[7]
-
Implementation: Treat the parental cell line (Cre-ERT2 negative) with the same concentration of 4-OHT as the experimental group.
-
Tier 2: The Cre Recombinase Controls
These controls account for the expression and activity of the Cre-ERT2 protein.
-
No-Treatment (Leaky Expression) Control: In some systems, the Cre-ERT2 protein may exhibit low-level, ligand-independent activity, leading to baseline recombination.[8]
-
Rationale: To quantify the background or "leaky" recombination rate in the absence of the inducer.
-
Implementation: Culture the experimental cells without 4-OHT or vehicle and assess the level of recombination.
-
-
Cre-Expressing, Non-Floxed Control: This involves a cell line that expresses the Cre-ERT2 fusion protein but lacks the floxed target gene.
-
Rationale: To control for any potential toxicity or phenotypic changes caused by the expression and nuclear translocation of the Cre recombinase protein itself.[9]
-
Implementation: Treat cells expressing Cre-ERT2 (but without the loxP-flanked allele) with 4-OHT.
-
Tier 3: The Recombination Efficacy Controls
These controls validate that the system is working as intended.
-
Positive Control Reporter Line: A cell line containing a Cre-inducible reporter, such as a Lox-STOP-Lox (LSL) cassette upstream of a fluorescent protein (e.g., GFP or mCherry).[9]
-
Rationale: To confirm that the 4-OHT treatment protocol is effectively inducing Cre-mediated recombination. This is invaluable for optimizing 4-OHT concentration and treatment duration.
-
Implementation: Treat the reporter cell line with 4-OHT and quantify the percentage of fluorescent cells via flow cytometry or microscopy.
-
-
Genotyping/Target Expression Analysis: Direct molecular confirmation of the genetic modification.
-
Rationale: To verify that the intended recombination event (e.g., gene excision) has occurred at the DNA level and resulted in the expected change in gene or protein expression.
-
Implementation: Use PCR with primers flanking the loxP sites to detect the excised allele. Follow up with qPCR or Western blotting to confirm the reduction or elimination of the target gene's transcript or protein.
-
Caption: A comprehensive workflow outlining the necessary treatment and control groups.
Performance Comparison: 4-OHT vs. Alternatives
While this compound (and its active form, 4-OHT) is the most widely used inducer, other compounds can be considered. The choice of inducer can impact potency, stability, and off-target effects.
| Feature | (E/Z)-4-Hydroxytamoxifen (4-OHT) | Endoxifen |
| Primary Active Isomer | (Z)-4-OHT (trans) | A secondary, potent metabolite of Tamoxifen[10] |
| Potency | High. The de facto standard for Cre-ERT2 induction.[3] | Potent, but may require higher concentrations than fresh 4-OHT for equivalent recombination.[3][11] |
| Stability in Solution | Prone to precipitation and potential activity loss upon prolonged storage.[3][11] | More stable in solution over long-term storage compared to 4-OHT.[3][11] |
| Off-Target Effects | Known SERM activity; can impact cells with endogenous estrogen receptors.[7] | Also a potent SERM with similar potential for off-target estrogenic effects.[2] |
| Common Solvent | Ethanol, DMSO[6] | DMSO[12] |
| Considerations | Prepare fresh solutions or validate stored aliquots. Heating aged aliquots may restore potency.[3] | A good alternative if long-term stability of stock solutions is a primary concern. |
Detailed Experimental Protocols
Protocol 1: Validating Cre-ERT2 Induction Efficiency with a Reporter Cell Line
This protocol uses a Lox-STOP-Lox-GFP reporter line to determine the optimal 4-OHT concentration.
-
Cell Plating: Plate the reporter cells in a 24-well plate at a density that will result in 70-80% confluency at the time of analysis. Plate at least three replicate wells for each condition.
-
Preparation of 4-OHT: Prepare a 10 mM stock solution of (Z)-4-Hydroxytamoxifen in 100% ethanol.[6] Store in small aliquots at -20°C, protected from light. On the day of the experiment, thaw an aliquot and prepare a series of dilutions in complete cell culture medium to achieve final concentrations of 0.1, 0.5, 1, 2, and 5 µM.
-
Treatment:
-
Aspirate the old medium from the cells.
-
Add the medium containing the different concentrations of 4-OHT.
-
For the vehicle control, add medium containing the same final concentration of ethanol as the highest 4-OHT dose.
-
For the "no treatment" control, add fresh complete medium.
-
-
Incubation: Incubate the cells for 24-48 hours. The optimal duration may vary between cell lines.[13]
-
Analysis:
-
Wash cells with PBS and detach using trypsin.
-
Neutralize trypsin, centrifuge the cells, and resuspend in FACS buffer (PBS with 2% FBS).
-
Analyze the percentage of GFP-positive cells using a flow cytometer.
-
Expected Outcome: A dose-dependent increase in the percentage of GFP-positive cells. The optimal concentration is the lowest dose that achieves maximal recombination without significant cytotoxicity.
-
Protocol 2: Confirming Target Gene Excision via PCR
This protocol verifies the physical deletion of the DNA sequence between the loxP sites.
-
Treatment and Genomic DNA Extraction:
-
Treat your experimental cells (Cre-ERT2 positive, floxed allele positive) and control cells (vehicle-treated, no-treatment) with the optimal 4-OHT concentration determined in Protocol 1.
-
After the desired treatment duration (e.g., 48-72 hours), harvest the cells.
-
Extract genomic DNA (gDNA) using a commercial kit according to the manufacturer's instructions.
-
-
Primer Design: Design three primers:
-
Forward Primer (Fwd): Binds upstream of the 5' loxP site.
-
Reverse Primer 1 (Rev1): Binds within the floxed DNA sequence.
-
Reverse Primer 2 (Rev2): Binds downstream of the 3' loxP site.
-
-
PCR Amplification: Set up two PCR reactions for each gDNA sample:
-
Reaction A (Floxed Allele): Use Fwd and Rev1 primers. This will produce a band only if the floxed sequence is present.
-
Reaction B (Excised Allele): Use Fwd and Rev2 primers. This will produce a smaller band only after Cre-mediated excision brings the primer binding sites closer together.
-
-
Gel Electrophoresis: Run the PCR products on an agarose gel.
-
Expected Outcome:
-
No-Treatment/Vehicle Control: A strong band in Reaction A and no (or a very faint) band in Reaction B.
-
4-OHT Treated: A strong band in Reaction B and a significantly weaker or absent band in Reaction A, indicating efficient recombination.
-
-
Conclusion
References
-
BenchChem. (n.d.). Application Notes and Protocols for (E)-4-Hydroxytamoxifen in Inducible Cre-Lox Systems. Retrieved from BenchChem website.[6]
-
Felker, P., & Mosimann, C. (2016). Endoxifen confers CreERT2 mediated recombination at a lower potency in... ResearchGate.[14]
-
Schmidt-Supprian, M., & Rajewsky, K. (2007). Detecting and Avoiding Problems When Using the Cre/lox System. Nature Immunology.[15]
-
Gali, V. K., et al. (2021). Activation of creER recombinase in the mouse calvaria induces local recombination without effects on distant skeletal segments. Scientific Reports.[2]
-
Felker, P., et al. (2016). In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control. PLOS ONE.[3]
-
Karpova, D., et al. (2022). Limitations of Tamoxifen Application for In Vivo Genome Editing Using Cre/ERT2 System. International Journal of Molecular Sciences.[10]
-
Sigma-Aldrich. (n.d.). 4-Hydroxytamoxifen Product Information. Retrieved from Sigma-Aldrich website.
-
The Jackson Laboratory. (2021). Cre/loxP Recombination System: Applications, Best Practices, and Breeding Strategies. Retrieved from The Jackson Laboratory website.[9]
-
Tchorsh, D., & Leker, R. R. (2011). Generation of brain tumours by Cre-mediated recombination of neural progenitors in situ with the tamoxifen metabolite endoxifen. ResearchGate.[12]
-
Felker, P., & Mosimann, C. (2016). In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control. ResearchGate.[11]
-
MedChemExpress. (n.d.). (Z)-4-Hydroxytamoxifen. Retrieved from MedChemExpress website.[16]
-
El-Sayed, O. M., & Nishikawa, M. (2007). CRE recombinase-based positive-negative selection systems for genetic manipulation in Trypanosoma brucei. Molecular and Biochemical Parasitology.[17]
-
Legué, E., & Nicolas, J.-F. (2018). Preparation and Delivery of 4-Hydroxy-Tamoxifen for Clonal and Polyclonal Labeling of Cells of the Surface Ectoderm, Skin, and Hair Follicle. Springer Protocols.[18]
-
BenchChem. (n.d.). A Comparative Guide: Intraperitoneal vs. Oral Administration of 4-Hydroxytamoxifen for Cre Recombination. Retrieved from BenchChem website.[19]
-
Vallier, L., et al. (2001). An efficient system for conditional gene expression in embryonic stem cells and in their in vitro and in vivo differentiated derivatives. Proceedings of the National Academy of Sciences.[4]
-
Mthunzi, L. (2017). Tamoxifen (4-OHT) use in-vitro? ResearchGate.[20]
-
Tocris Bioscience. (2019). (Z)-4-Hydroxytamoxifen. Retrieved from Tocris Bioscience website.
-
Kuester, D., et al. (2008). Characterization of tamoxifen and 4-hydroxytamoxifen glucuronidation by human UGT1A4 variants. Drug Metabolism and Disposition.[21]
-
Lapinski, P. E. (2014). Any suggestions for tamoxifen treatment of Cre cells? ResearchGate.[22]
-
MedChemExpress. (n.d.). 4-Hydroxytamoxifen ((Z)-4-Hydroxytamoxifen). Retrieved from MedChemExpress website.[23]
-
Li, Z., et al. (2012). Boron-Based 4-Hydroxytamoxifen Bioisosteres for Treatment of de Novo Tamoxifen Resistant Breast Cancer. Journal of Medicinal Chemistry.[1]
-
Karreth, F. (2019). 4-Hydroxytamoxifen (4OHT) topical treatment. Karreth Lab Protocols.[24]
-
BenchChem. (n.d.). Application Notes and Protocols for Temporal Control of Gene Expression with (E)-4-Hydroxytamoxifen. Retrieved from BenchChem website.[5]
-
Liu, Y., et al. (2018). Optimizing tamoxifen-inducible Cre/loxp system to reduce tamoxifen effect on bone turnover in long bones of young mice. Journal of Orthopaedic Translation.[8]
-
Cyagen. (2023). Understanding the Cre-Lox System in Genetic Research. Retrieved from Cyagen website.[25]
-
Hello Bio. (n.d.). 4-Hydroxytamoxifen (E) and (Z) isomers (50:50). Retrieved from Hello Bio website.[26]
-
Vallier, L., et al. (2002). Tamoxifen-dependent, inducible Hoxb6CreERT recombinase function in lateral plate and limb mesoderm, CNS isthmic organizer, posterior trunk neural crest, hindgut and tailbud. Mechanisms of Development.[13]
-
Addgene. (2015). Plasmids 101: Cre-lox. Retrieved from Addgene blog.[27]
-
Notley, L. M., et al. (2002). Metabolism of tamoxifen by recombinant human cytochrome P450 enzymes: Formation of the 4-hydroxy, 4′-hydroxy and N-desmethyl metabolites and isomerization of trans-4-hydroxytamoxifen. Drug Metabolism and Disposition.[28]
-
Imai, T., et al. (2001). Establishment of a tamoxifen-inducible Cre-driver mouse strain for widespread and temporal genetic modification in adult mice. Experimental Animals.[29]
-
Taylor, I. W., et al. (1984). Effects of tamoxifen and 4-hydroxytamoxifen on synchronized cultures of the human breast cancer cell line MCF-7. Cancer Research.[30]
-
Swolverine. (2023). How Tamoxifen Works: Mechanism of Action Explained. Retrieved from Swolverine website.[31]
-
R&D Systems. (n.d.). (Z)-4-Hydroxytamoxifen. Retrieved from R&D Systems website.
-
Fimognari, C., et al. (2015). Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis.[32]
-
BenchChem. (n.d.). In-Depth Technical Guide: The In Vitro Mechanism of Action of 4-Hydroxytamoxifen. Retrieved from BenchChem website.[7]
-
Varghese, S., et al. (2017). Optimization of tamoxifen-induced Cre activity and its effect on immune cell populations. Journal of Immunological Methods.[33]
Sources
- 1. Boron-Based 4-Hydroxytamoxifen Bioisosteres for Treatment of de Novo Tamoxifen Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of creER recombinase in the mouse calvaria induces local recombination without effects on distant skeletal segments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Optimizing tamoxifen-inducible Cre/loxp system to reduce tamoxifen effect on bone turnover in long bones of young mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cre/loxP Recombination System: Applications, Best Practices, and Breeding Strategies | Taconic Biosciences [taconic.com]
- 10. Limitations of Tamoxifen Application for In Vivo Genome Editing Using Cre/ERT2 System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Tamoxifen-dependent, inducible Hoxb6CreERT recombinase function in lateral plate and limb mesoderm, CNS isthmic organizer, posterior trunk neural crest, hindgut and tailbud - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Detecting and Avoiding Problems When Using the Cre/lox System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. CRE recombinase-based positive-negative selection systems for genetic manipulation in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preparation and Delivery of 4-Hydroxy-Tamoxifen for Clonal and Polyclonal Labeling of Cells of the Surface Ectoderm, Skin, and Hair Follicle | Springer Nature Experiments [experiments.springernature.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Characterization of tamoxifen and 4-hydroxytamoxifen glucuronidation by human UGT1A4 variants - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. medchemexpress.com [medchemexpress.com]
- 24. lab.moffitt.org [lab.moffitt.org]
- 25. cyagen.com [cyagen.com]
- 26. 4-Hydroxytamoxifen (E) and (Z) isomers (50:50) | CreER compound | Hello Bio [hellobio.com]
- 27. blog.addgene.org [blog.addgene.org]
- 28. UQ eSpace [espace.library.uq.edu.au]
- 29. Establishment of a tamoxifen-inducible Cre-driver mouse strain for widespread and temporal genetic modification in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Effects of tamoxifen and 4-hydroxytamoxifen on synchronized cultures of the human breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. swolverine.com [swolverine.com]
- 32. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
A Comparative Guide to DNA Adducts Formed by Tamoxifen and 4-Hydroxytamoxifen
This guide provides a detailed comparison of the DNA adducts formed by the selective estrogen receptor modulator (SERM), tamoxifen, and its principal active metabolite, 4-hydroxytamoxifen. We will delve into the distinct metabolic activation pathways, the resulting adduct profiles, their relative mutagenic potential, and the state-of-the-art methodologies for their detection and quantification. This document is intended for researchers in toxicology, pharmacology, and drug development seeking to understand the genotoxic potential of this widely used therapeutic agent.
Introduction: The Duality of Tamoxifen
Tamoxifen is a cornerstone in the treatment and prevention of estrogen receptor-positive breast cancer.[1] Its therapeutic efficacy stems from its action as an estrogen antagonist in breast tissue. However, its activity is tissue-specific; it acts as an estrogen agonist in bone and the uterus.[1] This agonist activity is linked to one of its most significant side effects: a two- to eight-fold increased risk of endometrial cancer in treated women.[2][3][4]
This carcinogenic potential has been hypothesized to arise from two distinct mechanisms: a sustained estrogenic stimulation of the endometrium or a direct genotoxic effect resulting from the covalent binding of reactive tamoxifen metabolites to DNA, forming DNA adducts.[5] Tamoxifen is a potent liver carcinogen in rats, a phenomenon strongly correlated with the formation of hepatic DNA adducts.[6][7] Understanding whether the parent drug or its metabolites, like the high-affinity 4-hydroxytamoxifen, are the primary culprits in adduct formation is critical for risk assessment and the development of safer SERMs.
Metabolic Activation: The Path to Genotoxicity
Tamoxifen itself is a prodrug; it is not reactive towards DNA. It requires metabolic activation by cytochrome P450 (CYP) enzymes and subsequent phase II conjugation to generate electrophilic species capable of forming covalent bonds with DNA.[8] The two major initial metabolic pathways are 4-hydroxylation and α-hydroxylation, which lead to vastly different outcomes regarding DNA adduct formation.
The Dominant Pathway via α-Hydroxylation
The primary route to forming the most abundant DNA adducts involves the α-hydroxylation of tamoxifen (and its N-desmethyl metabolite) by CYP enzymes, primarily CYP3A4.[8][9] This creates α-hydroxytamoxifen, which is not the ultimate carcinogen but a critical intermediate. The ultimate reactive species is formed when α-hydroxytamoxifen is esterified by sulfotransferases (SULTs), creating an unstable α-sulfate ester.[8][9] This ester readily dissociates, yielding a stabilized carbocation that reacts avidly with the exocyclic amino group (N²) of guanine bases in DNA.[9] This pathway is considered the major driver of tamoxifen-induced DNA adducts found in rat liver.
The Pathway Involving 4-Hydroxytamoxifen
4-hydroxytamoxifen (4-OH-Tam), primarily formed by CYP2D6, is a major active metabolite responsible for much of tamoxifen's therapeutic antiestrogenic effect.[10] A proposed bioactivation pathway for 4-OH-Tam involves its oxidation to a reactive quinone methide.[6][11][12] This electrophilic intermediate can then alkylate DNA, also primarily at guanine residues.[12] However, as the experimental data will show, this pathway appears to be a minor contributor to the overall DNA adduct burden in vivo compared to the α-hydroxylation pathway.
Sources
- 1. TAMOXIFEN - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mutagenicity of tamoxifen DNA adducts in human endometrial cells and in silico prediction of p53 mutation hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of tamoxifen-associated endometrial cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Tamoxifen-DNA adducts detected in the endometrium of women treated with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Rat, but not human, sulfotransferase activates a tamoxifen metabolite to produce DNA adducts and gene mutations in bacteria and mammalian cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Bioactivation of the Cancer Chemopreventive Agent Tamoxifen to Quinone Methides by Cytochrome P4502B6 and Identification of the Modified Residue on the Apoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Bioactivation of tamoxifen to metabolite E quinone methide: reaction with glutathione and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Differential Effects of (E) and (Z) Isomers of Tamoxifen Metabolites
For researchers, scientists, and drug development professionals navigating the complexities of endocrine therapy, a nuanced understanding of tamoxifen's pharmacology is paramount. This guide provides an in-depth comparison of the (E) and (Z) isomers of tamoxifen's primary active metabolites, 4-hydroxytamoxifen (4-OHT) and endoxifen. Moving beyond a surface-level overview, we will dissect the causal relationships behind their differential effects, supported by experimental data and detailed methodologies.
Introduction: The Clinical Significance of Tamoxifen Isomerism
Tamoxifen, a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer, is a prodrug that undergoes extensive metabolic activation.[1] Its therapeutic efficacy is not derived from the parent compound but from its hydroxylated metabolites, principally 4-hydroxytamoxifen (4-OHT) and endoxifen.[2][3] These metabolites exist as geometric isomers, designated as (E) and (Z) forms, which arise from the carbon-carbon double bond in their structure. This stereochemistry is not a trivial structural detail; it is the lynchpin that dictates their pharmacological activity. The (Z)-isomers are the therapeutically active antiestrogenic forms, while the (E)-isomers exhibit significantly reduced antiestrogenic or even estrogenic properties.[4][5] Therefore, understanding the distinct biological activities of these isomers is critical for both clinical monitoring and the development of next-generation selective estrogen receptor modulators (SERMs).
The Metabolic Journey of Tamoxifen: A Pathway to Active Isomers
The biotransformation of tamoxifen is a complex process primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP2D6 and CYP3A4 playing pivotal roles.[4][5] The metabolic cascade generates a series of metabolites, but the formation of 4-OHT and endoxifen is of principal therapeutic importance.
Caption: Metabolic activation of tamoxifen to its key active (Z)-isomers and their potential isomerization.
Comparative Analysis of Isomer Activity
The profound difference in the pharmacological profiles of the (E) and (Z) isomers stems from their differential binding to the estrogen receptor and their subsequent effects on gene transcription.
Estrogen Receptor Binding Affinity: A Tale of Two Geometries
The geometric configuration of the isomers dictates their ability to fit into the ligand-binding pocket of the estrogen receptor. The (Z)-isomers of 4-OHT and endoxifen possess a spatial arrangement that allows for high-affinity binding, comparable to that of estradiol.[6] In contrast, the (E)-isomers exhibit a significantly lower binding affinity.[7]
| Compound | Isomer | Relative Binding Affinity (RBA) for ERα (Estradiol = 100) | Reference |
| 4-hydroxytamoxifen | (Z) - trans | 195 | [7] |
| (E) - cis | 2.9 | [7] | |
| Endoxifen | (Z) - trans | 158 | [7] |
| (E) - cis | 4.5 | [7] | |
| Tamoxifen | (Z) | ~2-4 | [6][8] |
| (E) | ~0.02-0.04 | [4][5] |
Note: The RBA values highlight the dramatically higher affinity of the (Z)-isomers for the estrogen receptor. 4-hydroxytamoxifen has an affinity equal to or greater than estradiol.[6]
Functional Consequences: Antagonism vs. Agonism
The differential binding affinities translate directly into disparate functional outcomes. The high-affinity binding of the (Z)-isomers induces a conformational change in the estrogen receptor that favors the recruitment of corepressors, leading to the downregulation of estrogen-responsive genes and subsequent inhibition of cell proliferation in ER+ breast cancer cells.[5] Conversely, the (E)-isomers, with their lower affinity, are weak antagonists or can even act as partial agonists, failing to effectively block estrogen-mediated signaling.[4][5]
Experimental evidence from cell-based assays corroborates these findings. In E2-induced MCF-7 cell proliferation assays, the trans (Z) isomers of both 4-OHT and endoxifen are potent inhibitors of cell growth, while their corresponding cis (E) isomers are significantly less effective.[7]
Experimental Protocols for Isomer Analysis
The accurate assessment of the differential effects of tamoxifen metabolite isomers necessitates robust analytical and biological assay methodologies.
Protocol for Isomer Separation and Quantification by LC-MS/MS
Objective: To separate and quantify the (E) and (Z) isomers of 4-hydroxytamoxifen and endoxifen in a biological matrix (e.g., plasma).
Methodology:
-
Sample Preparation:
-
Precipitate proteins from the plasma sample using a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Chromatographic Separation:
-
Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Employ a C18 reversed-phase column for separation.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid). The gradient is optimized to achieve baseline separation of the isomers.[1][2]
-
-
Mass Spectrometric Detection:
-
Couple the liquid chromatography system to a tandem mass spectrometer (MS/MS).
-
Use electrospray ionization (ESI) in positive ion mode.
-
Monitor specific precursor-to-product ion transitions for each isomer in multiple reaction monitoring (MRM) mode to ensure specificity and sensitivity.[9]
-
Caption: Workflow for the separation and quantification of tamoxifen metabolite isomers using LC-MS/MS.
Protocol for Estrogen Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity of (E) and (Z) isomers for the estrogen receptor.
Methodology:
-
Receptor Preparation:
-
Prepare a source of estrogen receptors, typically from the cytosol of ER+ cells (e.g., MCF-7) or recombinant ERα protein.
-
-
Competitive Binding:
-
Incubate a constant concentration of a radiolabeled estrogen (e.g., [³H]estradiol) with the receptor preparation in the presence of increasing concentrations of the unlabeled test compounds (i.e., the (E) and (Z) isomers of 4-OHT and endoxifen).
-
-
Separation of Bound and Free Ligand:
-
Separate the receptor-bound radiolabeled ligand from the free radiolabeled ligand using a method such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.
-
-
Quantification:
-
Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of bound radiolabel as a function of the competitor concentration.
-
Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand).
-
Determine the relative binding affinity (RBA) by comparing the IC50 of the test compound to the IC50 of a reference compound (e.g., estradiol).
-
Beyond the Estrogen Receptor: Emerging Perspectives
Recent research suggests that the biological activity of tamoxifen isomers may not be exclusively mediated by the estrogen receptor. Studies have shown that both (E) and (Z) isomers of tamoxifen and its metabolites can interact with cannabinoid receptors (CB1 and CB2), acting as inverse agonists.[4][5][10] This finding opens up new avenues for understanding the pleiotropic effects of tamoxifen and suggests that its pharmacological profile may be more complex than previously appreciated. The isomer-specific interactions with these alternative targets could contribute to both the therapeutic and adverse effects of tamoxifen treatment.[4]
Conclusion and Future Directions
The geometric isomerism of tamoxifen's active metabolites is a critical determinant of their pharmacological activity. The (Z)-isomers of 4-hydroxytamoxifen and endoxifen are the therapeutically active species, exhibiting high-affinity binding to the estrogen receptor and potent antiestrogenic effects. In contrast, the (E)-isomers are significantly less active. This disparity underscores the importance of stereospecificity in drug action and highlights the need for analytical methods that can distinguish between these isomers in both research and clinical settings.
Future research should continue to explore the full spectrum of biological targets for tamoxifen isomers to better understand their multifaceted effects. A deeper comprehension of the structure-activity relationships of these compounds will be invaluable for the design of more effective and safer SERMs for the treatment and prevention of breast cancer.
References
- Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer. (n.d.). National Institutes of Health.
-
Ford, B. M., Franks, L. N., Radominska-Pandya, A., & Prather, P. L. (2016). Tamoxifen Isomers and Metabolites Exhibit Distinct Affinity and Activity at Cannabinoid Receptors: Potential Scaffold for Drug Development. PLOS ONE, 11(12), e0167240. [Link]
-
Ford, B. M., Franks, L. N., Radominska-Pandya, A., & Prather, P. L. (2016). (PDF) Tamoxifen Isomers and Metabolites Exhibit Distinct Affinity and Activity at Cannabinoid Receptors: Potential Scaffold for Drug Development. ResearchGate. [Link]
-
Ford, B. M., Franks, L. N., Radominska-Pandya, A., & Prather, P. L. (2016). Tamoxifen Isomers and Metabolites Exhibit Distinct Affinity and Activity at Cannabinoid Receptors: Potential Scaffold for Drug Development. PLOS ONE, 11(12), e0167240. [Link]
-
Robertson, D. W., & Katzenellenbogen, J. A. (1982). Synthesis of the (E) and (Z) isomers of the antiestrogen tamoxifen and its metabolite, hydroxytamoxifen, in tritium-labeled form. The Journal of Organic Chemistry, 47(13), 2387–2393. [Link]
-
Chemical structures of tamoxifen and metabolites Z-4 hydroxytamoxifen and Z-endoxifen, and the metabolic relationship between the three compounds. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Borgna, J. L., & Rochefort, H. (1981). Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer. Biopharmaceutics & Drug Disposition, 2(4), 381–390. [Link]
-
Gjerde, J., Geisler, J., & Lundgren, S. (2010). Tamoxifen metabolite isomer separation and quantification by liquid chromatography-tandem mass spectrometry. Analytical Chemistry, 82(24), 10246–10253. [Link]
-
Blevins-Primeau, A. S., Sun, D., Chen, G., Sharma, A. K., Gallagher, C. J., Amin, S., & Lazarus, P. (2009). Characterization of tamoxifen and 4-hydroxytamoxifen glucuronidation by human UGT1A4 variants. Cancer Research, 69(5), 1892–1900. [Link]
-
A UPLC-MS/MS method for separation and accurate quantification of tamoxifen and its metabolites isomers. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Blevins-Primeau, A. S., Sun, D., Chen, G., Sharma, A. K., Gallagher, C. J., Amin, S., & Lazarus, P. (2009). Estrogen receptor binding and bioactivity of tamoxifen, active tamoxifen metabolites and their glucuronides. Cancer Research, 69(5), 1892–1900. [Link]
-
Ng, E. S. M., Kangarloo, S. B., Konno, M., Paterson, A., & Magliocco, A. M. (2014). Extraction of tamoxifen and its metabolites from formalin-fixed, paraffin-embedded tissues: an innovative quantitation method using liquid chromatography and tandem mass spectrometry. Breast Cancer Research and Treatment, 146(3), 549–556. [Link]
-
van den Heuvel, J. J., de Jong, P. C., Spenkelink, B., Commandeur, J. N., & Vermeulen, N. P. (2007). Rapid On-line Profiling of Estrogen Receptor Binding Metabolites of Tamoxifen. Chemical Research in Toxicology, 20(6), 881–889. [Link]
-
Lim, Y. C., Desta, Z., Flockhart, D. A., & Skaar, T. C. (2005). Endoxifen (4-hydroxy-N-desmethyl-tamoxifen) has anti-estrogenic effects in breast cancer cells with potency similar to 4-hydroxy-tamoxifen. Cancer Chemotherapy and Pharmacology, 55(5), 471–478. [Link]
-
Borgna, J. L., & Rochefort, H. (1981). Tamoxifen and metabolites in MCF7 cells: correlation between binding to estrogen receptor and inhibition of cell growth. Molecular and Cellular Endocrinology, 23(1), 71–85. [Link]
Sources
- 1. Tamoxifen metabolite isomer separation and quantification by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of tamoxifen and 4-hydroxytamoxifen glucuronidation by human UGT1A4 variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tamoxifen Isomers and Metabolites Exhibit Distinct Affinity and Activity at Cannabinoid Receptors: Potential Scaffold for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tamoxifen Isomers and Metabolites Exhibit Distinct Affinity and Activity at Cannabinoid Receptors: Potential Scaffold for Drug Development | PLOS One [journals.plos.org]
- 6. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Tamoxifen and metabolites in MCF7 cells: correlation between binding to estrogen receptor and inhibition of cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extraction of tamoxifen and its metabolites from formalin-fixed, paraffin-embedded tissues: an innovative quantitation method using liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (E)-4-Acetoxy Tamoxifen
For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of (E)-4-Acetoxy Tamoxifen, a compound frequently used in cancer research. As a derivative of Tamoxifen, it is crucial to handle this compound with the understanding that it carries similar cytotoxic and hazardous properties.
This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the risks and the methods to mitigate them.
The Hazardous Nature of this compound: A Profile
Tamoxifen is classified by the National Institute for Occupational Safety and Health (NIOSH) as a hazardous drug, and it is considered a known human carcinogen by the International Agency for Research on Cancer (IARC).[1][2] It is also recognized as a reproductive and developmental toxin. Given that this compound is a direct precursor to the active metabolite 4-hydroxytamoxifen, it must be handled with the same level of caution.
Key Hazards:
-
Carcinogenicity: May cause cancer.[3]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[3][4]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[3]
Core Principles of Disposal: Containment and Destruction
The primary goal in the disposal of this compound is two-fold: to prevent any release into the environment and to ensure its complete destruction. Due to its cytotoxic and carcinogenic nature, standard laboratory disposal methods such as drain disposal or mixing with non-hazardous waste are strictly prohibited. The universally accepted and regulatory-compliant method for the final disposal of this compound and all materials contaminated with it is incineration at a licensed hazardous waste facility.
Why Chemical Inactivation is Not Recommended
While chemical degradation methods for Tamoxifen in wastewater using advanced oxidation processes (AOPs) have been studied, these are not suitable for laboratory waste disposal. Research has shown that these processes can lead to the formation of multiple transformation products.[5][6][7] Crucially, some of these byproducts have been shown to be more toxic than the parent compound.[8] Therefore, attempting to chemically inactivate this compound in a laboratory setting carries a significant risk of creating unknown, potentially more hazardous compounds and does not guarantee complete detoxification.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocols
Adherence to these protocols is essential for ensuring the safety of all laboratory personnel and maintaining regulatory compliance.
Personal Protective Equipment (PPE)
When handling this compound in any form (solid, solution, or waste), the following minimum PPE is required:
-
Gloves: Two pairs of nitrile gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A dedicated lab coat, preferably disposable.
-
Respiratory Protection: A NIOSH-approved respirator is recommended, especially when handling the powder form or if there is a risk of aerosolization.
Disposal of Bulk this compound (Unused or Expired)
-
Do not attempt to dispose of the chemical down the sink or in the regular trash.
-
Carefully place the original container with the unused chemical into a larger, sealable, and clearly labeled hazardous waste container.
-
If transferring from a damaged container, perform this action inside a chemical fume hood.
-
Label the outer container as "Hazardous Waste - Cytotoxic" and include the full chemical name: "this compound".
-
Store the container in a designated, secure hazardous waste accumulation area, away from incompatible materials.
-
Arrange for pickup and disposal by a licensed hazardous waste contractor.
Disposal of Contaminated Labware (Trace Amounts)
This category includes items such as pipette tips, serological pipettes, culture flasks, vials, and any other disposable labware that has come into contact with this compound.
-
Segregation is Key: All contaminated items must be segregated from the regular laboratory waste stream.
-
Designated Waste Container: Place all contaminated labware into a designated, puncture-proof, and leak-proof hazardous waste container. This container should be clearly labeled "Hazardous Waste - Cytotoxic".
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be placed in a designated "Chemo Sharps" container.
-
Storage and Disposal: Once the container is full, seal it and move it to the designated hazardous waste accumulation area for pickup and incineration by a licensed contractor.
Decontamination and Disposal of Non-Disposable Labware
For glassware and other reusable items, a thorough decontamination procedure is required before they can be washed and reused.
-
Initial Rinse: In a chemical fume hood, rinse the contaminated surfaces with a solvent in which this compound is soluble (e.g., ethanol). Collect this rinseate as hazardous waste.
-
Decontamination Solution: Soak the labware in a freshly prepared 1% bleach solution for at least one hour.
-
Thorough Washing: After soaking, wash the labware with soap and water, followed by a final rinse with distilled water.
-
Disposal of Decontamination Solutions: All solutions used for decontamination (initial rinse and bleach soak) must be collected and disposed of as hazardous waste.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
| Spill Size | Location | Procedure |
| Small (e.g., a few milligrams or milliliters) | Inside a chemical fume hood | 1. Ensure you are wearing appropriate PPE. 2. Contain the spill with absorbent pads. 3. Gently wipe up the spill, working from the outside in. 4. Decontaminate the area with a 1% bleach solution, followed by a water rinse. 5. Collect all cleanup materials in a designated "Hazardous Waste - Cytotoxic" container. |
| Large (e.g., significant container breach) | Any location | 1. Evacuate: Immediately alert others in the area and evacuate the laboratory. 2. Isolate: Restrict access to the area. 3. Notify: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team. 4. Do not attempt to clean up a large spill unless you are trained and equipped to do so. |
Conclusion
The proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. By understanding its hazardous nature and adhering to the principles of containment and destruction through incineration, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management plan and your EHS department for guidance.
References
- Elimination study of the chemotherapy drug tamoxifen by different advanced oxidation processes: Transformation products and toxicity assessment. (2017). Chemosphere.
- NIOSH Hazardous List. (n.d.). Scribd.
- Hazardous Drugs: Draft NIOSH List of Hazardous Drugs in Healthcare Settings, 2020; Procedures; and Risk Management Inform
- Dole VA NIOSH List.xlsx. (2021).
- Oxidation of tamoxifen into tamoxifen N-oxide. (n.d.).
- Metabolic reactions and toxication of tamoxifen and metabolites. (n.d.).
- Light-Induced Degradation of Tamoxifen in Liquid Formulations: Multivariate Kinetic Profiling, Stabilization Strategies, and Estrogen Receptor Binding. (2025). ACS Omega.
- Tamoxifen and oxidative stress: an overlooked connection. (2021). DARU Journal of Pharmaceutical Sciences.
- Tamoxifen CSPR GHS Format. (n.d.).
- NIOSH Hazardous Drugs. (n.d.). Daniels Health.
- Anticancer Drugs Gemcitabine, Letrozole, and Tamoxifen in Municipal Wastewater and Their Photodegradation in Laboratory-Scale UV Experiments. (n.d.).
- SAFETY DATA SHEET - InSolution™ Tamoxifen, 4-Hydroxy-, (Z)-. (2023). Merck Millipore.
- SAFETY DATA SHEET - Tamoxifen. (2025). Sigma-Aldrich.
- Elimination study of the chemotherapy drug tamoxifen by different advanced oxidation processes: Transformation products and toxicity assessment. (2017). LEQUIA.
- Example RCRA Waste Codes for Hazardous Waste Pharmaceuticals. (n.d.).
- Transformation of tamoxifen and its major metabolites during water chlorination: Identification and in silico toxicity assessment of their disinfection byproducts. (2015).
- Boron-Based 4-Hydroxytamoxifen Bioisosteres for Treatment of de Novo Tamoxifen Resistant Breast Cancer. (n.d.). PMC - NIH.
- Elimination study of the chemotherapy drug tamoxifen by different advanced oxidation processes: Transformation products and toxicity assessment. (n.d.).
- Safety Data Sheet - (E/Z)-4-hydroxy Tamoxifen. (2025). Cayman Chemical.
- Safety Data Sheet - Tamoxifen (citr
- 4-Hydroxylated metabolites of the antiestrogens tamoxifen and toremifene are metabolized to unusually stable quinone methides. (n.d.). PubMed.
- Safety Data Sheet - (Z)-4-Hydroxy Tamoxifen. (2014). Unity Health Toronto.
- Induction of tamoxifen-4-hydroxylation by 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), beta-naphthoflavone (beta NF), and phenobarbital (PB) in avian liver. (n.d.). PubMed.
- On the Mechanism of Membrane Permeabilization by Tamoxifen and 4-hydroxytamoxifen. (n.d.). Membranes.
- Material Safety Data Sheet - Tamoxifen Citr
- Pharmaceutical Waste Update and RCRA Review. (2008).
- Tamoxifen - Environment, Health & Safety. (n.d.). University of Michigan.
- 12.
Sources
- 1. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 2. danielshealth.com [danielshealth.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Elimination study of the chemotherapy drug tamoxifen by different advanced oxidation processes: Transformation products and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lequia-udg.com [lequia-udg.com]
- 7. researchgate.net [researchgate.net]
- 8. Transformation of tamoxifen and its major metabolites during water chlorination: Identification and in silico toxicity assessment of their disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Handling (E)-4-Acetoxy Tamoxifen: A Framework for Safety and Precision
(E)-4-Acetoxy Tamoxifen, a key derivative of Tamoxifen, is a potent compound widely used in cancer research and drug development. Like its parent compound, it is classified as a hazardous, cytotoxic, and potentially carcinogenic agent, demanding the utmost respect and care in its handling.[1][2] Exposure, whether through inhalation, skin contact, or ingestion, can pose significant health risks, including reproductive harm.[2][3]
This guide moves beyond a simple checklist. As your Senior Application Scientist, my goal is to provide a self-validating safety framework. Understanding the why behind each step—the causality linking the procedure to the chemical's inherent risks—is the cornerstone of building a robust and intuitive safety culture in your laboratory. This document provides the essential, immediate safety protocols and logistical plans necessary for the confident and safe handling of this compound.
I. The Foundational Principle: Containment and Control
The primary safety strategy for handling this compound is rooted in the "Hierarchy of Controls," a system prioritized by authoritative bodies like the National Institute for Occupational Safety and Health (NIOSH) and the Occupational Safety and Health Administration (OSHA).[4] This principle dictates that the most effective safety measures are engineering and administrative controls, with Personal Protective Equipment (PPE) serving as the critical final barrier.
-
Engineering Controls: These are your first and most important line of defense. They are designed to isolate the hazard from the researcher. All handling of this compound, especially when in powdered form or when aerosols may be generated, must be performed within a certified Containment Primary Engineering Control (C-PEC).[5]
-
Administrative Controls: These are the policies and procedures that govern your work. This includes establishing designated areas for handling hazardous drugs, clear signage, and comprehensive training for all personnel.[5][9] Warning signs should be posted to restrict access to authorized personnel only.[9]
II. Personal Protective Equipment (PPE): Your Essential Barrier
While engineering controls contain the hazard, PPE is non-negotiable and protects your body from any potential exposure.[10] The selection of PPE must be deliberate, based on the specific risks posed by this compound.
| PPE Component | Specification | Rationale and Best Practices |
| Gloves | Chemotherapy-tested Nitrile Gloves (meeting ASTM D6978-05 standard)[11] | Double-gloving is mandatory. The inner glove goes under the gown cuff, and the outer glove goes over the cuff. This provides a secure seal. Nitrile is recommended for its chemical resistance. Change the outer glove immediately if contamination is suspected, and change both pairs frequently (e.g., every 30-60 minutes) or as per the manufacturer's permeation data.[2][12] |
| Gown | Disposable, low-permeability, solid-front gown with back closure and long, cuffed sleeves. | A back-closure gown ensures no gaps in the front of the body. The low-permeability fabric prevents liquids from soaking through. Cuffs should be tight-fitting to create a seal with the inner glove.[11] Gowns should never be worn outside the designated handling area.[11] |
| Eye/Face Protection | ANSI Z87.1-rated safety goggles in conjunction with a full-face shield. | Protects against splashes, aerosols, and accidental eye contact.[10][13] A face shield provides a broader barrier for the entire face. Standard safety glasses are insufficient. |
| Respiratory Protection | NIOSH-approved N95 or higher-level respirator. | Required when handling the powdered form outside of a C-PEC (a scenario that should be avoided) or when there is a significant risk of aerosol generation.[10][12] Proper fit-testing is essential for the respirator to be effective. |
| Additional Protection | Disposable shoe covers and head/hair covers. | While not always mandatory for small-scale lab work, they are best practice to prevent the tracking of contaminants out of the designated work area.[11] |
Operational Plan: A Step-by-Step Workflow
This protocol provides a direct, procedural guide for handling this compound, from preparation to disposal.
Diagram: Safe Handling Workflow
This diagram illustrates the critical steps and decision points in the handling process.
Caption: Workflow for handling this compound.
Step 1: Pre-Operational Procedure
-
Area Designation: Cordon off and clearly label the designated area where the work will occur. Post warning signs indicating a cytotoxic/hazardous drug is in use.[9]
-
Verify Engineering Controls: Ensure the chemical fume hood or BSC has been certified within the last year. Check the airflow monitor before starting.
-
Assemble Materials: Gather all necessary items—the compound, solvents, pipettes, vials, and a plastic-backed absorbent pad—and place them in the C-PEC.[6][7] This minimizes reaching in and out of the containment area.
-
Prepare Waste Containers: Place clearly labeled hazardous waste containers near the work area. This should include a sharps container for needles and a dedicated container for contaminated PPE and consumables.[14]
-
Don PPE: Follow the systematic donning procedure outlined in the diagram below.
Diagram: PPE Donning & Doffing Sequence
This sequence is designed to prevent cross-contamination.
Caption: Sequential process for donning and doffing PPE.
Step 2: Handling Procedure (Inside C-PEC)
-
Surface Preparation: Cover the work surface inside the C-PEC with a plastic-backed absorbent pad. This will contain any minor drips or spills.[6]
-
Handling Powder: Use spark-free tools. When weighing, do so carefully to avoid creating dust. If possible, weigh directly into the vessel that will be used for reconstitution.
-
Handling Liquids: Use Luer-lock syringes to prevent accidental needle detachment.[6] Avoid creating aerosols by dispensing liquids slowly against the wall of the receiving vessel.
-
Transport: If the compound must be moved, use a secondary, sealed, and shatter-proof container.[6]
Step 3: Post-Operational Decontamination and Disposal
-
Surface Decontamination: After completing the work, wipe down all surfaces and equipment inside the C-PEC with a detergent solution, followed by 70% ethanol.[2][7] All cleaning materials must be disposed of as hazardous waste.
-
Waste Segregation and Disposal:
-
Sharps: Needles, syringes, and glass vials go directly into a designated sharps container.[14][15] Do not recap needles.[6][7]
-
Contaminated Consumables: All used gloves, gowns, absorbent pads, and other disposable items are considered contaminated. Place them in a clearly labeled, sealed bag or container for cytotoxic waste.[14][15]
-
Empty Vials: Empty stock vials should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste. The defaced or obscured label on the vial should then be disposed of according to institutional guidelines.[14][15]
-
-
Doff PPE: Remove PPE in the correct order as shown in the diagram above to avoid self-contamination. Dispose of all items in the designated hazardous waste container.
-
Personal Hygiene: Immediately and thoroughly wash hands and forearms with soap and water after removing all PPE.[2]
Emergency and Spill Management Plan
Accidents can happen. A clear, rehearsed plan is essential.
-
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Proceed immediately to an eyewash station and flush the eyes for at least 15 minutes, keeping the eyelids open. Seek immediate medical attention.[6][15]
-
Inhalation: Move to fresh air immediately. Seek medical attention.
-
-
Spill Cleanup:
-
Alert & Secure: Alert others in the area and secure the location to prevent entry.
-
Don PPE: Before cleaning, don the appropriate PPE, including a respirator, double gloves, a gown, and eye protection.[6]
-
Contain & Clean: For liquid spills, cover with absorbent material from a chemical spill kit. For powder spills, gently cover with damp absorbent pads to avoid generating dust.[6][15]
-
Collect Waste: Carefully collect all contaminated materials and place them in a designated cytotoxic waste container.[15]
-
Decontaminate: Clean the spill area thoroughly with a detergent solution, followed by a rinse.[6] Report the spill according to your institution's policy.
-
By integrating these safety protocols and operational plans into your daily workflow, you build a foundation of trust in your procedures and ensure the protection of yourself, your colleagues, and the integrity of your research.
References
-
Safe handling of cytotoxics: guideline recommendations. PubMed Central. [Link]
-
Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla. Barts Health NHS Trust. [Link]
-
OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy. [Link]
-
Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link]
-
Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration (OSHA). [Link]
-
NIOSH List Highlights Safe Handling of Hazardous Drugs. Occupational Health & Safety. [Link]
-
New NIOSH Expanded HD Safe Handling and PPE Guidance. Rpharmy. [Link]
-
Safe Handling Of Cytotoxic Drugs In Home-care: A Carer's Guide. LinkedIn. [Link]
-
Which Protective Gloves for Cytotoxic Drugs?. SHIELD Scientific. [Link]
-
OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration. PubMed. [Link]
-
NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law. PubMed. [Link]
-
Managing Hazardous Drug Exposures: Information for Healthcare Settings. Centers for Disease Control and Prevention (CDC). [Link]
-
Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs. Oregon Occupational Safety and Health Administration. [Link]
-
SOP # 006 for Tamoxifen Standard Operating Procedure for Tamoxifen in Animals. Tufts University. [Link]
-
Use of Tamoxifen. University of Wisconsin-Madison Environment, Health & Safety. [Link]
-
Tamoxifen CSPR GHS Format. NCI at Frederick. [Link]
-
Laboratory-Specific Standard Operating Procedures: SOP for the safe use of Tamoxifen. James Madison University. [Link]
-
Tamoxifen: Occurrence, Fate, Transformation Products, and Non-Conventional Treatment Technologies. ResearchGate. [Link]
Sources
- 1. mmbio.byu.edu [mmbio.byu.edu]
- 2. lsuhsc.edu [lsuhsc.edu]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdc.gov [cdc.gov]
- 5. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 6. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 10. ipservices.care [ipservices.care]
- 11. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 13. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 14. ehs.umich.edu [ehs.umich.edu]
- 15. umdearborn.edu [umdearborn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
